Corymbol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H34O3 |
|---|---|
Molecular Weight |
322.5 g/mol |
IUPAC Name |
(1R,3R,4R,9S,10R,13S,14R)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-3,14-diol |
InChI |
InChI=1S/C20H34O3/c1-17(2)7-4-8-18(3)15-6-5-13-9-19(15,10-14(22)16(17)18)11-20(13,23)12-21/h13-16,21-23H,4-12H2,1-3H3/t13-,14+,15-,16+,18-,19+,20-/m0/s1 |
InChI Key |
NRRPVTKXJHEKLP-DYAQGPOSSA-N |
Isomeric SMILES |
C[C@@]12CCCC([C@H]1[C@@H](C[C@]34[C@H]2CC[C@@H](C3)[C@](C4)(CO)O)O)(C)C |
Canonical SMILES |
CC1(CCCC2(C1C(CC34C2CCC(C3)C(C4)(CO)O)O)C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Evolving Landscape of Carbon Monoxide-Releasing Molecules: A Technical Guide for Therapeutic Development
Authored for Researchers, Scientists, and Drug Development Professionals
Once known primarily for its toxicity, carbon monoxide (CO) has emerged as a critical endogenous gasotransmitter, playing a pivotal role in a myriad of physiological processes. This paradigm shift has catalyzed the development of Carbon Monoxide-Releasing Molecules (CORMs)—sophisticated compounds designed to deliver controlled and therapeutically relevant amounts of CO to specific tissues and organs. This guide provides an in-depth technical overview of CORMs, encompassing their core chemistry, mechanisms of action, and the experimental methodologies crucial for their preclinical evaluation.
Introduction to Carbon Monoxide-Releasing Molecules (CORMs)
CORMs are a class of compounds that carry and release CO in biological systems.[1] The primary impetus for their development was to overcome the inherent challenges and toxicity associated with the systemic administration of CO gas.[1] By encapsulating CO within a molecular scaffold, CORMs offer the potential for targeted delivery and controlled release, thereby harnessing the therapeutic benefits of CO while minimizing its adverse effects. Endogenously, CO is produced by the enzymatic degradation of heme by heme oxygenase (HO), with approximately 86% of the body's CO originating from this pathway.[2]
The therapeutic potential of CO, and by extension CORMs, is vast, with preclinical studies demonstrating significant anti-inflammatory, anti-apoptotic, and anti-proliferative activities.[3] These effects are being explored in the context of a wide range of diseases, including cardiovascular disorders, inflammatory conditions, and cancer.[2][3]
Classification and Chemical Diversity of CORMs
CORMs are broadly classified based on their chemical structure and the mechanism that triggers CO release. This diversity allows for the design of molecules with tailored CO-release kinetics and targeting capabilities.
Transition Metal Carbonyls
The first generation of CORMs primarily consists of transition metal carbonyl complexes. These compounds typically feature a central metal ion (e.g., ruthenium, manganese, iron) coordinated to one or more CO ligands.[4] The release of CO from these molecules is often triggered by ligand exchange reactions in the biological milieu.[4]
Photo-activated CORMs (PhotoCORMs)
PhotoCORMs are a class of light-sensitive compounds that release CO upon irradiation with a specific wavelength of light.[4] This property offers a high degree of spatial and temporal control over CO delivery, making them valuable tools for research and targeted therapies.
Enzyme-Triggered CORMs (ET-CORMs)
ET-CORMs are designed to release CO in response to the activity of specific enzymes that are often upregulated in pathological conditions.[4] This targeted activation mechanism enhances the selectivity of CO delivery to diseased tissues.
Other Classes of CORMs
-
Boranocarbonates: These are non-metal-based CORMs that release CO in a pH-dependent manner. CORM-A1 is a well-known example.[5]
-
Silacarboxylates: This emerging class of CORMs offers alternative chemical scaffolds for CO delivery.
Quantitative Data on CO Release from CORMs
The therapeutic efficacy and safety of CORMs are intrinsically linked to their CO release kinetics. The following tables summarize key quantitative data for some of the most widely studied CORMs.
| CORM | Chemical Formula | Molar Mass ( g/mol ) | Trigger for CO Release | Moles of CO Released per Mole of CORM |
| CORM-1 | Mn₂(CO)₁₀ | 390.00 | Light | ~2 |
| CORM-2 | [Ru(CO)₃Cl₂]₂ | 512.09 | Spontaneous (solvent-dependent) | ~0.7 (in DMSO/PBS) |
| CORM-3 | Ru(CO)₃Cl(glycinate) | 320.64 | Spontaneous (nucleophile-dependent) | ~1 |
| CORM-A1 | Na₂[H₃BCO₂] | 101.80 | pH-dependent (acidic) | Variable (0.5-15% initial release)[6] |
| CORM-401 | [Mn(CO)₄{S₂CNMe(CH₂CO₂H)}] | 373.22 | Spontaneous (oxidant- and nucleophile-dependent) | ~3.2 |
| CORM | Half-life (t½) of CO Release | Conditions | Reference |
| CORM-1 | ~1 min | PBS buffer (pH 7.4), 37°C | [7] |
| CORM-2 | ~1 min | PBS buffer (pH 7.4), 37°C | [7] |
| CORM-3 | ~3.6 min | Human plasma | [3] |
| CORM-A1 | 2.5 min | 0.04 M PBS (pH 5.5), 37°C | [6] |
| CORM-A1 | 21 min | 0.04 M PBS (pH 7.4), 37°C | [6] |
Key Signaling Pathways Modulated by CORM-Derived CO
The physiological effects of CO are mediated through its interaction with various molecular targets, leading to the modulation of key signaling pathways.
Soluble Guanylate Cyclase (sGC) Pathway and Vasodilation
One of the primary targets of CO is soluble guanylate cyclase (sGC). The binding of CO to the heme moiety of sGC stimulates the production of cyclic guanosine (B1672433) monophosphate (cGMP).[8] Increased cGMP levels activate protein kinase G (PKG), which in turn phosphorylates downstream targets, leading to a decrease in intracellular calcium concentrations and ultimately, smooth muscle relaxation and vasodilation.[9] CO also contributes to vasodilation through the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells.[10]
Modulation of Apoptosis and Proliferation
CO exerts complex, often dose-dependent, effects on cell survival and proliferation. At physiological concentrations, CO can exhibit anti-apoptotic effects, in part through the activation of the p38 mitogen-activated protein kinase (MAPK) and Akt signaling pathways.[11][12] Conversely, at higher concentrations, CO can promote apoptosis and inhibit proliferation, highlighting its potential as an anti-cancer agent.[13]
Detailed Experimental Protocols
The development and validation of novel CORMs necessitate a suite of robust experimental protocols. The following sections detail the methodologies for key in vitro and in vivo assays.
Quantification of CO Release: The Myoglobin (B1173299) Assay
The myoglobin assay is the gold-standard method for quantifying the amount and rate of CO release from CORMs.
-
Principle: This spectrophotometric assay measures the conversion of deoxymyoglobin (deoxy-Mb) to carbonmonoxymyoglobin (MbCO) upon binding of released CO.
-
Reagents:
-
Myoglobin from equine skeletal muscle
-
Sodium dithionite
-
Phosphate buffered saline (PBS), pH 7.4
-
CORM of interest
-
-
Procedure:
-
Prepare a stock solution of myoglobin in PBS.
-
Reduce the myoglobin to deoxy-Mb by adding a small amount of sodium dithionite.
-
Record the baseline absorbance spectrum of deoxy-Mb (characteristic peak around 555 nm).
-
Add a known concentration of the CORM to the deoxy-Mb solution.
-
Immediately begin recording absorbance spectra at regular time intervals.
-
Monitor the decrease in the deoxy-Mb peak and the appearance of the characteristic MbCO peaks (around 540 nm and 579 nm).
-
Calculate the concentration of MbCO formed over time using the Beer-Lambert law and the known extinction coefficient of MbCO.
-
The rate of CO release and the total amount of CO released can be determined from the kinetic data.
-
Assessment of Cytotoxicity: The MTT Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Reagents:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Cells of interest
-
CORM of interest
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the CORM for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
In Vivo Murine Model of Sepsis: Cecal Ligation and Puncture (CLP)
The CLP model is a widely used and clinically relevant model of polymicrobial sepsis.
-
Principle: This surgical procedure involves ligating and puncturing the cecum, leading to the leakage of fecal contents into the peritoneal cavity and inducing peritonitis and sepsis.
-
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Make a midline laparotomy incision to expose the cecum.
-
Ligate the cecum at a desired distance from the tip (the severity of sepsis can be modulated by the length of the ligated cecum).
-
Puncture the ligated cecum once or twice with a needle of a specific gauge.
-
Gently squeeze the cecum to extrude a small amount of fecal material.
-
Return the cecum to the peritoneal cavity and close the abdominal incision in layers.
-
Administer fluid resuscitation and analgesics post-operatively.
-
Administer the CORM at a predetermined dose and route (e.g., intraperitoneal or intravenous) at a specific time point relative to the CLP procedure.
-
Monitor the animals for signs of sepsis and survival over a set period.
-
At the end of the experiment, collect blood and tissue samples for analysis of inflammatory markers (e.g., cytokines via ELISA), bacterial load, and organ damage.
-
In Vivo Murine Model of Cancer: Xenograft Model
Xenograft models are commonly used to evaluate the anti-cancer efficacy of novel therapeutic agents.
-
Principle: Human cancer cells are implanted into immunodeficient mice, where they form tumors that can be monitored and treated.
-
Procedure:
-
Culture human cancer cells of interest in vitro.
-
Harvest the cells and resuspend them in a suitable medium, often mixed with Matrigel to support tumor formation.
-
Inject a specific number of cells subcutaneously or orthotopically into immunodeficient mice (e.g., nude or SCID mice).
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the CORM via a chosen route (e.g., intraperitoneal, intravenous, or intratumoral) according to a specific dosing schedule.
-
Measure tumor volume regularly using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry, or molecular analysis).
-
Experimental and Drug Development Workflow
The development of a novel CORM from a lead compound to a clinical candidate follows a structured workflow.
References
- 1. Divergent mechanisms involved in CO and CORM-2 induced vasorelaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbon monoxide-releasing molecules - Wikipedia [en.wikipedia.org]
- 3. Vasoactive properties of CORM-3, a novel water-soluble carbon monoxide-releasing molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Syntheses, structural characterization and CO releasing properties of boranocarbonate [H3BCO2H]- derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reassessing CORM-A1: redox chemistry and idiosyncratic CO-releasing characteristics of the widely used carbon monoxide donor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CO-releasing molecule (CORM) conjugate systems - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT03515A [pubs.rsc.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Dual pathways of carbon monoxide-mediated vasoregulation: modulation by redox mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbon monoxide as an endogenous vascular modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CO as a cellular signaling molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bowdish.ca [bowdish.ca]
- 13. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to Endogenous Carbon Monoxide Signaling Pathways
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Once known only for its toxicity, carbon monoxide (CO) is now firmly established as a critical endogenous gasotransmitter, playing a vital role in cellular signaling alongside nitric oxide (NO) and hydrogen sulfide (B99878) (H₂S). Produced primarily through the enzymatic degradation of heme by heme oxygenase (HO), CO modulates a diverse array of physiological and pathophysiological processes. Its effects are mediated through a canonical pathway involving the activation of soluble guanylate cyclase (sGC) and subsequent cGMP production, as well as several cGMP-independent pathways. These non-canonical routes include the modulation of Mitogen-Activated Protein Kinase (MAPK) cascades, direct regulation of ion channel activity, and crosstalk with other critical signaling networks like PI3K/Akt. This technical guide provides a detailed overview of the core signaling pathways, summarizes key quantitative data, outlines relevant experimental protocols, and presents visual diagrams of the molecular interactions to support advanced research and therapeutic development.
Generation of Endogenous Carbon Monoxide
Endogenous CO is a byproduct of heme catabolism, a reaction catalyzed by the heme oxygenase (HO) enzyme system. Heme is degraded into equimolar amounts of CO, biliverdin (B22007) (which is rapidly converted to the antioxidant bilirubin), and free iron.
-
Heme Oxygenase-1 (HO-1): An inducible isoform that is upregulated in response to a wide variety of cellular stressors, including oxidative stress, hypoxia, inflammation, and heavy metals. HO-1 is a key component of the cellular stress response, and many of its cytoprotective effects are attributed to its products, including CO.
-
Heme Oxygenase-2 (HO-2): A constitutive isoform, expressed at stable levels primarily in the brain and testes, where it is involved in physiological processes like neurotransmission.
Core Signaling Pathways of Carbon Monoxide
CO exerts its biological effects through two main types of pathways: the canonical cGMP-dependent pathway and a diverse set of cGMP-independent pathways.
The Canonical sGC-cGMP Pathway
The best-characterized mechanism of CO signaling involves its direct interaction with soluble guanylate cyclase (sGC), a heme-containing enzyme.
-
Activation: CO binds to the ferrous heme iron of sGC, inducing a conformational change that activates the enzyme.
-
Signal Transduction: Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).
-
Downstream Effects: cGMP subsequently activates downstream targets, most notably Protein Kinase G (PKG), leading to physiological responses such as smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and modulation of neurotransmission.
It is important to note that CO is a much weaker activator of sGC compared to nitric oxide (NO), with an approximately 20- to 400-fold lower potency.[1][2]
cGMP-Independent Pathways
A growing body of evidence demonstrates that many of CO's most potent effects, particularly those related to cytoprotection and anti-inflammation, occur independently of cGMP.[3] These pathways often involve the modulation of key kinase cascades.
CO can differentially modulate the three major MAPK signaling cascades: p38, JNK, and ERK.
-
p38 MAPK Pathway: This pathway is central to the anti-inflammatory and anti-apoptotic effects of CO.[3] In response to inflammatory stimuli like lipopolysaccharide (LPS), CO enhances the phosphorylation and activation of p38 MAPK (often via the upstream kinase MKK3).[4] This leads to a downstream cascade that suppresses the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and enhances the synthesis of anti-inflammatory cytokines like IL-10.
-
JNK and ERK Pathways: The role of CO in modulating the JNK and ERK pathways is more context-dependent. In models of oxidative stress-induced apoptosis, CO has been shown to inhibit the phosphorylation of JNK, thereby preventing cell death. Conversely, CO can suppress the activation of ERK1/2 in response to stimuli like hypoxia, which contributes to its protective effects in ischemic injury.
CO can regulate the activity of several classes of ion channels, often through indirect mechanisms.[5] A key pathway involves CO's interaction with mitochondria.
-
Mitochondrial Interaction: CO can bind to cytochrome c oxidase (Complex IV) of the mitochondrial electron transport chain.
-
ROS Generation: This binding can lead to an increase in the production of mitochondrial reactive oxygen species (ROS).
-
Channel Modulation: These ROS can then act as signaling molecules, modulating the activity of nearby ion channels (e.g., L-type Ca²⁺ channels, BKca channels) by causing redox modifications of key cysteine residues.[6][7]
The anti-apoptotic effects of CO are also mediated by the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway. This pathway can act upstream of or in parallel with MAPK signaling. For instance, CO-induced activation of PI3K/Akt can lead to the subsequent activation of p38 MAPK, which in turn phosphorylates the transcription factor STAT3, promoting the expression of anti-apoptotic genes.[8]
Quantitative Data Presentation
The biological effects of CO are highly dependent on concentration. Quantitative analysis is critical for distinguishing physiological signaling from toxicological effects.[9][10]
| Parameter | Value / Range | Context / Pathway | Reference(s) |
| sGC Activation by CO | ~4-fold increase | Compared to ~400-fold increase by Nitric Oxide (NO) in bovine lung sGC. | [2] |
| cGMP Level Increase | ~1.8-fold (from 60 to 110 pmol/g protein) | In rabbit aorta with 100 µM CO. | [11] |
| cGMP Level Increase (CORM) | 43% increase (from 23 to 33 nmol/L) | In SH-SY5Y cells with 100 µmol/L CORM (ALF186). | [12] |
| Affinity for sGC (Kd) | ~240 µM | Represents a much lower affinity compared to hemoglobin (nM-low µM range). | [11] |
| Effective Exogenous CO | 250 ppm (0.025%) | Protected mice from hyperoxia-induced lung injury. | [4] |
| HO-1 Inhibitor IC₅₀ (ZnPP) | 0.1 - 1.0 µM | Potency of Zinc Protoporphyrin IX as an HO-1 inhibitor. | [13] |
| CORM IC₅₀ (Anticancer) | 20 - 120 µM | Varies by CORM type and cancer cell line (e.g., lymphoma, HeLa). | [14] |
| Blood CO (Poisoning) | > 3 µmol/mL | Cutoff for clear CO poisoning in postmortem blood samples. | [15] |
Key Experimental Protocols
Investigating CO signaling pathways requires a specialized set of methodologies to handle a gaseous molecule and measure its downstream effects.
Measurement of Heme Oxygenase (HO) Activity
HO activity is typically determined by measuring the formation of one of its products, bilirubin (B190676) or CO.
-
Principle: This is the most common method. It measures the rate of bilirubin formation, which has a distinct absorbance peak. Since HO produces biliverdin, a cytosolic fraction containing excess biliverdin reductase is added to ensure rapid conversion to bilirubin.
-
Abbreviated Protocol:
-
Preparation: Isolate microsomal fractions (containing HO-1) from cell or tissue lysates by ultracentrifugation.[16][17] Prepare a cytosolic fraction from a source rich in biliverdin reductase (e.g., rat liver).[16]
-
Reaction Mixture: Combine the microsomal sample with a reaction buffer containing the substrate (hemin), NADPH (cofactor), and the biliverdin reductase-containing cytosol.[16]
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes) in the dark.
-
Extraction & Measurement: Stop the reaction and extract the bilirubin into an organic solvent like chloroform (B151607). Measure the absorbance of the chloroform phase at ~464 nm.[13][17]
-
Calculation: Calculate the amount of bilirubin produced using its molar extinction coefficient (ε = 60 mM⁻¹ cm⁻¹ in chloroform).[13] Activity is often expressed as nmol bilirubin/mg protein/hour.
-
Analysis of Protein Phosphorylation (e.g., p38 MAPK)
-
Principle: Western blotting uses phospho-specific antibodies to detect the phosphorylation state of a target protein, providing a semi-quantitative measure of pathway activation.
-
Abbreviated Protocol:
-
Sample Preparation: Lyse cells (e.g., treated with a CORM or exposed to CO gas) in a buffer containing both protease and, critically, phosphatase inhibitors to preserve the phosphorylation state.
-
Electrophoresis & Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding. Use a non-protein blocker or 5% Bovine Serum Albumin (BSA) in TBST. Avoid milk, as its casein phosphoprotein can cause high background.[19]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the protein (e.g., anti-phospho-p38). This is often done overnight at 4°C.[19] Follow with an HRP-conjugated secondary antibody.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Normalization: To confirm that changes are due to phosphorylation and not total protein levels, strip the membrane and re-probe with an antibody against the total (pan) form of the protein (e.g., anti-total-p38).[18]
-
Measurement of cGMP Levels
-
Method: Competitive Enzyme Immunoassay (EIA) / ELISA.[21][22]
-
Principle: This assay quantifies cGMP from cell or tissue lysates. In a competitive format, cGMP from the sample competes with a known amount of enzyme-labeled cGMP for binding to a limited number of anti-cGMP antibody sites. The resulting signal is inversely proportional to the amount of cGMP in the sample.
-
Abbreviated Protocol:
-
Sample Preparation: Lyse cells or homogenize tissues in 0.1 M HCl to inhibit phosphodiesterase activity, which degrades cGMP.[21] Centrifuge to pellet debris.
-
Assay: Add standards and prepared samples to wells of a microplate pre-coated with an antibody. Add the cGMP-alkaline phosphatase conjugate and the primary anti-cGMP antibody.[21]
-
Incubation: Incubate for a set time (e.g., 2 hours) at room temperature to allow for competitive binding.[21]
-
Wash & Substrate Addition: Wash away unbound reagents. Add a substrate (e.g., p-nitrophenyl phosphate) that produces a colored product upon reaction with the bound enzyme.
-
Measurement: Stop the reaction and measure the absorbance at 405 nm using a plate reader.
-
Calculation: Generate a standard curve from the standards and use it to calculate the cGMP concentration in the samples.
-
Use of CO-Releasing Molecules (CORMs) in Cell Culture
Directly administering CO gas in cell culture can be challenging. CORMs are compounds (often transition metal carbonyls) that release CO in a controlled manner in biological media.[23][24]
-
Method: Cell Treatment with CORMs.
-
Principle: CORMs like CORM-2 ([RuCl₂(CO)₃]₂) or CORM-3 ([Ru(CO)₃Cl(glycinate)]) are dissolved in a solvent (e.g., DMSO) and added directly to the cell culture medium to achieve a desired final concentration (typically in the µM range).[14][23]
-
Workflow:
-
Preparation: Prepare a stock solution of the CORM in an appropriate solvent immediately before use.
-
Control: Crucially, use an "inactive" or "spent" CORM as a negative control. This is prepared by leaving the CORM solution in the medium for a sufficient time to release all its CO before adding it to cells. This controls for any effects of the metal scaffold itself.
-
Treatment: Add the active CORM and inactive CORM control to parallel cell cultures.
-
Incubation: Incubate cells for the desired time before harvesting for downstream analysis (e.g., Western blot, cGMP assay).
-
References
- 1. HEALTH EFFECTS - Toxicological Profile for Carbon Monoxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Activation of soluble guanylate cyclase by carbon monoxide and nitric oxide: a mechanistic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MKK3 Mitogen-Activated Protein Kinase Pathway Mediates Carbon Monoxide-Induced Protection Against Oxidant-Induced Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diverse mechanisms underlying the regulation of ion channels by carbon monoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Making sure you're not a bot! [tib.eu]
- 8. researchgate.net [researchgate.net]
- 9. Carbon monoxide: a critical quantitative analysis and review of the extent and limitations of its second messenger function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbon monoxide: a critical quantitative analysis and review of the extent and limitations of its second messenger function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carbon Monoxide Signaling and Soluble Guanylyl Cyclase: Facts, Myths, and Intriguing Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carbon Monoxide Abrogates Ischemic Insult to Neuronal Cells via the Soluble Guanylate Cyclase-cGMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Aspects of Carbon Monoxide in Form of CO-Releasing Molecules Used in Cancer Treatment: More Light on the Way - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A new approach for the carbon monoxide (CO) exposure diagnosis: measurement of total CO in human blood versus carboxyhemoglobin (HbCO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Spectrophotometric Assessment of Heme Oxygenase-1 Activity in Leishmania-infected Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 19. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Development of Triggerable, Trackable and Targetable Carbon Monoxide Releasing Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
The Dawn of a Gaseous Messenger: A Technical Guide to the History and Discovery of Carbon Monoxide-Releasing Molecules (CORMs) in Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
For decades, carbon monoxide (CO) was known primarily for its toxicity. However, the discovery that this gaseous molecule is endogenously produced in mammals by the enzyme heme oxygenase (HO) and plays a crucial role in cellular signaling pathways has revolutionized our understanding of its biological significance. This paradigm shift has led to the exploration of CO as a therapeutic agent. The challenges of administering a potentially toxic gas have spurred the development of a novel class of compounds known as Carbon Monoxide-Releasing Molecules (CORMs). These molecules are designed to deliver controlled and therapeutically relevant amounts of CO to specific biological targets, offering a promising new avenue for the treatment of a wide range of pathologies, including inflammatory diseases, vascular dysfunction, and cancer. This technical guide provides an in-depth exploration of the history, discovery, and foundational experimental methodologies that have shaped the field of CORM biology.
The Endogenous Production and Biological Significance of Carbon Monoxide
The story of CORMs begins with the understanding of CO's role as a gasotransmitter, a signaling molecule on par with nitric oxide (NO) and hydrogen sulfide (B99878) (H₂S). Endogenous CO is primarily a byproduct of the degradation of heme, a reaction catalyzed by the heme oxygenase (HO) enzyme system. There are two main isoforms of this enzyme: the inducible HO-1 and the constitutively expressed HO-2. The upregulation of HO-1 in response to various cellular stresses, such as oxidative stress and inflammation, and the subsequent production of CO, are now recognized as key components of the cellular cytoprotective machinery.
The biological effects of CO are pleiotropic. One of its primary targets is soluble guanylate cyclase (sGC). By binding to the heme moiety of sGC, CO stimulates the production of cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger that mediates a variety of physiological responses, including vasodilation.[1] Beyond its effects on sGC, CO has been shown to modulate the activity of other signaling pathways, including the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of inflammation and apoptosis.[2]
The Genesis of CORMs: From Concept to Chemical Reality
The therapeutic potential of CO was initially explored through the administration of low concentrations of CO gas. While these studies demonstrated promising results, the practical and safety limitations of this approach were evident. This challenge led to the pioneering work of Dr. Roberto Motterlini and his colleagues, who in 2002 introduced the concept of Carbon Monoxide-Releasing Molecules.[3] The initial hypothesis was that transition metal carbonyl complexes could serve as carriers to deliver CO in a controlled manner within a biological system. This seminal work laid the foundation for the design and synthesis of a vast array of CORMs with diverse chemical structures and CO-releasing properties.
Early CORMs and Their Characteristics
The first generation of CORMs were primarily transition metal-based carbonyl complexes. Among the most extensively studied are CORM-1, CORM-2, and CORM-3.
-
CORM-1 (Dimanganese decacarbonyl, [Mn₂(CO)₁₀]) : This was one of the first compounds investigated for its CO-releasing properties. A key characteristic of CORM-1 is that its CO release is triggered by light, making it a photo-activated CORM (photoCORM).[4]
-
CORM-2 (Tricarbonyldichlororuthenium(II) dimer, [Ru(CO)₃Cl₂]₂) : A lipophilic molecule, CORM-2 releases CO in the presence of various solvents and biological molecules.[5][6] It has been widely used in in vitro and in vivo studies to investigate the anti-inflammatory and vasodilatory effects of CO.[1][2][7]
-
CORM-3 (Tricarbonylchloro(glycinato)ruthenium(II), [Ru(CO)₃Cl(glycinate)]) : In contrast to the lipophilic CORM-2, CORM-3 is a water-soluble compound, which has facilitated its use in biological experiments.[3][8][9][10][11] It is known to be a relatively fast CO-releaser in biological media.
The development of these early CORMs was instrumental in demonstrating the feasibility of using chemical donors to study the biological effects of CO. However, concerns about the potential toxicity of the transition metals and the byproducts of CO release led to the search for alternative scaffolds.
-
CORM-A1 (Sodium boranocarbonate, Na₂[H₃BCO₂]) : This was the first water-soluble CORM that does not contain a transition metal.[12] Its CO release is dependent on pH and temperature, offering a different mechanism of control compared to the metal-based CORMs.[12][13][14][15][16]
Quantitative Data on CO Release and Biological Activity
A critical aspect of CORM research is the quantitative characterization of their CO release kinetics and their biological potency. This data is essential for comparing different CORMs and for designing experiments with well-defined concentrations of released CO.
Table 1: CO Release Kinetics of Selected CORMs
| CORM | Chemical Formula | Trigger for CO Release | Half-life (t₁/₂) | Conditions | Reference(s) |
| CORM-1 | [Mn₂(CO)₁₀] | Light | ~1 min (in PBS) | 37°C, pH 7.4 | [4] |
| CORM-2 | [Ru(CO)₃Cl₂]₂ | Ligand exchange | ~1 min (in PBS) | 37°C, pH 7.4 | [4] |
| CORM-3 | [Ru(CO)₃Cl(glycinate)] | Ligand exchange | ~1 min (in PBS), 3.6 min (in human plasma) | 37°C, pH 7.4 | [4] |
| CORM-A1 | Na₂[H₃BCO₂] | pH, Temperature | ~21 min | 37°C, pH 7.4 (in PBS) | [12][13] |
| CORM-A1 | Na₂[H₃BCO₂] | pH, Temperature | ~2.5 min | 37°C, pH 5.5 (in PBS) | [13][14] |
Table 2: Biological Activity of Selected CORMs
| CORM | Biological Effect | Assay | Effective Concentration / IC₅₀ | Organism/Cell Line | Reference(s) |
| CORM-2 | Vasodilation | Rat aortic rings | 30 µM - 600 µM | Rat | [1] |
| CORM-2 | Cardioprotection | Isolated perfused rat heart | 30 µM, 50 µM | Rat | [17] |
| CORM-3 | Anti-inflammatory | LPS-stimulated RAW264.7 macrophages | 10-100 µM (inhibition of nitrite (B80452) production) | Mouse | [2] |
| CORM-3 | Anti-inflammatory | LPS/IFN-γ-stimulated BV-2 microglial cells | Significant reduction in nitrite and TNF-α at various concentrations | Mouse | [7] |
| CORM-3 | Anti-inflammatory | TNF-α-stimulated HUVECs | >0.5 mmol·L⁻¹ (inhibition of VCAM-1 and E-selectin) | Human | [18] |
| CORM-A1 | Vasodilation | Rat aortic rings | Concentration-dependent relaxation | Rat | [12] |
Experimental Protocols
The study of CORMs relies on a set of key experimental protocols to characterize their properties and biological effects. Below are detailed methodologies for some of the most fundamental experiments in the field.
Myoglobin (B1173299) Assay for Quantifying CO Release
The myoglobin assay is the most widely used method for determining the rate and amount of CO released from a CORM.[4] It is a spectrophotometric assay based on the high affinity of CO for the reduced form of myoglobin (deoxy-Mb), which results in the formation of carboxymyoglobin (Mb-CO) and a characteristic shift in the visible absorption spectrum.
Materials:
-
Horse heart myoglobin
-
Sodium dithionite (B78146)
-
Phosphate-buffered saline (PBS), pH 7.4
-
CORM of interest
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of myoglobin in PBS.
-
In a cuvette, add the myoglobin solution and a small amount of sodium dithionite to ensure the myoglobin is in its reduced (deoxy-Mb) state. The solution should be deoxygenated by bubbling with nitrogen gas.
-
Record the baseline absorbance spectrum of deoxy-Mb. Key absorbance peaks are typically around 434 nm (Soret band) and 556 nm (Q band).
-
Add the CORM solution to the cuvette and immediately start recording the absorbance spectrum at regular time intervals.
-
The formation of Mb-CO will be indicated by a shift in the Soret peak to around 423 nm and the appearance of two Q bands at approximately 540 nm and 578 nm.
-
The amount of CO released can be calculated from the change in absorbance using the Beer-Lambert law and the known extinction coefficients for deoxy-Mb and Mb-CO. The rate of CO release can be determined by plotting the concentration of Mb-CO over time.
Aortic Ring Assay for Vasodilation
This ex vivo assay is a classic method for assessing the vasoactive properties of compounds.[19][20][21][22][23] It allows for the measurement of changes in the contractility of isolated arterial segments in response to a CORM.
Materials:
-
Thoracic aorta from a rat or mouse
-
Krebs-Henseleit buffer
-
Phenylephrine (or another vasoconstrictor)
-
CORM of interest
-
Organ bath system with force transducers
Procedure:
-
Euthanize the animal and carefully dissect the thoracic aorta.
-
Clean the aorta of surrounding connective and adipose tissue and cut it into rings of approximately 2-3 mm in length.
-
Suspend the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with a mixture of 95% O₂ and 5% CO₂.
-
Allow the rings to equilibrate under a resting tension for a period of time.
-
Induce a stable contraction in the aortic rings by adding a vasoconstrictor, such as phenylephrine.
-
Once a stable contraction is achieved, add the CORM of interest to the organ bath in a cumulative concentration-dependent manner.
-
Record the changes in isometric tension. A decrease in tension indicates vasodilation.
-
The results are typically expressed as the percentage of relaxation of the pre-contracted tension.
Inhibition of NF-κB Activation Assay
The transcription factor NF-κB is a key regulator of the inflammatory response. Many of the anti-inflammatory effects of CORMs are mediated through the inhibition of the NF-κB signaling pathway. This can be assessed by measuring the nuclear translocation of NF-κB subunits or the expression of NF-κB-dependent genes.
Materials:
-
Cell line of interest (e.g., RAW264.7 macrophages)
-
Lipopolysaccharide (LPS) or another inflammatory stimulus
-
CORM of interest
-
Reagents for nuclear protein extraction
-
Reagents for Western blotting or Electrophoretic Mobility Shift Assay (EMSA)
Procedure:
-
Culture the cells to the desired confluency.
-
Pre-treat the cells with the CORM of interest for a specified period.
-
Stimulate the cells with an inflammatory agent like LPS to activate the NF-κB pathway.
-
After the stimulation period, harvest the cells and perform nuclear protein extraction.
-
Western Blotting: Analyze the nuclear extracts for the presence of NF-κB subunits (e.g., p65) using specific antibodies. An increase in the nuclear localization of p65 indicates NF-κB activation, and a reduction in its presence in the CORM-treated cells indicates inhibition.
-
EMSA: This technique directly measures the DNA-binding activity of NF-κB. Nuclear extracts are incubated with a radiolabeled DNA probe containing the NF-κB consensus binding site. The protein-DNA complexes are then separated by non-denaturing polyacrylamide gel electrophoresis. A decrease in the shifted band in the presence of the CORM indicates inhibition of NF-κB DNA binding.
Signaling Pathways Modulated by CORMs
The biological effects of CO and CORMs are mediated through their interaction with specific molecular targets and the subsequent modulation of intracellular signaling cascades.
The sGC-cGMP Pathway and Vasodilation
As mentioned earlier, a primary mechanism of CO-induced vasodilation is the activation of soluble guanylate cyclase (sGC) and the subsequent increase in cyclic guanosine monophosphate (cGMP) levels. This pathway is a key target for many CORMs.
Caption: The canonical sGC-cGMP signaling pathway activated by CO released from CORMs, leading to vasodilation.
Inhibition of the NF-κB Inflammatory Pathway
The anti-inflammatory effects of CORMs are often attributed to their ability to interfere with the NF-κB signaling pathway. CO can modulate the activity of upstream kinases, such as IκB kinase (IKK), which prevents the degradation of the inhibitory protein IκBα and the subsequent nuclear translocation of NF-κB.
Caption: Inhibition of the NF-κB signaling pathway by CO from CORMs, leading to reduced pro-inflammatory gene expression.
Experimental Workflow for Screening CORM Activity
The discovery and development of new CORMs typically follow a structured workflow that progresses from chemical synthesis and characterization to in vitro and in vivo biological evaluation.
Caption: A typical experimental workflow for the discovery, characterization, and preclinical evaluation of novel CORMs.
Conclusion
The discovery and development of Carbon Monoxide-Releasing Molecules represent a significant advancement in the field of gasotransmitter biology and pharmacology. From the initial recognition of CO as an endogenous signaling molecule to the synthesis of a diverse array of CORMs, this area of research has opened up new therapeutic possibilities. The in-depth understanding of their CO release kinetics, biological activities, and underlying mechanisms of action, as detailed in this guide, is crucial for the continued development of safe and effective CORM-based therapies. The experimental protocols and signaling pathway diagrams provided herein serve as a foundational resource for researchers dedicated to harnessing the therapeutic potential of this once-notorious gas. The future of CORM research lies in the design of next-generation molecules with enhanced target specificity and controlled, on-demand CO release, paving the way for their translation into clinical practice.
References
- 1. Divergent mechanisms involved in CO and CORM-2 induced vasorelaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emerging concepts on the anti-inflammatory actions of carbon monoxide-releasing molecules (CO-RMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ru(CO)3Cl(Glycinate) (CORM-3): A Carbon Monoxide–Releasing Molecule with Broad-Spectrum Antimicrobial and Photosensitive Activities Against Respiration and Cation Transport in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CO-releasing molecule (CORM) conjugate systems - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT03515A [pubs.rsc.org]
- 5. ‘Carbon-Monoxide-Releasing Molecule-2 (CORM-2)’ Is a Misnomer: Ruthenium Toxicity, Not CO Release, Accounts for Its Antimicrobial Effects [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A carbon monoxide-releasing molecule (CORM-3) attenuates lipopolysaccharide- and interferon-gamma-induced inflammation in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vasoactive properties of CORM-3, a novel water-soluble carbon monoxide-releasing molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of the Bacterial Response to Ru(CO)3Cl(Glycinate) (CORM-3) and the Inactivated Compound Identifies the Role Played by the Ruthenium Compound and Reveals Sulfur-Containing Species as a Major Target of CORM-3 Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbon Monoxide-releasing Molecule-3 (CORM-3; Ru(CO)3Cl(Glycinate)) as a Tool to Study the Concerted Effects of Carbon Monoxide and Nitric Oxide on Bacterial Flavohemoglobin Hmp: APPLICATIONS AND PITFALLS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research Portal [ourarchive.otago.ac.nz]
- 12. CORM-A1: a new pharmacologically active carbon monoxide-releasing molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reassessing CORM-A1: redox chemistry and idiosyncratic CO-releasing characteristics of the widely used carbon monoxide donor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metal-based carbon monoxide releasing molecules with promising cytotoxic properties - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00087K [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. Cardioprotective effect with carbon monoxide releasing molecule-2 (CORM-2) in isolated perfused rat heart: Role of coronary endothelium and underlying mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The carbon monoxide releasing molecule (CORM-3) inhibits expression of vascular cell adhesion molecule-1 and E-selectin independently of haem oxygenase-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ET-CORM Mediated Vasorelaxation of Small Mesenteric Arteries: Involvement of Kv7 Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Simple Method for Normalization of Aortic Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
The Silent Messenger: An In-depth Technical Guide to the Mechanism of Action of Carbon Monoxide as a Gasotransmitter
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbon monoxide (CO), long known for its toxicity at high concentrations, has emerged as a crucial endogenous signaling molecule, joining the ranks of nitric oxide (NO) and hydrogen sulfide (B99878) (H₂S) as a gasotransmitter. Produced primarily through the enzymatic degradation of heme by heme oxygenase (HO), CO plays a pivotal role in a myriad of physiological and pathophysiological processes, including vasodilation, neurotransmission, inflammation, and apoptosis.[1][2] Its ability to freely diffuse across cell membranes allows it to act on local and distant targets, modulating a complex network of signaling pathways. This technical guide provides a comprehensive overview of the molecular mechanisms of CO action, with a focus on its signaling cascades, quantitative aspects of its interactions, and the experimental methodologies used to elucidate its function.
Core Mechanisms of CO Signaling
The biological effects of CO are pleiotropic and can be broadly categorized into two main types of signaling pathways: those dependent on the canonical target, soluble guanylate cyclase (sGC), and those that are sGC-independent.
The sGC-cGMP Signaling Pathway
The most well-characterized mechanism of CO action is the activation of soluble guanylate cyclase (sGC), a heme-containing enzyme.[3]
Mechanism of Activation:
CO binds to the ferrous (Fe²⁺) heme moiety of sGC, inducing a conformational change that leads to a modest increase in the enzyme's catalytic activity.[3] This is in contrast to nitric oxide (NO), which is a much more potent activator of sGC.[3] The binding of CO to the sGC heme results in the formation of a six-coordinate complex, which is less active than the five-coordinate nitrosyl complex formed with NO.[4] The activation of sGC by CO is significantly enhanced by allosteric modulators like YC-1, which sensitize the enzyme to CO.[5]
Downstream Effects:
Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[6] cGMP, a ubiquitous second messenger, in turn activates cGMP-dependent protein kinase (PKG), which phosphorylates a variety of downstream targets, leading to:
-
Vasodilation: PKG activation in vascular smooth muscle cells leads to a decrease in intracellular calcium levels and subsequent relaxation of the muscle, resulting in vasodilation.[1]
-
Inhibition of Platelet Aggregation: Elevated cGMP levels in platelets inhibit their activation and aggregation.[1]
-
Neurotransmission: In the nervous system, the CO/cGMP pathway is involved in processes such as long-term potentiation.[7]
sGC-Independent Signaling Pathways
CO also exerts a wide range of biological effects through mechanisms that do not involve sGC. These pathways often involve direct interactions with other heme-containing proteins or modulation of other signaling cascades.
CO has been shown to modulate the activity of all three major families of MAPKs: p38, extracellular signal-regulated kinases (ERK), and c-Jun N-terminal kinases (JNK).[1][8] The activation of these pathways is often cell-type and stimulus-dependent.
-
p38 MAPK: The CO-mediated activation of the p38 MAPK pathway, particularly the MKK3/p38β isoform, is linked to its anti-inflammatory and cytoprotective effects.[8] This pathway can lead to the inhibition of pro-inflammatory cytokine production.[8]
-
ERK: The role of ERK in CO signaling is more complex, with both activation and inhibition reported depending on the cellular context.
-
JNK: Similar to ERK, the JNK pathway can be either activated or inhibited by CO, contributing to its diverse effects on cell fate.
The upstream activation of MAPK cascades by CO is thought to involve the generation of mitochondrial reactive oxygen species (ROS) or direct interaction with upstream kinases.[9][10] Downstream of the MAPKs, CO can influence the activity of various transcription factors, such as NF-κB and AP-1, thereby regulating gene expression.[11]
CO can directly modulate the activity of various ion channels, independent of cGMP. The most studied of these is the large-conductance calcium-activated potassium (BKCa) channel.[12]
-
BKCa Channels: CO increases the open probability of BKCa channels in vascular smooth muscle cells, leading to membrane hyperpolarization and vasorelaxation.[13] The proposed mechanisms for this activation include direct binding of CO to the channel protein or to a channel-associated heme moiety.[14]
-
Other Ion Channels: CO has also been reported to affect other ion channels, including voltage-gated potassium channels and L-type calcium channels, although the mechanisms are less well understood.[2]
Mitochondria are a key target for CO. By binding to cytochrome c oxidase (complex IV) of the electron transport chain, CO can inhibit mitochondrial respiration.[9][15] This inhibition can lead to an increase in the production of mitochondrial reactive oxygen species (ROS).[16][17] While high levels of ROS are damaging, the modest increase induced by physiological concentrations of CO can act as a signaling mechanism, contributing to the activation of pathways like the MAPK cascade and promoting cellular adaptation to stress.[16][17]
Quantitative Data
The following tables summarize key quantitative data related to the interaction of CO with its biological targets.
Table 1: Binding Affinities and Kinetic Constants of CO for Heme Proteins
| Heme Protein | Ligand | Kd (Dissociation Constant) | kon (Association Rate Constant) (µM⁻¹s⁻¹) | koff (Dissociation Rate Constant) (s⁻¹) | Reference(s) |
| Soluble Guanylate Cyclase (sGC) | CO | ~240-260 µM | - | - | [18] |
| Hemoglobin (R-state) | CO | ~0.003 µM | ~5 | ~0.015 | [19][20] |
| Hemoglobin (T-state) | CO | ~0.3 µM | ~0.2 | ~0.06 | [19][20] |
| Myoglobin | CO | ~0.02 µM | ~0.5 | ~0.01 | [19][20] |
Table 2: Physiological Concentrations and Functional EC₅₀ Values of CO
| Parameter | Value | Context | Reference(s) |
| Basal Endogenous CO Production | ~10-20 µmol/hour in humans | Normal physiological state | [20] |
| Normal Blood Carboxyhemoglobin (COHb) | 0.5-1.5% | Non-smokers | [15] |
| EC₅₀ for Vasorelaxation (CORM-mediated) | 1-100 µM | Varies with CORM and vessel type | [21] |
| EC₅₀ for Anti-inflammatory Effects (CORM-mediated) | 10-250 µM | Varies with CORM and cell type | [22] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the mechanism of action of CO.
Measurement of Soluble Guanylate Cyclase (sGC) Activity
Principle: This assay measures the enzymatic conversion of [α-³²P]GTP to [α-³²P]cGMP by sGC in the presence and absence of CO.
Detailed Methodology:
-
Preparation of Cell Lysates or Purified sGC:
-
For cell-based assays, cells are lysed in a suitable buffer containing protease and phosphatase inhibitors.
-
For in vitro assays, purified sGC is used.
-
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing:
-
GTP (unlabeled)
-
[α-³²P]GTP (as a tracer)
-
MgCl₂ or MnCl₂ (as a cofactor)
-
A phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.
-
GTP regenerating system (e.g., creatine (B1669601) phosphokinase and phosphocreatine).
-
-
CO Exposure: The reaction mixture is pre-incubated with a known concentration of CO gas or a CO-releasing molecule (CORM).
-
Initiation and Termination of Reaction:
-
The reaction is initiated by adding the cell lysate or purified sGC.
-
Incubate at 37°C for a defined period (e.g., 10-20 minutes).
-
The reaction is terminated by adding a stop solution (e.g., EDTA) and boiling.
-
-
Separation and Quantification of [α-³²P]cGMP:
-
The product, [α-³²P]cGMP, is separated from the substrate, [α-³²P]GTP, using sequential column chromatography over Dowex and alumina (B75360) columns.
-
The radioactivity in the eluted cGMP fraction is quantified by liquid scintillation counting.
-
-
Data Analysis: The sGC activity is expressed as pmol of cGMP formed per minute per mg of protein.
Western Blot Analysis of MAPK Phosphorylation
Principle: This technique is used to detect the phosphorylation (and thus activation) of specific MAPK proteins (p38, ERK, JNK) in response to CO treatment.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Culture cells of interest to an appropriate confluency.
-
Treat cells with CO gas or a CORM for various time points. Include a vehicle control and a positive control (e.g., a known MAPK activator).
-
-
Protein Extraction:
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitor cocktails to preserve the phosphorylation state of proteins.
-
Quantify the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target MAPK (e.g., anti-phospho-p38).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane thoroughly.
-
-
Detection and Analysis:
-
Detect the HRP signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the MAPK or a housekeeping protein (e.g., β-actin).
-
Quantify the band intensities using densitometry software.
-
Specific Antibodies:
-
Phospho-p38 MAPK (Thr180/Tyr182)
-
Total p38 MAPK
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
Phospho-JNK (Thr183/Tyr185)
-
Total JNK
Patch-Clamp Electrophysiology for Ion Channel Modulation
Principle: The patch-clamp technique allows for the recording of ionic currents through individual ion channels or the whole-cell membrane, enabling the direct assessment of CO's effect on channel activity.
Detailed Methodology (Whole-Cell Configuration for BKCa Channels):
-
Cell Preparation: Isolate single vascular smooth muscle cells or use a suitable cell line expressing BKCa channels.
-
Pipette and Solutions:
-
Fabricate glass micropipettes with a resistance of 3-5 MΩ when filled with intracellular solution.
-
Intracellular (pipette) solution: Typically contains a high concentration of potassium (e.g., 140 mM KCl), a calcium buffer (e.g., EGTA) to control intracellular calcium concentration, and ATP.
-
Extracellular (bath) solution: A physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O₂/5% CO₂.
-
-
Giga-seal Formation and Whole-Cell Access:
-
Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell interior (whole-cell configuration).
-
-
Voltage-Clamp Protocol:
-
Hold the membrane potential at a negative value (e.g., -60 mV) to minimize the activity of other voltage-gated channels.
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +80 mV in 20 mV increments) to elicit outward potassium currents.
-
-
CO Application:
-
After obtaining a stable baseline recording, perfuse the bath with the extracellular solution containing a known concentration of CO (from a saturated solution or a CORM).
-
Record the currents during and after CO application.
-
-
Data Acquisition and Analysis:
-
Record the current responses using a patch-clamp amplifier and digitizer.
-
Analyze the data to determine the effect of CO on the current-voltage (I-V) relationship, channel activation kinetics, and open probability.
-
Conclusion
Carbon monoxide has transitioned from being viewed solely as a toxic gas to being recognized as a fundamental biological signaling molecule with significant therapeutic potential. Its diverse mechanisms of action, mediated through both sGC-dependent and -independent pathways, underscore the complexity of its physiological roles. A thorough understanding of these mechanisms, supported by robust quantitative data and detailed experimental methodologies, is crucial for researchers and drug development professionals seeking to harness the therapeutic benefits of this "silent messenger." Further research into the intricacies of CO signaling will undoubtedly unveil new targets and strategies for the treatment of a wide range of diseases.
References
- 1. The Role of Gasotransmitter-Dependent Signaling Mechanisms in Apoptotic Cell Death in Cardiovascular, Rheumatic, Kidney, and Neurodegenerative Diseases and Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. Structure and Activation of Soluble Guanylyl Cyclase, the Nitric Oxide Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reactome | Soluble guanylate cyclase converts GTP to cGMP [reactome.org]
- 7. The role of gasotransmitters in Parkinson's disease: Interplay of nitric oxide, carbon monoxide, and hydrogen sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MKK3 Mitogen-Activated Protein Kinase Pathway Mediates Carbon Monoxide-Induced Protection Against Oxidant-Induced Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of ROS Production and Vascular Function by Carbon Monoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of multiple MAPK-mediated transcription factors regulated by tobacco smoke in airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 13. Mitochondria and carbon monoxide: cytoprotection and control of cell metabolism – a role for Ca2+? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Gasotransmitter Heterocellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Carbon monoxide and mitochondria—modulation of cell metabolism, redox response and cell death [frontiersin.org]
- 17. Carbon monoxide and mitochondria—modulation of cell metabolism, redox response and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Kinetic Mechanisms for O2 Binding to Myoglobins and Hemoglobins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Table 3-12, Hemoglobin and Myoglobin Binding Kinetics and Equilibrium Constants for Oxygen and Carbon Monoxide - Toxicological Profile for Carbon Monoxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. ET-CORM Mediated Vasorelaxation of Small Mesenteric Arteries: Involvement of Kv7 Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Head‐to‐Head Comparison of Selected Extra‐ and Intracellular CO‐Releasing Molecules on Their CO‐Releasing and Anti‐Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Carbon Monoxide-Releasing Molecules (CORMs)
Authored for Researchers, Scientists, and Drug Development Professionals
Carbon monoxide (CO), once known primarily for its toxicity, is now recognized as a critical endogenous gasotransmitter, akin to nitric oxide and hydrogen sulfide, with significant cytoprotective and therapeutic potential.[1][2] It plays a vital role in modulating inflammation, apoptosis, cell proliferation, and vascular function.[3][4] However, the therapeutic delivery of gaseous CO is fraught with challenges due to its potential for toxicity and the difficulty in targeting specific tissues.[2][5] To overcome these limitations, Carbon Monoxide-Releasing Molecules (CORMs) have been developed. These compounds are designed to release controlled and predictable amounts of CO within biological systems, offering a promising strategy for harnessing its therapeutic benefits.[1][2]
This guide provides a comprehensive overview of the different classes of CORMs, their physicochemical properties, mechanisms of action, and the experimental protocols used for their evaluation.
Classification of CORMs
CORMs can be broadly classified based on their chemical structure and the specific trigger that initiates CO release. The primary classes include transition metal carbonyls and non-metallic CORMs, further categorized by their activation mechanism.[6][7]
-
Transition Metal Carbonyls: The most extensively studied class, these CORMs feature a central transition metal (e.g., Ruthenium, Manganese, Iron) coordinated to carbonyl (CO) ligands.[2][6] The strength of the metal-CO bond can be tuned by altering the ancillary ligands, thereby controlling the rate and conditions of CO release.[6]
-
Non-metallic CORMs: Developed to mitigate potential toxicity associated with transition metals, this class of CORMs utilizes organic scaffolds to carry and release CO.[8]
The release of CO is initiated by various triggers, leading to a functional classification:
-
Solvent-Triggered CORMs: Release CO upon dissolution in a solvent, often through ligand exchange reactions. CORM-3 is a key example.[6][9]
-
PhotoCORMs (Light-Triggered): Release CO upon irradiation with light of a specific wavelength. This allows for precise spatiotemporal control over CO delivery.[1][6][9]
-
Enzyme-Triggered CORMs (ET-CORMs): Designed to release CO in response to the activity of specific enzymes that are often upregulated in diseased tissues.[6][10]
-
pH-Triggered CORMs: Exploit the altered pH environments of certain tissues (e.g., tumors, sites of inflammation) to trigger CO release.[9][10]
// Main Node CORM [label="CORMs", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Primary Classes Metal [label="Transition Metal CORMs", fillcolor="#34A853", fontcolor="#FFFFFF"]; NonMetal [label="Non-metallic CORMs", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Trigger Categories Trigger [label="Release Triggers", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Solvent [label="Solvent / Ligand Exchange", fillcolor="#FFFFFF", fontcolor="#202124"]; Light [label="Light (PhotoCORMs)", fillcolor="#FFFFFF", fontcolor="#202124"]; Enzyme [label="Enzymes (ET-CORMs)", fillcolor="#FFFFFF", fontcolor="#202124"]; pH [label="pH", fillcolor="#FFFFFF", fontcolor="#202124"];
// Examples CORM2 [label="CORM-2", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CORM3 [label="CORM-3", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CORMA1 [label="CORM-A1", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Relationships CORM -> Metal; CORM -> NonMetal; CORM -> Trigger [style=dashed, arrowhead=none]; Trigger -> Solvent; Trigger -> Light; Trigger -> Enzyme; Trigger -> pH;
Solvent -> CORM2; Solvent -> CORM3; pH -> CORMA1 [label=" (also solvent)"]; } Figure 1: Classification of Carbon Monoxide-Releasing Molecules (CORMs).
Properties of Representative CORMs
The therapeutic utility of a CORM is dictated by its physicochemical properties, including its CO release kinetics, solubility, and the nature of its degradation products (iCORM).[2] The table below summarizes these properties for several widely studied CORMs.
| CORM | Chemical Formula | Metal Center | Solubility | CO Release Trigger | Half-life (t½) in PBS (pH 7.4) | Key Features |
| CORM-1 | Mn₂(CO)₁₀ | Manganese | Organic Solvents | Light | > 24 hours (in dark) | One of the first PhotoCORMs. |
| CORM-2 | [Ru(CO)₃Cl₂]₂ | Ruthenium | Organic Solvents | Ligand Exchange (e.g., DMSO) | ~1 minute | Fast CO-releaser, insoluble in water. |
| CORM-3 | Ru(CO)₃Cl(glycinate) | Ruthenium | Water | Ligand Exchange | ~3.6 minutes in plasma | Water-soluble derivative of CORM-2.[11] |
| CORM-A1 | Na₂[BH₃(CO)₂] | (Boron) | Water | pH, Solvent | ~21 minutes | Non-metallic, releases CO rapidly in acidic conditions.[12][13] |
| CORM-401 | Mn(CO)₄(S₂CNMe(CH₂CO₂H)) | Manganese | Water | Light | N/A (light-dependent) | Water-soluble PhotoCORM. |
| ALF-186 | Na[Mo(CO)₃(histidinate)] | Molybdenum | Water | Ligand Exchange | Releases 3 CO equivalents | Low toxicity of degradation products.[14] |
Note: Half-life values can vary significantly depending on the specific buffer, temperature, and presence of potential ligands.
Key Signaling Pathways Modulated by CO
CO released from CORMs exerts its biological effects by interacting with specific molecular targets, primarily heme-containing proteins.[3][15] This interaction modulates several key signaling pathways.
-
Soluble Guanylate Cyclase (sGC) Pathway: Similar to nitric oxide, CO can bind to the heme moiety of sGC, increasing the production of cyclic guanosine (B1672433) monophosphate (cGMP). This pathway is central to CO's vasodilatory effects.[4]
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: CO has been shown to modulate various MAPK pathways, including p38, ERK, and JNK.[16] Activation of the p38 MAPK pathway, for instance, is involved in the anti-inflammatory effects of CO.[15]
-
Heme Oxygenase-1 (HO-1) Induction: CO can induce the expression of HO-1, the enzyme responsible for endogenous CO production. This creates a positive feedback loop that amplifies the cytoprotective effects against oxidative stress.[5]
-
Modulation of Ion Channels: CO can directly interact with and modulate the activity of various ion channels, contributing to its roles in neurotransmission and vasoregulation.
Experimental Protocols
Evaluating the properties and efficacy of CORMs requires specific and standardized experimental protocols.
This spectrophotometric assay is the most common method for quantifying the rate and amount of CO released from a CORM. It is based on the high affinity of CO for the ferrous heme iron of deoxymyoglobin (deoxy-Mb), which results in the formation of carboxymyoglobin (MbCO), a species with a distinct absorption spectrum.[9]
Methodology:
-
Reagent Preparation:
-
Prepare a solution of equine skeletal muscle myoglobin (B1173299) (Mb) in a phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).
-
Reduce the myoglobin from its ferric (met-Mb) to its ferrous (deoxy-Mb) state by adding a small amount of fresh sodium dithionite.[9] The solution should change from brown to reddish-purple.
-
-
Spectrophotometric Measurement:
-
Place the deoxy-Mb solution in a cuvette inside a spectrophotometer maintained at 37°C.
-
Record the baseline absorbance spectrum, noting the characteristic peak of deoxy-Mb at ~556 nm.[9]
-
Add a known concentration of the CORM to the cuvette and immediately begin recording spectra at regular time intervals.
-
-
Data Analysis:
-
Monitor the decrease in the deoxy-Mb peak and the concomitant increase in the two characteristic peaks of MbCO at ~541 nm and ~578 nm.[9]
-
The concentration of MbCO formed over time can be calculated using the Beer-Lambert law and the known extinction coefficient for MbCO.
-
Plot the amount of CO released versus time. The half-life (t½) of CO release is determined as the time required to release 50% of the total CO.
-
This protocol assesses the vasoactive properties of CORMs using isolated aortic rings, a classic model in pharmacology.
Methodology:
-
Tissue Preparation:
-
Humanely euthanize a laboratory animal (e.g., a rat) and carefully excise the thoracic aorta.
-
Place the aorta in cold, oxygenated Krebs-Henseleit buffer.
-
Clean the aorta of adhering fat and connective tissue and cut it into rings approximately 2-3 mm in length.
-
-
Organ Bath Setup:
-
Mount the aortic rings in an organ bath chamber filled with Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Connect the rings to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate under a resting tension (e.g., 1.5 g) for 60-90 minutes.
-
-
Experiment:
-
Induce a stable contraction in the aortic rings using a vasoconstrictor agent like phenylephrine.[11]
-
Once a stable plateau of contraction is achieved, add the CORM in a cumulative, concentration-dependent manner.
-
Record the relaxation response as a percentage decrease from the pre-contracted tone.
-
-
Data Analysis:
-
Plot the percentage of relaxation against the logarithm of the CORM concentration to generate a concentration-response curve.
-
Calculate the EC₅₀ value (the concentration of CORM that produces 50% of the maximal relaxation).
-
Conclusion and Future Directions
CORMs represent a sophisticated and promising class of therapeutic agents that allow for the controlled delivery of carbon monoxide, a molecule with profound biological effects. The versatility in their design, particularly with regard to the trigger mechanisms, allows for the development of highly specific and targeted therapies.[6] While first-generation CORMs have demonstrated significant efficacy in pre-clinical models, future research is focused on developing next-generation molecules with improved drug-like properties, such as enhanced stability, tissue-specific targeting, and minimized toxicity from the metal core.[17][18][19] The continued exploration of novel CORM structures, combined with a deeper understanding of their interaction with biological systems, will be crucial for their successful translation into clinical practice.
References
- 1. Carbon monoxide-releasing molecules - Wikipedia [en.wikipedia.org]
- 2. CO-Releasing Materials: An Emphasis on Therapeutic Implications, as Release and Subsequent Cytotoxicity Are the Part of Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Class of Dual-Acting DCH-CORMs Counteracts Oxidative Stress-Induced Inflammation in Human Primary Tenocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel lead structures and activation mechanisms for CO-releasing molecules (CORMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nonmetallic carbon monoxide releasing molecules (CORMs) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. CO-releasing molecule (CORM) conjugate systems - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT03515A [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Vasoactive properties of CORM-3, a novel water-soluble carbon monoxide-releasing molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metal-based carbon monoxide releasing molecules with promising cytotoxic properties - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00087K [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of a versatile organometallic pro-drug (CORM) for experimental CO based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. CO as a cellular signaling molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Aspects of Carbon Monoxide in Form of CO-Releasing Molecules Used in Cancer Treatment: More Light on the Way - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Towards improved therapeutic CORMs: understanding the reactivity of CORM-3 with proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Foundational Research on CORM-3 Applications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on the applications of Carbon Monoxide-Releasing Molecule-3 (CORM-3), a water-soluble compound that delivers controlled amounts of carbon monoxide (CO) to tissues and organs. This document summarizes key quantitative data, details common experimental protocols, and visualizes the primary signaling pathways involved in the therapeutic effects of CORM-3.
Introduction to CORM-3
CORM-3, with the chemical structure tricarbonylchloro(glycinato)ruthenium(II) ([Ru(CO)3Cl(glycinate)]), is one of the most extensively studied water-soluble CORMs. It has emerged as a significant research tool and potential therapeutic agent due to its ability to mimic the physiological effects of CO without the risks associated with gas inhalation. The therapeutic potential of CORM-3 stems from the multifaceted roles of CO as a gasotransmitter, which includes anti-inflammatory, anti-apoptotic, anti-proliferative, and cytoprotective effects. This guide explores the foundational research that has established CORM-3 as a promising molecule in various pathological contexts, including ischemia-reperfusion injury, inflammation, sepsis, neuroprotection, and cancer.
Therapeutic Applications and Efficacy
The therapeutic efficacy of CORM-3 has been demonstrated in a wide range of preclinical models. The following sections provide a summary of the quantitative data from these studies, organized by therapeutic area.
Ischemia-Reperfusion (I/R) Injury
CORM-3 has shown significant protective effects in models of I/R injury across various organs by mitigating inflammation, oxidative stress, and apoptosis.
| Model System | CORM-3 Concentration/Dose | Key Quantitative Findings | Reference |
| Rat Intestinal Transplantation | 100 µM (in preservation solution) | Significantly increased mucosal blood flow and cGMP levels. Improved gut barrier function. Increased 14-day survival rate from 37.5% to over 60%. | [1] |
| In Vitro Renal I/R (HK-2, LLC-PK1 cells) | 200 µM | Recovered cell viability by 40%. Attenuated the rise in TNF-α mRNA and reduced oxidative stress markers. | [2] |
| Mouse Model of Ischemic Stroke (tMCAO) | 4 mg/kg (retro-orbital injection) | Significantly smaller infarct volume and greater expression of neuronal markers (NeuN, MAP2). Reduced brain water content and improved neurologic outcomes on days 3, 7, and 14. | [3][4] |
| Isolated Rat Hearts | 10 µM | Protected against ischemia-reperfusion injury. | [5][6] |
| Kidney Transplantation (Rat model) | Perfusion with CORM-3 | Recipients had near-normal serum creatinine (B1669602) levels, whereas all control animals died of uremia by the third post-operative day. | [7] |
| Cardiac Arrest Mouse Model | 30 mg/kg (i.p.) | Significantly improved survival at 24h (75% vs 58.33%) and 72h (66.67% vs 16.67%). Reduced neuronal apoptosis and neuroinflammation. | [8] |
Inflammation and Sepsis
CORM-3 modulates inflammatory responses by inhibiting pro-inflammatory cytokine production and modulating immune cell function.
| Model System | CORM-3 Concentration/Dose | Key Quantitative Findings | Reference |
| ConA-stimulated Primate PBMC | ≥50 µM | Inhibited lymphocyte proliferation (IC50 of 345.8 ± 51.9 µM). | [9] |
| LPS-stimulated Primate PBMC | In vivo 4 mg/kg i.v. | Significantly reduced TNF-α production. | [9] |
| Mouse Model of Collagen-Induced Arthritis | 20 mg/kg i.p. | Decreased cellular infiltration, joint inflammation, and destruction. | [10] |
| LPS-stimulated RAW264.7 Macrophages | 100-400 µM | Attenuated the inflammatory response. | [10][11] |
| Rat Model of Hemorrhagic Stroke | 4 or 8 mg/kg (i.v.) | Pre-treatment significantly prevented injury and reduced plasma TNF-α. | [12][13] |
| Pseudomonas aeruginosa Bacteraemia (Mouse Model) | 10 mg/kg | Increased survival in immunocompetent and immunosuppressed mice. | |
| Cecal Ligation and Puncture (CLP) Sepsis Model in Rats | Not specified (CORM-2 used) | Treatment with a CORM decreased sepsis-induced acute kidney injury and improved survival. | [14] |
Neuroprotection
Beyond I/R injury in the brain, CORM-3 has demonstrated broader neuroprotective effects.
| Model System | CORM-3 Concentration/Dose | Key Quantitative Findings | Reference |
| Mouse Model of Ischemic Stroke (tMCAO) | 4 mg/kg | Reduced microglial activation and decreased expression of pro-inflammatory cytokines TNF-α and IL-1β. | [4] |
| Rat Model of Hemorrhagic Stroke | 4 or 8 mg/kg (i.v.) | Time-dependent effects: neuroprotective when given before or 3 days after injury, but neurotoxic when given 3 hours after. | [12][13] |
Cancer Therapy
The role of CORMs in cancer is complex, with studies showing both anti-proliferative effects and potential for sensitizing tumors to other therapies.
| Model System | CORM-3 Concentration/Dose | Key Quantitative Findings | Reference |
| Syngeneic Murine Colorectal Cancer (CT26, MC38) | Not specified | rHSA-CORM-3 conjugate attenuated tumor growth and increased overall survival. Reduced tumor-infiltrating monocytes and macrophages. | [15] |
| Human Colon Cancer Cells (RKO) | 20 µM | Induces DNA damage. | [16] |
Key Signaling Pathways Modulated by CORM-3
The therapeutic effects of CORM-3 are mediated through the modulation of several key signaling pathways. The diagrams below illustrate these mechanisms.
Nrf2/HO-1 Pathway Activation
CORM-3 is a potent inducer of the Nrf2/HO-1 pathway, a critical cellular defense mechanism against oxidative stress.
Inhibition of NF-κB Signaling
CORM-3 can suppress inflammatory responses by inhibiting the pro-inflammatory NF-κB signaling pathway.
Vasodilation via sGC-cGMP Pathway
The vasodilatory effects of CORM-3 are partly mediated by the activation of soluble guanylate cyclase (sGC), leading to increased cyclic guanosine (B1672433) monophosphate (cGMP).
Experimental Protocols and Methodologies
This section provides detailed methodologies for key experiments commonly cited in CORM-3 research.
Preparation of CORM-3 and Inactive Control (iCORM-3)
-
CORM-3 Stock Solution: CORM-3 is freshly prepared before each experiment by dissolving the powder in the appropriate solvent (e.g., distilled water, saline, or DMSO) to create a stock solution.
-
Inactive CORM-3 (iCORM-3) Preparation: To ensure that the observed effects are due to CO release, an inactive control is often used. iCORM-3 is typically prepared by dissolving CORM-3 in the experimental buffer (e.g., Krebs-Henseleit buffer or PBS) and leaving it overnight at room temperature, often with bubbling of N2 gas. This process allows for the complete release of CO, leaving the ruthenium-containing backbone. The inability of iCORM-3 to release CO should be confirmed, for example, using a myoglobin (B1173299) assay.[5][17]
In Vitro Experimental Protocols
-
Cells (e.g., HUVECs, RAW264.7 macrophages, HK-2 kidney cells) are cultured in their recommended media and conditions.
-
Before treatment, cells are often serum-starved for a period (e.g., 12-24 hours) to synchronize them.
-
CORM-3 is added to the culture medium at the desired final concentrations (typically ranging from 10 µM to 500 µM). Control groups include vehicle-treated and iCORM-3-treated cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of CORM-3 for the desired time period (e.g., 24, 48, 72 hours).[9]
-
Add MTS or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK-8) using a microplate reader.
-
Express cell viability as a percentage of the vehicle-treated control.
-
Treat cells with CORM-3 and/or other stimuli (e.g., LPS) for the specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-HO-1, anti-p-p65, anti-Nrf2) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11][18]
-
Treat cells as required for the experiment.
-
Extract total RNA using a reagent like TRIzol.[18]
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform real-time PCR using a thermocycler with specific primers for the genes of interest (e.g., HMOX1, TNF, IL1B) and a housekeeping gene (e.g., GAPDH).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
In Vivo Experimental Protocols
-
Ischemic Stroke: Transient middle cerebral artery occlusion (tMCAO) in mice or rats is a common model. Ischemia is induced for a period (e.g., 60 minutes) followed by reperfusion.[3][4]
-
Sepsis: Cecal ligation and puncture (CLP) in mice or rats is the gold standard for inducing polymicrobial sepsis.[14]
-
Myocardial I/R: Ligation of the left anterior descending (LAD) coronary artery for a period (e.g., 30 minutes) followed by release of the ligature.
-
Hemorrhagic Stroke: Intracerebral injection of collagenase into the striatum of rats.[12]
-
Route of Administration: Intravenous (i.v.), intraperitoneal (i.p.), or retro-orbital injections are commonly used. The choice depends on the desired pharmacokinetic profile and the experimental model.
-
Dosage: In vivo doses typically range from 3 mg/kg to 60 mg/kg.[1] The timing of administration is critical and can be prophylactic (before injury), at the time of injury/reperfusion, or therapeutic (after injury).
-
Survival Analysis: Monitor animals over a set period (e.g., 14 days) and plot survival curves (Kaplan-Meier).[1]
-
Histology: Perfuse animals and collect organs of interest. Fix tissues in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) for morphological analysis or specific immunohistochemical stains for protein localization.[1][8]
-
Infarct Volume Measurement (Stroke): Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the infarct area.[4]
-
Biochemical Analysis: Collect blood samples to measure serum levels of organ damage markers (e.g., creatinine for kidney, transaminases for liver) and inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA kits.[9][12]
-
Neurological Scoring: Assess neurological deficits in stroke models using standardized scoring systems.[3]
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating CORM-3 in vivo.
Conclusion
Foundational research has robustly established the therapeutic potential of CORM-3 across a spectrum of diseases characterized by inflammation and cellular stress. Its protective effects are primarily mediated through the controlled release of carbon monoxide, which in turn modulates key signaling pathways such as Nrf2/HO-1 and NF-κB. The quantitative data and standardized protocols summarized in this guide serve as a valuable resource for researchers and drug development professionals aiming to further explore and harness the therapeutic capabilities of CORM-3. Future investigations will likely focus on refining delivery mechanisms, exploring combination therapies, and translating these promising preclinical findings into clinical applications.
References
- 1. Luminal Administration of a Water-soluble Carbon Monoxide–releasing Molecule (CORM-3) Mitigates Ischemia/Reperfusion Injury in Rats Following Intestinal Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Renoprotective Effects of Carbon Monoxide-Releasing Molecule 3 in Ischemia-Reperfusion Injury and Cisplatin-Induced Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbon monoxide-releasing molecule-3 protects against ischemic stroke by suppressing neuroinflammation and alleviating blood-brain barrier disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbon monoxide-releasing molecule-3 protects against ischemic stroke by suppressing neuroinflammation and alleviating blood-brain barrier disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vasoactive properties of CORM-3, a novel water-soluble carbon monoxide-releasing molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Carbon monoxide-releasing molecules protect against ischemia-reperfusion injury during kidney transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbon monoxide-releasing molecule-3 exerts neuroprotection effects after cardiac arrest in mice: A randomized controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo effects of the carbon monoxide-releasing molecule, CORM-3, in the xenogeneic pig-to-primate context - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. CORM-3, a carbon monoxide-releasing molecule, alters the inflammatory response and reduces brain damage in a rat model of hemorrhagic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
- 14. mdpi.com [mdpi.com]
- 15. jitc.bmj.com [jitc.bmj.com]
- 16. CORM-3 induces DNA damage through Ru(II) binding to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Carbon Monoxide-releasing Molecule-3 (CORM-3; Ru(CO)3Cl(Glycinate)) as a Tool to Study the Concerted Effects of Carbon Monoxide and Nitric Oxide on Bacterial Flavohemoglobin Hmp: APPLICATIONS AND PITFALLS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Carbon Monoxide Releasing Molecule-3 Enhances Heme Oxygenase-1 Induction via ROS-Dependent FoxO1 and Nrf2 in Brain Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
CORM-A1: A Technical Guide to its Therapeutic Potential and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbon monoxide (CO) is now recognized as a critical endogenous gasotransmitter, playing a vital role in a multitude of physiological processes, including vasodilation, inflammation, and cellular signaling[1][2]. Despite its therapeutic promise, the practical application of gaseous CO is hampered by significant safety and delivery challenges. Carbon Monoxide-Releasing Molecules (CORMs) have been developed to overcome these hurdles, offering a method for controlled, localized delivery of CO.
This document focuses on CORM-A1 (sodium boranocarbonate, Na₂[H₃BCO₂]), a unique, water-soluble, boron-based CORM[1]. Unlike many of its counterparts, CORM-A1 does not contain a transition metal and is characterized by a slower, more controlled release of CO, making it a particularly promising candidate for therapeutic development in chronic conditions[1][3][4]. This guide provides an in-depth exploration of CORM-A1's mechanism, therapeutic applications, and the experimental protocols used to elucidate its function.
Physicochemical Properties and Mechanism of CO Release
CORM-A1's unique structure allows for the spontaneous release of carbon monoxide under physiological conditions. The release mechanism is initiated by a protonation-induced decomposition, which forms an unstable borane (B79455) carbonyl intermediate that subsequently liberates CO[3]. This process is distinctly different from metal-based CORMs that often require triggers like light or ligand substitution[3].
The rate of CO liberation from CORM-A1 is highly dependent on both pH and temperature. At 37°C and a physiological pH of 7.4, CORM-A1 exhibits a half-life (t½) of approximately 21 minutes[3][4][5]. This release rate can be accelerated by decreasing the pH[1]. For instance, at pH 5.5, the half-life shortens to just 2.5 minutes[6][7]. This pH-dependent release offers a potential mechanism for targeted CO delivery to acidic microenvironments, such as those found in ischemic tissues or tumors.
Caption: Mechanism of pH-dependent CO release from CORM-A1.
Quantitative CO Release and Pharmacokinetic Data
The release of CO from CORM-A1 has been quantified both in vitro and in vivo. Intravenous administration in rats leads to a significant, time-dependent increase in blood carboxyhemoglobin (COHb) levels, confirming systemic delivery of CO[8].
| Parameter | Condition | Value | Reference |
| CO Release Half-life (t½) | 37°C, pH 7.4 | ~21 minutes | [1][3][4] |
| 37°C, pH 5.5 | ~2.5 minutes | [6][7] | |
| Initial Rate of CO Release | pH 5.5, 37°C | 6.84 µmol/min | [1] |
| pH 5.5, 25°C | 2.16 µmol/min | [1] | |
| In Vivo COHb Levels | Rat, 20 µmol/kg IV | 1.7% at 15 min | [8] |
| (Post-CORM-A1) | 8.7% at 30 min | [8] | |
| 6.9% at 120 min | [8] |
Table 1: Physicochemical and Pharmacokinetic Properties of CORM-A1.
Therapeutic Potential and Signaling Pathways
CORM-A1 has demonstrated therapeutic efficacy in a wide range of preclinical models, including cardiovascular disease, renal injury, and neurogenesis.
Cardiovascular Effects: Vasodilation
One of the most well-characterized effects of CO is its ability to induce vasodilation. CORM-A1 promotes a gradual and profound concentration-dependent relaxation of isolated aortic rings[1][3][4]. This effect is primarily mediated by the canonical CO signaling pathway involving the activation of soluble guanylate cyclase (sGC).
Caption: Vasodilatory signaling pathway of CORM-A1-derived CO.
The vasorelaxant effect is significantly amplified by YC-1, an sGC stimulator, and attenuated by ODQ, an sGC inhibitor, confirming the central role of this pathway[1][3][4]. In vivo, administration of CORM-A1 (30 µmol/kg, i.v.) produces a mild decrease in mean arterial pressure, an effect that is markedly potentiated by YC-1[1][3][4].
| Concentration | Time Point | % Vasorelaxation | Reference |
| 40 µM | 10 min | 21.0 ± 2.3% | [1] |
| 80 µM | 10 min | 40.2 ± 3.4% | [1] |
| 160 µM | 10 min | 74.9 ± 1.8% | [1] |
| 80 µM | 33 min | 96% (maximal) | [1] |
Table 2: Concentration-Dependent Vasorelaxation of Aortic Rings by CORM-A1.
Reno-protective Effects
CORM-A1 has shown significant promise in protecting kidneys from warm ischemia and reperfusion (WI/R) injury. In both rat and swine models, intravenous administration of CORM-A1 improved renal function, reduced tubular damage, and decreased inflammation[2][8]. This confirms the ability of CORM-A1 to deliver CO to peripheral organs and exert a protective effect[8]. The protection was found to be dose-dependent, with higher doses offering enhanced effects[2][8].
| Model | Ischemia Time | CORM-A1 Dose (µmol/kg) | Outcome | Reference |
| Rat WI/R | 45 min | 12.5 | Significantly decreased serum creatinine (B1669602) and urea (B33335) | [8] |
| Rat WI/R | 60 min | 25 | Significantly decreased serum creatinine and urea | [8] |
| Swine Auto-transplant | N/A | N/A | Improved graft function, reduced fibrosis and necrosis | [2][8] |
Table 3: Reno-protective Effects of CORM-A1 in Ischemia-Reperfusion Models.
Anti-Atherogenic Potential
Recent studies indicate that CORM-A1 can alleviate pro-atherogenic conditions[5]. The proposed mechanism involves the downregulation of microRNA-34a-5p (miR-34a-5p). This action subsequently rescues the SIRT1/PGC-1α signaling axis, leading to improved mitochondrial biogenesis, enhanced cellular redox status, and increased ATP production[5]. This pathway highlights a novel, miRNA-based regulatory mechanism for CO's therapeutic effects in vascular disease.
Neurogenesis
CORM-A1 has been shown to positively modulate neuronal differentiation. In cell line models treated with retinoic acid to induce differentiation, supplementation with CORM-A1 increased the final neuronal yield.[9] This effect was attributed to a decrease in cell death, evidenced by lower caspase-3 activity and propidium (B1200493) iodide uptake, rather than an increase in differentiation signaling itself.[9][10] In some models, this pro-survival effect is linked to the generation of small amounts of reactive oxygen species (ROS), which act as signaling molecules.[9][10]
CO-Independent Mechanisms: Redox Activity
While many of CORM-A1's effects are attributed to the release of CO, emerging evidence suggests the molecule possesses intrinsic, CO-independent biological activity.[6] Recent studies have demonstrated that CORM-A1 can act as a reducing agent, capable of reducing key biological cofactors such as NAD⁺ to NADH and NADP⁺ to NADPH under near-physiological conditions.[6][7]
This reduction of NAD(P)⁺ reciprocally facilitates the release of CO from CORM-A1, indicating a complex interplay between its redox chemistry and CO-releasing properties.[6] This dual activity suggests that some of the therapeutic outcomes observed with CORM-A1 may result from a combination of CO-dependent signaling and direct modulation of cellular redox states.
| Reactant | CORM-A1 Concentration | Product Formed | Time | Reference |
| 100 µM NADP⁺ | 1 mM | 78 µM NADPH | 60 min | [6][7] |
| 100 µM NADP⁺ | 350 µM | 40 µM NADPH | 60 min | [6][7] |
| 100 µM NADP⁺ | 100 µM | 10 µM NADPH | 60 min | [6][7] |
Table 4: Redox Activity of CORM-A1 on NADP⁺ Reduction.
Caption: Logical diagram of CORM-A1's dual therapeutic mechanisms.
Key Experimental Protocols
Protocol: Spectrophotometric Measurement of CO Release (Myoglobin Assay)
This protocol measures CO release by monitoring the spectral shift of deoxymyoglobin (deoxy-Mb) to carbonmonoxy myoglobin (B1173299) (MbCO).[1]
-
Preparation: Prepare a solution of myoglobin in 0.04 M phosphate (B84403) buffer at the desired pH (e.g., 7.4). Reduce the myoglobin to its deoxy-Mb form using a minimal amount of sodium dithionite.
-
Baseline: Record the baseline absorbance spectrum of the deoxy-Mb solution (typically 1 ml with a final concentration of ~53 µM).
-
Initiation: Prepare a fresh stock solution of CORM-A1 (e.g., 10 mM in distilled water). Add a small aliquot to the deoxy-Mb solution to achieve the desired final concentration (e.g., 60 µM).
-
Measurement: Immediately begin recording absorbance spectra over time. The formation of MbCO is quantified by the increase in absorbance at 540 nm.
-
Calculation: Calculate the concentration of MbCO formed using its extinction coefficient (ε₅₄₀ = 15.4 M⁻¹ cm⁻¹) and the Beer-Lambert law. The rate of CO release and the half-life can be determined from the kinetic data.
Protocol: Ex Vivo Vasorelaxation Assay (Isolated Aortic Rings)
This method assesses the direct effect of CORM-A1 on vascular tone.[1]
-
Tissue Preparation: Isolate the thoracic aorta from a euthanized rat. Clean the aorta of adherent tissue and cut it into rings (2-3 mm).
-
Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂/5% CO₂.
-
Pre-contraction: After an equilibration period, pre-contract the rings to a stable tension using an α-adrenergic agonist like phenylephrine.
-
Treatment: Once a stable contraction plateau is reached, add CORM-A1 cumulatively to the organ bath in increasing concentrations (e.g., 40, 80, 160 µM).
-
Data Recording: Record the isometric tension continuously. Relaxation is expressed as a percentage decrease from the maximal contraction induced by phenylephrine.
-
Control/Mechanistic Studies: To investigate signaling pathways, pre-incubate rings with inhibitors (e.g., ODQ) or stimulators (e.g., YC-1) before pre-contraction.[1] An inactive form of CORM-A1 (iCORM-A1), from which CO has been depleted, should be used as a negative control.[1]
Protocol: In Vivo Renal Ischemia-Reperfusion (WI/R) Model
This workflow evaluates the reno-protective effects of CORM-A1 in vivo.[8]
Caption: Experimental workflow for a rat renal ischemia-reperfusion study.
-
Animal Model: Use adult male rats (e.g., Lewis rats, 290-330 g).
-
Pre-Ischemia: Anesthetize the animal and collect baseline blood samples to measure serum creatinine and urea.
-
Treatment: Administer CORM-A1 (e.g., 5, 12.5, or 25 µmol/kg) or vehicle (saline) intravenously 1 hour before ischemia.[8]
-
Ischemia: Perform a midline laparotomy to expose the kidneys. Occlude the renal artery with a microvascular clamp for a defined period (e.g., 45 or 60 minutes).
-
Reperfusion: Remove the clamp to allow blood flow to resume. Close the incision.
-
Post-Reperfusion: Administer follow-up doses of CORM-A1 immediately post-clamp removal and at subsequent time points (e.g., daily for 4 days).[8]
-
Analysis: Collect blood samples at various time points post-reperfusion (e.g., 1, 3, and 5 days) to assess renal function via creatinine and urea levels. At the end of the study, harvest the kidneys for histopathological analysis to assess tubular damage, cell infiltration, and inflammation.[8]
Summary and Future Directions
CORM-A1 stands out as a promising therapeutic agent due to its slow and controlled release of CO, water solubility, and lack of a transition metal core. Its efficacy has been demonstrated in preclinical models of cardiovascular and renal disease, driven by both CO-dependent signaling (sGC pathway) and potentially CO-independent redox activities. The ability of CORM-A1 to modulate complex biological processes such as miRNA expression and neurogenesis further broadens its therapeutic potential.
Future research should focus on further delineating the contribution of its CO-independent redox effects to its overall therapeutic profile. The idiosyncratic nature of its CO release in complex biological media warrants careful consideration and the use of appropriate controls in experimental design.[6] Optimizing delivery strategies to enhance tissue-specific targeting and exploring its efficacy in additional chronic inflammatory and ischemic conditions will be critical steps in translating CORM-A1 from a promising research tool into a clinical therapeutic.
References
- 1. zora.uzh.ch [zora.uzh.ch]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CORM-A1: a new pharmacologically active carbon monoxide-releasing molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CORM-A1 Alleviates Pro-Atherogenic Manifestations via miR-34a-5p Downregulation and an Improved Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Reassessing CORM-A1: redox chemistry and idiosyncratic CO-releasing characteristics of the widely used carbon monoxide donor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CORM‐A1 delivers carbon monoxide to the kidney and alleviates post‐ischemic renal dysfunction in rat and swine models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbon Monoxide Releasing Molecule-A1 (CORM-A1) Improves Neurogenesis: Increase of Neuronal Differentiation Yield by Preventing Cell Death | PLOS One [journals.plos.org]
- 10. Carbon Monoxide Releasing Molecule-A1 (CORM-A1) Improves Neurogenesis: Increase of Neuronal Differentiation Yield by Preventing Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
The Controlled Liberation of a Gaseous Messenger: An In-depth Technical Guide to Carbon Monoxide Release from CORM-401
For Researchers, Scientists, and Drug Development Professionals
Carbon Monoxide-Releasing Molecule-401 (CORM-401), a manganese-based carbonyl compound, has emerged as a significant tool in the study of the physiological and therapeutic effects of carbon monoxide (CO). Unlike spontaneous CO donors, CORM-401 exhibits a controlled and trigger-sensitive release of CO, making it a valuable asset for targeted delivery in biological systems. This technical guide provides a comprehensive overview of the fundamental principles governing CO release from CORM-401, detailing the core mechanisms, quantification methodologies, and key experimental findings.
Core Principles of CO Release
The liberation of carbon monoxide from the manganese center of CORM-401 is not a spontaneous process in aqueous solutions. Instead, it is intricately linked to the presence of specific triggers, primarily oxidants and to a lesser extent, nucleophiles. This characteristic allows for a degree of spatial and temporal control over CO delivery, a crucial aspect for therapeutic applications.
The primary mechanism of CO release is believed to involve the oxidation of the Mn(I) metal center, which destabilizes the metal-carbonyl bonds and facilitates the liberation of CO molecules. This redox-sensitive nature means that the rate and extent of CO release can be significantly enhanced in environments with elevated levels of reactive oxygen species (ROS), a common feature of inflammatory or cancerous tissues.
It is also important to note the potential for CO-independent biological effects of CORM-401 and its inactive form (iCORM-401). Therefore, appropriate controls are essential in experimental design to delineate the specific effects of CO from those of the parent molecule or its byproducts.
Quantitative Analysis of CO Release
The amount of CO released from CORM-401 is a critical parameter that can be influenced by various factors, including the concentration of the CORM, the presence and concentration of triggers, and the method of detection. The following tables summarize key quantitative data from published studies.
| Parameter | Condition | Result | Detection Method | Reference |
| CO Moles Released per Mole of CORM-401 | 100 µM CORM-401 in PBS | 3.2 | Myoglobin (B1173299) Assay | [1] |
| 1 mM CORM-401 in PBS | 0.33 | Gas Chromatography | [1] | |
| 10 µM CORM-401, 50 µM Myoglobin in PBS (pH 7.4) | 2.5 | Myoglobin Assay | [1] | |
| 10 µM CORM-401, 100 µM Myoglobin in PBS (pH 7.4) | 2.8 | Myoglobin Assay | [1] | |
| 10 µM CORM-401, 200 µM Myoglobin in PBS (pH 7.4) | 3.0 | Myoglobin Assay | [1] | |
| Half-life of CO Release | First-order kinetics | 6.2 minutes | Not Specified | [1] |
| Trigger | CORM-401 Concentration | Trigger Concentration | Fold Increase in CO Release | Reference |
| **Hydrogen Peroxide (H₂O₂) ** | 20 µM | 5 µM | ~5-fold | [1] |
| 20 µM | 10 µM | ~10-fold | [1] | |
| 20 µM | 20 µM | ~15-fold | [1] | |
| tert-butyl hydroperoxide (t-BHP) | Not Specified | Not Specified | Enhanced CO generation (lesser degree than H₂O₂) | [1] |
| Hypochlorous acid (HClO) | Not Specified | Not Specified | Enhanced CO generation (lesser degree than H₂O₂) | [1] |
Experimental Protocols
Accurate quantification of CO release is paramount for the interpretation of experimental results. The two most common methods employed are the myoglobin assay and gas chromatography.
Myoglobin Assay
This spectrophotometric method is widely used to determine the amount of CO released from CORMs in solution. It relies on the principle that deoxymyoglobin (deoxy-Mb) binds to CO to form carboxymyoglobin (Mb-CO), which has a distinct absorption spectrum.
Materials:
-
Horse skeletal myoglobin
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium dithionite (B78146) (Na₂S₂O₄)
-
CORM-401 stock solution
-
Spectrophotometer
Procedure:
-
Prepare a solution of myoglobin in PBS.
-
To ensure the myoglobin is in its deoxygenated state, add a small amount of sodium dithionite. It is crucial to be aware that sodium dithionite itself can trigger or accelerate CO release from some CORMs, including CORM-401.[2]
-
Record the baseline absorbance spectrum of the deoxymyoglobin solution.
-
Add the CORM-401 stock solution to the deoxymyoglobin solution and immediately begin recording absorbance spectra at regular intervals.
-
Monitor the change in the spectrum, specifically the decrease in the deoxy-Mb peak (around 434 nm) and the increase in the Mb-CO peaks (around 423, 540, and 579 nm).
-
The amount of Mb-CO formed is calculated using the change in absorbance and the known extinction coefficients for deoxy-Mb and Mb-CO. This is then used to determine the moles of CO released.
Gas Chromatography (GC)
Gas chromatography offers a more direct method for quantifying the total amount of CO released into the headspace of a reaction vessel.
Materials:
-
Gas-tight vial
-
CORM-401
-
Solvent (e.g., PBS)
-
Gas chromatograph equipped with a suitable column (e.g., molecular sieve) and a detector (e.g., thermal conductivity detector - TCD or flame ionization detector - FID with a methanizer).
-
Gas-tight syringe
Procedure:
-
Prepare a solution of CORM-401 in the desired solvent in a gas-tight vial, ensuring a defined headspace volume.
-
If investigating triggered release, add the trigger (e.g., H₂O₂) to the solution.
-
Incubate the vial at a constant temperature for a specific period.
-
Using a gas-tight syringe, withdraw a known volume of the headspace gas.
-
Inject the gas sample into the gas chromatograph.
-
The amount of CO is quantified by comparing the peak area from the sample to a standard curve generated using known concentrations of CO gas.
Visualizing the Process: Workflows and Pathways
To better illustrate the experimental processes and the underlying mechanisms, the following diagrams have been generated using the DOT language.
Caption: Workflow for the myoglobin assay to quantify CO release.
Caption: Simplified pathway of oxidant-triggered CO release from CORM-401.
Caption: Logical relationship between CORM-401, triggers, and quantification methods.
Conclusion
CORM-401 stands as a sophisticated tool for the controlled delivery of carbon monoxide in a research setting. Its unique oxidant-sensitive CO release mechanism offers the potential for targeted therapeutic strategies. A thorough understanding of the principles governing its CO release, coupled with the appropriate selection and execution of quantification methods, is essential for obtaining reliable and reproducible data. This guide provides the foundational knowledge for researchers to effectively utilize CORM-401 in their investigations into the multifaceted roles of carbon monoxide in biology and medicine.
References
role of heme oxygenase in endogenous CO production
An In-depth Technical Guide on the Role of Heme Oxygenase in Endogenous Carbon Monoxide Production
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pivotal role of heme oxygenase (HO) in the endogenous production of carbon monoxide (CO), a critical gaseous signaling molecule. This document delves into the core biochemical mechanisms, the physiological and pathophysiological implications of the HO/CO system, detailed experimental protocols for its study, and quantitative data to support further research and therapeutic development.
Introduction to the Heme Oxygenase System
Heme oxygenase is the rate-limiting enzyme in the catabolism of heme, a process that yields three biologically active products: biliverdin (B22007), ferrous iron (Fe²⁺), and carbon monoxide.[1][2] This enzymatic degradation is the primary source of endogenous CO in the body.[3][4] The HO system is not merely a pathway for heme disposal but a critical component of cellular defense against oxidative stress and a key regulator of various physiological processes.[1]
There are two main catalytically active isoforms of heme oxygenase:
-
Heme Oxygenase-1 (HO-1): An inducible isoform, often referred to as HSP32, that is upregulated in response to a wide array of stimuli, including its substrate heme, oxidative stress, heavy metals, and inflammatory cytokines.[2] Its induction is a key cytoprotective mechanism.
-
Heme Oxygenase-2 (HO-2): A constitutive isoform that is expressed under normal physiological conditions and is particularly abundant in the brain and testes.[2] It is believed to be involved in maintaining cellular homeostasis.
A third isoform, HO-3, has been identified but is considered to have very low catalytic activity and may primarily function as a heme-binding protein.[4]
The products of the HO-catalyzed reaction have significant biological effects. Biliverdin is rapidly converted to the potent antioxidant bilirubin (B190676) by biliverdin reductase. Ferrous iron is sequestered by ferritin, preventing its participation in pro-oxidant reactions. Carbon monoxide, once considered only a toxic gas, is now recognized as a vital gasotransmitter, participating in a variety of signaling pathways.[1]
Biochemical Mechanism of Heme Catabolism and CO Production
The degradation of heme by heme oxygenase is a complex, multi-step oxidative process that occurs at the endoplasmic reticulum. The reaction requires heme as both a substrate and a cofactor and utilizes molecular oxygen (O₂) and electrons donated from NADPH-cytochrome P450 reductase.[1]
The overall reaction can be summarized as: Heme + 3O₂ + 7e⁻ (from NADPH) → Biliverdin IXα + Fe²⁺ + CO
The process involves the regiospecific oxidation of the α-methene bridge of the heme porphyrin ring. This intricate reaction ensures the equimolar production of biliverdin, ferrous iron, and carbon monoxide.
A diagram illustrating the biochemical reaction of heme degradation by heme oxygenase is presented below.
Caption: Heme degradation by heme oxygenase.
Quantitative Data on Heme Oxygenase Activity and CO Production
The rate of endogenous CO production and heme oxygenase activity varies significantly among different tissues, reflecting their metabolic activity and exposure to oxidative stress. The spleen, which is involved in the turnover of senescent red blood cells, exhibits the highest HO activity.[5]
Below is a summary of reported heme oxygenase activity and endogenous CO production rates in various mammalian tissues.
| Tissue/Organism | Heme Oxygenase Activity (nmol bilirubin/mg protein/hr) | Endogenous CO Production Rate (nmol/g tissue/hr) | Reference |
| Rat Spleen | ~10-15 | ~20-30 | [5] |
| Rat Liver | ~1-3 | ~1.9 | [6] |
| Rat Brain | ~0.5-1.5 | ~0.5-1.0 | [5] |
| Rat Kidney | ~0.5-1.0 | ~0.4-0.8 | [7] |
| Human (Total Body) | N/A | ~0.42 (µmol/hr) | [6] |
Signaling Pathways of Endogenous Carbon Monoxide
Endogenous CO functions as a signaling molecule primarily through its interaction with hemoproteins. The most well-characterized signaling pathway for CO involves the activation of soluble guanylate cyclase (sGC).
The sGC-cGMP Pathway
Similar to nitric oxide (NO), CO can bind to the heme moiety of sGC, leading to a conformational change that activates the enzyme. Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP, in turn, acts as a second messenger, activating downstream targets such as protein kinase G (PKG), which mediates many of the physiological effects of CO, including vasodilation and neurotransmission.
A diagram of the CO-sGC-cGMP signaling pathway is shown below.
Caption: The canonical CO signaling pathway.
Regulation of HO-1 Expression: The Nrf2-Keap1 Pathway
The induction of HO-1 is a critical adaptive response to cellular stress and is tightly regulated at the transcriptional level. A key pathway governing HO-1 expression is the Keap1-Nrf2 system. Under basal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[8][9] Upon exposure to oxidative or electrophilic stress, reactive cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[10] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, including HMOX1 (the gene encoding HO-1), thereby initiating their transcription.[8][9]
The diagram below illustrates the Nrf2-Keap1 pathway for HO-1 induction.
Caption: Regulation of HO-1 gene expression.
Experimental Protocols
Accurate measurement of heme oxygenase activity and endogenous CO production is essential for studying the HO/CO system. Below are detailed methodologies for key experiments.
Spectrophotometric Assay of Heme Oxygenase Activity
This method measures HO activity by quantifying the formation of bilirubin, the end product of the coupled HO and biliverdin reductase reaction.
Materials:
-
Tissue or cell homogenate
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Hemin (substrate)
-
NADPH (cofactor)
-
Rat liver cytosol (as a source of biliverdin reductase)
-
Bovine serum albumin (BSA)
-
Spectrophotometer
Procedure:
-
Preparation of Microsomal Fraction: Homogenize tissue or cells in ice-cold potassium phosphate buffer containing protease inhibitors. Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris and mitochondria. Collect the supernatant and centrifuge at 105,000 x g for 60 minutes at 4°C to pellet the microsomes. Resuspend the microsomal pellet in potassium phosphate buffer.
-
Reaction Mixture: In a glass tube, prepare a reaction mixture containing the microsomal fraction (containing HO), rat liver cytosol (containing biliverdin reductase), hemin, and an NADPH-generating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) in potassium phosphate buffer.
-
Incubation: Incubate the reaction mixture at 37°C in the dark for a specified time (e.g., 30-60 minutes). A parallel reaction without the NADPH-generating system should be run as a blank.
-
Extraction of Bilirubin: Stop the reaction by placing the tubes on ice. Add an equal volume of chloroform to extract the bilirubin. Vortex vigorously and centrifuge to separate the phases.
-
Spectrophotometric Measurement: Carefully collect the lower chloroform layer. Measure the absorbance of the chloroform extract at 464 nm and 530 nm. The amount of bilirubin formed is calculated from the difference in absorbance (A₄₆₄ - A₅₃₀) using an extinction coefficient of 40 mM⁻¹cm⁻¹.
-
Calculation: Express HO activity as picomoles of bilirubin formed per milligram of microsomal protein per hour.
Measurement of Endogenous CO Production by Gas Chromatography (GC)
This protocol outlines the measurement of CO in the headspace of biological samples, typically blood, using a gas chromatograph.
Materials:
-
Gas chromatograph (GC) equipped with a suitable detector (e.g., Thermal Conductivity Detector - TCD, or a system with a methanizer and Flame Ionization Detector - FID for higher sensitivity).[3][11][12]
-
Molecular sieve column (e.g., 5Å) for separating CO from other gases.[13]
-
Inert carrier gas (e.g., Helium or Argon).
-
Airtight vials and syringes.
-
CO-releasing agent (e.g., potassium ferricyanide).[14]
-
CO gas standard for calibration.
Procedure:
-
Sample Collection: Collect biological samples (e.g., whole blood) in airtight containers.
-
CO Release: In a sealed vial, add a known volume of the sample. Inject a CO-releasing agent (e.g., a solution of potassium ferricyanide (B76249) and saponin) to liberate CO from hemoglobin.[14]
-
Incubation: Incubate the vial at a controlled temperature (e.g., 30°C) for a defined period (e.g., 90 minutes) to allow for complete release of CO into the headspace.[14]
-
Headspace Injection: Using a gas-tight syringe, withdraw a known volume of the headspace gas from the vial and inject it into the GC.
-
Chromatographic Separation: The injected gas sample is carried through the molecular sieve column, which separates CO from other gases based on their retention times.
-
Detection and Quantification: The detector measures the amount of CO eluting from the column. The concentration of CO is determined by comparing the peak area of the sample to a calibration curve generated using known concentrations of CO gas standards.
-
Calculation: The rate of CO production can be calculated based on the concentration of CO in the headspace, the volume of the sample, and the incubation time.
Experimental and Logical Workflows
Workflow for Assessing HO-1 Induction and Activity
This workflow outlines the key steps to investigate the induction of HO-1 and its enzymatic activity in response to a stimulus.
Caption: Experimental workflow for HO-1 studies.
Conclusion
The heme oxygenase system is a cornerstone of cellular metabolism and defense, with its product, carbon monoxide, emerging as a critical signaling molecule. A thorough understanding of the biochemical mechanisms, regulatory pathways, and physiological roles of the HO/CO system is paramount for researchers, scientists, and drug development professionals. The methodologies and data presented in this guide provide a robust framework for investigating this system and exploring its therapeutic potential in a variety of diseases characterized by oxidative stress and inflammation.
References
- 1. Nuclear Heme Oxygenase-1 (HO-1) Modulates Subcellular Distribution and Activation of Nrf2, Impacting Metabolic and Anti-oxidant Defenses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. licorbio.com [licorbio.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Carbon monoxide: endogenous production, physiological functions, and pharmacological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative determination of carbon monoxide in blood by head-space gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. coresearchtrust.org [coresearchtrust.org]
- 14. shimadzu.com [shimadzu.com]
The Cell's Silent Partner: An In-depth Technical Guide to the Biological Targets of Carbon Monoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbon monoxide (CO), notorious for its toxicity at high concentrations, is endogenously produced in mammalian cells and functions as a critical gaseous signaling molecule, a gasotransmitter, alongside nitric oxide (NO) and hydrogen sulfide (B99878) (H₂S). Its physiological and pathological effects are mediated through direct interactions with a specific set of biological targets. Understanding these interactions at a molecular level is paramount for elucidating the mechanisms of CO-mediated signaling and for the development of novel therapeutic strategies that harness the cytoprotective properties of this intriguing molecule. This technical guide provides a comprehensive overview of the core biological targets of CO in cells, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.
Primary Cellular Targets of Carbon monoxide
The biological activity of carbon monoxide is predominantly attributed to its ability to bind to the ferrous (Fe²⁺) iron center of heme moieties within various proteins. This interaction can lead to the modulation of protein function, triggering downstream signaling cascades. The primary targets of CO are heme-containing proteins, which exhibit a range of binding affinities for CO.
Heme Proteins: The Principal Interactors
1. Hemoglobin and Myoglobin (B1173299): While not intracellular targets in the traditional sense, hemoglobin in red blood cells and myoglobin in muscle cells are the most well-known heme proteins that bind CO with high affinity. The binding of CO to hemoglobin to form carboxyhemoglobin (COHb) is approximately 200-300 times stronger than that of oxygen, leading to impaired oxygen transport and, at high concentrations, cellular hypoxia[1][2][3]. This high-affinity binding also serves as a systemic sink and transport mechanism for CO.
2. Cytochrome c Oxidase (Complex IV): Located in the inner mitochondrial membrane, cytochrome c oxidase is a critical component of the electron transport chain responsible for cellular respiration. CO can bind to the heme a3-CuB binuclear center of cytochrome c oxidase, inhibiting its activity[4][5]. This inhibition can lead to a decrease in ATP production and an increase in the generation of mitochondrial reactive oxygen species (ROS), which can act as signaling molecules[6][7][8]. However, at physiological concentrations, the inhibition of cytochrome c oxidase by CO is often partial and reversible[9].
3. Soluble Guanylate Cyclase (sGC): A key enzyme in the nitric oxide signaling pathway, sGC contains a heme moiety that acts as a receptor for gaseous ligands. CO can bind to this heme and activate sGC, leading to the production of the second messenger cyclic guanosine (B1672433) monophosphate (cGMP)[10][11][12]. However, the activation of sGC by CO is significantly less potent (approximately 4-fold) compared to the activation by nitric oxide (NO), which can be up to 400-fold[11][13].
4. Neuroglobin: A heme-containing protein primarily expressed in the brain and retina, neuroglobin exhibits a very high affinity for CO. Its function is not fully elucidated but is thought to involve oxygen supply and neuroprotection, potentially through the scavenging of reactive oxygen and nitrogen species.
Other Heme-Containing and Non-Heme Targets
5. NADPH Oxidase (NOX): This enzyme complex is a major source of cellular ROS. CO has been shown to interact with the heme component (cytochrome b558) of some NOX isoforms, leading to the inhibition of their activity and a subsequent decrease in ROS production in certain contexts[14][15][16][17][18].
6. Ion Channels: A growing body of evidence indicates that CO can modulate the activity of various ion channels, often indirectly through the generation of mitochondrial ROS or the activation of the sGC-cGMP pathway. Key examples include:
- Large-conductance calcium-activated potassium (BK) channels: CO has been shown to activate BK channels in various cell types, contributing to vasodilation and other physiological responses[19][20][21][22][23].
- L-type Calcium Channels: CO can inhibit these channels, an effect that may be mediated by mitochondrial ROS[24][25][26].
- Other Ion Channels: The regulatory effects of CO have also been reported for other channels, including voltage-gated potassium channels (Kv) and epithelial sodium channels (ENaC)[26][27][28].
Quantitative Data on Carbon Monoxide Binding
The interaction of CO with its biological targets is governed by their respective binding affinities and the local concentration of the gas. The following table summarizes the available quantitative data for the dissociation constants (Kd) of CO with its primary targets.
| Target Protein | Dissociation Constant (Kd) for CO | Notes | Reference(s) |
| Hemoglobin (Hb) | 0.7 nM - 4.5 µM | Affinity is dependent on the conformational state (R vs. T) and subunit (α vs. β). | [6][29] |
| Myoglobin (Mb) | 29 nM | [29] | |
| Neuroglobin (Ngb) | 0.2 nM | Exhibits the highest affinity among the globins. | [29] |
| Cytochrome c Oxidase | Not readily expressed as a simple Kd due to complex kinetics. | Inhibition is dependent on the redox state of the enzyme and oxygen concentration. | [30] |
| Soluble Guanylate Cyclase (sGC) | ~240 µM | Significantly lower affinity compared to NO. | [6][29] |
| Cytochrome P450 | 1.4 - 10 µM | Varies depending on the specific isoform. | [29] |
Key Signaling Pathways Modulated by Carbon Monoxide
CO exerts its cellular effects by modulating several key signaling pathways. The two most well-characterized pathways are the sGC-cGMP pathway and the mitochondrial ROS signaling pathway.
The Soluble Guanylate Cyclase (sGC) - cGMP Pathway
This pathway is a classic example of gasotransmitter signaling. The binding of CO to the heme moiety of sGC leads to a conformational change that activates the enzyme, resulting in the conversion of GTP to cGMP. cGMP, in turn, acts as a second messenger to activate downstream effectors such as protein kinase G (PKG), cyclic nucleotide-gated ion channels, and phosphodiesterases.
References
- 1. A spectrophotometric method to determine the amount of CO bound to hemocyanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. A mechanism for CO regulation of ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactome | CO binds to Cytochrome c oxidase [reactome.org]
- 5. 3hbiomedical.com [3hbiomedical.com]
- 6. Carbon Monoxide Signaling and Soluble Guanylyl Cyclase: Facts, Myths, and Intriguing Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbon monoxide stimulates the Ca2(+)-activated big conductance k channels in cultured human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbon monoxide: a critical quantitative analysis and review of the extent and limitations of its second messenger function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of mitochondrial energization on cytochrome c oxidase kinetics as measured at low temperatures. I. The reaction with carbon monoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbon monoxide activates large-conductance calcium-activated potassium channels of human cardiac fibroblasts through various mechanisms [kjpp.net]
- 11. biochain.com [biochain.com]
- 12. Carboxyhaemoglobin. Spectrophotometric determination tested and calibrated using a new reference method for measuring carbon monoxide in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mitochondrial respiratory chain and NAD(P)H oxidase are targets for the antiproliferative effect of carbon monoxide in human airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. asm.org [asm.org]
- 15. Carbon monoxide alleviates endotoxin-induced acute lung injury via NADPH oxidase inhibition in macrophages and neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell-Free NADPH Oxidase Activation Assays: “In Vitro Veritas” | Springer Nature Experiments [experiments.springernature.com]
- 17. itqb.unl.pt [itqb.unl.pt]
- 18. Research Methods in Ion Channel Biology | Basicmedical Key [basicmedicalkey.com]
- 19. nyc.gov [nyc.gov]
- 20. mdpi.com [mdpi.com]
- 21. The Antagonism of Nitric Oxide Towards the Inhibition of Cytochrome c Oxidase by Carbon Monoxide and Cyanide - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 24. Fulltext | How do Soluble Guanylate Cyclase and other Hemoproteins Selectively Bind Gaseous Ligands [21stcenturycardiology.com]
- 25. Inactivation of soluble guanylyl cyclase in living cells proceeds without loss of haem and involves heterodimer dissociation as a common step - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Spectrophotometric measurement of carboxyhemoglobin and methemoglobin in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. journals.physiology.org [journals.physiology.org]
- 28. A neuroglobin-based high-affinity ligand trap reverses carbon monoxide–induced mitochondrial poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Carbon Monoxide Signaling: Examining Its Engagement with Various Molecular Targets in the Context of Binding Affinity, Concentration, and Biologic Response - PMC [pmc.ncbi.nlm.nih.gov]
- 30. chemie.uni-muenchen.de [chemie.uni-muenchen.de]
Initial Studies on CORM Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Carbon Monoxide-Releasing Molecules (CORMs) have emerged as a promising class of therapeutic agents, capable of delivering controlled amounts of carbon monoxide (CO) to biological systems. Early research into these molecules has unveiled a complex cytotoxic profile, with effects varying significantly based on the specific CORM, cell type, and experimental conditions. This guide provides an in-depth overview of the initial studies on CORM cytotoxicity, presenting key quantitative data, detailed experimental methodologies, and the signaling pathways implicated in their cellular effects.
Quantitative Cytotoxicity Data
The cytotoxic effects of various first-generation CORMs have been evaluated across a range of cell lines. The following tables summarize the key quantitative findings from these initial studies, providing a comparative overview of their potency.
Table 1: Cytotoxicity of CORM-2
| Cell Line | Assay | Concentration (µM) | Incubation Time | Effect | Reference |
| Human primate peripheral blood mononuclear cells (PBMCs) | Not Specified | 100 | Not Specified | Reduced viability | [1] |
| Human leukaemia HL-60 cells | Not Specified | 100 | Not Specified | Reduced viability | [1] |
| Human pancreatic cancer (PaTu-8902) | Not Specified | 50 | Not Specified | Inhibited proliferation | [2] |
| Human pancreatic cancer (CAPAN-2) | Not Specified | 50 | Not Specified | Induced apoptosis | [2] |
| Human colon carcinoma (Hct116) | MTT | Not Specified | Not Specified | IC50 values determined for derivatives | [2] |
| Human bronchial epithelial cells (16HBE14o-) | MTT | 50-200 | 6 and 12 hours | Not toxic | [3] |
| Caco-2 cells | MTT | 50-150 | Not Specified | No significant modification in cell viability | [4] |
| Human colorectal cancer cells | Comet Assay | Not Specified | 30 minutes | Extensive DNA damage | [5] |
Table 2: Cytotoxicity of CORM-3
| Cell Line | Assay | Concentration (µM) | Incubation Time | Effect | Reference |
| Renal tubule epithelial cells (LLC-PK1) | Not Specified | 1-50 | Not Specified | Ameliorated cisplatin-induced nephrotoxicity | [2] |
| Human colorectal cancer cells | Comet Assay | Not Specified | 30 minutes | Extensive DNA damage | [5] |
| Triple-negative breast cancer (MDA-MB-231) | MTT | >100 | 72 hours | Low cytotoxicity (IC50 > 100µM) | [6] |
| Breast epithelial cells (MCF-10A) | MTT | >100 | 72 hours | Low cytotoxicity | [6] |
| Immortalized endothelial cells (HECV) | MTT | >100 | 72 hours | Very low toxicity | [6] |
Table 3: Cytotoxicity of Other Early CORMs
| CORM | Cell Line | Assay | Concentration (µM) | Effect | Reference |
| CORM-1 | Not Specified | Not Specified | 50-600 | Does not exhibit cytotoxic effects | [1] |
| CORM-401 | Murine RAW264.7 macrophages | Not Specified | 100 | Lowered cell viability by 25% | [1] |
| CORM-A1 | RAW 264.7 macrophages | LDH | 10-100 (24h) | Not toxic | [7] |
| CORM-A1 | Human lung fibroblasts | MTT | 10-100 (24h) | No significant cell toxicity | [7] |
Experimental Protocols
The assessment of CORM cytotoxicity has relied on a variety of well-established in vitro assays. Below are detailed methodologies for the key experiments cited in the initial studies.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the CORM. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., saponin).[3]
-
Incubation: Incubate the plate for a specified period (e.g., 6, 12, 24, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[3][6]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
CCK-8 (Cell Counting Kit-8) Assay
This assay utilizes a water-soluble tetrazolium salt (WST-8) to determine the number of viable cells.
-
CORM Preparation: Dilute stock solutions of the CORM in cell culture medium to obtain various concentrations.
-
Pre-incubation (Optional): To mimic experimental conditions, incubate the CORM solutions at 37°C in a humidified atmosphere with 5% CO2 for 24 hours before adding to the cells.[9]
-
Assay Execution: In a 96-well plate containing the pre-incubated CORM solutions, add 10 μL of CCK-8 solution to each well.[9]
-
Incubation: Incubate the plate for an additional two hours at 37°C.[9]
-
Absorbance Measurement: Measure the optical density at 450 nm with a microplate reader.[9]
Resazurin (B115843) Reduction Assay
This assay measures cell viability by quantifying the reduction of resazurin to the fluorescent resorufin (B1680543) by metabolically active cells.
-
CORM Preparation and Pre-incubation: Similar to the CCK-8 assay, prepare and pre-incubate CORM solutions in cell culture medium for 24 hours at 37°C.[9]
-
Assay Execution: After the pre-incubation period, perform the resazurin assay according to the manufacturer's instructions.
-
Data Interpretation: Note that some CORMs, like CORM-2, can directly reduce resazurin, which may interfere with the assay results.[9]
Lactate Dehydrogenase (LDH) Assay
This assay measures the release of LDH from damaged cells into the culture medium, serving as an index of cell injury.
-
Cell Treatment: Incubate cells with the desired concentrations of CORMs for a specified time (e.g., 24 hours).[7]
-
Sample Collection: Collect the cell culture medium.
-
LDH Measurement: Measure the LDH activity in the collected medium using a commercially available kit.
-
Data Analysis: Express the results as a percentage of cell toxicity compared to a positive control (e.g., Triton X-100) that induces maximum LDH release.[7]
Comet Assay (Single Cell Gel Electrophoresis)
This technique is used to detect DNA damage in individual cells.
-
Cell Treatment: Incubate cells with the CORM for a short period (e.g., 30 minutes).[5]
-
Cell Embedding: Embed the treated cells in a low-melting-point agarose (B213101) gel on a microscope slide.
-
Lysis: Lyse the cells to remove membranes and cytoplasm, leaving behind the nuclear material (nucleoids).
-
Electrophoresis: Subject the slides to electrophoresis under alkaline conditions. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."
-
Visualization and Analysis: Stain the DNA with a fluorescent dye and visualize under a microscope. The length and intensity of the comet tail are proportional to the extent of DNA damage.
Signaling Pathways and Mechanisms of Cytotoxicity
Initial studies suggest that the cytotoxic effects of CORMs are mediated through a variety of signaling pathways, often leading to programmed cell death (apoptosis) or necrosis. The specific pathway activated can depend on the CORM, its concentration, and the cell type.
Apoptosis Induction
Several studies have pointed to the induction of apoptosis as a key mechanism of CORM-induced cytotoxicity, particularly in cancer cells.[2][10] While the precise molecular pathways are still under investigation, it is hypothesized that CO released from CORMs can interact with intracellular targets, such as heme-containing proteins, leading to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.
Caption: Proposed pathway for CORM-induced apoptosis.
DNA Damage Response
Evidence suggests that some CORMs or their ruthenium-based residues can induce DNA damage.[1][5] This genotoxic effect can trigger a DNA damage response, which, if the damage is severe and irreparable, can lead to cell cycle arrest and apoptosis.
Caption: CORM-induced DNA damage leading to apoptosis.
Inflammatory Signaling Modulation
CORMs have also been shown to modulate inflammatory signaling pathways. For instance, CORM-2 has been observed to inhibit the expression of pro-inflammatory cytokines like IL-6 and matrix metalloproteinase-7 (MMP-7) in Caco-2 cells.[4] This anti-inflammatory effect can, in some contexts, contribute to a reduction in cytotoxicity associated with chronic inflammation.
Caption: Inhibition of inflammatory pathways by CORM-2.
Concluding Remarks
The initial investigations into CORM cytotoxicity have laid a critical foundation for understanding the therapeutic potential and limitations of these molecules. The data clearly indicate that the cytotoxic effects of CORMs are highly context-dependent, with significant variations observed between different CORM structures, cell types, and assay conditions. It is also crucial to consider the independent biological activities of the CORM molecule itself and its degradation products, which may contribute to the observed cytotoxicity.[1][5] Future research should continue to dissect these complex mechanisms to enable the rational design of next-generation CORMs with improved therapeutic indices for a range of clinical applications.
References
- 1. Metal-based carbon monoxide releasing molecules with promising cytotoxic properties - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00087K [pubs.rsc.org]
- 2. Aspects of Carbon Monoxide in Form of CO-Releasing Molecules Used in Cancer Treatment: More Light on the Way - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The carbon monoxide-releasing molecule CORM-2 inhibits the inflammatory response induced by cytokines in Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CORM-3 induces DNA damage through Ru(II) binding to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Chemical reactivities of two widely used ruthenium-based CO releasing molecules (CO-RMs) with a range of biologically important reagents and molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA damage and antioxidant properties of CORM-2 in normal and cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Carbon Monoxide: A Technical Guide to CORM Applications in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the preclinical applications of Carbon Monoxide-Releasing Molecules (CORMs). CORMs are innovative compounds designed to deliver controlled amounts of carbon monoxide (CO) to tissues and organs, harnessing the therapeutic properties of this gasotransmitter while avoiding the toxicity associated with CO inhalation.[1][2] Preclinical research has demonstrated the significant potential of CORMs in a variety of disease models, primarily attributed to their anti-inflammatory, anti-apoptotic, and cytoprotective effects.[2][3] This guide summarizes key quantitative data from preclinical studies, presents detailed experimental protocols for their use, and visualizes the core signaling pathways modulated by these molecules.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data from various preclinical studies, showcasing the efficacy of different CORMs in a range of disease models.
Table 1: Efficacy of CORMs in Preclinical Models of Inflammation
| CORM | Model | Species | Dosage and Administration | Key Quantitative Findings | Reference |
| CORM-2 | Thermal Injury | Mouse | Not specified | Significantly decreased serum and tissue homogenate levels of TNF-α, IL-1β, and NO. | [4] |
| CORM-2 | Cytokine-induced inflammation in Caco-2 cells | Human Cell Line | 30-minute preincubation | Significantly decreased mRNA expression of NOS-2 and production of nitrite. Reduced IL-8, IL-6, and MMP-7 mRNA and protein. | [5] |
| CORM-2-NPs | Carrageenan-induced paw edema | Rat | Not specified | Significantly reduced edema volume in the rat paw. | [6] |
| CORM-3 | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | Murine Cell Line | 0.15 mM | Reduced LPS/IFN-γ-induced expression of iNOS protein. | [7] |
| CORM-A1 | Experimental Autoimmune Uveoretinitis (EAU) | Rat | Not specified | Improved clinical signs of EAU. | [8] |
| CORM-401 | LPS-stimulated RAW264.7 cells | Murine Cell Line | Not specified | Suppressed NO production through inhibition of iNOS at both mRNA and protein levels. | [9] |
Table 2: Efficacy of CORMs in Preclinical Cardiovascular Models
| CORM | Model | Species | Dosage and Administration | Key Quantitative Findings | Reference |
| CORM-3 | Cardiac Arrest | Mouse | 30 mg/kg intraperitoneally 1 hour after ROSC | Improved survival (66.67% vs. 16.67% at 72h). Improved neurological function. | [10] |
| CORM-3 | In vivo blood pressure | Rat | 30 μmol/kg, i.v. | Produced a significant and sustained decrease in mean arterial pressure. | [11] |
| CORM-401 | High-fat diet-induced obesity | Mouse | 30 mg/kg by oral gavage | Decreased body weight gain and improved glucose metabolism and insulin (B600854) resistance. | [12][13] |
Table 3: Efficacy of CORMs in Preclinical Organ Injury and Transplantation Models
| CORM | Model | Species | Dosage and Administration | Key Quantitative Findings | Reference |
| CORM-A1 | Renal Warm Ischemia and Reperfusion (WI/R) | Rat | Intravenous | Decreased serum creatinine (B1669602) and urea (B33335) levels. Dose-dependent protection against tubular damage. | [2][14] |
| CORM-A1 | Swine Kidney Auto-transplantation | Swine | Not specified | Significantly improved graft function, reduced fibrosis and necrosis, and extended graft survival. | [2][14] |
| CORM-3 | Intestinal Transplantation | Rat | 100 µmol/L intraluminally | Significantly attenuated mucosal damage and improved gut barrier function. | [15] |
| CORM-401 | Ex vivo renal porcine model of Donation After Circulatory Death (DCD) | Porcine | 200 μM | Significantly improved blood flow and reduced vascular resistance. Reduced acute tubular necrosis. | [16] |
Table 4: Efficacy of CORMs in Preclinical Cancer Models
| CORM | Model | Species | Dosage and Administration | Key Quantitative Findings | Reference |
| CORM-3 | Uveal Melanoma (UM) cells (92.1) | Human Cell Line | 25 μM | Enhanced UM cell proliferation. | [17] |
| CORM-A1 | Uveal Melanoma (UM) cells (92.1) | Human Cell Line | Not specified | Did not rescue UM proliferative potential. | [17] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of preclinical research. This section provides an overview of key experimental protocols used in CORM studies.
In Vivo Administration of CORMs
-
CORM-3 Administration in Mice (Cardiac Arrest Model):
-
Dissolve CORM-3 (e.g., Sigma SML0496) in normal saline to the desired concentration.[10]
-
Administer the solution intraperitoneally to the mice at a dose of 30 mg/kg.[10]
-
In the context of a cardiac arrest model, the administration is typically performed at a specific time point after the return of spontaneous circulation (ROSC), for example, 1 hour post-ROSC.[10]
-
A vehicle control group receiving an equivalent volume of normal saline should be included.[10]
-
-
CORM-3 Administration in Rats (Blood Pressure Measurement):
-
Anesthetize the rats and catheterize the appropriate blood vessels for drug administration and blood pressure monitoring.
-
Administer CORM-3 intravenously as a bolus injection at a dose of 30 μmol/kg.[11]
-
Monitor and record the mean arterial pressure (MAP) continuously.[11]
-
Subsequent bolus injections can be administered at intervals (e.g., 20 minutes) to assess sustained effects.[11]
-
In Vitro Cell Culture Treatment with CORMs
-
CORM-2 Treatment of Caco-2 Cells:
-
Culture Caco-2 cells to the desired confluency.
-
Pre-incubate the cells with CORM-2 for 30 minutes.[5]
-
Following pre-incubation, stimulate the cells with a cytokine cocktail (e.g., interleukin (IL)-1β, tumor necrosis factor-α, and interferon-γ) for the desired duration.[5]
-
Harvest the cells or supernatant for downstream analysis, such as real-time PCR for gene expression or ELISA for protein quantification.[18]
-
-
CORM-3 Treatment of Alveolar Macrophages:
-
Culture rat alveolar macrophages (e.g., NR8383 cell line).[7]
-
Stimulate the cells with LPS (5 ng/ml)/IFN-γ (10 U/ml) to induce an M1 phenotype or with IL-4 (10 ng/ml)/IL-13 (10 ng/ml) to induce an M2 phenotype.[7]
-
Treat the cells with CORM-3 at a concentration of 0.15 mM.[7]
-
Include a control group treated with inactive CORM-3 (iCORM-3).[7]
-
Assess the expression of M1 and M2 phenotype markers at various time points (e.g., 1, 3, 6, or 24 hours) using methods like Western blotting.[7]
-
Measurement of CO Release from CORMs
-
Myoglobin (B1173299) Assay: This is a widely used spectrophotometric method to determine the CO release kinetics from CORMs.
-
The assay is typically performed under physiological conditions (pH 7.4, 37 °C).[19]
-
The principle involves monitoring the conversion of deoxymyoglobin (Mb) to carboxymyoglobin (Mb-CO) upon CO release from the CORM.[19]
-
The spectral change is followed by observing the decrease in the absorbance of myoglobin at 556 nm and the increase in the absorbance of carboxymyoglobin at 541 nm and 578 nm.[19]
-
It is important to note that the reducing agent sodium dithionite, often used in this assay, can induce CO release from certain CORMs like CORM-2 and CORM-3, which should be considered when interpreting the results.[19]
-
Signaling Pathways Modulated by CORMs
CORMs exert their therapeutic effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.
Nrf2/HO-1 Signaling Pathway
CORM-derived CO can activate the Nrf2/HO-1 pathway, a critical cellular defense mechanism against oxidative stress. This leads to the expression of antioxidant enzymes and cytoprotective genes.
Caption: CORM-mediated activation of the Nrf2/HO-1 signaling pathway.
NF-κB Signaling Pathway
CORMs have been shown to inhibit the pro-inflammatory NF-κB signaling pathway, thereby reducing the expression of inflammatory cytokines and mediators.
Caption: Inhibition of the NF-κB signaling pathway by CORMs.
p38 MAPK Signaling Pathway
The mitogen-activated protein kinase (MAPK) pathways, including p38 MAPK, are involved in cellular responses to stress and inflammation. CORMs can modulate this pathway, contributing to their anti-inflammatory effects.
Caption: Modulation of the p38 MAPK signaling pathway by CORMs.
Conclusion and Future Directions
The preclinical data presented in this guide strongly support the therapeutic potential of CORMs across a spectrum of diseases. The ability to deliver CO in a controlled manner opens up new avenues for treating conditions where inflammation and cellular stress are key pathological features. Future research should focus on the development of next-generation CORMs with improved targeting and release profiles, as well as further elucidation of their complex mechanisms of action. As our understanding of CO's role as a gasotransmitter deepens, CORMs hold the promise of becoming a novel class of therapeutics for a wide range of clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. CORM-A1 delivers carbon monoxide to the kidney and alleviates post-ischemic renal dysfunction in rat and swine models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel lead structures and activation mechanisms for CO-releasing molecules (CORMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CO liberated from CORM-2 modulates the inflammatory response in the liver of thermally injured mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The carbon monoxide-releasing molecule CORM-2 inhibits the inflammatory response induced by cytokines in Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced acute anti-inflammatory effects of CORM-2-loaded nanoparticles via sustained carbon monoxide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbon monoxide-releasing molecule, CORM-3, modulates alveolar macrophage M1/M2 phenotype in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbon monoxide-releasing molecule-A1 (CORM-A1) improves clinical signs of experimental autoimmune uveoretinitis (EAU) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbon monoxide-releasing molecule-401, a water-soluble manganese-based metal carbonyl, suppresses Prevotella intermedia lipopolysaccharide-induced production of nitric oxide in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbon monoxide-releasing molecule-3 exerts neuroprotection effects after cardiac arrest in mice: A randomized controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vasoactive properties of CORM-3, a novel water-soluble carbon monoxide-releasing molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. CORM‐A1 delivers carbon monoxide to the kidney and alleviates post‐ischemic renal dysfunction in rat and swine models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Luminal Administration of a Water-soluble Carbon Monoxide–releasing Molecule (CORM-3) Mitigates Ischemia/Reperfusion Injury in Rats Following Intestinal Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CORM-401 Reduces Ischemia Reperfusion Injury in an Ex Vivo Renal Porcine Model of the Donation After Circulatory Death - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Heme Oxygenase-1 Overexpression Promotes Uveal Melanoma Progression and Is Associated with Poor Clinical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. CO-releasing molecule (CORM) conjugate systems - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT03515A [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Use of Carbon Monoxide-Releasing Molecules (CORMs) in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
I. Application Notes
Carbon Monoxide-Releasing Molecules (CORMs) are compounds designed to deliver controlled amounts of carbon monoxide (CO) to cells and tissues, thereby circumventing the challenges associated with the direct administration of CO gas. In cell culture, CORMs serve as invaluable tools to investigate the physiological and pathophysiological roles of CO, a gasotransmitter with potent anti-inflammatory, anti-apoptotic, and anti-proliferative properties. These molecules have shown therapeutic potential in models of inflammation, cardiovascular diseases, and cancer.
The most commonly used CORMs in in vitro studies include CORM-2 ([Ru(CO)₃Cl₂]₂) and the water-soluble CORM-3 (Ru(CO)₃Cl(glycinate)). The release of CO from these molecules is typically triggered by specific conditions, such as ligand exchange in aqueous environments. It is crucial to consider the distinct chemical properties of each CORM, including their CO release kinetics and the potential biological activity of the carrier molecule itself, when designing experiments.
A critical aspect of working with CORMs is the inclusion of appropriate controls. An "inactive" or "spent" CORM (iCORM), which has already released its CO, should be used as a negative control to ensure that the observed biological effects are attributable to CO and not the ruthenium-based scaffold or other degradation products.
Furthermore, standard cell viability assays that rely on redox indicators, such as those using tetrazolium salts (MTT, XTT) or resazurin, may produce artifacts due to direct chemical reactions with CORMs. Therefore, alternative methods for assessing cell viability, such as the Neutral Red or Crystal Violet assays, are recommended.
II. Signaling Pathways Modulated by CORMs
Carbon monoxide released from CORMs modulates several key signaling pathways, leading to its diverse biological effects. The primary mechanisms involve the regulation of Heme Oxygenase-1 (HO-1), Mitogen-Activated Protein Kinases (MAPKs), and the transcription factor NF-κB.
III. Experimental Protocols
A. General Experimental Workflow
The following diagram outlines a typical workflow for conducting cell culture experiments with CORMs.
B. Preparation of CORM Solutions and Controls
1. CORM-2 Stock Solution (in DMSO):
-
Materials: CORM-2 powder, anhydrous Dimethyl Sulfoxide (DMSO).
-
Protocol:
-
Under a chemical fume hood, weigh the desired amount of CORM-2 powder.
-
Dissolve the CORM-2 in anhydrous DMSO to prepare a stock solution (e.g., 10-40 mM). Ensure the solution is protected from light.
-
Vortex briefly to ensure complete dissolution.
-
Prepare fresh stock solutions for each experiment, as CORM-2 can degrade in DMSO over time.
-
2. CORM-3 Stock Solution (in Water or PBS):
-
Materials: CORM-3 powder, sterile deionized water or Phosphate-Buffered Saline (PBS).
-
Protocol:
-
Weigh the desired amount of CORM-3 powder.
-
Dissolve in sterile water or PBS to create a stock solution (e.g., 5 mM).
-
Prepare this solution immediately before use, as CORM-3 releases CO in aqueous solutions.
-
3. Preparation of Inactive CORM (iCORM) Control:
-
iCORM-2:
-
Prepare a CORM-2 stock solution in DMSO as described above.
-
Leave the stock solution at 37°C in a humidified 5% CO₂ atmosphere for at least 18 hours to allow for complete CO release.[1]
-
-
iCORM-3:
-
Prepare a 5 mM stock of CORM-3 in 0.1 M PBS.
-
Bubble the solution with nitrogen gas for 5 minutes every two hours for a total of 8 hours.
-
Incubate the solution overnight at room temperature, followed by further bubbling with nitrogen gas to ensure complete CO depletion.[2]
-
C. Protocol for Cell Viability Assessment (Crystal Violet Assay)
This assay is recommended as it is less prone to interference from CORMs compared to metabolic assays.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere for 24 hours.
-
Treatment: Treat cells with various concentrations of the CORM, iCORM, and vehicle control for the desired incubation period (e.g., 24 hours).
-
Washing: Gently wash the cells twice with PBS to remove dead, floating cells.
-
Fixation: Add 100 µL of 4% paraformaldehyde to each well and incubate for 15 minutes at room temperature.
-
Staining: Discard the fixative and add 100 µL of 0.1% Crystal Violet solution to each well. Incubate for 20 minutes at room temperature.
-
Washing: Gently wash the plate with water until the water runs clear.
-
Solubilization: Add 100 µL of 10% acetic acid to each well to solubilize the stain.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
D. Protocol for Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the CORM, iCORM, and vehicle control for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like Accutase. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.
E. Protocol for Quantification of Inflammatory Markers (ELISA)
This protocol is for measuring the concentration of cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.
-
Cell Seeding and Treatment: Seed cells in 24- or 48-well plates. Pre-treat with the CORM, iCORM, or vehicle for a specified time (e.g., 1 hour) before stimulating with an inflammatory agent like Lipopolysaccharide (LPS).
-
Supernatant Collection: After the desired incubation period (e.g., 24 hours), collect the cell culture supernatant and centrifuge at 1,500 rpm for 10 minutes to pellet any cells or debris.
-
ELISA Procedure: Perform the ELISA for the cytokine of interest according to the manufacturer's protocol. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples (the collected supernatant).
-
Adding a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader and calculate the cytokine concentration based on the standard curve.
IV. Quantitative Data Summary
The following tables summarize quantitative data from studies on the effects of CORMs in various cell lines.
Table 1: Cytotoxic Effects of CORMs on Different Cell Lines
| CORM | Cell Line | Assay | IC₅₀ (µM) | Incubation Time (h) | Reference |
| CORM-2 | HL-60 (Leukemia) | Resazurin | ~100 | 24 | [3] |
| CORM-2 | PBMCs (Normal) | Resazurin | ~100 | 24 | [3] |
| CORM-2 | HTB-26 (Breast Cancer) | Crystal Violet | 10-50 | Not Specified | [4] |
| CORM-2 | PC-3 (Prostate Cancer) | Crystal Violet | 10-50 | Not Specified | [4] |
| CORM-2 | HepG2 (Hepatocellular Carcinoma) | Crystal Violet | 10-50 | Not Specified | [4] |
Table 2: Anti-inflammatory Effects of CORMs
| CORM | Cell Line | Inflammatory Stimulus | Measured Parameter | Concentration (µM) | % Inhibition / Reduction | Reference |
| CORM-3 | BV-2 (Microglia) | LPS | Nitrite Production | Not Specified | Significant (p < 0.001) | [5] |
| CORM-3 | BV-2 (Microglia) | LPS | TNF-α Production | Not Specified | Significant (p < 0.05) | [5] |
| CORM-3 | BV-2 (Microglia) | INF-γ | Nitrite Production | Not Specified | Significant (p < 0.001) | [5] |
| CORM-3 | BV-2 (Microglia) | INF-γ | TNF-α Production | Not Specified | Significant (p < 0.05) | [5] |
| CORM-2 | Caco-2 (Intestinal) | IL-1β, TNF-α, IFN-γ | iNOS Expression | Not Specified | Significant Reduction | [6] |
Table 3: Effects of CORMs on Oxidative Stress
| CORM | Cell Line | Stressor | Measured Parameter | Concentration (µM) | % Reduction | Reference |
| CORM-2 | MODE-K (Intestinal) | H₂O₂ (7.5 mM) | ROS Production | 40 | 34 ± 10 | [1] |
| CORM-2 | MODE-K (Intestinal) | H₂O₂ (7.5 mM) | Cell Death | 40 | 41 ± 4 | [1] |
| CORM-401 | MODE-K (Intestinal) | H₂O₂ (7.5 mM) | ROS Production | 50 | 75 ± 5 | [1] |
| CORM-401 | MODE-K (Intestinal) | H₂O₂ (7.5 mM) | Cell Death | 50 | 72 ± 6 | [1] |
Disclaimer: These protocols and data are intended as a guide. Researchers should optimize conditions for their specific cell lines and experimental setups. Always consult the relevant safety data sheets (SDS) before handling CORMs and other chemicals.
References
- 1. Frontiers | Differential effects of CORM-2 and CORM-401 in murine intestinal epithelial MODE-K cells under oxidative stress [frontiersin.org]
- 2. Carbon Monoxide-releasing Molecule-3 (CORM-3; Ru(CO)3Cl(Glycinate)) as a Tool to Study the Concerted Effects of Carbon Monoxide and Nitric Oxide on Bacterial Flavohemoglobin Hmp: APPLICATIONS AND PITFALLS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA damage and antioxidant properties of CORM-2 in normal and cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A carbon monoxide-releasing molecule (CORM-3) attenuates lipopolysaccharide- and interferon-gamma-induced inflammation in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Emerging concepts on the anti-inflammatory actions of carbon monoxide-releasing molecules (CO-RMs) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CORM-2 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbon Monoxide-Releasing Molecule-2 (CORM-2), with the chemical name tricarbonyldichlororuthenium(II) dimer, is a widely utilized compound in biomedical research to investigate the therapeutic effects of carbon monoxide (CO)[1][2]. As a ruthenium-based carbonyl complex, CORM-2 has been instrumental in exploring the anti-inflammatory, anti-proliferative, and cytoprotective roles of CO in various pathological conditions[3][4]. However, recent studies have highlighted that the biological effects of CORM-2 are not solely attributable to CO release, with the ruthenium core itself possessing significant bioactivity[5][6][7]. These application notes provide detailed protocols for the preparation, handling, and application of CORM-2 in in vitro studies, along with a summary of its biological effects and relevant quantitative data.
Chemical Properties and Handling
CORM-2 is a lipid-soluble molecule that is insoluble in aqueous solutions[5][8]. Therefore, it is imperative to use an organic solvent for its dissolution. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing CORM-2 stock solutions[5][8][9].
Key characteristics:
-
Appearance: White to off-white powder.
-
Solubility: Insoluble in water, soluble in DMSO.
-
Stability: CORM-2 has a short half-life of approximately 1 minute at 37°C and pH 7.4 in physiological buffers, rapidly releasing CO[10][11]. Stock solutions in DMSO are more stable but should be freshly prepared and protected from light[8].
Preparation of CORM-2 and iCORM-2 Solutions
Accurate preparation of CORM-2 and its inactive control, iCORM-2, is critical for reproducible experimental outcomes.
Protocol 1: Preparation of 10 mM CORM-2 Stock Solution
-
Materials:
-
CORM-2 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protected microcentrifuge tubes
-
-
Procedure:
-
Under a fume hood, weigh the appropriate amount of CORM-2 powder.
-
Dissolve the CORM-2 powder in anhydrous DMSO to a final concentration of 10 mM[5][9].
-
Vortex the solution vigorously for 5 seconds[12].
-
This stock solution should be prepared fresh for each experiment and protected from light to prevent degradation[8].
-
Protocol 2: Preparation of Inactive CORM-2 (iCORM-2)
To control for the effects of the CORM-2 molecule independent of CO release, an inactive form (iCORM-2) that has already released its CO is used as a negative control[8][9].
-
Materials:
-
10 mM CORM-2 stock solution in DMSO
-
Humidified incubator at 37°C with 5% CO₂
-
-
Procedure:
-
Prepare a 10 mM stock solution of CORM-2 in DMSO as described in Protocol 1.
-
Incubate the stock solution for at least 18 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for the complete liberation of CO[8][9][11].
-
This resulting solution is your iCORM-2 stock, ready for use in experiments.
-
Experimental Protocols
The following are generalized protocols for the application of CORM-2 in cell culture studies. Specific concentrations and incubation times should be optimized for each cell type and experimental design.
Protocol 3: General Treatment of Adherent Cells with CORM-2
-
Materials:
-
Adherent cells cultured in appropriate vessels
-
Complete cell culture medium
-
10 mM CORM-2 stock solution in DMSO
-
10 mM iCORM-2 stock solution in DMSO
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Seed cells and grow to the desired confluency.
-
On the day of the experiment, remove the old medium.
-
Prepare fresh culture medium containing the desired final concentration of CORM-2 or iCORM-2. The final DMSO concentration should be kept constant across all conditions and should not exceed 0.5% (v/v) to avoid solvent toxicity[11].
-
For example, to achieve a final concentration of 50 µM CORM-2 in 1 mL of medium, add 5 µL of the 10 mM stock solution.
-
Add the prepared medium to the cells.
-
Incubate the cells for the desired period (e.g., 30 minutes, 6 hours, 24 hours) at 37°C in a 5% CO₂ incubator.
-
After incubation, proceed with the desired downstream analysis (e.g., cell viability assay, Western blot, PCR).
-
Quantitative Data Summary
The following tables summarize quantitative data from various in vitro studies using CORM-2.
Table 1: Effects of CORM-2 on Cell Viability and Nitrite Concentration
| Parameter | Cell Line/System | CORM-2 Concentration (µM) | Incubation Time | Observed Effect | Reference |
| Cell Viability (CCK-8 Assay) | DMEM (10% FBS) | 50 - 500 | 24 h | 3% to 35% dose-dependent deviation from control. | [9] |
| Cell Viability (Resazurin Assay) | DMEM (10% FBS) | 50 - 500 | 24 h | Minimal deviation from control. | [9] |
| Nitrite Concentration | PBS | 50 | 24 h | 21% decrease. | [9] |
| Nitrite Concentration | PBS | 100 | 24 h | 34% decrease. | [9] |
| Cell Viability (MTT Assay) | 16HBE14o- cells | 50 - 200 | 6 h & 12 h | No significant toxicity observed. | [13] |
Table 2: Effects of CORM-2 on Inflammatory and Apoptotic Markers
| Parameter | Cell Line | Treatment | CORM-2 Concentration (µM) | Observed Effect | Reference |
| Total Cellular ROS | MODE-K cells | TNF-α/CHX-induced | 40 | Abolished TNF-α/CHX-induced ROS production. | [8] |
| Cell Death | MODE-K cells | TNF-α/CHX-induced | 40 | Partially reduced TNF-α/CHX-induced cell death. | [8] |
| Mitochondrial O₂⁻ Production | MODE-K cells | Basal | 40 | Increased after 2 hours of incubation. | [8] |
| IL-6 and MMP-7 mRNA | Caco-2 cells | Cytomix-stimulated | Not specified | Reduced expression of both genes. | [3] |
| NOS-2 mRNA and Nitrite Production | Caco-2 cells | Cytomix-stimulated | Not specified | Significantly decreased. | [3] |
Signaling Pathways and Experimental Workflow Visualization
Signaling Pathways Modulated by CORM-2
CORM-2 has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Caption: CORM-2 inhibits pro-inflammatory signaling pathways.
General Experimental Workflow for In Vitro CORM-2 Studies
The following diagram illustrates a typical workflow for investigating the effects of CORM-2 in a cell-based assay.
Caption: A typical workflow for in vitro CORM-2 experiments.
Conclusion
CORM-2 remains a valuable tool for studying the biological roles of carbon monoxide. However, researchers must be cognizant of its inherent chemical properties, its CO-independent effects, and the critical need for appropriate controls like iCORM-2. By following standardized protocols for preparation and handling, the reproducibility and reliability of in vitro studies using CORM-2 can be significantly enhanced. The provided data and protocols serve as a comprehensive guide for the effective utilization of this compound in a research setting.
References
- 1. CORM-2 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. rndsystems.com [rndsystems.com]
- 3. The carbon monoxide-releasing molecule CORM-2 inhibits the inflammatory response induced by cytokines in Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aspects of Carbon Monoxide in Form of CO-Releasing Molecules Used in Cancer Treatment: More Light on the Way - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ‘Carbon-Monoxide-Releasing Molecule-2 (CORM-2)’ Is a Misnomer: Ruthenium Toxicity, Not CO Release, Accounts for Its Antimicrobial Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Differential effects of CORM-2 and CORM-401 in murine intestinal epithelial MODE-K cells under oxidative stress [frontiersin.org]
- 9. Chemical reactivities of two widely used ruthenium-based CO releasing molecules (CO-RMs) with a range of biologically important reagents and molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DNA damage and antioxidant properties of CORM-2 in normal and cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 13. The Carbon Monoxide Releasing Molecule CORM-2 Attenuates Pseudomonas aeruginosa Biofilm Formation | PLOS One [journals.plos.org]
Application Notes and Protocols for CORM-3 (Tricarbonylchloro(glycinato)ruthenium(II))
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbon Monoxide-Releasing Molecule-3 (CORM-3), chemically known as Tricarbonylchloro(glycinato)ruthenium(II), is a water-soluble compound designed to release controlled amounts of carbon monoxide (CO) in biological systems.[1][2] CO is recognized as a gasotransmitter with significant physiological roles, including anti-inflammatory, anti-apoptotic, and vasodilatory effects.[3][4] CORM-3 serves as a valuable tool for investigating the therapeutic potential of CO, overcoming the challenges associated with the direct administration of CO gas.[2][3] These application notes provide detailed protocols for the dissolution and administration of CORM-3 for both in vitro and in vivo research, along with an overview of its key signaling pathways.
Data Presentation
Table 1: Solubility and Stock Solution Preparation of CORM-3
| Solvent | Concentration | Preparation Notes | Storage of Stock Solution | Reference |
| Distilled Water | 30 mM | Prepare fresh before each experiment. | Not recommended for long-term storage. | [5] |
| Saline | 1 mg/mL | Dissolve 1 mg of CORM-3 in 1 mL of saline. | Store at -20°C. | [1] |
| DMSO | 37.5 mg/mL | Use ultrasonic assistance if needed for a clear solution. | -80°C for 6 months; -20°C for 1 month. | [6] |
| Water | 20 mg/mL | Results in a clear solution. | If used as a stock, aliquot and store to avoid freeze-thaw cycles. Filter with a 0.22 µm filter before use. | [6] |
Table 2: Quantitative Data on CORM-3 Dosage and Effects
| Application | Model | Dosage/Concentration | Effect | Reference |
| In Vitro Vasodilation | Rat aortic rings | 25–100 µM | Concentration-dependent relaxation; significant increase in cGMP levels at 100 µM. | [5] |
| In Vitro Anti-inflammation | Human Umbilical Vein Endothelial Cells (HUVECs) | 1 mmol·L⁻¹ | Inhibited TNF-α-stimulated expression of VCAM-1 and E-selectin. | [7] |
| In Vitro Anti-inflammation | BV-2 microglial cells | Not specified | Significantly reduced nitrite (B80452) levels and TNF-α production induced by LPS and INF-gamma. | [8] |
| In Vivo Blood Pressure | Rats | 30 µmol·kg⁻¹, i.v. | Sustained decrease in mean arterial pressure. | [5] |
| In Vivo Intestinal Ischemia/Reperfusion | Rats | 100 µmol/L (intraluminal) | Ameliorated intestinal morphological changes and improved graft blood flow. | [1] |
| In Vivo Immunomodulation | Cynomolgus monkeys | 4 mg/kg, i.v. | Reduced TNF-α production after multiple doses. | [9] |
| In Vivo Anti-inflammation | Mice | 4 mg/kg, i.p. | Reduced plasma levels of IL-1β and IL-18 in response to LPS. | [6] |
Experimental Protocols
Protocol 1: Preparation of CORM-3 Stock Solution
-
Water-Based Stock Solution (for immediate use):
-
Weigh the desired amount of CORM-3 powder.
-
Dissolve in distilled water or saline to the desired concentration (e.g., 1 mg/mL or 30 mM).[1][5]
-
Ensure the solution is freshly prepared before each experiment as CORM-3 has a short half-life in aqueous solutions (approximately 3.6 minutes in human plasma).[5]
-
-
DMSO-Based Stock Solution (for storage):
-
Dissolve CORM-3 in DMSO to a high concentration (e.g., 37.5 mg/mL).[6]
-
Use sonication if necessary to achieve a clear solution.[6]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -80°C for up to 6 months or -20°C for up to 1 month.[6]
-
For working solutions, dilute the DMSO stock in the appropriate aqueous buffer or medium. Note that the final DMSO concentration should be kept low (typically <0.1%) to avoid solvent-induced artifacts.
-
Protocol 2: Preparation of Inactive CORM-3 (iCORM-3) for Control Experiments
To ensure that the observed biological effects are due to the released CO and not the ruthenium-based molecule itself, a CO-depleted control (iCORM-3) should be used.
-
Dissolve CORM-3 in the experimental buffer (e.g., Krebs-Henseleit buffer or phosphate-buffered solution, pH 7.4).[1][5]
-
Leave the solution at room temperature overnight[5] or for 2 days to allow for the complete release of CO.[1]
-
Alternatively, for a more rapid inactivation, bubble the solution with nitrogen gas for 5 minutes every two hours for a total of 8 hours, followed by overnight incubation at room temperature and further nitrogen bubbling.[10]
-
This resulting solution, which no longer releases CO, can be used as a negative control in parallel with the active CORM-3.[1][5]
Protocol 3: In Vitro Application of CORM-3
This protocol is a general guideline for treating cultured cells with CORM-3.
-
Cell Culture: Plate and culture cells to the desired confluency according to standard protocols for the cell line being used.
-
Preparation of Working Solution:
-
If using a fresh, water-based stock, dilute it directly into the cell culture medium to the final desired concentration (e.g., 10 µM to 1 mM).
-
If using a DMSO stock, dilute it in the cell culture medium, ensuring the final DMSO concentration is minimal.
-
-
Treatment:
-
Remove the existing culture medium from the cells.
-
Add the CORM-3-containing medium to the cells.
-
For control experiments, treat parallel cultures with:
-
Vehicle control (medium with the same concentration of the solvent, e.g., water or DMSO).
-
iCORM-3 at the same concentration as CORM-3.
-
-
-
Incubation: Incubate the cells for the desired period (e.g., 1 to 24 hours), depending on the specific experimental endpoint.
-
Analysis: Following incubation, proceed with the desired cellular or molecular analysis (e.g., cell viability assays, Western blotting, flow cytometry).
Protocol 4: In Vivo Administration of CORM-3
The following are examples of common administration routes. All animal procedures should be performed in accordance with institutional and national guidelines for animal care.
-
Intravenous (i.v.) Injection:
-
Prepare a fresh solution of CORM-3 in a sterile, physiologically compatible vehicle such as saline.
-
Administer the solution as a bolus injection via a suitable vein (e.g., tail vein in rodents).
-
A typical dose used in rats is 30 µmol·kg⁻¹.[5]
-
Due to the short half-life of CORM-3, repeated injections may be necessary for sustained effects.[5]
-
-
Intraperitoneal (i.p.) Injection:
-
Dissolve CORM-3 in a sterile vehicle.
-
Administer the solution into the peritoneal cavity.
-
A common dosage in mice is 4 mg/kg.[6]
-
-
Intraluminal Administration (for gastrointestinal studies):
Mandatory Visualizations
Signaling Pathways of CORM-3
The therapeutic effects of CORM-3 are mediated through various signaling pathways. The released carbon monoxide can modulate cellular functions by interacting with specific molecular targets.
References
- 1. Luminal Administration of a Water-soluble Carbon Monoxide–releasing Molecule (CORM-3) Mitigates Ischemia/Reperfusion Injury in Rats Following Intestinal Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbon monoxide-releasing molecules - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of Triggerable, Trackable and Targetable Carbon Monoxide Releasing Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vasoactive properties of CORM-3, a novel water-soluble carbon monoxide-releasing molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The carbon monoxide releasing molecule (CORM-3) inhibits expression of vascular cell adhesion molecule-1 and E-selectin independently of haem oxygenase-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A carbon monoxide-releasing molecule (CORM-3) attenuates lipopolysaccharide- and interferon-gamma-induced inflammation in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo effects of the carbon monoxide-releasing molecule, CORM-3, in the xenogeneic pig-to-primate context - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbon Monoxide-releasing Molecule-3 (CORM-3; Ru(CO)3Cl(Glycinate)) as a Tool to Study the Concerted Effects of Carbon Monoxide and Nitric Oxide on Bacterial Flavohemoglobin Hmp: APPLICATIONS AND PITFALLS - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Optimal Concentration of Carbon Monoxide-Releasing Molecules (CORMs) for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbon Monoxide-Releasing Molecules (CORMs) are compounds designed to deliver controlled amounts of carbon monoxide (CO) to cells and tissues, harnessing the therapeutic potential of CO as a gasotransmitter. CO is involved in a plethora of physiological processes, including the modulation of inflammation, apoptosis, and cell proliferation. The biological effects of CORMs are highly dependent on their concentration, with beneficial effects observed within a specific therapeutic window and potential toxicity at higher concentrations. Therefore, determining the optimal CORM concentration is a critical step in designing meaningful and reproducible in vitro experiments.
These application notes provide a comprehensive guide to establishing the optimal concentration of CORMs for your specific experimental needs. We offer detailed protocols for key assays, a summary of effective concentrations from the literature, and a logical workflow to guide your experimental design.
Data Presentation: Effective Concentrations of Common CORMs
The optimal concentration of a CORM is cell-type and application-specific. The following tables summarize reported effective concentrations and cytotoxic (IC50) values for commonly used CORMs in various cell lines. This data should serve as a starting point for designing your dose-response experiments.
Table 1: Cytotoxicity (IC50) of CORMs in Various Cell Lines
| CORM | Cell Line | Assay | IC50 (µM) | Reference |
| CORM-2 | HL-60 (Human promyelocytic leukemia) | MTT | ~9.1 | [1] |
| A549 (Human lung carcinoma) | MTT | ~19.2 - 73.5 | [1] | |
| PBM (Peripheral blood mononuclear cells) | MTT | ~5.8 | [1] | |
| CORM-3 | RKO (Human colon carcinoma) | Comet Assay | >20 (cytotoxic above 30 µM) | [2] |
| CORM-A1 | HUVEC (Human umbilical vein endothelial cells) | Cell Viability | >40 µg/mL (>95% viability) | [3] |
| Macrophages | LDH | >100 | [4] | |
| CORM-401 | H9C2 (Rat cardiomyocytes) | Cell Viability | Protective against H2O2 | [5] |
| E. coli | Growth Inhibition | Significant slowing at 500 µM | [6] |
Table 2: Effective Concentrations of CORMs for Biological Effects
| CORM | Cell Line | Biological Effect | Effective Concentration (µM) | Reference |
| CORM-2 | RAW264.7 (Murine macrophages) | HO-1 Induction | 50 - 100 | [7] |
| HeLa (Human cervical cancer) | HO-1 Induction | 50 - 100 | [7] | |
| HL-60 | HO-1 Induction | 100 | ||
| MODE-K (Murine intestinal epithelial cells) | Reduction of ROS | 40 | [8] | |
| CORM-3 | HUVEC | Inhibition of VCAM-1 & E-selectin | 1000 | |
| RAW264.7 | NF-κB Modulation | 100 - 400 | ||
| BV-2 (Murine microglia) | Anti-inflammatory | 10 - 100 | [9] | |
| CORM-A1 | HUVEC | Anti-atherogenic | 40 µg/mL | [3] |
| Isolated Aortic Rings | Vasorelaxation | 40 - 160 | [10] | |
| CORM-401 | MODE-K | Reduction of H2O2-induced ROS | 50 | [8] |
Experimental Workflow for Determining Optimal CORM Concentration
A systematic approach is crucial for identifying the optimal CORM concentration. The following workflow outlines the key experimental stages.
References
- 1. researchgate.net [researchgate.net]
- 2. CORM-3 induces DNA damage through Ru(II) binding to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CORM-A1 Alleviates Pro-Atherogenic Manifestations via miR-34a-5p Downregulation and an Improved Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Broad-Spectrum Antimicrobial Potential of [Mn(CO)4(S2CNMe(CH2CO2H))], a Water-Soluble CO-Releasing Molecule (CORM-401): Intracellular Accumulation, Transcriptomic and Statistical Analyses, and Membrane Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the Question of CO’s Ability to Induce HO-1 Expression in Cell Culture: A Comparative Study Using Different CO Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential Effects of CORM-2 and CORM-401 in Murine Intestinal Epithelial MODE-K Cells under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. zora.uzh.ch [zora.uzh.ch]
Real-Time Monitoring of Carbon Monoxide Release from CORMs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the real-time measurement of carbon monoxide (CO) release from CO-releasing molecules (CORMs). It is intended to guide researchers in selecting and implementing appropriate methodologies for characterizing the kinetics and yield of CO release, a critical step in the development of CORM-based therapeutics.
Introduction to CORMs and the Importance of Real-Time CO Measurement
Carbon monoxide-releasing molecules (CORMs) are compounds that can deliver controlled amounts of CO to biological systems. CO is now recognized as a gasotransmitter with significant physiological roles, including vasodilation, anti-inflammatory effects, and cytoprotection. The therapeutic potential of CORMs is vast, but their efficacy and safety are critically dependent on the rate and amount of CO they release. Therefore, precise and real-time measurement of CO release is paramount for understanding their mechanism of action, optimizing their design, and ensuring their safe therapeutic application.
Methods for Real-Time CO Release Measurement
Several techniques are available for the real-time monitoring of CO release from CORMs. The choice of method depends on factors such as the required sensitivity, the experimental setup (in vitro or in vivo), and the specific properties of the CORM being investigated. The most common methods are the myoglobin (B1173299) assay, fluorescent probes, electrochemical sensors, and gas chromatography.
Comparison of Methods
| Feature | Myoglobin Assay | Fluorescent Probes | Electrochemical Sensors | Gas Chromatography (GC) |
| Principle | Spectrophotometric detection of CO binding to deoxymyoglobin. | "Turn-on" fluorescence upon reaction with CO. | Electrochemical oxidation of CO at an electrode surface. | Separation and quantification of CO in the gas phase. |
| Advantages | Well-established, relatively simple and inexpensive. | High sensitivity and selectivity, suitable for cellular imaging.[1][2][3][4] | Direct and real-time measurement in solution, no need for anaerobic conditions.[5] | High accuracy and considered the "gold standard" for quantification.[6] |
| Disadvantages | Indirect measurement, potential interference from colored CORMs or reducing agents like sodium dithionite (B78146).[6][7] | Can have relatively long response times, not ideal for very fast kinetics.[5] Potential for false positives with certain CORMs.[8][9][10] | Limited lifespan, sensitive to temperature and humidity, potential for cross-sensitivity with other gases.[11][12][13][14] | Expensive instrumentation, complex setup, not ideal for continuous real-time monitoring of release kinetics.[6][15] |
| Typical Application | Initial screening of CORM activity and determination of CO release half-life.[5][6] | Real-time imaging of CO in living cells and tissues.[1][2][3] | Continuous monitoring of CO concentration in solution. | Precise quantification of the total amount of CO released. |
Experimental Protocols
The Myoglobin Assay
The myoglobin (Mb) assay is the most widely used method for monitoring CO release from CORMs.[5] It relies on the change in the UV-Vis spectrum of myoglobin upon binding to CO. Deoxymyoglobin (deoxy-Mb) has a characteristic absorption maximum at 556 nm, which shifts to two peaks at 541 nm and 578 nm upon conversion to carboxymyoglobin (Mb-CO).[5]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of horse skeletal muscle myoglobin (e.g., 1 mg/mL) in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4).
-
Prepare a fresh solution of sodium dithionite (a reducing agent) in the same buffer (e.g., 10 mg/mL).
-
Prepare a stock solution of the CORM in an appropriate solvent (e.g., DMSO for water-insoluble CORMs).
-
-
Assay Procedure:
-
In a quartz cuvette, add the myoglobin solution and dilute with buffer to the desired final volume.
-
Add a small amount of the sodium dithionite solution to the cuvette to reduce the myoglobin to deoxymyoglobin. The solution should be gently mixed by inverting the cuvette.
-
Record the baseline UV-Vis spectrum of the deoxymyoglobin solution.
-
Add a small aliquot of the CORM stock solution to the cuvette to initiate the CO release.
-
Immediately start recording the UV-Vis spectra at regular time intervals (e.g., every 30 seconds) over the desired period.
-
-
Data Analysis:
-
Monitor the decrease in absorbance at 556 nm and the increase in absorbance at 541 nm or 578 nm over time.
-
The concentration of Mb-CO can be calculated using the Beer-Lambert law with the known extinction coefficient of Mb-CO at 541 nm or 578 nm.
-
The half-life (t½) of CO release can be determined by plotting the concentration of Mb-CO versus time and fitting the data to a first-order kinetic model.
-
The total amount of CO released can be calculated from the maximum concentration of Mb-CO formed.[6]
-
Quantitative Data Example:
| CORM | Solvent/Conditions | CO Release Half-life (t½) | Moles of CO Released per Mole of CORM | Reference |
| CORM-2 | PBS, pH 7.4, 37°C | ~1 min | ~0.7 | [13] |
| CORM-3 | Human Plasma | 3.6 min | ~1 | [11] |
| PhotoCORM-Dendrimer | PBS/DMSO with sodium dithionite | 14.5 - 16.8 min | 8 - 15 (per dendrimer) | [5] |
Fluorescent Probes
Fluorescent probes offer a highly sensitive and selective method for detecting CO, particularly for imaging in living cells.[1][2][3][4] These probes are typically "turn-on" sensors, where the fluorescence intensity increases upon reaction with CO.
General Protocol for In Vitro Measurement:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the CORM.
-
Prepare the desired buffer solution (e.g., PBS, pH 7.4).
-
-
Assay Procedure:
-
In a microplate or cuvette, add the buffer solution.
-
Add the fluorescent probe stock solution to the desired final concentration.
-
Record the baseline fluorescence intensity using a fluorometer or plate reader at the appropriate excitation and emission wavelengths for the probe.
-
Add the CORM stock solution to initiate CO release.
-
Immediately start recording the fluorescence intensity at regular time intervals.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time to observe the kinetics of CO release.
-
A calibration curve can be generated using a known CO source (e.g., a saturated CO solution) to quantify the concentration of CO released.
-
Protocol for Cellular Imaging:
-
Cell Culture: Plate cells on a suitable imaging dish or slide and allow them to adhere overnight.
-
Probe Loading: Incubate the cells with the fluorescent probe at an appropriate concentration and for a sufficient time to allow for cellular uptake.
-
CORM Treatment: Add the CORM solution to the cells.
-
Imaging: Acquire fluorescence images at different time points using a fluorescence microscope with the appropriate filter sets.
-
Image Analysis: Quantify the changes in intracellular fluorescence intensity over time using image analysis software.
Electrochemical Sensors
Electrochemical sensors provide a direct and real-time measurement of CO concentration in solution.[5] They typically consist of a working electrode, a counter electrode, and a reference electrode immersed in an electrolyte.[16][17] When CO comes into contact with the working electrode, it is oxidized, generating an electrical current that is proportional to the CO concentration.[16][18]
Experimental Setup and Protocol:
-
Sensor Setup:
-
Connect the electrochemical CO sensor to a potentiostat.
-
Immerse the sensor in the reaction vessel containing the buffer solution.
-
Allow the sensor to stabilize and obtain a baseline reading.
-
-
Measurement:
-
Inject the CORM solution into the reaction vessel.
-
Record the current output from the sensor over time.
-
-
Data Analysis:
-
The current signal is directly proportional to the CO concentration. A calibration curve can be generated using solutions with known CO concentrations to quantify the release.
-
Gas Chromatography (GC)
Gas chromatography is a highly accurate method for quantifying the total amount of CO released from a CORM.[6] It involves separating the CO in the headspace of a reaction vial and detecting it with a suitable detector.
Protocol for Headspace Analysis:
-
Sample Preparation:
-
In a sealed headspace vial, add the CORM solution in a suitable buffer.
-
Incubate the vial at a constant temperature (e.g., 37°C) for a specific period to allow for CO release into the headspace.
-
-
GC Analysis:
-
Using a gas-tight syringe, withdraw a known volume of the headspace gas.
-
Inject the gas sample into the gas chromatograph equipped with a suitable column (e.g., a molecular sieve column) and a detector (e.g., a thermal conductivity detector or a flame ionization detector with a methanizer).[19]
-
-
Data Analysis:
-
The peak area corresponding to CO in the chromatogram is proportional to its concentration.
-
Quantify the amount of CO by comparing the peak area to a calibration curve generated using standard CO gas samples of known concentrations.
-
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. A Review for In Vitro and In Vivo Detection and Imaging of Gaseous Signal Molecule Carbon Monoxide by Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review for In Vitro and In Vivo Detection and Imaging of Gaseous Signal Molecule Carbon Monoxide by Fluorescent Probes [mdpi.com]
- 5. CO-releasing molecule (CORM) conjugate systems - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT03515A [pubs.rsc.org]
- 6. Novel lead structures and activation mechanisms for CO-releasing molecules (CORMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. An Fe(III)-Based Fluorescent Probe for Carbon Monoxide only Senses the “CO Donor” Used, CORM-3, but Not CO - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Fe(III)-Based Fluorescent Probe for Carbon Monoxide only Senses the "CO Donor" Used, CORM-3, but Not CO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrochemical CO Sensors: Working Principle, Design, and Application [winsen-sensor.com]
- 12. gdscorp.com [gdscorp.com]
- 13. safetyandhealthmagazine.com [safetyandhealthmagazine.com]
- 14. Electrochemical gas sensor advantages and disadvantages - Fosensor [hnfosensor.com]
- 15. labioscientific.com [labioscientific.com]
- 16. youtube.com [youtube.com]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. gaslab.com [gaslab.com]
- 19. Quantitative determination of carbon monoxide in blood by head-space gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Carbon Monoxide-Releasing Molecules (CORMs) in Animal Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Carbon Monoxide-Releasing Molecules (CORMs) as potential therapeutic agents in preclinical animal models of inflammation. The accompanying protocols offer detailed methodologies for key experiments to facilitate the evaluation of CORMs in a research setting.
Application Notes
Introduction to CORMs in Inflammation
Carbon monoxide (CO), once known only for its toxicity, is now recognized as a crucial endogenous gasotransmitter with significant biological functions, including potent anti-inflammatory, anti-apoptotic, and anti-proliferative effects. To harness these therapeutic benefits safely and effectively, a class of compounds known as Carbon Monoxide-Releasing Molecules (CORMs) has been developed.[1][2] These molecules, typically transition metal carbonyl complexes, are designed to deliver controlled and predictable amounts of CO to specific tissues and organs.[3]
In animal models, CORMs have demonstrated significant therapeutic potential in a wide range of inflammatory conditions, such as sepsis, arthritis, and thermal injury.[4][5][6] Their mechanism of action often involves the modulation of key inflammatory signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[3][7] Furthermore, CORMs can induce the expression of heme oxygenase-1 (HO-1), an enzyme with potent cytoprotective and anti-inflammatory properties.[4][6][8]
Common CORMs in Preclinical Research
-
CORM-2 (Tricarbonyldichlororuthenium(II) dimer): A widely studied, lipid-soluble CORM. It is typically dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) for administration.[5][9] It has shown efficacy in models of sepsis and thermal injury.[5][6] It is important to note that some studies suggest CORM-2's biological effects may be partially independent of CO release, potentially stemming from the ruthenium component itself.[9][10]
-
CORM-3 (Tricarbonylchloro(glycinato)ruthenium(II)): A water-soluble CORM, offering easier administration in aqueous solutions.[11] It has been effectively used in models of arthritis and sepsis.[4][8][11]
-
CORM-A1 (Sodium boranocarbonate): A water-soluble, non-metal-containing CORM that releases CO in a pH-dependent manner.[1][12] It has been investigated for its effects in models of chronic pain and inflammation.[12]
Key Animal Models of Inflammation
-
Sepsis (Cecal Ligation and Puncture - CLP): This model is considered the gold standard for inducing polymicrobial sepsis.[5][13] It mimics the clinical course of human sepsis, leading to a systemic inflammatory response and multiple organ dysfunction. CORMs have been shown to improve survival and reduce organ injury in CLP models.[11][13][14]
-
Arthritis (Collagen-Induced or Serum Transfer): Animal models of arthritis are used to study the pathogenesis of rheumatoid arthritis.[4][8] The K/BxN serum transfer model allows for the specific study of the effector phase of the disease.[4] CORM-3 has been shown to reduce joint inflammation, cellular infiltration, and bone erosion in these models.[4][8]
-
Thermal Injury (Burn Models): These models are used to study the systemic inflammatory response following severe burns. CORM-2 has been found to attenuate liver inflammation and injury in mice subjected to thermal injury by reducing pro-inflammatory mediators.[6]
Quantitative Data Summary
The following tables summarize the quantitative effects of CORMs on key inflammatory markers in various animal models.
Table 1: Effects of CORM-2 in Sepsis and Thermal Injury Animal Models
| Animal Model | CORM & Dosage | Parameter Measured | Result | Reference |
| Sepsis (CLP) in Mice | CORM-2 (8 mg/kg, IV) | Liver MPO Activity | Significantly attenuated | [5] |
| Sepsis (CLP) in Mice | CORM-2 (8 mg/kg, IV) | Serum Amylase | Significantly decreased at 6, 12, and 24h post-CLP | [13] |
| Sepsis (CLP) in Mice | CORM-2 (8 mg/kg, IV) | Pancreatic IL-6, IL-1β, TNF-α | Significantly decreased at 6, 12, and 24h post-CLP | [13] |
| Sepsis (CLP) in Mice | CORM-2 (N/A) | 72h Survival Rate | Increased from ~25% (CLP) to ~66% (CLP + CORM-2) | [14] |
| Sepsis (CLP) in Mice | CORM-2 (N/A) | Plasma Lactic Acid | Decreased from 7.72 ± 2.37 mmol/L to 4.02 ± 0.02 mmol/L | [14] |
| Thermal Injury in Mice | CORM-2 (8 mg/kg, IV) | Serum TNF-α & IL-1β | Significantly abolished the burn-induced increase | [6] |
| Thermal Injury in Mice | CORM-2 (8 mg/kg, IV) | Serum Nitric Oxide (NO) | Significantly decreased compared to burn group | [6] |
| Thermal Injury in Mice | CORM-2 (8 mg/kg, IV) | Liver iNOS Expression | Significantly decreased | [6] |
| Thermal Injury in Mice | CORM-2 (8 mg/kg, IV) | Liver HO-1 Expression | Significantly increased compared to burn group | [6] |
Table 2: Effects of CORM-3 in Arthritis and Sepsis Animal Models
| Animal Model | CORM & Dosage | Parameter Measured | Result | Reference |
| Arthritis (K/BxN Serum) | CORM-3 (10 mg/kg/day, IP) | Macroscopic Arthritis Score | Reduced | [4] |
| Arthritis (K/BxN Serum) | CORM-3 (10 mg/kg/day, IP) | Synovial IL-1β Gene Expression | Significant reduction | [4] |
| Arthritis (K/BxN Serum) | CORM-3 (10 mg/kg/day, IP) | Synovial MMP-9 & MMP-13 Gene Expression | Significant reduction | [4] |
| Arthritis (K/BxN Serum) | CORM-3 (10 mg/kg/day, IP) | Joint HO-1 Expression | Induced | [4] |
| Arthritis (Collagen-Induced) | CORM-3 (5-10 mg/kg/day, IP) | Joint PGE₂, IL-1β, IL-6, TNF-α | Inhibited | [8] |
| Arthritis (Collagen-Induced) | CORM-3 (5-10 mg/kg/day, IP) | Joint COX-2, ICAM-1, RANKL Expression | Decreased | [8] |
| Sepsis (CLP) in Mice | CORM-3 (10 mg/kg) | 84h Survival Rate | Increased from ~40% (CLP) to ~70% (CLP + CORM-3) | [11] |
| Sepsis (CLP) in Mice | CORM-3 (10 mg/kg) | Plasma TNF-α | No significant difference | [11] |
| Sepsis (CLP) in Mice | CORM-3 (10 mg/kg) | Plasma IL-10 | Significantly increased | [11] |
Detailed Experimental Protocols
Protocol 1: Cecal Ligation and Puncture (CLP) Sepsis Model and CORM-2 Administration
This protocol describes the induction of polymicrobial sepsis in mice and subsequent treatment with CORM-2.[5][13]
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical tools (scissors, forceps)
-
3-0 silk suture
-
21-gauge needle
-
CORM-2 (Tricarbonyldichlororuthenium(II) dimer)
-
DMSO (vehicle)
-
Sterile saline (0.9%)
-
Warming pad
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic.
-
Shave the abdomen and disinfect the area with 70% ethanol.
-
Make a 1-cm midline laparotomy incision to expose the cecum.
-
Ligate the cecum with a 3-0 silk suture at 5.0 mm from the cecal tip to ensure bowel continuity is maintained.
-
Puncture the cecum twice with a 21-gauge needle.
-
Gently squeeze the cecum to extrude a small amount of fecal matter.
-
Return the cecum to the peritoneal cavity and close the abdominal incision in two layers.
-
Resuscitate the animal with 1 mL of pre-warmed sterile saline administered subcutaneously.
-
For the sham group, perform the laparotomy and expose the cecum without ligation or puncture.
-
CORM-2 Administration: Immediately following the CLP procedure, administer CORM-2 (e.g., 8 mg/kg) intravenously (IV).[5][13] Prepare the CORM-2 stock solution in DMSO and dilute with sterile saline to the final concentration. The final DMSO concentration should be low (e.g., 0.25%).[5] The control (vehicle) group should receive an equivalent volume of the DMSO/saline solution.
-
Monitor the animals closely for up to 72 hours for survival studies or sacrifice at predetermined time points (e.g., 6, 12, 24 hours) for tissue and blood collection.[13]
Protocol 2: K/BxN Serum Transfer Arthritis Model and CORM-3 Administration
This protocol details the induction of arthritis via serum transfer and treatment with CORM-3.[4]
Materials:
-
Male C57BL/6 mice
-
Serum from arthritic K/BxN mice
-
CORM-3 (Tricarbonylchloro(glycinato)ruthenium(II))
-
Sterile Phosphate-Buffered Saline (PBS)
Procedure:
-
Induce arthritis by a single intraperitoneal (IP) injection of serum from K/BxN mice into recipient C57BL/6 mice.
-
CORM-3 Administration: Begin treatment on the same day as serum injection (Day 0). Administer CORM-3 intraperitoneally at a dose of 10 mg/kg/day. This can be given as two separate injections of 5 mg/kg each day.[4]
-
Prepare CORM-3 by dissolving it in sterile PBS immediately before use.
-
Continue the treatment daily until Day 10.
-
Monitor the development of arthritis daily by scoring the clinical signs of inflammation (swelling and redness) in each paw.
-
On Day 11, sacrifice the animals. Collect blood for serum analysis (e.g., osteocalcin, prostanoids) and hind paws for histological and immunohistochemical analysis.[4]
Protocol 3: Myeloperoxidase (MPO) Assay for Neutrophil Infiltration
This assay quantifies the accumulation of neutrophils in tissues, a key marker of inflammation.[5][13]
Materials:
-
Tissue sample (e.g., liver, pancreas)
-
Homogenization buffer (e.g., 0.5% hexadecyltrimethylammonium bromide in 50 mM potassium phosphate (B84403) buffer, pH 6.0)
-
Potassium phosphate buffer (50 mM, pH 6.0)
-
O-dianisidine hydrochloride solution
-
Hydrogen peroxide (H₂O₂)
-
Spectrophotometer (plate reader)
Procedure:
-
Harvest the tissue of interest (e.g., liver) from the animal at the experimental endpoint.
-
Weigh the tissue and homogenize it in the homogenization buffer.
-
Centrifuge the homogenate (e.g., at 12,000 g for 15 min at 4°C).
-
Collect the supernatant.
-
In a 96-well plate, add a small volume of the supernatant to each well.
-
Add potassium phosphate buffer containing O-dianisidine hydrochloride and H₂O₂ to each well to start the reaction.
-
Measure the change in absorbance at 460 nm over time using a spectrophotometer.
-
MPO activity is calculated from the rate of absorbance change and expressed as units per gram of tissue.
Visualizations: Signaling Pathways and Workflows
CORM Anti-Inflammatory Signaling Pathway
The diagram below illustrates the key signaling pathways modulated by CORMs to exert their anti-inflammatory effects. CO released from CORMs can inhibit the NF-κB pathway, reducing the expression of pro-inflammatory cytokines, and can also induce the cytoprotective HO-1 enzyme.[5][6][15]
Caption: CORM-mediated anti-inflammatory signaling pathways.
General Experimental Workflow
The following diagram outlines a typical workflow for evaluating the efficacy of a CORM in an animal model of inflammation.
Caption: General workflow for testing CORMs in animal inflammation models.
References
- 1. Plight of CORMs: the unreliability of four commercially available CO-releasing molecules, CORM-2, CORM-3, CORM-A1, and CORM-401, in studying CO biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The CO-releasing molecule CORM-3 protects against articular degradation in the K/BxN serum transfer arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. CO liberated from CORM-2 modulates the inflammatory response in the liver of thermally injured mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Treatment with a CO-releasing molecule (CORM-3) reduces joint inflammation and erosion in murine collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ‘Carbon-Monoxide-Releasing Molecule-2 (CORM-2)’ Is a Misnomer: Ruthenium Toxicity, Not CO Release, Accounts for Its Antimicrobial Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ‘Carbon-Monoxide-Releasing Molecule-2 (CORM-2)’ Is a Misnomer: Ruthenium Toxicity, Not CO Release, Accounts for Its Antimicrobial Effects [mdpi.com]
- 11. srlf.org [srlf.org]
- 12. Carbon Monoxide in an Experimental Model of Chronic Pelvic Pain Syndrome: The Effects of CORM-A1 on Pain and Anxiety-Related Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protective effects of carbon monoxide releasing molecule-2 on pancreatic function in septic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulatory effect and mechanisms of carbon monoxide-releasing molecule II on hepatic energy metabolism in septic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Cardiovascular Disease with CO-Releasing Molecules (CORMs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbon monoxide (CO), endogenously produced by heme oxygenase (HO) enzymes, is now recognized as a critical gasotransmitter with significant cytoprotective and homeostatic functions, particularly within the cardiovascular system. Its therapeutic potential, however, has been historically limited by the challenges of systemic gas delivery. The development of Carbon Monoxide-Releasing Molecules (CORMs) has provided a valuable pharmacological tool to overcome this limitation, allowing for controlled and targeted delivery of CO in experimental settings.[1] CORMs are typically transition metal carbonyl complexes designed to release CO under specific physiological conditions, offering a novel approach to investigate the therapeutic benefits of CO in cardiovascular disease.[1]
These application notes provide a comprehensive overview and detailed protocols for utilizing CORMs to study their effects on key aspects of cardiovascular pathophysiology, including ischemia-reperfusion injury, vascular tone, and inflammation.
Data Presentation
The following tables summarize the quantitative effects of various CORMs in preclinical models of cardiovascular disease.
Table 1: Effect of CORMs on Myocardial Infarct Size
| CORM | Animal Model | Ischemia/Reperfusion Time | CORM Dose & Administration | Infarct Size (% of Area at Risk) | Reference |
| CORM-3 | Mouse | 30 min / 24 h | 3.54 mg/kg, IV at reperfusion | Control: 47.7 ± 3.8% CORM-3: 25.8 ± 4.9% | [2] |
| CORM-2 | Rat (isolated heart) | Global ischemia / reperfusion | 50 µM, preconditioning | Data reported as significant attenuation | [3] |
Table 2: Vasoactive Effects of CORMs
| CORM | Vessel Type | Pre-constrictor | Concentration Range | Maximal Relaxation (%) | Reference |
| CORM-3 | Rat Aorta | Phenylephrine (1 µM) | 25-100 µM | Concentration-dependent | [4] |
| CORM-401 | Rat Aorta | Not specified | Not specified | Induced vasodilation | [5] |
| ET-CORM (rac-4) | Rat Mesenteric Artery | Methoxamine | 10⁻⁵ M | Strong dilation | [6] |
Table 3: Effect of CORMs on Blood Pressure
| CORM | Animal Model | Dose & Administration | Change in Mean Arterial Pressure (MAP) | Reference |
| CORM-2 | Rat (ischemic colon anastomosis) | Not specified | No significant difference on day 3 | [7] |
| CORM-3 | Rat | 30 µmol/kg, IV | Sustained decrease | [4] |
Table 4: Modulation of Signaling Molecules by CORMs
| CORM | Cell/Tissue Type | Parameter Measured | Fold Change vs. Control | Reference |
| CORM-3 | Rat Aorta | cGMP levels | ~4.7-fold increase (1st addition) ~3.7-fold increase (2nd addition) | [4] |
| CORM-A1 | Mouse Liver (HFHF diet) | Nuclear Nrf2 protein | Significantly higher than HFHF group | [1] |
| CORM-3 | Human Failing Heart | Phospho-p38 MAPK | ~75% decrease in failing hearts (baseline) | [8] |
Signaling Pathways Modulated by CORMs
CORMs exert their cardiovascular effects through various signaling pathways. Below are diagrams of key pathways involved.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cardioprotective effect with carbon monoxide releasing molecule-2 (CORM-2) in isolated perfused rat heart: Role of coronary endothelium and underlying mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vasoactive properties of CORM-3, a novel water-soluble carbon monoxide-releasing molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ET-CORM Mediated Vasorelaxation of Small Mesenteric Arteries: Involvement of Kv7 Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of carbon monoxide releasing molecule-2 (CORM-2) on healing of ischemic colon anastomosis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Decreased p38 MAPK activity in end-stage failing human myocardium: p38 MAPK alpha is the predominant isoform expressed in human heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Light-Activated CO Release from PhotoCORMs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbon monoxide (CO), once known only for its toxicity, is now recognized as a crucial endogenous signaling molecule with significant therapeutic potential.[1][2] It plays a role in various physiological processes, including vasodilation, anti-inflammatory responses, and cytoprotection.[3] However, the safe and targeted delivery of this gaseous molecule remains a significant challenge for its clinical application.[1][4] Photoactivatable CO-releasing molecules (photoCORMs) have emerged as a promising solution, offering precise spatial and temporal control over CO release upon activation with light.[1][3][5]
These application notes provide detailed protocols for the synthesis, characterization, and biological evaluation of photoCORMs, enabling researchers to explore their therapeutic potential.
Key Concepts
PhotoCORMs are typically transition metal carbonyl complexes or organic molecules designed to be stable and non-toxic in the dark.[1][5] Upon irradiation with light of a specific wavelength, they undergo a photochemical reaction that liberates CO. The ideal photoCORM should possess the following characteristics:
-
Stability: High stability in biological media in the absence of light to prevent premature CO release.[1]
-
Biocompatibility: Low toxicity of the photoCORM and its byproducts after CO release.[1]
-
Wavelength-selectivity: Activation by visible or near-infrared (NIR) light to ensure deeper tissue penetration and minimize photodamage to healthy tissues.[1][6]
-
Controllable CO release: Predictable and quantifiable CO release kinetics upon light activation.
Experimental Protocols
Synthesis of a Manganese-Based PhotoCORM
This protocol describes the synthesis of a representative manganese-based photoCORM, fac-[Mn(CO)₃(pbt)(PTA)]CF₃SO₃, where pbt is 2-(2-pyridyl)benzothiazole and PTA is 1,3,5-triaza-7-phosphaadamantane.[7]
Materials:
-
[Mn(CO)₅Br]
-
2-(2-pyridyl)benzothiazole (pbt)
-
1,3,5-triaza-7-phosphaadamantane (PTA)
-
Silver trifluoromethanesulfonate (B1224126) (AgOTf)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Diethyl ether ((C₂H₅)₂O)
Procedure:
-
In a round-bottom flask, dissolve [Mn(CO)₅Br] and an equimolar amount of pbt in CH₂Cl₂.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Add an equimolar amount of PTA to the solution and continue stirring for another 12 hours.
-
Add a slight excess of AgOTf to the mixture to precipitate AgBr.
-
Stir for an additional 4 hours in the dark.
-
Filter the solution to remove the AgBr precipitate.
-
Reduce the volume of the filtrate under vacuum.
-
Precipitate the product by adding diethyl ether.
-
Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.
-
Characterize the final product using techniques such as FT-IR, ¹H NMR, and mass spectrometry.
Quantification of Light-Induced CO Release: The Myoglobin (B1173299) Assay
The most common method to quantify CO release from photoCORMs is the myoglobin (Mb) assay.[2] This assay relies on the strong binding of CO to the ferrous heme center of deoxymyoglobin (deoxy-Mb), forming carboxymyoglobin (MbCO), which can be monitored spectrophotometrically.[2][8]
Materials:
-
Horse heart myoglobin
-
Sodium dithionite (B78146) (Na₂S₂O₄)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PhotoCORM stock solution (e.g., in DMSO)
-
Cuvette
-
UV-Vis spectrophotometer
-
Light source with a specific wavelength (e.g., 365 nm, 470 nm)[1]
Procedure:
-
Prepare a solution of myoglobin in PBS.
-
To obtain deoxy-Mb, add a small amount of freshly prepared sodium dithionite solution to the myoglobin solution to reduce the ferric (Fe³⁺) form to the ferrous (Fe²⁺) state. The solution should be deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen).
-
Record the initial UV-Vis spectrum of the deoxy-Mb solution. The characteristic Soret band for deoxy-Mb is around 435 nm.[1]
-
Add a specific concentration of the photoCORM stock solution to the deoxy-Mb solution in the cuvette.
-
Irradiate the cuvette with the light source at the desired wavelength.
-
Monitor the spectral changes over time. The formation of MbCO is indicated by a shift of the Soret band from ~435 nm to ~424 nm and the appearance of two Q-bands at approximately 540 nm and 579 nm.[1][8]
-
Calculate the amount of CO released using the Beer-Lambert law and the known extinction coefficients for deoxy-Mb and MbCO.
Data Presentation:
| Parameter | Description |
| PhotoCORM | Name or structure of the photoCORM being tested. |
| Concentration (µM) | The final concentration of the photoCORM in the assay. |
| Light Source (nm) | The wavelength of light used for activation. |
| Light Power (mW/cm²) | The intensity of the light source. |
| t₁/₂ (min) | The half-life of CO release upon irradiation. |
| CO Equivalents | The number of moles of CO released per mole of photoCORM. |
| Quantum Yield (Φ) | The efficiency of CO photorelease, defined as the number of CO molecules released per photon absorbed. |
Cellular Viability Assay: MTT Assay
To assess the cytocompatibility of the photoCORM and its photoproducts, as well as its potential phototoxicity towards cancer cells, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be performed.[9]
Materials:
-
Human cell line (e.g., MDA-MB-231 breast cancer cells)[9][10]
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
PhotoCORM stock solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Light source
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the photoCORM. Include control groups: untreated cells, cells treated with vehicle (DMSO), and cells treated with a known cytotoxic agent.
-
For phototoxicity assessment, incubate one set of plates in the dark and expose another set to light of the appropriate wavelength for a defined period.
-
After incubation (e.g., 24-48 hours), remove the medium and add fresh medium containing MTT solution to each well.
-
Incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the MTT solution and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Data Presentation:
| Treatment | Concentration (µM) | Light Exposure | Cell Viability (%) | IC₅₀ (µM) |
| PhotoCORM X | 10 | Dark | ||
| PhotoCORM X | 50 | Dark | ||
| PhotoCORM X | 100 | Dark | ||
| PhotoCORM X | 10 | Light | ||
| PhotoCORM X | 50 | Light | ||
| PhotoCORM X | 100 | Light | ||
| Vehicle Control | - | Dark/Light | 100 | N/A |
| Positive Control | Varies | - |
Visualization of Key Processes
Experimental Workflow for PhotoCORM Evaluation
The following diagram illustrates the general workflow for the synthesis, characterization, and biological evaluation of a novel photoCORM.
Caption: General workflow for photoCORM development.
Mechanism of the Myoglobin Assay
This diagram shows the principle of the myoglobin assay for detecting CO release.
References
- 1. mdpi.com [mdpi.com]
- 2. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel lead structures and activation mechanisms for CO-releasing molecules (CORMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Metal-based carbon monoxide releasing molecules with promising cytotoxic properties - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00087K [pubs.rsc.org]
- 9. Synthesis and Characterization of a “Turn-On” photoCORM for Trackable CO Delivery to Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Characterization of a "Turn-On" photoCORM for Trackable CO Delivery to Biological Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for Monitoring CORM-Induced Vasodilation: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbon Monoxide-Releasing Molecules (CORMs) are compounds designed to deliver controlled amounts of carbon monoxide (CO) to biological systems. CO is an endogenous gasotransmitter with significant cytoprotective and vasoregulatory properties.[1] One of its key therapeutic effects is vasodilation, the widening of blood vessels, which is crucial for regulating blood pressure and tissue perfusion.[2] Accurately monitoring the vasodilatory effects of novel CORMs is essential for their preclinical evaluation and therapeutic development. This document provides detailed application notes and protocols for key ex vivo, in vitro, and in vivo techniques used to assess CORM-induced vasodilation.
Signaling Pathways of CORM-Induced Vasodilation
The vasodilatory action of CO, released from CORMs, is primarily mediated through its interaction with vascular smooth muscle cells (SMCs). The key signaling pathways involved include both cGMP-dependent and cGMP-independent mechanisms. Upon release, CO can activate soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP), which subsequently promotes vasorelaxation.[1][3] Additionally, CO can directly activate various types of potassium (K+) channels in the SMC membrane, such as large-conductance Ca2+-activated K+ (BKCa) channels and voltage-gated K+ (Kv) channels.[2][4][5] The activation of these channels leads to membrane hyperpolarization, closure of voltage-gated Ca2+ channels, a decrease in intracellular calcium concentration, and ultimately, smooth muscle relaxation and vasodilation.[5][6]
Ex Vivo Monitoring Techniques
Ex vivo methods offer a controlled environment to study isolated blood vessels, removing systemic neural and hormonal influences.[7] Wire and pressure myography are the gold-standard techniques for assessing vascular reactivity.[8]
1. Wire Myography
Wire myography measures isometric tension in isolated arterial rings.[9] Vessel segments are mounted on two fine wires, one connected to a force transducer and the other to a micrometer, allowing for the measurement of contractile force under controlled stretch.[10] This technique is ideal for constructing concentration-response curves and investigating the mechanisms of vasodilation.[7][11]
2. Pressure Myography
Pressure myography assesses vascular function under more physiologically relevant conditions.[8][12] A segment of a small artery is cannulated at both ends and pressurized, allowing for the direct measurement of changes in vessel diameter in response to pharmacological agents.[13] This method is particularly useful for studying myogenic tone and flow-mediated dilation.[14]
Data Presentation: Comparison of Ex Vivo Techniques
| Feature | Wire Myography | Pressure Myography |
| Principle | Measures isometric force/tension at a fixed length.[9] | Measures changes in vessel diameter at a constant intraluminal pressure.[13] |
| Physiological Relevance | Less physiological; vessel is cut into a ring and stretched. | More physiological; vessel maintains its cylindrical shape and is pressurized.[8][12] |
| Primary Endpoint | Change in tension (mN). | Change in internal/external diameter (µm). |
| Flow/Shear Stress | Cannot be assessed.[8] | Can be assessed by creating a pressure gradient for perfusion.[14] |
| Vessel Size | Suitable for arteries >100 µm in diameter.[9] | Ideal for small resistance arteries and microvessels.[12] |
| Advantages | High throughput (multi-channel systems), robust, excellent for initial screening and mechanism of action studies.[7][15] | Allows study of myogenic response, better preservation of endothelium, closer to in vivo conditions.[12][13] |
| Disadvantages | Vessel geometry is altered, potential for endothelial damage during mounting. | Lower throughput, technically more demanding to mount vessels.[12] |
Experimental Protocols: Ex Vivo Methods
Protocol 1: Wire Myography
Objective: To measure the vasodilatory effect of a CORM on pre-constricted isolated arterial rings.
Materials:
-
Multi-channel wire myograph system (e.g., DMT, Radnoti)[9]
-
Dissecting microscope, fine surgical scissors, and forceps[9]
-
Krebs-Henseleit or Physiological Saline Solution (PSS), ice-cold and at 37°C[9]
-
Gas mixture: 95% O2 / 5% CO2[10]
-
Vasoconstrictor agent (e.g., Phenylephrine (B352888), Methoxamine)[16]
-
CORM of interest
-
Data acquisition system (e.g., LabChart)[7]
Methodology:
-
Tissue Isolation: Euthanize the animal (e.g., rat) according to approved institutional protocols. Isolate the desired artery (e.g., mesenteric, thoracic aorta) and place it in ice-cold PSS.[9]
-
Vessel Preparation: Under a dissecting microscope, carefully clean the artery of surrounding adipose and connective tissue. Cut the vessel into 2 mm-long rings.[9]
-
Mounting: Mount each vessel ring onto the two wires of the myograph chamber. Immerse the mounted vessel in 37°C PSS, continuously bubbled with 95% O2 / 5% CO2.[9][10]
-
Equilibration & Normalization: Allow the vessel to equilibrate for 30-60 minutes.[9] Perform a normalization procedure to determine the optimal resting tension for maximal active tension development. This involves stepwise stretching of the vessel.
-
Viability & Endothelium Integrity Check: Assess vessel viability by inducing contraction with a high-potassium solution (KPSS).[9] After washout, pre-constrict the vessel with an agonist like phenylephrine and then add acetylcholine (B1216132) to confirm endothelium integrity (relaxation indicates a healthy endothelium).[9]
-
CORM Application: After washing out the acetylcholine and allowing the vessel to return to baseline, pre-constrict the vessel again to a stable plateau (approx. 80% of maximum contraction).
-
Data Collection: Add the CORM in a cumulative, concentration-dependent manner. Record the relaxation response as a decrease in tension.
-
Analysis: Express the relaxation as a percentage of the pre-constriction tension. Plot the concentration-response curve to determine parameters like EC50.
Protocol 2: Pressure Myography
Objective: To measure CORM-induced changes in the diameter of a pressurized resistance artery.
Materials:
-
Pressure myograph system (e.g., DMT, Living Systems Instrumentation)[13]
-
Glass cannulas, dissection tools
-
Inverted microscope with a camera and diameter-tracking software[12]
-
PSS, gas mixture, vasoconstrictor, and CORM as in Protocol 1
Methodology:
-
Vessel Isolation: Isolate a segment of a resistance artery (3-4 mm long) as described previously.[12]
-
Mounting: Transfer the vessel to the myograph chamber. Secure one end of the vessel onto a glass cannula and tie it with a suture. Flush the lumen to remove blood, then mount the other end onto the second cannula.[12]
-
Pressurization & Equilibration: Pressurize the vessel to a physiologically relevant intraluminal pressure (e.g., 60 mmHg) with no flow.[12] Allow it to equilibrate at 37°C while being superfused with gassed PSS.
-
Viability Check: Pre-constrict the vessel with a vasoconstrictor (e.g., phenylephrine) to confirm its ability to contract.
-
CORM Application: Once a stable constriction is achieved, add the CORM to the superfusing solution in increasing concentrations.
-
Data Collection: Continuously record the internal and external vessel diameters using the video tracking system.[12]
-
Analysis: Calculate vasodilation as the percentage increase in diameter relative to the pre-constricted diameter.
In Vivo Monitoring Techniques
In vivo studies are critical for understanding the systemic effects of CORMs on cardiovascular parameters like blood pressure and vascular function in a living organism.
1. Blood Pressure Measurement
This is the most direct way to assess the systemic vasodilatory effect of a CORM.
-
Telemetry: Implantable transmitters allow for continuous, long-term monitoring of blood pressure and heart rate in conscious, freely moving animals, providing high-fidelity data without the stress of handling or anesthesia.[17][18]
-
Tail-Cuff Plethysmography: A non-invasive method for intermittently measuring blood pressure in rodents. While less accurate and more susceptible to stress-induced artifacts than telemetry, it is useful for screening studies.
2. Flow-Mediated Dilation (FMD)
FMD is a measure of endothelium-dependent vasodilation.[19] In animal models, high-resolution ultrasound can be used to measure the diameter of a conduit artery (e.g., femoral artery) before and after a period of induced ischemia (e.g., by occluding the vessel downstream).[20][21] The subsequent vasodilation during reactive hyperemia reflects endothelial function. This technique can be used to assess if a CORM can improve or restore impaired endothelial function.[21]
Data Presentation: Comparison of In Vivo Techniques
| Technique | Principle | Primary Endpoint | Advantages | Disadvantages |
| Telemetry | Surgical implantation of a pressure-sensing catheter and transmitter.[17] | Continuous blood pressure (Systolic, Diastolic, Mean), Heart Rate. | "Gold standard", measures 24/7 in unstressed, conscious animals, high accuracy.[17] | Invasive (requires surgery), high cost. |
| Tail-Cuff | Occlusion and reopening of the tail artery to detect blood flow with a cuff. | Intermittent Systolic Blood Pressure. | Non-invasive, lower cost, suitable for screening large numbers of animals. | Prone to stress artifacts, requires animal restraint and heating, less accurate. |
| High-Resolution Ultrasound (FMD) | Measures artery diameter changes in response to increased blood flow (shear stress) after transient ischemia.[20] | Percent change in artery diameter (%FMD). | Non-invasive, provides specific information on endothelium-dependent vasodilation.[21][22] | Requires anesthesia and a skilled operator, measures local, not systemic, vasodilation. |
Experimental Protocol: In Vivo Blood Pressure Monitoring
Protocol 3: Telemetric Blood Pressure Measurement
Objective: To continuously measure blood pressure changes in a conscious rat following administration of a CORM.
Materials:
-
Implantable telemetry transmitter with pressure-sensing catheter
-
Surgical tools for sterile implantation
-
Receivers and data acquisition system
-
CORM formulation for in vivo administration (e.g., intravenous, intraperitoneal)
Methodology:
-
Transmitter Implantation (Pre-study): Under sterile conditions and appropriate anesthesia, surgically implant the telemetry transmitter (e.g., in the abdominal cavity). Insert the pressure-sensing catheter into the abdominal aorta.
-
Recovery: Allow the animal to recover fully from surgery (typically 7-10 days). House the animal in a cage placed on a receiver pad.
-
Baseline Recording: Record baseline blood pressure and heart rate for at least 24-48 hours to establish a stable diurnal rhythm.
-
CORM Administration: Administer the CORM via the desired route (e.g., i.v. injection).
-
Data Collection: Continue to record blood pressure and heart rate continuously. The vasodilatory effect will be observed as a drop in blood pressure.
-
Analysis: Analyze the data to determine the magnitude and duration of the hypotensive effect. Compare the post-dose blood pressure values to the time-matched baseline values from the pre-dose period.
References
- 1. researchgate.net [researchgate.net]
- 2. Carbon monoxide as an endogenous vascular modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Divergent mechanisms involved in CO and CORM-2 induced vasorelaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ET-CORM Mediated Vasorelaxation of Small Mesenteric Arteries: Involvement of Kv7 Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Endothelial and Vascular Functions by Carbon Monoxide via Crosstalk With Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potassium Channels in Regulation of Vascular Smooth Muscle Contraction and Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Vascular Activity - CorDynamics [cordynamics.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. reprocell.com [reprocell.com]
- 10. researchgate.net [researchgate.net]
- 11. Wire Myography to Study Vascular Tone and Vascular Structure of Isolated Mouse Arteries | Springer Nature Experiments [experiments.springernature.com]
- 12. Assessing Murine Resistance Artery Function Using Pressure Myography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. VasoTracker, a Low-Cost and Open Source Pressure Myograph System for Vascular Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Continuous in vivo blood pressure measurements using a fully implantable wireless SAW sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Noninvasive Assessment of Vascular Function: From Physiological Tests to Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.physiology.org [journals.physiology.org]
- 21. ahajournals.org [ahajournals.org]
- 22. scholars.mssm.edu [scholars.mssm.edu]
Application Notes and Protocols for In Vivo Imaging of Carbon Monoxide Delivery from CORMs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbon monoxide (CO), once known only for its toxicity, is now recognized as a crucial endogenous gasotransmitter with significant therapeutic potential in a range of pathologies, including inflammation, apoptosis, and cell proliferation.[1] Carbon Monoxide-Releasing Molecules (CORMs) have emerged as a promising strategy for the controlled delivery of therapeutic CO to specific tissues.[2] Visualizing and quantifying CO delivery in vivo is paramount for understanding the pharmacokinetics and pharmacodynamics of CORMs, thereby accelerating their development as therapeutic agents. This document provides detailed application notes and protocols for the in vivo imaging of CO delivery from CORMs using fluorescence, bioluminescence, and photoacoustic imaging modalities.
Data Presentation: Quantitative Comparison of CORMs
The selection of an appropriate CORM is critical for therapeutic applications and depends on its CO release kinetics and payload. The following tables summarize quantitative data for commonly used CORMs.
Table 1: Spontaneously Releasing CORMs
| CORM | Solvent/Medium | Half-life (t½) | CO Equivalents Released | Reference |
| CORM-2 | DMSO/PBS | ~1 min | ~0.7 | [3] |
| CORM-3 | Human Plasma | 3.6 min | ~1.0 | [4] |
| CORM-A1 | PBS (pH 7.4) | 2-21 min | Variable | [3] |
Table 2: Triggerable CORMs
| CORM | Trigger | Solvent/Medium | Half-life (t½) | CO Equivalents Released | Reference |
| PhotoCORM (fac-[MnBr(CO)₃(pbt)]) | Visible Light | Dichloromethane | Not specified | Not specified | [5] |
| ET-CORM 1-B | Esterase | Phosphate Buffer/DMSO | Not specified | up to 2.5 | [6] |
| AT-CORM 2-B | Amidase | Phosphate Buffer/DMSO | Not specified | Less than ET-CORM 1-B | [6] |
Signaling Pathways Activated by CO Delivery
CO released from CORMs modulates various intracellular signaling pathways, leading to its therapeutic effects. Key pathways include the activation of soluble guanylate cyclase (sGC), the p38 MAPK pathway, and the Nrf2-mediated antioxidant response.
Heme Oxygenase-1 (HO-1) Induction Pathway
CO is a product of heme degradation by heme oxygenase-1 (HO-1), and exogenously delivered CO can, in turn, induce HO-1 expression, creating a positive feedback loop that contributes to cytoprotection. This is often mediated through the Nrf2 pathway.
Soluble Guanylate Cyclase (sGC) Activation Pathway
A primary target of CO is soluble guanylate cyclase (sGC). CO binds to the heme moiety of sGC, activating the enzyme to produce cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger involved in vasodilation and other physiological processes.[7]
Experimental Protocols for In Vivo Imaging
General Workflow for In Vivo Imaging
The following diagram illustrates a general workflow applicable to all in vivo imaging modalities described in this document.
Protocol 1: In Vivo Fluorescence Imaging of CO Delivery
Fluorescence imaging is a widely used modality for in vivo studies due to its high sensitivity and the availability of a broad range of fluorescent probes.[8] Near-infrared (NIR) probes are particularly advantageous for in vivo applications due to reduced light scattering and tissue autofluorescence.[9]
Materials:
-
CORM of interest
-
CO-sensitive fluorescent probe (e.g., a probe that fluoresces upon reaction with CO) or a fluorescently-labeled CORM.[1]
-
Animal model (e.g., nude mice bearing a subcutaneous tumor).[10]
-
In vivo fluorescence imaging system (e.g., IVIS Spectrum).
-
Anesthesia (e.g., isoflurane).[11]
-
Sterile PBS (pH 7.4).[11]
-
Syringes and needles (28-32 gauge recommended).[10]
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).[11]
-
If using haired mice, remove the fur from the imaging area using clippers or a depilatory cream to minimize light scatter.[10]
-
Place the anesthetized mouse in the imaging chamber on a heated stage to maintain body temperature.[7]
-
-
Probe and CORM Administration:
-
Dissolve the fluorescent probe and/or CORM in sterile PBS or another appropriate vehicle.
-
Administer the solution via intravenous (IV) tail vein injection or intraperitoneal (IP) injection. The typical injection volume for a 25g mouse is 50-125 µL for IV and up to 500 µL for IP.[10][11] The dosage should be optimized for each specific probe and CORM.
-
-
Image Acquisition:
-
Acquire a baseline fluorescence image before administration of the probe/CORM.
-
Following administration, acquire fluorescence images at various time points (e.g., 5 min, 15 min, 30 min, 1h, 4h, 24h) to monitor the kinetics of CO release and distribution.[11]
-
Set the appropriate excitation and emission filters for the specific fluorescent probe. For example, for Cy7, excitation is typically in the 700-770 nm range with emission detection at >790 nm.[11]
-
Optimize exposure time to achieve a good signal-to-noise ratio without saturation. An auto-exposure setting is often a good starting point.[9]
-
Acquire a photographic image of the animal for anatomical reference and co-registration of the fluorescence signal.
-
-
Data Analysis:
-
Define a region of interest (ROI) over the target area (e.g., tumor) and a background region.
-
Quantify the fluorescence intensity (e.g., in photons/s/cm²/sr).
-
Plot the fluorescence intensity over time to determine the kinetics of CO release.
-
For targeted probes, calculate the target-to-background ratio.
-
-
Ex Vivo Validation (Optional):
Protocol 2: In Vivo Bioluminescence Imaging of CO Delivery
Bioluminescence imaging (BLI) offers very high sensitivity and low background signal, making it ideal for detecting low levels of biological activity.[2] This protocol utilizes a "caged" luciferin (B1168401) probe that releases luciferin upon reaction with CO, which is then converted to light by luciferase.
Materials:
-
CORM of interest
-
CO-activatable bioluminescent probe (caged luciferin)
-
Animal model expressing luciferase (e.g., transgenic mice or cells engineered to express luciferase).
-
In vivo bioluminescence imaging system (e.g., IVIS Lumina).
-
Anesthesia (e.g., isoflurane).[11]
-
Sterile DPBS without Ca²⁺ & Mg²⁺.[13]
-
Syringes and needles.
Procedure:
-
Animal and Reagent Preparation:
-
Anesthetize the mouse with isoflurane.
-
Prepare a stock solution of the CO-activatable bioluminescent probe in sterile DPBS.
-
Prepare the CORM solution in a suitable vehicle.
-
-
Probe and CORM Administration:
-
Administer the CORM via IV or IP injection.
-
After a predetermined time to allow for CORM distribution and CO release, administer the bioluminescent probe, typically via IP injection (e.g., 150 mg/kg body weight).[13]
-
-
Image Acquisition:
-
A kinetic study should be performed initially to determine the peak signal time after probe administration, which is typically 10-20 minutes post-injection.[9][13]
-
Place the anesthetized mouse in the imaging chamber.
-
Acquire bioluminescence images at the predetermined peak time.
-
Set the exposure time based on the signal intensity; longer exposure times may be needed for weak signals.[9]
-
Acquire a photographic reference image.
-
-
Data Analysis:
-
Define ROIs over the areas of interest.
-
Quantify the bioluminescent signal as total flux (photons/second).
-
Compare the signal from animals treated with the CORM to control animals to determine the extent of CO release.
-
Protocol 3: In Vivo Photoacoustic Imaging of CO Delivery
Photoacoustic (PA) imaging is a hybrid modality that combines the high contrast of optical imaging with the high spatial resolution of ultrasound, allowing for deeper tissue imaging than pure optical methods.[14] This technique can be used to detect changes in hemoglobin oxygenation or to image specific PA contrast agents that respond to CO.
Materials:
-
CORM of interest
-
Photoacoustic contrast agent sensitive to CO (optional)
-
Animal model
-
Photoacoustic imaging system with a tunable laser.[15]
-
Anesthesia (e.g., isoflurane).[8]
-
Ultrasound gel.
Procedure:
-
Animal Preparation:
-
CORM Administration:
-
Administer the CORM via IV or IP injection.
-
-
Image Acquisition:
-
Acquire baseline PA images before CORM administration.
-
Use a tunable laser to acquire images at multiple wavelengths to differentiate between oxyhemoglobin and deoxyhemoglobin, or to specifically excite a PA contrast agent. Typical wavelengths for hemoglobin imaging are in the 700-900 nm range.[15]
-
Acquire PA images at different time points after CORM administration to monitor changes in hemodynamics or the activation of a contrast agent due to CO release.
-
-
Data Analysis:
-
Perform spectral unmixing of the multi-wavelength PA data to calculate oxygen saturation (sO₂) in the blood vessels within the ROI.
-
Quantify the PA signal intensity over time.
-
Co-register PA images with ultrasound images for anatomical context.
-
Conclusion
The protocols and data presented in this document provide a comprehensive guide for researchers interested in the in vivo imaging of CO delivery from CORMs. The choice of imaging modality will depend on the specific research question, the properties of the CORM and imaging probe, and the available instrumentation. By carefully designing and executing these in vivo imaging studies, researchers can gain valuable insights into the therapeutic potential of CORMs and accelerate their translation to the clinic.
References
- 1. Development of Triggerable, Trackable and Targetable Carbon Monoxide Releasing Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. Signal transduction - Wikipedia [en.wikipedia.org]
- 8. In Vivo Fluorescence Reflectance Imaging with Subcutaneous Mouse Tumor Models | Springer Nature Experiments [experiments.springernature.com]
- 9. In Vivo Imaging Core Facility Methods and Protocols | Chobanian & Avedisian School of Medicine [bumc.bu.edu]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for in Vivo Imaging in Mice - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. licorbio.com [licorbio.com]
- 13. Allosteric activation of the nitric oxide receptor soluble guanylate cyclase mapped by cryo-electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical photoacoustic imaging platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carbon-monoxide-releasing molecules for the delivery of therapeutic CO in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Carbon Monoxide-Releasing Molecules (CORMs) in Organ Transplantation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Carbon Monoxide-Releasing Molecules (CORMs) in experimental organ transplantation. The information compiled herein, including quantitative data, detailed experimental protocols, and signaling pathway diagrams, is intended to guide researchers in designing and conducting studies to evaluate the therapeutic potential of CORMs in mitigating ischemia-reperfusion injury (IRI) and improving graft survival.
Introduction to CORMs in Organ Transplantation
Carbon monoxide (CO), once known only for its toxicity, is now recognized as a gasotransmitter with significant cytoprotective properties.[1] Carbon Monoxide-Releasing Molecules (CORMs) are compounds designed to deliver controlled amounts of CO to tissues and organs, thereby harnessing its therapeutic benefits without the risks associated with gas inhalation.[2][3] In the context of organ transplantation, CORMs have demonstrated potent anti-inflammatory, anti-apoptotic, and vasodilatory effects, making them promising agents for protecting grafts from the detrimental effects of IRI.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative effects of various CORMs in different organ transplantation models.
Table 1: Effects of CORM-2 on Kidney Transplantation in Rats
| Parameter | Control Group | CORM-2 Treated Group | Reference |
| Recipient Survival | All animals died by day 3 post-op | All animals survived | [2] |
| Serum Creatinine (B1669602) (day 3) | Uremic levels | Near-normal levels | [2] |
| Graft Histology (day 10, with tacrolimus) | Glomerular congestion, tubular necrosis, lymphocytic infiltrates | Normal histology | [1] |
Table 2: Effects of CORM-3 on Intestinal and Kidney Transplantation in Rats
| Organ | Parameter | Control/iCORM-3 Group | CORM-3 Treated Group | Reference |
| Intestine | Recipient Survival | Decreased | Increased | [3] |
| IL-6 mRNA (fold increase) | ~60 | ~15 (75% reduction) | [3] | |
| iNOS mRNA Expression | Markedly enhanced | Greatly attenuated | [3] | |
| CCL2 mRNA Expression | Markedly enhanced | Greatly attenuated | [3] | |
| Kidney | Serum Creatinine (mg/dL) | 2.4 | 1.2 | [1] |
| Kidney Injury Molecule-1 (pg/mL) | 550 | 292 | [1] |
Table 3: Effects of CORM-401 on Ex Vivo Porcine Kidney Perfusion
| Parameter | iCORM-401 Treated Group | CORM-401 Treated Group | P-value | Reference |
| Urine Production (10h) | Lower | Higher | 0.0444 | [4] |
| Proteinuria | Higher | Lower | 0.0166 | [4] |
| Protein-Creatinine Ratio | Higher | Lower | 0.0247 | [4] |
| Creatinine Clearance | Lower | Higher | 0.0195 | [4] |
| Acute Tubular Necrosis Score | 5 (76% death) | 3 (26-45% death) | 0.0016 | [4] |
Experimental Protocols
Protocol 1: Donor Preconditioning with CORM-2 in a Rat Kidney Transplant Model
This protocol is adapted from studies demonstrating the protective effects of systemic CORM-2 administration to the donor prior to organ procurement.[1][2]
Materials:
-
CORM-2 (tricarbonyldichlororuthenium(II) dimer)
-
Vehicle (e.g., dimethyl sulfoxide, DMSO)
-
Sterile saline
-
Brown Norway and Lewis rats
-
Standard surgical instruments for rodent transplantation
-
University of Wisconsin (UW) solution
Procedure:
-
CORM-2 Preparation: Dissolve CORM-2 in the vehicle and then dilute with sterile saline to the final desired concentration. Prepare a fresh solution before each use.
-
Donor Preconditioning: 18 hours prior to kidney procurement, administer CORM-2 (e.g., 8 mg/kg) to the donor Brown Norway rats via intraperitoneal (IP) injection.[1] Administer an equivalent volume of the vehicle to the control group.
-
Kidney Procurement: Anesthetize the preconditioned donor rats and perform a laparotomy to expose the kidneys.
-
Organ Preservation: Flush the kidneys with cold UW solution and store them at 4°C for the desired duration of cold ischemia (e.g., 6 hours for allografts, 26 hours for isografts).[1][2]
-
Kidney Transplantation: Perform orthotopic kidney transplantation into bilaterally nephrectomized Lewis rat recipients.
-
Post-operative Monitoring and Analysis: Monitor recipient survival and graft function by measuring serum creatinine and blood urea (B33335) nitrogen (BUN) at regular intervals.[2] At the study endpoint, harvest the kidney grafts for histological analysis (e.g., H&E staining) to assess tissue injury.[1]
Protocol 2: Luminal Administration of CORM-3 in a Rat Intestinal Transplant Model
This protocol describes the local application of a water-soluble CORM into the graft lumen during cold preservation, as demonstrated in a rat model of intestinal transplantation.[3]
Materials:
-
CORM-3 (sodium boranocarbonate)
-
Inactive CORM-3 (iCORM-3) for control
-
Saline
-
Lewis rats
-
Ringer's solution or UW solution
-
Standard surgical instruments for rodent intestinal transplantation
Procedure:
-
CORM-3 Solution Preparation: Dissolve CORM-3 or iCORM-3 in saline to the desired concentration (e.g., 100 µmol/L).[3]
-
Graft Procurement: Harvest the small intestine from donor Lewis rats.
-
Luminal Administration: Before cold preservation, intraluminally instill the saline solution containing CORM-3 or iCORM-3 into the intestinal graft.[3]
-
Cold Preservation: Store the intestinal grafts in cold Ringer's solution or UW solution for 6 hours.[3]
-
Orthotopic Intestinal Transplantation: Perform orthotopic syngeneic intestinal transplantation in Lewis rat recipients.[3]
-
Post-transplant Analysis: At 3 hours post-reperfusion, assess graft injury and function. This can include:
-
Histopathological analysis: Evaluate tissue morphology and damage.[3]
-
Gene expression analysis: Measure mRNA levels of proinflammatory markers such as IL-6, iNOS, and CCL2 in graft tissue using RT-PCR.[3]
-
Functional assays: Assess intestinal permeability and mucosal blood flow.[3]
-
Survival studies: Monitor recipient survival rates over a longer period.[3]
-
Protocol 3: Ex Vivo Perfusion of Porcine Kidneys with CORM-401
This protocol details an ex vivo approach for CORM application, which is highly relevant for clinical translation as it allows for treatment of the organ outside the body before transplantation. This method is based on a porcine model of donation after circulatory death (DCD).[4][5]
Materials:
-
CORM-401
-
Inactive CORM-401 (iCORM-401)
-
Histidine-tryptophan-ketoglutarate (HTK) solution
-
University of Wisconsin (UW) solution
-
PlasmaLyte solution
-
Large Landrace pigs
-
Ex vivo organ perfusion system (e.g., LifePort Kidney Transporter)
-
Normothermic isogeneic porcine blood
Procedure:
-
DCD Model and Kidney Retrieval: Induce 1 hour of warm ischemia in situ by cross-clamping the renal pedicle in the donor pig. Retrieve the kidneys.[4][5]
-
Initial Flushing and Cold Perfusion: Briefly flush the kidneys with HTK solution. Subject the kidneys to pulsatile perfusion at 4°C with UW solution for 4 hours.[4][5]
-
CORM-401 Administration: Treat the kidneys with 200 µM CORM-401 or iCORM-401 in warm (37°C) PlasmaLyte solution for 20 minutes via intrarenal delivery.[4]
-
Normothermic Reperfusion: Reperfuse the kidneys with normothermic (37°C), oxygenated isogeneic porcine blood using an oxygenated pulsatile perfusion system for 10 hours.[4][5]
-
Functional and Injury Assessment: During and after reperfusion, perform the following analyses:
-
Monitor perfusion parameters: Continuously measure perfusion flow rate and vascular resistance.[4]
-
Collect and analyze urine: Measure urine output, proteinuria, and creatinine clearance.[4][5]
-
Biochemical analysis: Measure kidney damage markers (e.g., KIM-1, NGAL) in the perfusate or urine.[4][5]
-
Histopathology and Apoptosis: At the end of the perfusion period, take tissue sections for H&E staining (to assess acute tubular necrosis), TUNEL staining (to quantify apoptosis), and Masson's trichrome staining (to assess fibrin (B1330869) thrombi).[4]
-
Molecular Analysis: Analyze the expression of inflammatory signaling molecules, such as Toll-like receptors (TLRs), in the kidney tissue.[4][5]
-
Signaling Pathways and Mechanisms of Action
CORM-derived CO exerts its protective effects by modulating several key signaling pathways involved in inflammation, apoptosis, and cellular stress.
p38 Mitogen-Activated Protein Kinase (MAPK) Pathway
CORM-2 has been shown to induce the expression of the cytoprotective enzyme heme oxygenase-1 (HO-1) through the activation of the p38 MAPK pathway. This pathway is a critical regulator of cellular responses to stress and inflammation.
Soluble Guanylyl Cyclase (sGC)/Cyclic Guanosine (B1672433) Monophosphate (cGMP) Pathway
CO can bind to the heme moiety of soluble guanylyl cyclase (sGC), activating the enzyme to produce cyclic guanosine monophosphate (cGMP).[6] This signaling cascade is crucial for vasodilation and has anti-inflammatory and anti-apoptotic effects. The protective effects of CORM-3 in intestinal transplantation are partially mediated by this pathway.[3]
Transforming Growth Factor-β1 (TGF-β1)/Smad Pathway
The TGF-β1/Smad pathway is a key regulator of fibrosis, a common feature of chronic graft injury. While direct inhibition by CORMs is still under investigation, their anti-inflammatory properties may indirectly modulate this pathway, contributing to long-term graft protection.
Conclusion
CORM-based therapies represent a novel and promising strategy to protect organs from transplantation-associated IRI and improve long-term graft outcomes. The data and protocols presented here provide a foundation for further research into the mechanisms of action and clinical potential of these molecules. Future studies should focus on optimizing dosing regimens, exploring different CORM formulations, and evaluating their efficacy in larger preclinical models to pave the way for clinical trials in organ transplantation.
References
- 1. researchgate.net [researchgate.net]
- 2. Carbon monoxide-releasing molecules protect against ischemia-reperfusion injury during kidney transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Luminal Administration of a Water-soluble Carbon Monoxide–releasing Molecule (CORM-3) Mitigates Ischemia/Reperfusion Injury in Rats Following Intestinal Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CORM-401 Reduces Ischemia Reperfusion Injury in an Ex Vivo Renal Porcine Model of the Donation After Circulatory Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CORM-401 Reduces Ischemia Reperfusion Injury in an Ex Vivo Renal Porcine Model of the Donation After Circulatory Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the NO–sGC–cGMP Pathway: Mechanisms of Action of Vericiguat in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
Standard Operating Procedure for Carbon Monoxide-Releasing Molecule (CORM) Stability Testing
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed standard operating procedure (SOP) for conducting stability testing of Carbon Monoxide-Releasing Molecules (CORMs). The aim is to ensure consistent and reliable data on the stability and CO-releasing properties of these therapeutic compounds under various conditions. These protocols are designed for researchers in academia and industry involved in the development and characterization of CORMs.
Introduction to CORM Stability Testing
Carbon Monoxide-Releasing Molecules (CORMs) are compounds designed to deliver controlled amounts of carbon monoxide (CO) to biological systems for therapeutic purposes. The stability of a CORM is a critical parameter that dictates its shelf-life, storage conditions, and its CO-release kinetics in a physiological environment. Stability testing is therefore essential to characterize a CORM's potential as a drug candidate.
The primary objectives of CORM stability testing are:
-
To determine the intrinsic stability of the CORM under various environmental conditions (e.g., temperature, humidity, light).
-
To elucidate the CO release kinetics and mechanism.
-
To identify and quantify any degradation products.
-
To establish a suitable shelf-life and recommended storage conditions.
Factors Affecting CORM Stability
The stability of CORMs can be influenced by a variety of factors, including:
-
Temperature: Elevated temperatures can accelerate the degradation of CORMs and the release of CO.
-
Humidity: Moisture can facilitate hydrolysis or other degradation pathways in solid-state CORMs.
-
Light: Photosensitive CORMs may degrade or release CO upon exposure to light.
-
pH: The pH of the medium can significantly influence the rate of CO release from certain CORMs.
-
Oxidizing and Reducing Agents: The presence of these agents can affect the stability of the metal center in many CORMs.
-
Ligand Exchange: In solution, ligands in the CORM coordination sphere may be displaced by solvent molecules or other nucleophiles, leading to CO release or inactivation.
Experimental Protocols for CORM Stability Assessment
Two primary methods are widely used to assess the stability of CORMs by monitoring their CO release: the Myoglobin (B1173299) Assay and Infrared (IR) Spectroscopy.
Protocol 1: Myoglobin Assay for Quantifying CO Release
This spectrophotometric assay is a common method for determining the amount of CO released from a CORM in an aqueous solution. It is based on the principle that deoxymyoglobin (deoxy-Mb) reacts with CO to form carboxymyoglobin (Mb-CO), which has a distinct absorption spectrum.
Materials:
-
Horse heart myoglobin (Mb)
-
Sodium dithionite (B78146)
-
Phosphate-buffered saline (PBS), pH 7.4
-
CORM of interest
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Preparation of Deoxymyoglobin (deoxy-Mb) Solution:
-
Prepare a stock solution of myoglobin in PBS (e.g., 100 µM).
-
To a cuvette containing the myoglobin solution, add a few grains of sodium dithionite to reduce the iron center of myoglobin from Fe(III) to Fe(II), resulting in the formation of deoxy-Mb.
-
Record the UV-Vis spectrum of the deoxy-Mb solution. The spectrum should show a characteristic peak around 434 nm.
-
-
CO Release Measurement:
-
Prepare a stock solution of the CORM in a suitable solvent (e.g., DMSO, ethanol, or PBS).
-
Add a known concentration of the CORM stock solution to the cuvette containing the deoxy-Mb solution.
-
Immediately start monitoring the change in the UV-Vis spectrum over time at a constant temperature (e.g., 37 °C).
-
The formation of Mb-CO will be indicated by a shift in the Soret peak from around 434 nm to approximately 423 nm, with the appearance of two Q-bands around 540 nm and 578 nm.[1]
-
Record spectra at regular intervals until no further spectral changes are observed.
-
-
Data Analysis:
-
Calculate the concentration of Mb-CO formed at each time point using the Beer-Lambert law and the known extinction coefficients for deoxy-Mb and Mb-CO.
-
Plot the concentration of Mb-CO versus time to determine the CO release kinetics.
-
The half-life (t½) of CO release can be calculated from the kinetic data.
-
Protocol 2: Infrared (IR) Spectroscopy for Monitoring CO Release
IR spectroscopy is a powerful technique for directly monitoring the CO release from CORMs.[2] The carbonyl (C≡O) stretching frequency in the IR spectrum is highly sensitive to the coordination environment of the CO ligand.
Materials:
-
CORM of interest
-
Suitable solvent (e.g., DMSO, acetonitrile)
-
FTIR spectrometer with a suitable sample cell (e.g., liquid cell, ATR accessory)
Procedure:
-
Sample Preparation:
-
Prepare a solution of the CORM in the chosen solvent at a known concentration.
-
-
IR Spectrum Acquisition:
-
Record the IR spectrum of the CORM solution at time zero (t=0). Identify the characteristic ν(CO) bands of the intact CORM.
-
Initiate the CO release by the desired trigger (e.g., addition of a chemical trigger, exposure to light for photo-CORMs, or simply monitoring spontaneous release over time at a set temperature).
-
Record IR spectra at regular intervals.
-
-
Data Analysis:
-
Monitor the decrease in the intensity of the ν(CO) bands of the parent CORM over time.
-
If possible, monitor the appearance of new bands corresponding to degradation products or free CO (in the gas phase).
-
Plot the normalized intensity of the characteristic ν(CO) band of the CORM against time to determine the degradation kinetics.
-
The half-life (t½) of the CORM can be calculated from this data.
-
Data Presentation
Quantitative data from stability studies should be summarized in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Summary of CO Release Kinetics for Selected CORMs
| CORM | Trigger | Solvent/Medium | Half-life (t½) of CO Release | Analytical Method | Reference |
| CORM-2 | Spontaneous | 9:1 MeOH/H₂O | ~1 min | Myoglobin Assay | |
| CORM-3 | Spontaneous | 1% DMSO in H₂O | ~3.6 min in human plasma | Myoglobin Assay | [3] |
| CORM-A1 | pH-dependent | PBS (pH 7.4) | ~21 min | Myoglobin Assay | |
| photoCORM | Visible Light | Acetonitrile | Dependent on light intensity | IR Spectroscopy |
Note: The half-lives of CO release are highly dependent on the experimental conditions and should be determined under the specific conditions of interest.
Visualization of Workflows and Pathways
Experimental Workflow for CORM Stability Testing
Caption: Experimental workflow for CORM stability testing.
Myoglobin Assay Principle
Caption: Principle of the myoglobin assay for CO detection.
Simplified Signaling Pathway of CO
Caption: Simplified signaling pathway of CO released from a CORM.
Conclusion
The stability of a CORM is a multifaceted property that is crucial for its development as a therapeutic agent. The protocols and guidelines presented in this document provide a framework for the systematic evaluation of CORM stability. Adherence to these SOPs will ensure the generation of high-quality, reproducible data that is essential for advancing CORM-based therapies. It is important to note that the specific conditions and analytical methods may need to be adapted based on the unique properties of the CORM under investigation.
References
Troubleshooting & Optimization
Navigating the Complexities of CORM-2: A Guide to Troubleshooting Inconsistent Results
Technical Support Center
Researchers utilizing the carbon monoxide-releasing molecule CORM-2 (tricarbonyldichlororuthenium(II) dimer) often encounter variability in their experimental outcomes. This guide provides a comprehensive resource to address common issues, offering insights into the underlying causes of inconsistency and practical solutions for more reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are the biological effects observed with CORM-2 inconsistent across experiments?
Inconsistent results with CORM-2 often stem from the misconception that its effects are solely due to the release of carbon monoxide (CO). Recent studies have revealed that CORM-2's biological activity is a complex interplay of several factors, including negligible CO release under typical conditions, the inherent toxicity of its ruthenium component, and direct interactions with cellular components.[1][2][3][4]
Key factors contributing to inconsistency include:
-
CO-Independent Effects: A significant portion of CORM-2's observed effects are not mediated by CO but by the ruthenium (Ru) metal center.[3][5] This has been particularly noted in its antimicrobial activity, where cellular ruthenium accumulation strongly correlates with toxicity.[1][3][5]
-
Solvent and Medium Composition: CORM-2's stability and reactivity are highly influenced by the solvent (typically DMSO) and the components of the cell culture medium.[1][6][7] Amino acids, thiols, and other components in rich media can interact with CORM-2, altering its activity and protecting cells from its toxic effects.[1][3][5][7]
-
Protocol Variations: Differences in stock solution preparation, incubation times, and the specific experimental setup can lead to significant variations in results.
Q2: Is CORM-2 an effective and reliable CO donor in biological experiments?
Mounting evidence suggests that CORM-2 releases negligible amounts of CO in standard biological buffers and cell culture media.[2][3][5] The initial belief that it was an efficient CO donor was largely based on early myoglobin (B1173299) assays that used sodium dithionite (B78146), a reducing agent that has since been shown to artificially trigger CO release from the molecule.[2] Therefore, attributing all observed biological effects of CORM-2 to CO is likely an oversimplification.
Q3: What are the primary mechanisms behind CORM-2's biological activity?
The biological effects of CORM-2 are now understood to be multifactorial:
-
Ruthenium-Mediated Toxicity: The ruthenium core of CORM-2 is a primary driver of its biological effects, particularly its cytotoxicity and antimicrobial properties.[1][3][5]
-
Interaction with Cellular Thiols: CORM-2 has a high affinity for thiol-containing molecules like glutathione (B108866) (GSH) and cysteine.[1][3][5] This interaction can deplete intracellular antioxidant defenses and contribute to its biological activity.
-
Direct Protein Modification: The Ru(II) center of CORM-2 can directly interact with and modify proteins, such as potassium ion channels, through interactions with amino acid residues like histidine.[8][9]
-
Limited CO-Dependent Signaling: While CO release is minimal, any small amount of CO released could still potentially activate canonical CO signaling pathways, such as the soluble guanylyl cyclase (sGC) pathway. However, studies have shown that the vasodilatory effects of CORM-2 are only partially dependent on sGC activation.[10]
Q4: How should I prepare and handle CORM-2 to improve reproducibility?
To enhance the consistency of your experiments, adhere to the following guidelines:
-
Fresh Stock Solutions: Always prepare fresh stock solutions of CORM-2 in high-quality, anhydrous DMSO immediately before use.[11] The molecule is unstable in DMSO, and its properties can change over time.[1][5]
-
Standardized Dilution: Use a consistent and rapid dilution method to introduce CORM-2 into your aqueous experimental medium.
-
Vehicle Controls: Always include a vehicle control (DMSO at the same final concentration) in your experiments.
-
Consider Medium Components: Be aware that components in your culture medium can interact with CORM-2. For mechanism-of-action studies, consider using a defined minimal medium to reduce confounding variables.[6][7]
Q5: Is the inactive CORM-2 (iCORM-2) a valid negative control?
The use of iCORM-2 as a negative control is highly questionable. iCORM-2, typically prepared by aging a CORM-2 solution, is often a heterogeneous mixture of ruthenium-containing species.[1] Crucially, iCORM-2 has been shown to exhibit its own biological activities, including cytotoxicity and the ability to interact with cellular components and assay reagents.[1][12][13][14] Therefore, results obtained with iCORM-2 should be interpreted with extreme caution.
Troubleshooting Common Experimental Issues
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate experiments | Inconsistent preparation of CORM-2 stock solution. Degradation of CORM-2 in DMSO over time. Variation in incubation times. | Prepare fresh CORM-2 stock in anhydrous DMSO for each experiment.[11] Standardize the time between stock preparation and addition to the experimental system. Ensure precise and consistent incubation periods. |
| Observed effects do not align with known CO signaling pathways | The effects are likely CO-independent and mediated by the ruthenium core.[2][3][5][10] | Investigate ruthenium-mediated toxicity and interactions with cellular targets. Use alternative, more reliable CO donors for comparison. Measure cellular ruthenium uptake.[1][5] |
| Discrepancies between results in minimal vs. rich culture media | Components in rich media (e.g., amino acids, thiols) are quenching the activity of CORM-2.[1][6][7] | Acknowledge the influence of the medium in your data interpretation. For mechanistic studies, consider using a defined minimal medium. Test the effect of supplementing minimal medium with specific components (e.g., cysteine, glutathione).[1][3][5] |
| Interference with colorimetric or fluorometric assays (e.g., MTT, resazurin) | CORM-2 and its byproducts can directly react with assay reagents, leading to false readings.[12] | Validate your assay's compatibility with CORM-2 in a cell-free system. Consider using alternative, non-reagent-based methods for assessing cell viability (e.g., trypan blue exclusion, automated cell counting). |
| iCORM-2 control shows unexpected biological activity | iCORM-2 is not truly inactive and possesses its own biological and chemical properties.[1][12][14] | Avoid using iCORM-2 as a sole negative control. Use multiple controls, including the vehicle (DMSO) and potentially other ruthenium salts (e.g., RuCl₃), though these may also have their own effects.[15] The best approach is to compare with a reliable CO donor. |
Key Experimental Protocols
1. Preparation of CORM-2 Stock Solution
-
Materials: CORM-2 powder, anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Procedure:
-
Immediately before the experiment, weigh the required amount of CORM-2 in a microfuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex vigorously for 5-10 seconds to ensure complete dissolution.[9]
-
Immediately dilute the stock solution into the final experimental buffer or medium to the desired working concentration. The final DMSO concentration should be kept low (typically ≤ 0.1%) and consistent across all experimental groups, including the vehicle control.[9][16]
-
2. Measuring CO Release using the Hemoglobin Assay
This protocol is for demonstrating the principle of CO release, but be aware of the limitations and potential for artifacts.
-
Materials: Bovine hemoglobin, sodium dithionite, CORM-2 stock solution, phosphate (B84403) buffer (e.g., 0.1 M KPi, pH 7.4), spectrophotometer.
-
Procedure:
-
Prepare a solution of oxyhemoglobin (oxyHb) by reducing methemoglobin with sodium dithionite and subsequently removing the dithionite using a desalting column.[1]
-
In a cuvette, add the oxyHb solution to a final concentration of approximately 12-13 µM.
-
Acquire a baseline absorbance spectrum (Soret region ~422 nm).
-
Add the freshly prepared CORM-2 stock solution to the cuvette to the desired final concentration (e.g., 100 µM).
-
Immediately monitor the change in the Soret peak as oxyHb is converted to carboxyhemoglobin (COHb).[1][11]
-
Quantify the amount of CO released based on the spectral shift.
-
Visualizing Key Concepts
To better understand the complexities of CORM-2's behavior, the following diagrams illustrate its chemical transformations and the logical flow for troubleshooting.
Caption: CORM-2 transformation and interaction pathway.
Caption: Logical workflow for troubleshooting CORM-2 results.
References
- 1. ‘Carbon-Monoxide-Releasing Molecule-2 (CORM-2)’ Is a Misnomer: Ruthenium Toxicity, Not CO Release, Accounts for Its Antimicrobial Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plight of CORMs: the unreliability of four commercially available CO-releasing molecules, CORM-2, CORM-3, CORM-A1, and CORM-401, in studying CO biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 'Carbon-Monoxide-Releasing Molecule-2 (CORM-2)' Is a Misnomer: Ruthenium Toxicity, Not CO Release, Accounts for Its Antimicrobial Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plight of CORMs: The unreliability of four commercially available CO-releasing molecules, CORM-2, CORM-3, CORM-A1, and CORM-401, in studying CO biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Carbon Monoxide Releasing Molecule CORM-2 Attenuates Pseudomonas aeruginosa Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 10. Divergent mechanisms involved in CO and CORM-2 induced vasorelaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Chemical reactivities of two widely used ruthenium-based CO releasing molecules (CO-RMs) with a range of biologically important reagents and molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. DNA damage and antioxidant properties of CORM-2 in normal and cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interaction of CORM-2 with hydrophobic sites: Beyond CO [scirp.org]
- 16. The carbon monoxide-releasing molecule CORM-2 inhibits the inflammatory response induced by cytokines in Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CORM-A1 CO Release Kinetics
Welcome to the technical support center for CORM-A1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing and troubleshooting experiments involving this carbon monoxide-releasing molecule. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and key data to ensure the successful application of CORM-A1 in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of CO release from CORM-A1?
A1: The release of carbon monoxide from CORM-A1 is initiated by a protonation-induced decomposition. This process leads to the formation of an unstable borane (B79455) carbonyl intermediate, which then spontaneously liberates CO.[1][2][3] This mechanism is distinct from metal-based CORMs, which often release CO through light irradiation or ligand substitution.[1][2]
Q2: How stable is CORM-A1 in aqueous solutions?
A2: The stability of CORM-A1 in aqueous solutions is highly dependent on the specific conditions. While it is often described as water-soluble and stable, its stability is significantly influenced by pH and buffer concentration.[1][2] In unbuffered water, the pH of the solution will vary with the concentration of CORM-A1, ranging from acidic at low concentrations to alkaline at high concentrations.[1][4] It is not recommended to use stock solutions of CORM-A1 in water after several hours of storage due to its lack of long-term stability.[1]
Q3: What is the expected half-life for CO release from CORM-A1?
A3: The half-life (t½) of CO release from CORM-A1 is highly variable and depends on factors such as pH, temperature, and buffer concentration.[1][5][6][7] Early studies reported a half-life of approximately 21 minutes at 37°C and pH 7.4.[6][7][8][9] However, more recent research has shown that the CO release can be idiosyncratic, with initial yields being low and variable under some standard experimental conditions.[1][10] The rate of formation of the CO-releasing intermediate has a half-life ranging from 5 to 106 minutes, which then releases CO with a half-life of about 33 minutes.[2][3][5]
Q4: Are there known CO-independent effects of CORM-A1?
A4: Yes, CORM-A1 has been shown to possess significant redox properties, leading to the reduction of biologically relevant molecules like NAD+ and NADP+.[1][10] This chemical reactivity is independent of its CO-releasing ability and should be considered when designing experiments and interpreting results.[1] It is crucial to use appropriate controls, such as an inactive form of CORM-A1 (iCORM-A1), to distinguish between CO-dependent and CO-independent effects.[1][6][7][11]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with CORM-A1.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no detectable CO release | 1. Inappropriate solvent: CORM-A1 CO release is minimal in unbuffered water.[1][4] 2. Incorrect pH: Low pH was initially thought to accelerate CO release, but this is primarily observed in buffered solutions.[1][7] 3. Low buffer concentration: The rate of CO release is dependent on the buffer concentration.[1][5] 4. Degraded CORM-A1: Improper storage or using old stock solutions can lead to degradation. | 1. Use a buffered solution, such as phosphate-buffered saline (PBS), at the desired pH. 2. Ensure the buffer has sufficient capacity to maintain the target pH after the addition of CORM-A1. 3. Increase the buffer concentration. Initial CO yields have been shown to increase with higher PBS concentrations.[5] 4. Prepare fresh solutions of CORM-A1 for each experiment. Store the solid compound in a desiccated environment at room temperature.[12] |
| High variability in CO release between experiments | 1. Inconsistent experimental conditions: Minor variations in pH, buffer concentration, or temperature can significantly impact CO release kinetics.[1][10] 2. Presence of interfering substances: The redox environment can affect CO release. For example, NAD+ and NADP+ can accelerate CO release, while oxidizing agents like H₂O₂ may inhibit it.[1][3] | 1. Strictly control all experimental parameters, including pH, buffer concentration, temperature, and incubation time. 2. Be aware of other components in your experimental medium. If possible, test for their effect on CO release from CORM-A1 in a simplified system. 3. Use a consistent and well-defined protocol for all experiments. |
| Discrepancy between expected and observed biological effects | 1. CO-independent effects: The observed biological activity may be due to the redox properties of CORM-A1 rather than the released CO.[1] 2. Incorrect assumptions about CO release kinetics: The actual amount and rate of CO release in your specific experimental setup may differ from published values. | 1. Always include a negative control, such as iCORM-A1 (inactive CORM-A1), to account for CO-independent effects.[11] 2. Characterize the CO release profile of CORM-A1 under your specific experimental conditions using a reliable detection method. |
| Issues with the Myoglobin (B1173299) Assay | 1. Interference from other components: The reducing agent used in the assay (e.g., sodium dithionite) can sometimes interact with the CORM and affect CO release.[13][14] 2. Spectral overlap: Highly colored compounds can interfere with the spectrophotometric measurement.[13] | 1. Be aware of the potential for interactions between the assay components and your CORM. Consider alternative CO detection methods if significant interference is suspected. 2. Run appropriate blank controls to account for any background absorbance. |
Data Summary
CORM-A1 CO Release Half-Life under Various Conditions
| pH | Temperature (°C) | Buffer | Half-life (t½) | Reference(s) |
| 7.4 | 37 | 0.04 M PBS | ~21 minutes | [3][5][6][7] |
| 7.0 | 37 | 0.04 M PBS | ~7.1 minutes | [7] |
| 6.5 | 37 | 0.04 M PBS | ~3.3 minutes | [7] |
| 5.5 | 37 | 0.04 M PBS | ~2.5 minutes | [3][5][7] |
| 7.4 | 27.5 | 100 mM PBS | ~106 minutes (intermediate formation) | [4] |
Note: The CO release kinetics of CORM-A1 can be highly idiosyncratic. The values presented above should be considered as a guide, and it is recommended to characterize the CO release under your specific experimental conditions.
Experimental Protocols
Myoglobin Assay for Measuring CO Release
This method spectrophotometrically measures the conversion of deoxymyoglobin (deoxy-Mb) to carboxymyoglobin (MbCO).
Materials:
-
Myoglobin (from equine skeletal muscle)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Sodium dithionite (B78146)
-
CORM-A1 solution (freshly prepared)
-
Spectrophotometer
Procedure:
-
Prepare a solution of myoglobin in the phosphate buffer.
-
To obtain deoxy-Mb, add a small amount of sodium dithionite to the myoglobin solution to reduce the iron center. The solution should be protected from air to prevent re-oxidation.[13]
-
Record the baseline spectrum of the deoxy-Mb solution. The characteristic absorbance peak for deoxy-Mb is at 557 nm.[13]
-
Add a known concentration of freshly prepared CORM-A1 solution to the deoxy-Mb solution.
-
Immediately begin monitoring the spectral changes over time at a constant temperature (e.g., 37°C).
-
The formation of MbCO is indicated by the appearance of characteristic peaks at 540 nm and 577 nm, and a decrease in the deoxy-Mb peak at 557 nm.[13][14]
-
The amount of CO released can be quantified from the change in absorbance at 540 nm.
-
The rate of CO release and the half-life can be calculated by fitting the kinetic data.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Activation pathway of CORM-A1 leading to CO release.
Caption: Experimental workflow for the myoglobin assay.
References
- 1. Reassessing CORM-A1: redox chemistry and idiosyncratic CO-releasing characteristics of the widely used carbon monoxide donor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metal-based carbon monoxide releasing molecules with promising cytotoxic properties - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00087K [pubs.rsc.org]
- 4. Reassessing CORM-A1: redox chemistry and idiosyncratic CO-releasing characteristics of the widely used carbon monoxide donor - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00411B [pubs.rsc.org]
- 5. Plight of CORMs: the unreliability of four commercially available CO-releasing molecules, CORM-2, CORM-3, CORM-A1, and CORM-401, in studying CO biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CORM-A1: a new pharmacologically active carbon monoxide-releasing molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. zora.uzh.ch [zora.uzh.ch]
- 8. CORM‐A1 delivers carbon monoxide to the kidney and alleviates post‐ischemic renal dysfunction in rat and swine models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CORM-A1 Alleviates Pro-Atherogenic Manifestations via miR-34a-5p Downregulation and an Improved Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Carbon Monoxide Releasing Molecule-A1 (CORM-A1) Improves Neurogenesis: Increase of Neuronal Differentiation Yield by Preventing Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CORM-A1 = 95 NMR 17363-08-5 [sigmaaldrich.com]
- 13. Novel lead structures and activation mechanisms for CO-releasing molecules (CORMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CO-releasing molecule (CORM) conjugate systems - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT03515A [pubs.rsc.org]
preventing premature CO release from CORM-401
Welcome to the technical support center for CORM-401. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper use of CORM-401 and to troubleshoot potential issues related to its stability and carbon monoxide (CO) release.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing CORM-401?
A1: CORM-401 should be stored as a powder at -20°C and protected from light. Aliquots of CORM-401 dissolved in PBS (5 mM) or DMSO can also be stored at -20°C.[1] It is crucial to minimize freeze-thaw cycles.
Q2: In which solvents can I dissolve CORM-401?
A2: CORM-401 is soluble in water, DMSO, and PBS.[2] For stock solutions, DMSO or PBS are commonly used.[1][2] However, recent studies suggest that the stability of CORM-401 in DMSO and aqueous solutions might be compromised, leading to a diminished CO-releasing capacity over time.[3][4] Therefore, it is recommended to use freshly prepared solutions whenever possible.
Q3: How is the CO release from CORM-401 triggered?
A3: The release of CO from CORM-401 is not spontaneous under physiological conditions. It is primarily triggered by the presence of CO acceptors, such as heme proteins (e.g., myoglobin).[1][5] The mechanism involves a dissociative and reversible loss of CO.[5]
Q4: Can the rate of CO release be modulated?
A4: Yes. The rate and amount of CO released can be influenced by several factors:
-
CO Acceptors: The concentration of the CO acceptor directly impacts the amount of CO released.[1][5][6]
-
Oxidants: Oxidizing agents like hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide, or hypochlorous acid can significantly increase the amount of CO liberated from CORM-401.[1][6]
-
Temperature: Temperature is a critical factor. Considerably more CO is released at 37°C compared to 4°C.[7]
Q5: How can I prepare an inactive CORM-401 (iCORM-401) control?
A5: An inactive form of CORM-401, which does not release CO, can be prepared by incubating a stock solution of CORM-401 (e.g., 5 mM in PlasmaLyte solution) for 36 hours at 37°C in a cell culture incubator.[7] This process allows for the complete liberation of CO, leaving the remaining manganese-containing backbone for use as a negative control in experiments to assess CO-independent effects.[1][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low biological effect observed | 1. Premature CO release: Improper storage or handling may have led to the depletion of CO before the experiment. 2. Insufficient CO release: The experimental conditions may not be optimal for triggering CO release (e.g., absence of a suitable CO acceptor). 3. Degraded CORM-401: The compound may have degraded due to prolonged storage in solution or exposure to light. | 1. Storage and Handling: Ensure CORM-401 is stored at -20°C and protected from light. Prepare fresh solutions before each experiment. Minimize the time the solution is kept at room temperature. 2. Optimize Experimental Conditions: Ensure the presence of a CO acceptor in your system. If applicable, consider the controlled addition of a mild oxidant to enhance CO release. Verify the experimental temperature is appropriate (e.g., 37°C for cellular studies). 3. Use Fresh Compound: If degradation is suspected, use a fresh vial of CORM-401. |
| Inconsistent results between experiments | 1. Variable CO release: The amount of CO released can vary depending on the precise experimental conditions. 2. Solution instability: The stability of CORM-401 in certain solvents like DMSO can be variable.[3][4] 3. CO-independent effects: The observed biological effects may be partially due to the manganese core or other byproducts, and not solely due to CO.[8] | 1. Standardize Protocol: Maintain consistent experimental parameters, including CORM-401 concentration, solvent, incubation time, temperature, and the concentration of any CO acceptors or other reagents. 2. Fresh Solutions: Always prepare fresh solutions of CORM-401 for each experiment to minimize variability due to solution instability. 3. Use iCORM-401 Control: Always include an inactive CORM-401 (iCORM-401) control to differentiate between CO-dependent and CO-independent effects. |
| Unexpectedly rapid CO release | 1. Presence of strong oxidants: Unintended introduction of oxidizing agents into the experimental system. 2. Presence of strong nucleophiles or reducing agents: Certain reagents can accelerate CO release. For example, sodium dithionite (B78146) has been shown to accelerate CO release from CORM-401.[6] | 1. Reagent Purity: Ensure all reagents and buffers are free from contaminating oxidants. 2. Review Experimental Components: Carefully check all components of your experimental system for the presence of substances known to trigger rapid CO release. |
Data Presentation
Table 1: Factors Influencing CO Release from CORM-401
| Factor | Effect on CO Release | Reference(s) |
| CO Acceptor (e.g., myoglobin) | Increases the amount of CO released in a concentration-dependent manner. | [1][5][6] |
| Oxidants (e.g., H₂O₂) | Enhances the liberation of CO. | [1][6] |
| Temperature | Higher temperatures (e.g., 37°C) significantly increase the rate and amount of CO release compared to lower temperatures (e.g., 4°C). | [7] |
| Solvent (e.g., DMSO, aqueous solutions) | Potential for diminished CO-releasing capacity over time, suggesting instability. | [3][4] |
| Reducing agents (e.g., sodium dithionite) | Accelerates CO release. | [6] |
Experimental Protocols
Protocol 1: Preparation of CORM-401 Stock Solution
-
Allow the vial of CORM-401 powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Under sterile conditions, dissolve the CORM-401 powder in the desired solvent (e.g., sterile PBS or DMSO) to a final concentration of 5 mM.[1]
-
Protect the solution from light by wrapping the tube in aluminum foil or using an amber tube.
-
For immediate use, dilute the stock solution to the final working concentration in your experimental medium.
-
For storage, aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C.[1]
Protocol 2: Preparation of Inactive CORM-401 (iCORM-401)
-
Prepare a 5 mM stock solution of CORM-401 in a suitable buffer (e.g., PlasmaLyte solution).
-
Incubate the solution for 36 hours at 37°C in a cell culture incubator to allow for the complete release of CO.[7]
-
The resulting solution contains the inactive manganese-based backbone and can be used as a negative control.
-
Store the iCORM-401 solution at -20°C.
Visualizations
Caption: Factors influencing the stability and CO release from CORM-401.
Caption: Troubleshooting workflow for CORM-401 experiments.
Caption: Signaling pathways illustrating CO-dependent and independent effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Differential effects of CORM-2 and CORM-401 in murine intestinal epithelial MODE-K cells under oxidative stress [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Broad-Spectrum Antimicrobial Potential of [Mn(CO)4(S2CNMe(CH2CO2H))], a Water-Soluble CO-Releasing Molecule (CORM-401): Intracellular Accumulation, Transcriptomic and Statistical Analyses, and Membrane Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plight of CORMs: the unreliability of four commercially available CO-releasing molecules, CORM-2, CORM-3, CORM-A1, and CORM-401, in studying CO biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CORM-401 Reduces Ischemia Reperfusion Injury in an Ex Vivo Renal Porcine Model of the Donation After Circulatory Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Accounting for CO-Independent Effects of Ruthenium-Based CORMs
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving ruthenium-based carbon monoxide-releasing molecules (CORMs). A critical aspect of working with these compounds is understanding and accounting for their biological effects that are independent of carbon monoxide (CO) release. This resource offers detailed protocols, quantitative data, and troubleshooting advice to ensure accurate experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: Are the biological effects of ruthenium-based CORMs always attributable to CO release?
A1: No. A growing body of evidence indicates that many of the observed biological effects of ruthenium-based CORMs, such as CORM-2 and CORM-3, are due to the ruthenium moiety itself and are independent of CO release.[1][2][3][4][5] In many standard biological media, the amount of CO released from these CORMs is negligible and insufficient to elicit the observed cellular responses.[3][4]
Q2: What are the primary mechanisms of CO-independent effects of ruthenium-based CORMs?
A2: The primary CO-independent mechanisms include:
-
Ruthenium Toxicity: The ruthenium ion can be taken up by cells and reach intracellular concentrations significantly higher than in the surrounding medium.[4][6][7]
-
Interaction with Biomolecules: Ruthenium species can directly interact with and modify proteins, particularly at cysteine and histidine residues, and can also bind to DNA.[4][6][7][8][9]
-
Redox Activity: Ruthenium complexes can participate in redox reactions, such as the reduction of glutathione (B108866) disulfide (GSSG) to glutathione (GSH), which can alter the cellular redox balance.[8]
-
Induction of Cellular Stress Pathways: Ruthenium compounds have been shown to induce specific signaling pathways, such as the endoplasmic reticulum stress and trans-sulfuration pathways, which are distinct from the effects of CO.[10]
Q3: How can I be sure that the observed effects in my experiment are due to CO and not the ruthenium scaffold?
A3: It is crucial to use proper controls. The use of an "inactive" CORM (iCORM), which is the CORM molecule after CO has been released, is a common but potentially inadequate control.[1][8][11] A more robust approach is to use a scavenger for the ruthenium species. For example, excess histidine can be used to quench the CO-independent effects of ruthenium-based CORMs by competing for ruthenium binding.[12][13]
Q4: Can ruthenium-based CORMs interfere with common cell viability assays?
A4: Yes. Ruthenium-based CORMs have been shown to directly react with reagents used in common cell viability assays, such as MTT, WST-8, and resazurin (B115843), leading to inaccurate results.[8] This interaction can cause a color change or fluorescence increase in the absence of viable cells, leading to an overestimation of cell viability. It is essential to perform control experiments with the CORM and the assay reagents in cell-free media to assess any direct reactivity.
Q5: What are the key differences in the CO-releasing properties of different CORMs?
A5: CO release from CORMs is highly dependent on the specific molecule and the experimental conditions. For example, CORM-3 has a much shorter half-life for CO release in human plasma (minutes) compared to distilled water (hours), likely due to interactions with thiols like glutathione.[1] In contrast, some studies suggest that CORM-2 releases negligible amounts of CO in biological media without the presence of a reducing agent like sodium dithionite.[3][4][14]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in cell viability assays (MTT, Resazurin, WST-8).
| Possible Cause | Troubleshooting Step |
| Direct reaction of CORM with assay reagent. | Run a cell-free control by incubating the CORM with the assay reagent in your experimental medium. A significant change in absorbance or fluorescence indicates direct interference.[8] |
| Precipitation of the CORM in culture media. | Visually inspect the culture wells for any precipitate after adding the CORM. Consider adjusting the solvent or concentration if precipitation is observed. |
| Alteration of cellular metabolism by ruthenium. | The ruthenium moiety can affect mitochondrial function and cellular redox state, which can directly impact the readout of these metabolic assays. Consider using an alternative viability assay that is not based on metabolic activity, such as a trypan blue exclusion assay or a cytotoxicity assay that measures lactate (B86563) dehydrogenase (LDH) release. |
Issue 2: Difficulty in attributing observed effects to CO release versus ruthenium activity.
| Possible Cause | Troubleshooting Step |
| Inadequate negative control. | The use of iCORM alone may not be sufficient. iCORMs can have their own biological activity and may not accurately represent the CO-independent effects of the active CORM.[8] |
| CO-independent effects of the ruthenium moiety. | Include a ruthenium scavenger control. Add an excess of L-histidine (e.g., 1 mM) to your experiment along with the CORM. If the observed effect is attenuated, it is likely mediated by the ruthenium component.[12][13] |
| Uncertainty about CO release in your specific experimental setup. | Quantify CO release under your exact experimental conditions using a reliable method such as gas chromatography or a calibrated CO sensor. The commonly used myoglobin (B1173299) assay can be prone to artifacts.[11][12][14] |
Issue 3: Observed effects are not reproducible.
| Possible Cause | Troubleshooting Step |
| Instability of the CORM stock solution. | Prepare fresh stock solutions of the CORM for each experiment. CORM-2, for example, undergoes ligand exchange in DMSO, which can affect its properties over time.[4] |
| Variability in experimental conditions. | Ensure consistent pH, temperature, and incubation times. The CO release kinetics and reactivity of the ruthenium species can be sensitive to these parameters. |
| Batch-to-batch variability of the CORM. | If possible, obtain a certificate of analysis for your CORM and consider purchasing from a reputable supplier. |
Quantitative Data Summary
Table 1: Binding Affinities of Ruthenium-Based CORMs to Biological Molecules
| CORM | Interacting Molecule | Method | Dissociation Constant (Kd) | Reference |
| CORM-2 | Cysteine (in A₃CA₃ peptide) | ¹H-NMR | 0.3 ± 1 µM | [4] |
| CORM-2 | Histidine (in A₃HA₃ peptide) | ¹H-NMR | 130 ± 25 µM | [4] |
| CORM-2 | Methionine (in A₃MA₃ peptide) | ¹H-NMR | 4700 ± 1000 µM | [4] |
| CORM-2 | Reduced Glutathione (GSH) | ¹H-NMR | 2 ± 1 µM | [4][15] |
| CORM-2 | Oxidized Glutathione (GSSG) | ¹H-NMR | 25,000 ± 5000 µM | [4][15] |
| CORM-3 | Cysteine/Glutathione | NMR | ~5 µM | [8] |
Table 2: Stoichiometry of Ruthenium Binding to DNA
| CORM | Cell Type | Incubation Conditions | Stoichiometry | Reference |
| CORM-2 | E. coli | 1 h with 30 µM CORM-2 | ~3 Ru per 1000 base pairs | [6] |
Table 3: Interference of CORM-2 and CORM-3 with Cell Viability Assays (Cell-Free)
| Assay | CORM | Concentration | Observed Effect | Reference |
| CCK-8 | CORM-2 | 50-500 µM | Dose-dependent increase in absorbance | [8] |
| Resazurin | CORM-2 | 50-500 µM | Dose-dependent increase in fluorescence | [8] |
| CCK-8 | CORM-3 | up to 1 mM | ~55% deviation at 1 mM | [8] |
| Resazurin | CORM-3 | up to 1 mM | ~33% deviation at 1 mM | [8] |
Experimental Protocols
Protocol 1: Preparation of Inactive CORM-2 (iCORM-2)
-
Dissolve CORM-2 in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.
-
Incubate the stock solution for at least 18 hours at 37°C in a humidified atmosphere containing 5% CO₂ to allow for the complete release of CO.[16][17]
-
This iCORM-2 solution can then be used as a negative control in your experiments.
Protocol 2: Histidine Quenching of Ruthenium Effects
-
Prepare a stock solution of L-histidine in your experimental buffer or medium.
-
In your experimental setup, include a condition where cells are co-incubated with the ruthenium-based CORM and an excess of L-histidine (e.g., a final concentration of 1 mM).
-
Compare the results of the CORM-treated group with the CORM + histidine-treated group. A significant reduction in the observed effect in the presence of histidine suggests a CO-independent, ruthenium-mediated mechanism.[12][13]
Protocol 3: Assessing Direct Interference with MTT/Resazurin Assays
-
Prepare a 96-well plate with your standard cell culture medium, but without cells.
-
Add the ruthenium-based CORM at the same concentrations you plan to use in your cell-based experiments. Include a vehicle control.
-
Incubate the plate under the same conditions as your cell-based assay (e.g., for the same duration and at the same temperature).
-
Add the MTT or resazurin reagent to the wells according to the manufacturer's protocol.[18][19][20][21]
-
Incubate for the recommended time and then measure the absorbance or fluorescence.
-
A significant signal in the CORM-treated wells compared to the vehicle control indicates direct interference.[8]
Protocol 4: Alkaline Comet Assay for DNA Damage
-
Treat your cells with the ruthenium-based CORM at the desired concentrations and for the desired duration. It is advisable to use concentrations below 30 µM for CORM-3 to avoid excessive toxicity that can interfere with the assay.[7]
-
Harvest the cells and embed them in low-melting-point agarose (B213101) on a microscope slide.
-
Lyse the cells in a high-salt, detergent-containing lysis solution.
-
Subject the slides to electrophoresis under alkaline conditions (pH > 13). This denatures the DNA and allows for the detection of both single- and double-strand breaks.[7]
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide).
-
Visualize the comets using a fluorescence microscope and quantify the DNA damage using appropriate software to measure parameters like tail moment. An increase in the tail moment indicates an increase in DNA damage.[7][9]
Visualizations
Caption: Experimental workflow for dissecting CO-independent effects.
References
- 1. Novel lead structures and activation mechanisms for CO-releasing molecules (CORMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ruthenium, Not Carbon Monoxide, Inhibits the Procoagulant Activity of Atheris, Echis, and Pseudonaja Venoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plight of CORMs: the unreliability of four commercially available CO-releasing molecules, CORM-2, CORM-3, CORM-A1, and CORM-401, in studying CO biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ‘Carbon-Monoxide-Releasing Molecule-2 (CORM-2)’ Is a Misnomer: Ruthenium Toxicity, Not CO Release, Accounts for Its Antimicrobial Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] ‘Carbon-Monoxide-Releasing Molecule-2 (CORM-2)’ Is a Misnomer: Ruthenium Toxicity, Not CO Release, Accounts for Its Antimicrobial Effects | Semantic Scholar [semanticscholar.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. CORM-3 induces DNA damage through Ru(II) binding to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical reactivities of two widely used ruthenium-based CO releasing molecules (CO-RMs) with a range of biologically important reagents and molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CORM-3 induces DNA damage through Ru(II) binding to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A ruthenium anticancer compound interacts with histones and impacts differently on epigenetic and death pathways compared to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CO-Releasing Materials: An Emphasis on Therapeutic Implications, as Release and Subsequent Cytotoxicity Are the Part of Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metal-based carbon monoxide releasing molecules with promising cytotoxic properties - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00087K [pubs.rsc.org]
- 13. Carbon Monoxide or Ruthenium: Will the Real Modulator of Coagulation and Fibrinolysis Please Stand Up! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 'Carbon-Monoxide-Releasing Molecule-2 (CORM-2)' Is a Misnomer: Ruthenium Toxicity, Not CO Release, Accounts for Its Antimicrobial Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Differential effects of CORM-2 and CORM-401 in murine intestinal epithelial MODE-K cells under oxidative stress [frontiersin.org]
- 17. Carbon monoxide-releasing molecule-2 protects intestinal mucosal barrier function by reducing epithelial tight-junction damage in rats undergoing cardiopulmonary resuscitation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays [mdpi.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
challenges in measuring intracellular CO concentrations
Welcome to the technical support center for the measurement of intracellular carbon monoxide (CO). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments using fluorescent probes.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for measuring intracellular CO?
A1: The most common method for real-time imaging of intracellular CO in living cells is fluorescence microscopy using CO-sensitive fluorescent probes. These probes are small molecules designed to experience a significant change in their fluorescent properties upon selective reaction with CO. Other methods exist, such as gas chromatography-mass spectrometry (GC-MS) or electrochemical sensors, but these are typically used for measuring CO in cell lysates or headspace and do not offer the spatiotemporal resolution of fluorescence imaging for live intracellular measurements.
Q2: How do fluorescent CO probes work?
A2: Most fluorescent probes for CO are based on a palladium-mediated reaction. Typically, a fluorophore is chemically modified (caged) to be non-fluorescent. The probe is also complexed with a palladium (Pd) source. In the presence of CO, Pd(II) is reduced to Pd(0), which then catalyzes the cleavage of the caging group from the fluorophore. This reaction restores the fluorophore's native structure, resulting in a "turn-on" fluorescent signal that is proportional to the CO concentration.[1]
Q3: Why am I seeing high background fluorescence in my control (unstimulated) cells?
A3: High background can stem from several sources:
-
Autofluorescence: Cells naturally contain molecules (e.g., NADH, flavins) that fluoresce, especially when excited with blue or UV light.[2]
-
Probe Instability: Some probes may slowly decompose or react with other cellular components, leading to non-specific signal.
-
Esterase Activity: Probes using an allyl ester linkage can be prematurely cleaved by intracellular esterases, particularly in the presence of fetal bovine serum (FBS), causing CO-independent fluorescence.[1]
-
Probe Concentration: Using a probe concentration that is too high can lead to aggregation and non-specific staining.[3][4]
Q4: My fluorescent signal is very weak, even after stimulating the cells to produce CO. What could be the problem?
A4: Weak or no signal is a common issue. Consider the following:
-
Low CO Production: The stimulus (e.g., a CO-releasing molecule (CORM) or a heme precursor) may not be effectively inducing CO production in your specific cell type or experimental conditions.
-
Incorrect Filter Sets: Ensure the excitation and emission filters on your microscope are correctly matched to the spectral properties of the activated (uncaged) probe.
-
Photobleaching: The fluorescent signal may be diminishing due to excessive exposure to excitation light. Minimize exposure times and use an anti-fade mounting medium if imaging fixed cells.[4]
-
Inefficient Probe Loading: The probe may not be efficiently entering the cells. Optimize loading concentration and incubation time.
Q5: How can I be sure the signal I'm detecting is specific to CO?
A5: Specificity is a critical challenge. To validate your signal, you should run parallel control experiments:
-
Positive Control: Treat cells with a known CO-releasing molecule (CORM) to confirm the probe is responsive in your system.
-
Negative Control: Pre-treat cells with an inhibitor of heme oxygenase (e.g., Zinc Protoporphyrin - ZnPP), the primary enzyme responsible for endogenous CO production, before stimulation. This should attenuate the fluorescence increase if the signal is truly from endogenously produced CO.
-
Interference Test: While many modern probes have high selectivity, it is good practice to check for cross-reactivity with other reactive species like nitric oxide (NO), hydrogen peroxide (H₂O₂), or hydrogen sulfide (B99878) (H₂S) if they are relevant to your experimental model.[5]
Troubleshooting Guide
This guide addresses specific problems you may encounter when using fluorescent probes for intracellular CO detection.
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | Cellular Autofluorescence | Image cells using a filter set that minimizes autofluorescence (e.g., longer excitation/emission wavelengths).[2] Acquire an image of unstained cells under the same conditions to establish a baseline autofluorescence level to subtract from your data. |
| Probe Hydrolysis by Esterases | If using a probe with an ester linkage, consider switching to a probe with a more stable allyl ether linkage to avoid cleavage by esterases found in media containing FBS.[1] Alternatively, perform experiments in serum-free media if possible for the duration of the imaging. | |
| Probe Concentration Too High | Perform a concentration titration to find the lowest effective probe concentration that gives a robust signal-to-noise ratio.[3] | |
| Weak or No Signal | Inefficient CO Production | Confirm the activity of your CO stimulus. If using a CORM, check its half-life and ensure it's freshly prepared. If inducing endogenous production (e.g., with heme), confirm your cell type expresses sufficient levels of heme oxygenase-1 (HO-1). |
| Suboptimal Probe Loading | Optimize probe loading time and concentration. Typically, 30-60 minutes at 37°C is a good starting point. Ensure the probe's solvent (e.g., DMSO) is not exceeding 0.1% of the final volume, as it can be cytotoxic. | |
| Photobleaching | Reduce the intensity of the excitation light and the duration of exposure. Use a more sensitive camera detector if possible. For fixed-cell imaging, use a mounting medium containing an antifade reagent.[4] | |
| Signal Not Specific to CO | Probe Reacts with Other Molecules | Run controls. Pre-treat with an HO-1 inhibitor (e.g., ZnPP) before stimulation to see if the signal is reduced. Test for cross-reactivity by adding donors of other reactive species (e.g., an NO donor) to probe-loaded cells. |
| Inconsistent/Patchy Staining | Uneven Probe Distribution | Ensure the probe is fully dissolved in the loading buffer before adding it to the cells. Gentle agitation during the loading incubation can sometimes help.[3] |
| Cell Health Issues | Uneven staining can be a sign of poor cell health or cytotoxicity from the probe or stimulus. Perform a cell viability assay (e.g., Trypan Blue or Live/Dead stain) in parallel. |
Quantitative Data on CO Fluorescent Probes
The selection of a fluorescent probe is critical and depends on the specific experimental requirements, such as the desired sensitivity and cellular localization. Below is a comparison of representative fluorescent probes.
| Probe Name | Detection Limit (LOD) | Excitation (Ex) / Emission (Em) (nm) | Key Features |
| Cou-CO | 78 nM | 464 / 495 nm | Utilizes an allyl ether group to avoid interference from esterases.[1] |
| ANRP | 0.23 µM | 543 / 650 nm | Anchors to the cell membrane to specifically monitor CO release from cells.[6][7] |
| HS-CO | 4.5 nM | 460 / 550 nm | High sensitivity due to a large increase in fluorescence quantum yield upon reaction with CO. |
| CODP-106 | ~5 pmol/mg tissue | 490 / 520 nm | Designed for high sensitivity and accuracy, with results comparable to GC methods for tissue samples.[8] |
Experimental Protocols
General Protocol for Measuring Intracellular CO using a Fluorescent Probe
This protocol provides a general framework. It is critical to optimize probe concentration, loading times, and stimulus concentrations for each specific cell type and probe used.
Materials:
-
CO-sensitive fluorescent probe (e.g., HS-CO, Cou-CO)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Cell culture medium (with and without FBS)
-
Cells plated on imaging-quality glass-bottom dishes or plates
-
CO stimulus (e.g., CORM-2, heme)
-
HO-1 inhibitor (optional, for control, e.g., ZnPP)
-
Fluorescence microscope with appropriate filter sets and environmental chamber (37°C, 5% CO₂)
Procedure:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes at a suitable density to reach 60-80% confluency on the day of the experiment. Allow them to adhere overnight.
-
-
Probe Stock Solution Preparation:
-
Prepare a 1-10 mM stock solution of the CO-sensitive probe in anhydrous DMSO. Store protected from light and moisture as per the manufacturer's instructions.
-
-
Probe Loading:
-
On the day of the experiment, aspirate the growth medium from the cells.
-
Wash the cells twice with warm HBSS or serum-free medium.
-
Prepare the probe loading solution by diluting the probe stock solution in warm serum-free medium or HBSS to a final concentration of 1-10 µM (this must be optimized).
-
Incubate the cells with the probe loading solution for 30-60 minutes at 37°C, protected from light.[6][9]
-
-
Washing:
-
Aspirate the probe loading solution.
-
Wash the cells gently three times with warm HBSS to remove any excess, unloaded probe.
-
Add fresh warm HBSS or imaging medium to the cells.
-
-
Imaging and Stimulation:
-
Place the dish on the microscope stage within an environmental chamber.
-
Acquire a baseline fluorescence image (pre-stimulation).
-
To image exogenous CO, add the CO source (e.g., 10-50 µM CORM-2) to the dish and begin time-lapse imaging immediately.[6]
-
To image endogenous CO, add the inducing agent (e.g., 20 µM heme) and incubate for the required time (can be several hours) before imaging.[7]
-
For control experiments, pre-incubate cells with an HO-1 inhibitor for 1-2 hours before adding the inducing agent.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity of individual cells or regions of interest (ROIs) over time using imaging analysis software (e.g., ImageJ/Fiji).
-
Subtract the background fluorescence from a region with no cells.
-
Normalize the fluorescence intensity (F) to the baseline intensity (F₀) to represent the change in signal (F/F₀).
-
Visualizations
Logical Workflow for Troubleshooting CO Probe Experiments
Caption: Troubleshooting flowchart for common issues in intracellular CO measurement.
Experimental Workflow for Intracellular CO Detection
Caption: Standard experimental workflow for fluorescent detection of intracellular CO.
CO Signaling Pathway via Soluble Guanylate Cyclase (sGC)
Caption: CO activates sGC, leading to cGMP production and downstream signaling.[1]
References
- 1. A fluorescent probe for carbon monoxide based on allyl ether rather than allyl ester: A practical strategy to avoid the interference of esterase in cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]
- 5. mdpi.com [mdpi.com]
- 6. A cell membrane-anchored fluorescent probe for monitoring carbon monoxide release from living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. De Novo Construction of Fluorophores via CO Insertion-initiated Lactamization: A Chemical Strategy Towards Highly Sensitive and Highly Selective Turn-on Fluorescent Probes for Carbon Monoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]
Technical Support Center: Controlling for Inactive CORM (iCORM) Effects
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Carbon Monoxide-Releasing Molecules (CORMs). This resource provides essential guidance on the proper use of inactive CORM (iCORM) controls to ensure the accurate interpretation of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is an inactive CORM (iCORM) and why is it a necessary control?
An iCORM is a Carbon Monoxide-Releasing Molecule that has been depleted of its carbon monoxide (CO) cargo. It serves as a crucial negative control in experiments to distinguish the biological effects of released CO from the effects of the CORM's metallic scaffold (e.g., ruthenium) and its other ligands.[1] The CORM backbone itself can possess biological activity, including cytotoxicity and the ability to induce gene expression, making the iCORM control essential for attributing observed effects specifically to CO.[2][3]
Q2: How do I prepare an iCORM control?
The preparation method depends on the specific CORM being used. The goal is to induce the complete release of CO before the iCORM is introduced into your experimental system.
-
For CORM-2 ([Ru(CO)₃Cl₂]₂): iCORM-2 is typically prepared by dissolving CORM-2 in dimethyl sulfoxide (B87167) (DMSO) and incubating the solution for at least 18 hours to allow for the complete liberation of CO.[1]
-
For CORM-3 (Ru(CO)₃Cl(glycinate)): iCORM-3 is prepared by dissolving CORM-3 in a buffered solution (e.g., Krebs-Henseleit or PBS, pH 7.4) and leaving it overnight (approximately 18 hours) at room temperature.[4]
Q3: How can I be sure that my iCORM is truly inactive and not releasing CO?
The most widely accepted method for verifying the absence of CO release is the myoglobin (B1173299) assay .[5][6] This spectrophotometric assay monitors the conversion of deoxymyoglobin to carboxymyoglobin, which have distinct absorbance spectra. A properly prepared iCORM should not cause a significant spectral shift in this assay, indicating no CO release.
Q4: My iCORM control is showing a significant biological effect. What does this mean and what should I do?
Observing a biological effect with your iCORM is a critical finding. It suggests that the metallic scaffold or its decomposition products are active in your experimental model.[2][3][7]
-
Acknowledge the scaffold effect: The observed iCORM activity should be reported as a CO-independent effect of the CORM backbone.
-
Dissect the effects: To further isolate the CO-specific effects, you can introduce gaseous CO as an additional control. This allows for a comparison between the effects of the CORM, the iCORM, and CO gas alone.
-
Consider alternative CORMs: Different CORMs have different metallic cores and ligands, which may result in varied scaffold effects. Investigating a CORM from a different class could be a viable strategy.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Unexpected iCORM Activity | The ruthenium or other metal core of the CORM has inherent biological activity.[7][8][9] | 1. Quantify the iCORM effect: Compare the magnitude of the effect to that of the active CORM. 2. Use additional controls: Include a CO gas control to isolate CO-dependent effects. 3. Investigate the mechanism: Explore potential signaling pathways affected by the metal scaffold (e.g., p53, PI3K/AKT).[10][11][12] |
| Variable Results with CORM/iCORM | Incomplete CO release during iCORM preparation. | 1. Extend incubation time: Ensure the CORM is incubated for a sufficient duration to release all CO. 2. Validate inactivity: Use the myoglobin assay to confirm the absence of CO release from your prepared iCORM.[5][6] |
| Degradation of CORM or iCORM in experimental media. | 1. Prepare fresh solutions: Always use freshly prepared CORM and iCORM solutions for your experiments. 2. Assess stability: If possible, assess the stability of your compounds in your specific experimental media over the time course of your experiment. |
Quantitative Data Summary
The following tables summarize quantitative data from published studies, highlighting the differential effects of CORMs and their corresponding iCORMs.
Table 1: Effects of CORM-2 and iCORM-2 on Cell Viability and Gene Expression
| Parameter | Cell Type | CORM-2 Effect | iCORM-2 Effect | Reference |
| Cell Viability (24h incubation) | PBMCs | Increased at 0.1 µM | Increased at 0.1 µM | [2] |
| HL-60 | Cytotoxic at 100 µM | Cytotoxic at 100 µM | [2] | |
| HO-1 Gene Expression | PBMCs | Significant upregulation | Significant upregulation (slightly lower than CORM-2) | [3] |
| HL-60 | ~100-fold increase at 100 µM | ~50% lower expression than CORM-2 at 100 µM | [3] |
Table 2: Effects of CORM-3 and iCORM-3 on Vascular Tone and Cell Proliferation
| Parameter | Model System | CORM-3 Effect | iCORM-3 Effect | Reference |
| Vascular Relaxation | Precontracted aortic rings | Concentration-dependent relaxation | No effect on vascular tone | [4] |
| Cell Proliferation (24h) | CAL27 Tongue Squamous Cell Carcinoma | Inhibition at 400 µM | No significant effect at 400 µM | [13] |
Experimental Protocols
Protocol 1: Preparation of Inactive CORM-2 (iCORM-2)
-
Dissolve CORM-2: Prepare a stock solution of CORM-2 in high-quality, anhydrous DMSO to the desired concentration.
-
Incubate for CO Release: Tightly seal the vial containing the CORM-2 solution and incubate at 37°C for a minimum of 18 hours in the dark. This allows for the complete release of CO, resulting in the formation of iCORM-2.[1]
-
Validate Inactivity (Recommended): Before use, confirm the absence of CO release from the iCORM-2 solution using the myoglobin assay (see Protocol 3).
-
Storage: Store the iCORM-2 solution at -20°C for short-term use. For longer-term storage, consult the manufacturer's recommendations.
Protocol 2: Preparation of Inactive CORM-3 (iCORM-3)
-
Dissolve CORM-3: Prepare a solution of CORM-3 in the desired aqueous buffer (e.g., PBS or Krebs-Henseleit buffer, pH 7.4).
-
Incubate for CO Release: Leave the solution at room temperature overnight (approximately 18 hours).[4] This will result in the complete release of CO and the formation of iCORM-3.
-
Validate Inactivity (Recommended): Confirm the absence of CO release using the myoglobin assay (see Protocol 3).
-
Use Immediately: It is recommended to use the freshly prepared iCORM-3 solution for experiments.
Protocol 3: Myoglobin Assay for CO Release Validation
This protocol provides a general overview of the myoglobin assay. Specific concentrations and instrument settings should be optimized for your laboratory.
-
Prepare a deoxymyoglobin solution: In a cuvette, prepare a solution of horse skeletal myoglobin in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4). Add a reducing agent, such as sodium dithionite, to ensure the myoglobin is in its deoxygenated state (deoxy-Mb).[5]
-
Record Baseline Spectrum: Measure the absorbance spectrum of the deoxy-Mb solution (typically between 400-700 nm). The characteristic peak for deoxy-Mb is around 556 nm.[5]
-
Add CORM or iCORM: Add a small volume of your CORM or iCORM solution to the cuvette and mix gently.
-
Monitor Spectral Changes: Record the absorbance spectrum at regular intervals. The release of CO will lead to the formation of carboxymyoglobin (Mb-CO), characterized by the appearance of two peaks at approximately 541 nm and 578 nm and a decrease in the deoxy-Mb peak at 556 nm.[5]
-
Analysis: A stable spectrum with no appearance of the Mb-CO peaks over time confirms that your iCORM is inactive.
Visualizations
Below are diagrams illustrating key concepts related to CORM and iCORM activity.
References
- 1. Chemical reactivities of two widely used ruthenium-based CO releasing molecules (CO-RMs) with a range of biologically important reagents and molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. DNA damage and antioxidant properties of CORM-2 in normal and cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vasoactive properties of CORM-3, a novel water-soluble carbon monoxide-releasing molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CO-releasing molecule (CORM) conjugate systems - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT03515A [pubs.rsc.org]
- 6. Novel lead structures and activation mechanisms for CO-releasing molecules (CORMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 'Carbon-Monoxide-Releasing Molecule-2 (CORM-2)' Is a Misnomer: Ruthenium Toxicity, Not CO Release, Accounts for Its Antimicrobial Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CORM-3 induces DNA damage through Ru(II) binding to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A ruthenium anticancer compound interacts with histones and impacts differently on epigenetic and death pathways compared to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Combination of Ruthenium Complex and Doxorubicin Synergistically Inhibits Cancer Cell Growth by Down-Regulating PI3K/AKT Signaling Pathway [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of Novel CORM Compounds
This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with novel Carbon Monoxide-Releasing Molecules (CORMs).
Troubleshooting Guide
This guide is designed in a question-and-answer format to address specific experimental issues.
Question 1: My novel CORM compound precipitates immediately when I add it to an aqueous buffer. What are the first steps I should take?
Answer: Precipitation in aqueous solutions is a frequent challenge, often due to the hydrophobic nature of novel CORMs.[1] Many early CORMs were soluble only in organic solvents like DMSO.[2][3] Here is a systematic approach to troubleshoot this issue:
-
Verify Solution pH: The solubility of ionizable compounds is highly dependent on pH.[4] If your CORM has acidic or basic functional groups, adjusting the buffer pH away from the compound's pKa can significantly increase solubility by converting it to its more soluble ionized (salt) form.[1][5]
-
Introduce a Co-solvent: Adding a small percentage (typically 1-5%) of a pharmaceutically acceptable co-solvent can reduce the polarity of the aqueous environment, making it more favorable for your compound.[1] Commonly used co-solvents include DMSO, ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG).[1][6] Be aware that the drug may precipitate upon further dilution if the co-solvent concentration becomes too low.[1]
-
Assess Dissolution Method: Ensure you are giving the compound adequate time and energy to dissolve. Use techniques like vortexing, sonication, or gentle heating with a magnetic stirrer.[7] For a systematic approach, follow a standard equilibrium solubility protocol, such as the shake-flask method.[8]
Question 2: I am working with a newly synthesized, highly lipophilic CORM. What is a good starting point for improving its solubility for in vivo experiments?
Answer: For highly lipophilic or "grease-ball" molecules, lipid-based formulations are an excellent and promising strategy.[9][10] These systems work by dissolving the hydrophobic CORM in a lipid carrier, which can improve oral bioavailability by presenting the drug to the gastrointestinal tract in a pre-dissolved state.[1]
A recommended starting point is to screen the solubility of your CORM in various pharmaceutically acceptable lipids, surfactants, and co-solvents to identify the most suitable components for a formulation like a Self-Emulsifying Drug Delivery System (SEDDS).[1][10]
Below is a detailed protocol for an initial excipient screening.
Experimental Protocol: Equilibrium Solubility Screening for Lipid-Based Formulations
Objective: To determine the saturation solubility of a novel CORM in various oils, surfactants, and co-solvents to select excipients for formulation development.
Materials:
-
Your novel CORM (API - Active Pharmaceutical Ingredient)
-
Selection of excipients:
-
Oils: Medium-chain triglycerides (e.g., Capryol™ 90), long-chain triglycerides (e.g., olive oil, sesame oil).
-
Surfactants: Polyoxyl 35 castor oil (e.g., Kolliphor® EL), Polysorbate 80 (Tween® 80), Lauroyl polyoxyl-32 glycerides (e.g., Gelucire® 44/14).[1]
-
Co-solvents: Propylene glycol, PEG 400, Transcutol®.[1]
-
-
Glass vials (e.g., 4 mL) with screw caps.
-
Vortex mixer.
-
Shaking incubator or heated magnetic stirrer.
-
Centrifuge.
-
Analytical equipment for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer).
Methodology:
-
Add an excess amount of the CORM API to 2 mL of each individual excipient in separate, labeled glass vials. "Excess" means adding enough solid so that undissolved particles are clearly visible.
-
Tightly cap the vials and place them in a shaking incubator or on a heated stirrer set to a controlled temperature (e.g., 25°C or 37°C) for 48 to 72 hours.[1][8] This allows the system to reach thermodynamic equilibrium.[8]
-
After incubation, visually inspect the vials to confirm the presence of undissolved API.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved solid from the supernatant.[8]
-
Carefully collect a precise volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent (e.g., methanol, acetonitrile) to a concentration within the quantifiable range of your analytical method.
-
Quantify the concentration of the dissolved CORM using a validated HPLC or UV-Vis method. The result is the equilibrium solubility in that excipient.
Question 3: My CORM degrades at high temperatures. Which solubility enhancement techniques should I avoid, and what are the alternatives?
Answer: For thermolabile compounds, you should avoid methods that require high heat. This primarily includes hot-melt extrusion (HME) , a common method for creating solid dispersions where the drug and a polymer are processed at elevated temperatures.[9]
Viable alternatives that operate at or near ambient temperature include:
-
Solvent Evaporation/Spray Drying: In this technique, the drug and a carrier are dissolved in a common solvent, which is then evaporated, yielding a solid dispersion.[11]
-
Nanosuspensions: This involves reducing the particle size of the drug down to the nanometer range using techniques like pearl milling or high-pressure homogenization, which are typically performed at controlled temperatures.[12]
-
Cryogenic Techniques (Ultra-rapid freezing): This novel method involves flash-freezing a drug solution onto a cryogenic substrate, followed by lyophilization to remove the solvent.[13] This process creates amorphous drug particles with a high surface area, enhancing solubility while avoiding heat.[13]
Logical Workflow for Troubleshooting
The following diagram illustrates a logical workflow for addressing solubility issues with novel CORMs.
Caption: A troubleshooting workflow for addressing CORM precipitation.
Frequently Asked Questions (FAQs)
Q1: Why is poor water solubility a common problem for novel CORMs?
Many novel CORMs are designed around a central transition metal carbonyl core with organic ligands.[2] These ligands, which are crucial for tuning the CO release rate and targeting capabilities, often impart a non-polar, hydrophobic character to the molecule, making it inherently difficult to dissolve in polar solvents like water.[14] Early-generation CORMs were almost exclusively soluble in organic solvents, which necessitated the development of water-soluble versions (like CORM-3) or advanced formulation strategies for biological application.[2][3]
Q2: What are the main strategies for solubility enhancement?
Solubility enhancement techniques can be broadly categorized into physical and chemical modifications.[13]
Caption: Categories of solubility enhancement techniques.
Q3: How much can I expect solubility to improve with these techniques?
The degree of improvement varies significantly based on the physicochemical properties of the CORM and the chosen technique. The table below provides a general comparison.
| Technique | Mechanism of Action | Typical Fold Increase in Solubility | Key Considerations |
| pH Modification | Converts the drug to its more soluble ionized (salt) form.[1][5] | 2 - 100x | Only applicable to ionizable CORMs; risk of precipitation in different pH environments (e.g., GI tract).[1] |
| Co-solvents | Reduces the polarity of the solvent, decreasing the energy required to solvate the hydrophobic drug.[1] | 2 - 50x | Simple for lab scale. Potential for toxicity and precipitation upon dilution.[1] |
| Particle Size Reduction (Nanosuspension) | Increases the surface area-to-volume ratio, leading to a faster dissolution rate as described by the Noyes-Whitney equation.[11] | 5 - 200x | Increases dissolution rate more than equilibrium solubility. Requires specialized equipment (homogenizers, mills). |
| Amorphous Solid Dispersions (ASDs) | Disperses the drug in an amorphous (non-crystalline) state within a polymer matrix, achieving a high-energy form that allows for supersaturation.[15] | 10 - 10,000x | Can achieve significant increases. Requires careful polymer selection to prevent re-crystallization. |
| Cyclodextrin (B1172386) Complexation | Encapsulates the hydrophobic CORM molecule within a hydrophilic cyclodextrin cavity, increasing its apparent water solubility.[1] | 5 - 500x | The CORM must physically fit into the cyclodextrin cavity. Can be a cost-effective method. |
| Lipid-Based Formulations (e.g., SEDDS) | Dissolves the CORM in a lipid/surfactant mixture that spontaneously forms a microemulsion in an aqueous environment.[10] | 10 - 1,000x | Excellent for highly lipophilic compounds; enhances absorption via lymphatic pathways. |
Note: Fold increases are estimates and can vary widely.
Q4: How does the CO released from a CORM exert its biological effect?
The therapeutic effects of CO are mediated through various cellular targets. A primary and well-understood pathway involves the activation of soluble guanylate cyclase (sGC). CO binding to the heme moiety of sGC stimulates the production of cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger that mediates downstream effects like vasodilation.[3] This mechanism is crucial for the vascular activity of CORMs.[2]
Caption: Simplified signaling pathway for CO-mediated vasodilation.
References
- 1. benchchem.com [benchchem.com]
- 2. Water-soluble carbon monoxide-releasing molecules: helping to elucidate the vascular activity of the ‘silent killer' - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vasoactive properties of CORM-3, a novel water-soluble carbon monoxide-releasing molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sphinxsai.com [sphinxsai.com]
- 13. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. merckmillipore.com [merckmillipore.com]
Technical Support Center: Addressing CORM-Induced Oxidative Stress
Welcome to the technical support center for researchers utilizing Carbon Monoxide-Releasing Molecules (CORMs). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to CORM-induced oxidative stress in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting
General CORM-Related Issues
Q1: My experimental results with CORM-2 are inconsistent. What are the common causes?
A1: Inconsistent results with CORM-2 are a frequent issue and can stem from several factors:
-
CO-Independent Effects: The biological effects of CORM-2 (tricarbonyldichlororuthenium(II) dimer) may not be solely due to CO release. Studies have shown that the ruthenium (Ru) component itself can exert significant biological activity, including toxicity.[1][2][3] This means observed effects might be a combination of CO and Ru actions.
-
CORM Stability and CO Release: The rate of CO release from CORMs can be highly dependent on the solvent and medium composition.[1] CORM-2, for instance, releases CO differently in DMSO versus aqueous solutions. Ensure your preparation method is consistent.
-
Experimental Controls: The use of appropriate controls is critical. An "inactive" CORM (iCORM), which has already released its CO, is essential to differentiate between effects of the CO molecule and the CORM scaffold itself.[4]
-
Pipetting and Handling: Like any potent biological modulator, minor variations in concentration due to pipetting errors can lead to significant differences in outcome.[5][6]
Q2: How do I prepare an inactive CORM (iCORM) for use as a negative control?
A2: To prepare an inactive control, such as iCORM-2, the CORM is dissolved in a solvent (e.g., DMSO) and allowed to sit for a period sufficient to ensure complete CO release before being used in the experiment. A common procedure is to dissolve CORM-2 in DMSO and leave it in an open vial under a fume hood for 24 hours to allow the CO to dissipate. This "spent" solution can then be used as a negative control.[4]
Q3: I suspect the effects I'm seeing are from the metal component of my CORM, not the carbon monoxide. How can I test this?
A3: This is a critical consideration, especially for ruthenium-based CORMs like CORM-2 and CORM-3.[1][2][3] To dissect the effects, you should include the following controls in your experimental design:
-
Vehicle Control: The solvent used to dissolve the CORM (e.g., DMSO).
-
Active CORM: The standard CORM compound you are testing.
-
Inactive CORM (iCORM): The CO-depleted version of your CORM (see Q2). If the iCORM produces the same effect as the active CORM, the activity is likely independent of CO release.
-
CO Gas Solution: A solution saturated with CO gas can be used to mimic the effects of CO alone, though this can be technically challenging to standardize.
A strong correlation between cellular ruthenium accumulation and the observed biological effect, in the absence of significant CO release, strongly implies ruthenium-mediated activity.[1][2]
Troubleshooting Oxidative Stress Assays
Q4: My Reactive Oxygen Species (ROS) measurements using DCF-DA are variable. How can I improve consistency?
A4: The DCF-DA (2',7'-dichlorodihydrofluorescein diacetate) assay is prone to artifacts. Here’s how to troubleshoot:
-
Light Sensitivity: The DCF-DA probe and its oxidized product (DCF) are light-sensitive. Protect all solutions from light and minimize the cells' exposure to light during imaging to prevent photobleaching and photo-oxidation.[7]
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase. Stressed or unhealthy cells can produce inconsistent baseline ROS levels.[6]
-
Probe Concentration and Incubation: Optimize the DCF-DA concentration (typically 10-50 µM) and incubation time (usually 30-45 minutes) for your specific cell line, as excessive probe concentration can be toxic.[8]
-
Washing Steps: Be gentle during washing steps to avoid detaching adherent cells. However, ensure all extracellular probe is removed to reduce background fluorescence.[7][9]
-
Fresh Reagents: Always prepare the DCF-DA working solution fresh before each experiment.[7]
Q5: My TBARS/MDA assay for lipid peroxidation shows high background or inconsistent readings. What's wrong?
A5: The Thiobarbituric Acid Reactive Substances (TBARS) assay, which primarily measures malondialdehyde (MDA), can be tricky. Common issues include:
-
Sample Homogenization: Incomplete homogenization of tissues or cells can lead to variable results. Ensure consistent and thorough disruption (e.g., sonication on ice).[10][11]
-
Hemoglobin Interference: For tissue samples, residual blood can interfere with the assay. Perfuse or rinse tissues thoroughly with cold PBS to remove blood.[11]
-
Reaction Conditions: The reaction with TBA requires high temperature (95-100°C) and acidic conditions. Ensure the temperature and incubation time (typically 60 minutes) are precisely controlled for all samples.[11][12][13]
-
Precipitate Formation: After the heating step, a precipitate can form. Centrifuge the samples thoroughly and use only the clear supernatant for the absorbance reading.[10][14]
Q6: My antioxidant enzyme activity assays (e.g., SOD, Catalase) are not working or give inconsistent results.
A6: Spectrophotometric enzyme assays require careful optimization.
-
Buffer and Reagent Temperature: Ensure all assay buffers and reagents are at the temperature specified in the protocol (often room temperature) before starting the reaction.[15]
-
Sample Dilution: The protein concentration of your cell or tissue lysate must fall within the linear range of the assay. You may need to perform a dilution series to find the optimal concentration.[15]
-
Interfering Substances: Samples may contain substances that interfere with the assay chemistry (e.g., EDTA, high concentrations of detergents). Check the assay kit's datasheet for a list of interfering substances.[15]
-
Pipetting Accuracy: These assays involve multiple, small-volume additions. Calibrate your pipettes and use consistent technique. Preparing a master mix for the reaction components can improve consistency.[5][15]
Data Summary Tables
Table 1: Typical Experimental Concentrations for Common CORMs
| CORM | Typical In Vitro Concentration Range | Solvent | Reference |
|---|---|---|---|
| CORM-2 | 10 - 100 µM | DMSO | [16] |
| CORM-3 | 50 - 500 µM | Water/PBS | [16] |
| CORM-A1 | 10 - 200 µM | Water/PBS | [16] |
| CORM-401 | 10 - 100 µM | DMSO |[16] |
Table 2: Key Parameters for Oxidative Stress Assays
| Assay | Parameter Measured | Detection Method | Wavelength (nm) | Common Positive Control |
|---|---|---|---|---|
| DCF-DA | General ROS (H₂O₂, •OH, etc.) | Fluorescence | Ex: ~495 / Em: ~529 | H₂O₂ or Pyocyanin |
| TBARS | Lipid Peroxidation (MDA) | Colorimetric | 532 | MDA Standard |
| Catalase Activity | H₂O₂ decomposition | Spectrophotometry | 240 | Purified Catalase |
| SOD Activity | O₂⁻ scavenging | Spectrophotometry | 560 | Purified SOD |
Experimental Protocols
Protocol 1: Measurement of Intracellular ROS using DCF-DA
This protocol is adapted for adherent cells in a 96-well plate format.
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the experiment (e.g., 25,000 cells/well). Incubate overnight.
-
Reagent Preparation: Prepare a 20 µM working solution of DCF-DA (from a 20 mM stock in DMSO) in pre-warmed, serum-free medium without phenol (B47542) red. Prepare fresh and protect from light.
-
Cell Staining: Remove the culture medium from the wells and wash once gently with 100 µL of pre-warmed PBS. Add 100 µL of the 20 µM DCF-DA working solution to each well.
-
Incubation: Incubate the plate at 37°C for 30-45 minutes in the dark.[8]
-
Washing: Remove the DCF-DA solution and wash the cells twice with 100 µL of pre-warmed PBS or serum-free medium.
-
Treatment: Add 100 µL of medium containing your CORM, iCORM, or vehicle control to the appropriate wells. Include a positive control (e.g., 100 µM H₂O₂).
-
Measurement: Immediately measure the fluorescence using a microplate reader with excitation at ~495 nm and emission at ~529 nm.[9] Readings can be taken kinetically over time or as an endpoint measurement.
Protocol 2: Measurement of Lipid Peroxidation (TBARS/MDA Assay)
This protocol is for cell or tissue lysates.
-
Sample Preparation:
-
Protein Precipitation: To a 1.5 mL tube, add 100 µL of lysate and 200 µL of ice-cold 10% Trichloroacetic Acid (TCA). Vortex and incubate on ice for 15 minutes.[12]
-
Centrifugation: Centrifuge at 2,200 x g for 15 minutes at 4°C.[12]
-
Reaction: Transfer 200 µL of the clear supernatant to a new tube. Add 200 µL of 0.67% (w/v) Thiobarbituric Acid (TBA).[12]
-
Incubation: Cap the tubes and incubate in a boiling water bath (95-100°C) for 10-60 minutes.[12][13] A pink color will develop.
-
Cooling: Immediately cool the tubes on ice for 10 minutes.
-
Measurement: Transfer 150 µL from each tube to a 96-well plate and read the absorbance at 532 nm.[12]
-
Quantification: Calculate the MDA concentration using a standard curve prepared with MDA standards.
Protocol 3: Western Blot for Nrf2 Nuclear Translocation
-
Cell Treatment: Treat cells with CORM, iCORM, or controls for the desired time.
-
Nuclear Extraction: Lyse the cells and separate the nuclear and cytoplasmic fractions using a commercial nuclear extraction kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of nuclear protein per sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-PAGE gel.[17][18]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Nrf2 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Add an ECL chemiluminescence substrate to the membrane and visualize the bands using a chemiluminescence imaging system.[19]
-
Analysis: Strip the membrane and re-probe with an antibody for a nuclear loading control (e.g., Lamin B or PARP-1) to normalize the Nrf2 signal.[20][21][22] Quantify band intensity using densitometry software.
Visualizations: Pathways and Workflows
References
- 1. ‘Carbon-Monoxide-Releasing Molecule-2 (CORM-2)’ Is a Misnomer: Ruthenium Toxicity, Not CO Release, Accounts for Its Antimicrobial Effects | MDPI [mdpi.com]
- 2. 'Carbon-Monoxide-Releasing Molecule-2 (CORM-2)' Is a Misnomer: Ruthenium Toxicity, Not CO Release, Accounts for Its Antimicrobial Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] ‘Carbon-Monoxide-Releasing Molecule-2 (CORM-2)’ Is a Misnomer: Ruthenium Toxicity, Not CO Release, Accounts for Its Antimicrobial Effects | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. bioassaysys.com [bioassaysys.com]
- 11. himedialabs.com [himedialabs.com]
- 12. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 13. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. docs.abcam.com [docs.abcam.com]
- 16. Chemical reactivities of two widely used ruthenium-based CO releasing molecules (CO-RMs) with a range of biologically important reagents and molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role of Nrf2 Nucleus Translocation in Beauvericin-Induced Cell Damage in Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Item - Western Blotting analysis of Nrf2 in nuclear extracts. - Public Library of Science - Figshare [plos.figshare.com]
- 19. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of Metal Carbonyls in Research
This technical support center is designed for researchers, scientists, and drug development professionals working with metal carbonyls. It provides practical troubleshooting guides and frequently asked questions (FAQs) to help mitigate off-target effects and ensure the reliability of experimental results.
Troubleshooting Guides
This section addresses common problems encountered during experiments with metal carbonyls and CO-releasing molecules (CORMs), offering potential causes and solutions.
Problem 1: High or Unexplained Cytotoxicity
You observe significant cell death in your cultures, even at concentrations where the released carbon monoxide (CO) is expected to be non-toxic.
| Possible Cause | Troubleshooting Steps & Solutions |
| CO-Independent Toxicity | The metal complex itself or its degradation products (inactive CORMs or iCORMs) can be inherently toxic.[1] Solution: Always run a parallel control experiment using a CO-depleted version of your CORM (iCORM). This helps to differentiate between effects caused by CO and those caused by the metal-containing molecule.[2] |
| Rapid, Uncontrolled CO Release | A rapid burst of CO can lead to localized high concentrations, causing cellular stress and toxicity. |
| Off-Target Metal Binding | The metal center of the CORM can interact with unintended biological targets. For example, ruthenium-based CORMs have been shown to bind to histidine residues in proteins, which can disrupt their function.[3] Solution: Consider using CORMs with different metal centers (e.g., iron or manganese-based) or modifying the ligands to alter the molecule's reactivity and specificity.[3] |
Problem 2: Inconsistent or Irreproducible Biological Effects
Your experimental results with a specific CORM are variable and difficult to reproduce.
| Possible Cause | Troubleshooting Steps & Solutions |
| Unreliable CO Release | Some widely used CORMs, such as CORM-2, may release negligible amounts of CO under physiological conditions, with their biological effects stemming from the ruthenium content.[4] Solution: Independently verify the CO-releasing capability of your specific CORM batch under your experimental conditions using a standardized method like the myoglobin (B1173299) assay. |
| CORM Instability | The stability and CO-releasing kinetics of CORMs can be highly sensitive to the experimental environment, including the solvent, pH, and temperature.[5] Solution: Assess the stability of your CORM in your specific cell culture medium or buffer over the time course of your experiment. |
| Medium Interactions | Components of your experimental medium, such as serum proteins, amino acids (e.g., cysteine, histidine), or reducing agents, can react with the CORM, altering its structure and function.[3] Solution: Perform control experiments to evaluate the interaction of your CORM with the individual components of your medium. |
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of off-target effects from metal carbonyls?
A1: The main off-target effects originate from three sources:
-
Inherent Toxicity of the Metal Core: The metal itself can be toxic. For instance, nickel carbonyl is known for its high toxicity.[6]
-
Biological Activity of the Inactive CORM (iCORM): After CO is released, the remaining metal-containing fragment can have its own biological effects and toxicity.[1]
-
Uncontrolled CO Release: A rapid, uncontrolled release of CO can lead to toxic concentrations and the formation of carboxyhemoglobin.
Q2: How can I achieve better control over CO release in my experiments?
A2: Several advanced strategies can provide more precise control over CO release:
-
Photoactivated CORMs (photoCORMs): These molecules release CO only when exposed to light of a specific wavelength, offering excellent spatial and temporal control.[7]
-
Enzyme-Triggered CORMs: These are designed to release CO in the presence of specific enzymes that may be overexpressed in the target cells or tissues.[8]
-
pH-Sensitive CORMs: These CORMs are engineered to release CO in response to changes in pH, which can be useful for targeting acidic environments like tumors.[1]
-
Drug Delivery Systems: Encapsulating metal carbonyls in nanosystems can provide controlled, triggered release in response to external stimuli like near-infrared (NIR) light.
Q3: How do I properly prepare and use an inactive CORM (iCORM) as a control?
A3: An iCORM is a CO-depleted version of your CORM and is an essential control. To prepare an iCORM, you need to induce the full release of CO from the parent molecule. The specific method depends on the CORM's properties. For many CORMs, this can be achieved by dissolving it in the experimental buffer and allowing it to completely release its CO over time, which may be accelerated by light or heat. It is crucial to confirm that the resulting iCORM is indeed CO-free and to characterize its chemical identity.
Q4: How does the toxicity of metal carbonyls vary with the metal center?
A4: The toxicity of metal carbonyls is highly dependent on the metal. For example, nickel carbonyl is generally considered to be one of the most poisonous organometallic compounds.[9] Iron pentacarbonyl is less toxic than nickel carbonyl.[9] The overall toxicity is a combination of the metal's intrinsic toxicity, the volatility of the complex, and its reactivity with biological molecules.
Data Presentation
Table 1: Comparative Inhalation Toxicity of Common Metal Carbonyls
| Metal Carbonyl | Chemical Formula | Physical Form | Reported LC50 (Inhalation) | Reference(s) |
| Nickel Carbonyl | Ni(CO)₄ | Volatile Liquid | Mouse (30 min): 9.38 ppm | [6] |
| Rat (30 min): 33.6 - 56 ppm | [6] | |||
| Cat (30 min, est.): 266 ppm | [6] | |||
| Iron Pentacarbonyl | Fe(CO)₅ | Volatile Liquid | Mouse (30 min): 285 ppm | [10] |
| Rat (30 min): 118 ppm | [10] | |||
| Rabbit (45.4 min): 250 ppm | [10] |
Experimental Protocols
1. Myoglobin-Based Assay for Quantifying CO Release
This spectrophotometric assay is the "gold standard" for measuring the rate and amount of CO released from a CORM by monitoring the conversion of deoxymyoglobin (deoxy-Mb) to carboxymyoglobin (Mb-CO).[1]
-
Materials:
-
Horse skeletal myoglobin
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium dithionite (B78146) (freshly prepared solution)
-
CORM of interest
-
UV-Vis spectrophotometer
-
-
Detailed Protocol:
-
Prepare a stock solution of myoglobin (e.g., 50 µM) in deoxygenated PBS (pH 7.4).
-
In a quartz cuvette, add the myoglobin solution and a small amount of freshly prepared sodium dithionite solution (e.g., to a final concentration of ~1 mg/mL) to reduce the myoglobin to its deoxy-Mb form.
-
Record the baseline UV-Vis spectrum of deoxy-Mb. You should see a characteristic peak around 557 nm.
-
Prepare a stock solution of your CORM in an appropriate solvent (e.g., DMSO).
-
Add a small volume of the CORM stock solution to the cuvette to achieve the desired final concentration.
-
Immediately begin recording UV-Vis spectra at regular intervals (e.g., every 30 seconds or 1 minute).
-
Monitor the decrease in the deoxy-Mb peak at ~557 nm and the appearance of the two characteristic Mb-CO peaks at ~540 nm and ~577 nm.[11]
-
The amount of Mb-CO formed can be calculated using the Beer-Lambert law and the known extinction coefficients of deoxy-Mb and Mb-CO. This will allow you to determine the CO release half-life and the total moles of CO released per mole of CORM.
-
2. MTS Assay for Assessing Cell Viability
This is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
MTS reagent (e.g., 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)
-
CORM of interest and iCORM control
-
Microplate reader
-
-
Detailed Protocol:
-
Seed your cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of your CORM and iCORM in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of your test compounds. Include untreated and vehicle-only controls.
-
Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).
-
Following incubation, add 20 µL of MTS solution to each well.[12][13]
-
Measure the absorbance of the formazan (B1609692) product at 490 nm using a microplate reader.[12]
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
3. LDH Assay for Measuring Cytotoxicity
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, into the culture medium, which is an indicator of cell membrane damage and cytotoxicity.[14][15]
-
Materials:
-
Cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
LDH assay kit (containing LDH reaction mix, stop solution, and lysis solution)
-
CORM of interest and iCORM control
-
Microplate reader
-
-
Detailed Protocol:
-
Seed cells in a 96-well plate as you would for the MTS assay.
-
Treat the cells with your CORM, iCORM, and controls for the desired duration.
-
Set up controls for maximum LDH release by adding the lysis solution provided in the kit to a set of untreated wells.
-
After incubation, centrifuge the plate at a low speed (e.g., 600 x g for 10 minutes) to pellet the cells.[16]
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.[16]
-
Add the LDH reaction mix to each well of the new plate and incubate at room temperature, protected from light, for 10-30 minutes.[16]
-
Add the stop solution to each well.[16]
-
Measure the absorbance at 490 nm.[16]
-
Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to that of the maximum release and spontaneous release controls.
-
Mandatory Visualizations
Caption: Intended vs. Off-Target Pathways of Metal Carbonyls.
Caption: Troubleshooting workflow for unexpected CORM effects.
References
- 1. CO-releasing molecule (CORM) conjugate systems - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT03515A [pubs.rsc.org]
- 2. Novel lead structures and activation mechanisms for CO-releasing molecules (CORMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CO-independent modification of K+ channels by tricarbonyldichlororuthenium(II) dimer (CORM-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Measuring Intracellular Metal Concentration via ICP-MS Following Copper Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pepolska.pl [pepolska.pl]
- 8. Novel lead structures and activation mechanisms for CO-releasing molecules (CORMs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring Intracellular Metal Concentration via ICP-MS Following Copper Exposure | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 15. media.cellsignal.com [media.cellsignal.com]
- 16. zellx.de [zellx.de]
Technical Support Center: Method Refinement for Quantifying CORM Uptake by Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the quantification of Carbon Monoxide-Releasing Molecule (CORM) uptake by cells. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to help you refine your methods and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for quantifying CORM uptake or CO release in cells? A1: The main strategies involve either detecting the intracellular concentration of carbon monoxide (CO) released from the CORM or quantifying the amount of the CORM's transition metal core that has entered the cell. Key methods include fluorescence microscopy using CO-sensitive probes, and mass spectrometry techniques like ICP-MS to measure the metal content.[1][2][3]
Q2: How do fluorescent probes for CO work? A2: Fluorescent probes for CO are typically "turn-on" sensors. They consist of a fluorophore complexed with a metal (like palladium) that quenches its fluorescence.[4] When CO is present, it reacts with the metal complex, displacing the fluorophore and causing it to fluoresce.[4] The intensity of the fluorescence can be correlated with the intracellular CO concentration.[1] There are also genetically encoded fluorescent probes, such as COSer, which consists of a fluorescent protein inserted into a CO-sensing protein.[5]
Q3: What is the main challenge in measuring intracellular CO? A3: A significant challenge is that CO is a gas that can freely diffuse across cell membranes.[4] This makes it difficult to distinguish between the CO concentration within the target cell and the CO that has diffused to adjacent cells or out of the cell entirely.[4] Developing probes that can anchor to specific cellular compartments, like the cell membrane or mitochondria, is an ongoing area of research to address this.[4][6]
Q4: Can I measure the CORM itself instead of the released CO? A4: Yes, this is a common and effective method. Techniques like Inductively Coupled Plasma Mass Spectrometry (sp-ICPMS) can be used to quantify the metal (e.g., Ruthenium, Manganese) from the CORM that has been taken up by the cells.[2] This approach provides a direct measure of the amount of the carrier molecule that has entered the cells, though it doesn't provide real-time data on CO release kinetics.[2]
Q5: How does the cell culture environment affect CORM uptake experiments? A5: The cell culture environment is critical. Factors such as cell density, passage number, and the presence of serum proteins can significantly impact results.[7][8] For instance, proteins in the culture medium can form a "protein corona" around nanoparticle-based CORMs, altering their uptake by cells.[9][10][11] It is crucial to maintain consistent and healthy cell cultures to ensure reproducible data.[12][]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Incomplete Washing: Residual extracellular probe remains after incubation.[14] 2. Probe Instability: The fluorescent probe is degrading or reacting with components in the media. 3. Autofluorescence: Cells or media components are naturally fluorescent at the chosen wavelength. | 1. Optimize Wash Steps: Increase the number and duration of washes with ice-cold PBS after probe incubation. Ensure complete removal of the washing buffer between steps.[14] 2. Run Controls: Include a "probe-only" control (no cells) and "cells-only" control (no probe) to assess probe stability and background autofluorescence. 3. Check Media: Use phenol (B47542) red-free media during the assay, as phenol red is a common source of background fluorescence. |
| Low or No Signal | 1. Inefficient CORM Uptake: The CORM is not entering the cells at a sufficient concentration. 2. Rapid CO Diffusion: The released CO is diffusing out of the cell before it can be detected by the probe.[4] 3. Inactive Probe: The fluorescent probe has expired, was stored improperly, or is not compatible with the experimental conditions.[15] 4. Insufficient Incubation Time: The incubation time for the CORM or the probe is too short. | 1. Verify CORM Activity: Test the CORM's CO-releasing capability in a cell-free system first. 2. Increase CORM Concentration: Perform a dose-response experiment to find the optimal CORM concentration. 3. Use Targeted Probes: Consider using probes that are targeted to specific organelles (e.g., mitochondria) where CO may be more concentrated.[6] 4. Check Reagents: Verify the expiration date and storage conditions of your probe. Test the probe with a known CO source (e.g., a saturated CO solution) to ensure it is active.[15] |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven cell density across wells of a multi-well plate.[8][14] 2. Pipetting Errors: Inaccurate or inconsistent volumes of CORM, probe, or other reagents are added.[8][14] 3. Edge Effects: Wells on the perimeter of the plate experience different temperature and humidity conditions, affecting cell growth and uptake.[14] 4. Cell Health: Cells are stressed, over-confluent, or have a high passage number, leading to inconsistent responses.[8][12] | 1. Standardize Cell Seeding: Ensure a homogenous single-cell suspension before seeding. Mix gently and thoroughly before aliquoting into wells.[8] 2. Calibrate Pipettes: Regularly calibrate your pipettes. Use reverse pipetting for viscous solutions.[15] 3. Avoid Edge Effects: Do not use the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to create a humidity barrier.[14] 4. Practice Good Cell Culture: Use cells within a consistent and low passage number range. Ensure cells are in the exponential growth phase and are not over-confluent.[8] |
| Apparent Cell Toxicity | 1. CORM Cytotoxicity: The CORM itself or its byproducts (after CO release) are toxic to the cells. 2. Solvent Toxicity: The solvent used to dissolve the CORM (e.g., DMSO) is at a toxic concentration.[16] 3. CO-induced Toxicity: The concentration of released CO is high enough to induce apoptosis or necrosis. | 1. Run Cytotoxicity Assays: Perform a standard cell viability assay (e.g., MTT, LDH) in parallel with your uptake experiment. 2. Include Controls: Test the "spent" CORM (after CO has been released) and the vehicle/solvent alone to isolate the source of toxicity.[16] 3. Perform Dose-Response: Determine the concentration at which the CORM or CO becomes toxic and work below that threshold for uptake studies. |
Quantitative Data Summary
Table 1: Comparison of Common Quantification Methods
| Method | Analyte Measured | Advantages | Disadvantages | Typical Application |
| Fluorescence Microscopy | Intracellular CO | High spatial resolution, allows for subcellular localization, suitable for live-cell imaging.[1][17] | Indirect measurement, risk of CO diffusion, potential for probe artifacts and phototoxicity.[4] | Visualizing CO release in real-time within specific cellular compartments. |
| Flow Cytometry | Intracellular CO | High-throughput analysis of a large cell population, quantitative fluorescence data.[9] | Provides population average, no subcellular localization, potential for probe artifacts. | Quantifying mean CO levels across thousands of cells in response to treatment. |
| ICP-MS | CORM Metal Core | Highly sensitive and quantitative, direct measurement of CORM uptake, not affected by CO diffusion.[2] | Requires cell lysis (end-point assay), no real-time data, requires specialized equipment.[7] | Accurately determining the total amount of CORM that has accumulated in a cell population after a set time. |
| LC-MS/MS | CORM Molecule | Highly specific and quantitative, can distinguish parent CORM from metabolites.[18][19] | Requires cell lysis, complex sample preparation, requires specialized equipment.[18] | Pharmacokinetic studies to measure intracellular concentrations of the CORM and its metabolites. |
Table 2: Characteristics of Selected Fluorescent CO Probes
| Probe Name | Detection Limit | Fluorophore Base | Key Feature | Reference |
| ANRP | 0.23 µM | Nile Red | Cell membrane-anchored for imaging CO release. | [4] |
| Fluorescein-based probe | 37 nM | Fluorescein | High sensitivity and suitable for wholly aqueous solutions. | [1] |
| COSer | N/A (Genetically Encoded) | cpYFP | Genetically encoded, allowing for targeted expression in specific cells. | [5] |
Experimental Protocols
Protocol 1: Quantification of Intracellular CO using a Fluorescent Probe
This protocol is a general guideline and should be optimized for your specific cell line, CORM, and fluorescent probe.
-
Cell Seeding: Seed cells onto a suitable plate for fluorescence microscopy (e.g., glass-bottom 96-well plate) or flow cytometry. Allow cells to adhere and grow to 70-80% confluency.[20]
-
Probe Loading:
-
Remove the culture medium and wash the cells twice with pre-warmed PBS or a suitable assay buffer (e.g., HBSS).
-
Prepare the fluorescent CO probe solution in a serum-free medium or assay buffer at the desired concentration (e.g., 1-5 µM).
-
Incubate the cells with the probe solution at 37°C for the time recommended by the manufacturer (typically 30-60 minutes).
-
-
Washing: Aspirate the probe solution and wash the cells thoroughly (at least 3 times) with pre-warmed buffer to remove any extracellular probe.[14]
-
CORM Treatment:
-
Add the CORM solution, diluted to the desired final concentration in a serum-free medium or buffer, to the cells.
-
Include appropriate controls: vehicle-only (e.g., DMSO) and untreated cells.
-
Incubate for the desired time period (e.g., 1-4 hours) at 37°C.
-
-
Data Acquisition:
-
Microscopy: Image the cells immediately using a fluorescence microscope with the appropriate filter sets. Capture images from multiple fields of view for each condition.[1]
-
Flow Cytometry: Detach the cells (if adherent), resuspend in buffer, and analyze on a flow cytometer using the appropriate laser and emission filter.
-
-
Data Analysis: Quantify the mean fluorescence intensity per cell or per group using appropriate software (e.g., ImageJ, FlowJo). Normalize the fluorescence signal of treated cells to that of the vehicle control.
Protocol 2: Quantification of CORM Uptake by ICP-MS
This protocol measures the total amount of the CORM's metal that has been internalized by the cells.
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate (e.g., 6-well or 12-well) and grow to 70-80% confluency.
-
Treat the cells with the metal-containing CORM at the desired concentration and for the desired time. Include vehicle-only controls.
-
-
Cell Harvesting:
-
Aspirate the medium and wash the cells thoroughly (3-5 times) with ice-cold PBS to remove any extracellular CORM.
-
Trypsinize the cells and collect them into a conical tube.
-
-
Cell Counting: Take an aliquot of the cell suspension and count the number of cells using a hemocytometer or an automated cell counter. This is critical for normalizing the metal content per cell.
-
Cell Lysis/Digestion:
-
Pellet the remaining cells by centrifugation.
-
Digest the cell pellet. A common method is to use concentrated nitric acid or aqua regia and heat the samples.[2] Safety Note: Always handle strong acids in a fume hood with appropriate personal protective equipment.
-
-
Sample Preparation for ICP-MS:
-
After digestion, dilute the samples to the appropriate volume with ultrapure water to bring the acid concentration to a level suitable for the instrument (typically <5%).[2]
-
-
ICP-MS Analysis:
-
Prepare a series of metal standards for calibration.
-
Analyze the samples using an ICP-MS instrument to determine the mass of the metal in each sample.
-
-
Data Analysis:
-
Use the calibration curve to calculate the amount of metal in each sample.
-
Normalize this value to the number of cells counted in Step 3 to report the data as mass or moles of metal per cell (e.g., pg/cell).[2]
-
Visualizations
Caption: General experimental workflow for quantifying CORM uptake.
Caption: Decision tree for troubleshooting common CORM assay issues.
Caption: Simplified signaling pathway of CO via sGC activation.
References
- 1. Readily Available Fluorescent Probe for Carbon Monoxide Imaging in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Label-free cell assays to determine compound uptake or drug action using MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A cell membrane-anchored fluorescent probe for monitoring carbon monoxide release from living cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. A new mitochondrion targetable fluorescent probe for carbon monoxide-specific detection and live cell imaging. | Semantic Scholar [semanticscholar.org]
- 7. Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Uptake of Upconverting Nanoparticles by Breast Cancer Cells: Surface Coating versus the Protein Corona - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. corning.com [corning.com]
- 14. benchchem.com [benchchem.com]
- 15. assaygenie.com [assaygenie.com]
- 16. benchchem.com [benchchem.com]
- 17. A Review for In Vitro and In Vivo Detection and Imaging of Gaseous Signal Molecule Carbon Monoxide by Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Quantitative Analysis of the Correlation between Cell Size and Cellular Uptake of Particles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Enhance Targeted Delivery of Carbon Monoxide-Releasing Molecules (CORMs)
Welcome to the Technical Support Center for CORM Targeted Delivery. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving the targeted delivery of Carbon Monoxide-Releasing Molecules (CORMs).
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the design, execution, and interpretation of targeted CORM delivery experiments.
1. General Concepts
-
Q: What are the primary strategies for achieving targeted delivery of CORMs?
-
A: Targeted delivery of CORMs is primarily achieved through two main strategies:
-
Passive Targeting: This strategy relies on the inherent properties of the delivery vehicle and the pathophysiology of the target tissue. The most common example is the Enhanced Permeability and Retention (EPR) effect in solid tumors, where nanoparticles accumulate due to leaky vasculature and poor lymphatic drainage.
-
Active Targeting: This involves functionalizing the CORM or its carrier with targeting ligands that specifically bind to receptors overexpressed on the surface of target cells. Common ligands include peptides (e.g., RGD), antibodies, and small molecules.[1]
-
-
-
Q: What are the different types of triggers for CO release from CORMs?
-
A: CO release can be triggered by various internal or external stimuli, allowing for controlled release at the target site. These include:
-
Light (PhotoCORMs): Irradiation with a specific wavelength of light, often in the visible or near-infrared range, triggers CO release.[2]
-
pH: Changes in pH, such as the acidic environment of tumors or endosomes, can trigger CO release from pH-sensitive CORMs.
-
Enzymes: Specific enzymes that are overexpressed at the target site can cleave a linker, leading to CO release.
-
Redox conditions: The reductive environment within some cellular compartments can trigger CO release.
-
-
-
Q: What are the common challenges in the clinical translation of CORM-based therapies?
-
A: Several challenges hinder the clinical translation of CORM-based therapies, including:
-
Biocompatibility and Toxicity: The potential toxicity of the CORM itself, its degradation byproducts, and the carrier materials must be thoroughly evaluated.
-
Scalability of Production: Manufacturing complex nanoparticle-based CORM delivery systems in a consistent and scalable manner can be challenging.
-
Regulatory Hurdles: The regulatory pathway for these novel combination products can be complex.
-
Predictive Preclinical Models: The lack of preclinical models that accurately predict efficacy and toxicity in humans is a significant barrier.
-
-
2. Experimental Design and Protocols
-
Q: How can I improve the stability of my CORM formulation?
-
A: Improving the stability of CORM formulations is crucial for successful delivery. Consider the following:
-
Storage Conditions: Store solid CORMs in a cool, dark, and dry place, protected from light and moisture. For solutions, prepare fresh or store aliquots at -20°C or -80°C for short periods, and avoid repeated freeze-thaw cycles.[3]
-
Carrier Encapsulation: Encapsulating CORMs within nanoparticles or other carrier systems can protect them from degradation in biological fluids.
-
Chemical Modification: Modifying the CORM structure can enhance its stability under physiological conditions.
-
-
-
Q: My PhotoCORM is not releasing CO upon light irradiation. What are the possible reasons?
-
A: Several factors could contribute to this issue:
-
Incorrect Wavelength: Ensure you are using the correct wavelength of light for activation as specified for your particular PhotoCORM.
-
Insufficient Light Power: The intensity of the light source may be too low to efficiently trigger CO release.
-
Aggregation: Aggregation of the PhotoCORM can quench the photo-release process. Ensure the CORM is properly dissolved and not aggregated in your experimental medium.
-
Degradation: The PhotoCORM may have degraded due to improper storage or handling.
-
-
3. Data Interpretation
-
Q: I am seeing a high background signal in my in vivo imaging experiment. How can I reduce it?
-
A: High background signal can be due to non-specific accumulation of the delivery vehicle. To mitigate this:
-
PEGylation: Modifying the surface of your nanoparticles with polyethylene (B3416737) glycol (PEG) can reduce non-specific uptake by the reticuloendothelial system (RES).
-
Optimize Targeting Ligand Density: An excessive number of targeting ligands can sometimes lead to increased non-specific binding.
-
Control Experiments: Include control groups with non-targeted nanoparticles to quantify the extent of passive accumulation.
-
-
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
1. CORM-Loaded Nanoparticle Formulation
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low CORM Loading Efficiency | - Poor solubility of the CORM in the chosen organic solvent.- Incompatible interaction between the CORM and the polymer/lipid matrix.- Suboptimal parameters during nanoparticle synthesis (e.g., sonication power, stirring speed). | - Screen different organic solvents to improve CORM solubility.- Modify the polymer or lipid composition to enhance compatibility.- Systematically optimize the synthesis parameters. |
| Nanoparticle Aggregation | - Insufficient stabilizer concentration.- Inappropriate pH or ionic strength of the buffer.- Hydrophobic interactions between nanoparticles. | - Increase the concentration of the stabilizing agent (e.g., PVA, poloxamer).- Adjust the pH and ionic strength of the formulation buffer.- Incorporate hydrophilic polymers (e.g., PEG) on the nanoparticle surface. |
| Inconsistent Batch-to-Batch Reproducibility | - Variations in raw material quality.- Manual variations in the synthesis procedure.- Fluctuations in environmental conditions (e.g., temperature, humidity). | - Source high-quality, well-characterized raw materials.- Standardize the synthesis protocol and use automated equipment where possible.- Control and monitor environmental conditions during synthesis. |
2. In Vitro CO Release Studies
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low CO Release Detected in Myoglobin (B1173299) Assay | - Inactive CORM due to degradation.- Interference of the delivery vehicle with the assay.- Incorrect assay conditions (e.g., pH, temperature, dithionite (B78146) concentration). | - Verify the activity of the CORM using a standard solution.- Run a control with the empty delivery vehicle to check for interference.- Ensure the myoglobin assay is performed under optimal and consistent conditions.[4][5] |
| Burst Release of CO | - CORM adsorbed on the surface of the nanoparticle rather than encapsulated.- Rapid degradation of the carrier matrix. | - Optimize the formulation to ensure proper encapsulation of the CORM.- Use a more stable carrier material or crosslink the existing matrix. |
| Incomplete CO Release | - Strong interaction between the CORM and the carrier matrix.- Aggregation of the delivery system, hindering CO diffusion. | - Modify the carrier matrix to facilitate easier CO diffusion.- Ensure the delivery system is well-dispersed in the release medium. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on targeted CORM delivery systems to facilitate comparison.
Table 1: CORM Loading and Release Characteristics of Different Delivery Systems
| Delivery System | CORM | Drug Loading (wt%) | Encapsulation Efficiency (%) | Release Trigger | CO Release Profile | Reference |
| PLGA Nanoparticles | CORM-2 | ~5% | ~70% | Spontaneous | Sustained release over 24h | Fictional Example |
| Liposomes | PhotoCORM-1 | ~2% | ~85% | Visible Light | Rapid release upon irradiation | Fictional Example |
| Peptide-CORM Conjugate | RGD-CORM-3 | N/A | N/A | Spontaneous | Half-life ~30 min | Fictional Example |
| Polymer Micelles | CORM-A1 | ~10% | ~90% | pH (acidic) | pH-dependent release | Fictional Example |
Table 2: In Vivo Targeting Efficacy of Different CORM Delivery Systems
| Delivery System | Targeting Ligand | Tumor Model | Tumor Accumulation (%ID/g) | Tumor-to-Muscle Ratio | Reference |
| RGD-PLGA Nanoparticles | RGD Peptide | U87MG Glioblastoma | ~8 | ~15 | Fictional Example |
| Antibody-Liposomes | Anti-EGFR Ab | A431 Epidermoid Carcinoma | ~12 | ~25 | Fictional Example |
| PEGylated Nanoparticles | None (Passive) | 4T1 Breast Cancer | ~4 | ~5 | Fictional Example |
Note: The data in these tables are illustrative examples and should be replaced with actual data from cited literature.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and evaluation of targeted CORM delivery systems.
1. Synthesis of CORM-Loaded PLGA Nanoparticles (Single Emulsion-Solvent Evaporation Method)
-
Dissolve a known amount of PLGA (Poly(lactic-co-glycolic acid)) and the CORM in a suitable organic solvent (e.g., dichloromethane, acetone).
-
Prepare an aqueous solution of a surfactant (e.g., polyvinyl alcohol (PVA), poloxamer 188).
-
Add the organic phase to the aqueous phase dropwise while sonicating or homogenizing to form an oil-in-water (o/w) emulsion.
-
Stir the emulsion at room temperature for several hours to allow for the evaporation of the organic solvent.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles multiple times with deionized water to remove excess surfactant and unencapsulated CORM.
-
Resuspend the nanoparticles in a suitable buffer or lyophilize for long-term storage.
2. In Vitro CO Release using the Myoglobin Assay
-
Prepare a solution of deoxymyoglobin (deoxy-Mb) in a phosphate (B84403) buffer (pH 7.4).
-
Add a reducing agent, such as sodium dithionite, to ensure the myoglobin is in its ferrous state.
-
Add the CORM-loaded delivery system to the deoxy-Mb solution.
-
If using a PhotoCORM, irradiate the sample with the appropriate wavelength of light.
-
Monitor the change in absorbance over time at specific wavelengths (typically around 540 nm and 579 nm for carboxymyoglobin formation and 555 nm for deoxy-Mb disappearance) using a UV-Vis spectrophotometer.[4][5][6]
-
Calculate the amount of CO released based on the change in absorbance and the extinction coefficient of carboxymyoglobin.
3. Assessment of In Vitro Cytotoxicity (MTT Assay)
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the CORM-loaded nanoparticles and control formulations (e.g., empty nanoparticles, free CORM).
-
Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan (B1609692) crystals with a suitable solvent (e.g., DMSO, isopropanol).
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells.[7][8]
Signaling Pathways and Experimental Workflows
This section provides visual representations of key biological pathways and experimental procedures using the DOT language for Graphviz.
Signaling Pathways
Caption: Simplified signaling pathways modulated by CO released from CORMs.
Experimental Workflows
Caption: Workflow for CORM-loaded nanoparticle synthesis.
Caption: General workflow for in vivo imaging of targeted CORM delivery.
References
- 1. Overcoming the challenges in the effective delivery of chemotherapies to CNS solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Modification of the deoxy-myoglobin/carbonmonoxy-myoglobin UV-vis assay for reliable determination of CO-release rates from organometallic carbonyl complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. MTT (Assay protocol [protocols.io]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
overcoming limitations of the myoglobin assay for CO release
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome the common limitations of the myoglobin (B1173299) (Mb) assay for quantifying Carbon Monoxide (CO) release from CO-Releasing Molecules (CORMs).
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of the myoglobin assay for CO release?
A1: The myoglobin assay is a spectrophotometric method used to detect and quantify the release of CO from CORMs. The assay relies on the reaction between CO and deoxymyoglobin (deoxy-Mb), the ferrous [Fe(II)] form of myoglobin. When CO binds to the heme iron of deoxy-Mb, it forms a stable complex called carboxymyoglobin (MbCO). This conversion can be monitored by observing the characteristic changes in the UV-Vis spectrum, specifically the decrease in the deoxy-Mb absorbance peak at 557 nm and the appearance of MbCO peaks at 540 nm and 577 nm.[1] The rate and amount of MbCO formation are used to determine the kinetics and quantity of CO released from the CORM.
Q2: Why is sodium dithionite (B78146) used in the assay, and what are the potential complications?
A2: Myoglobin in its commercially available form or after purification is often in the oxidized ferric state (metmyoglobin, MetMb), which does not bind CO. Sodium dithionite is a reducing agent used to convert MetMb [Fe(III)] to the CO-binding deoxy-Mb [Fe(II)]. However, this is a major source of artifacts.[1][2] Sodium dithionite and its sulfite (B76179) byproducts can directly react with certain CORMs (e.g., CORM-2, CORM-3), accelerating or even triggering CO release that would not occur in its absence.[2][3] This can lead to an overestimation of the CO release rate. The purity of the dithionite is also critical, as impurities can interfere with the assay.[1]
Q3: My CORM is highly colored. How does this affect the assay?
A3: Highly colored CORMs, especially PhotoCORMs, and their resulting inactive forms (iCORMs) after CO release, can present a significant challenge.[1][4] If these compounds absorb light in the same region as deoxy-Mb and MbCO (the Q-band region, ~500-600 nm), their spectra will overlap. This interference makes it difficult to accurately quantify the changes in MbCO concentration and may require complex spectral deconvolution techniques to isolate the myoglobin-related absorbance changes.[1]
Q4: The absorbance reading is unstable and the solution appears cloudy. What could be the cause?
A4: Instability and turbidity in the myoglobin solution are known limitations of the assay.[2][5] This can be caused by the long-term instability of the myoglobin protein itself or precipitation of the CORM or its byproducts in the aqueous buffer. Upon denaturation, the heme group's environment changes, leading to a decrease in the Soret band absorbance at 409 nm, which can be used to monitor protein stability.[6][7] It is crucial to use freshly prepared myoglobin solutions and to ensure the CORM is soluble and stable under the assay conditions.
Q5: The reaction seems to stop prematurely or gives a lower-than-expected total CO release. What should I check?
A5: This issue, known as premature signal saturation, can occur if the amount of CO released by the CORM exceeds the amount of available deoxy-Mb in the solution.[1] It is essential to ensure that the molar concentration of myoglobin is in excess of the maximum theoretical moles of CO that your compound can release. This provides at least one myoglobin molecule to capture every CO molecule liberated.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or very slow CO release detected | 1. CORM requires a specific trigger (e.g., light, specific enzyme, chemical reductant/oxidant) not present in the assay.[1] 2. CORM is not soluble or is unstable in the aqueous buffer. | 1. Verify the activation mechanism of your CORM. For PhotoCORMs, ensure appropriate light source and irradiation.[4] For other triggers, consider if the assay conditions are suitable. 2. Check CORM solubility. A small amount of a co-solvent like DMSO (typically <0.5%) can be used, but run a control to ensure it doesn't affect CO release.[4] |
| Artificially fast CO release rate | 1. The reducing agent, sodium dithionite, is reacting with your CORM and facilitating CO release.[2][3] 2. Impurities in the sodium dithionite are reacting with the CORM.[1] | 1. Run a control experiment without myoglobin but with dithionite to see if the CORM's spectrum changes. 2. Consider alternative dithionite-free assays, such as the oxy-hemoglobin assay.[3] 3. Use high-purity, recrystallized sodium dithionite.[1] |
| Inconsistent/Irreproducible results | 1. Myoglobin solution instability or denaturation.[5] 2. Inconsistent concentration or purity of sodium dithionite.[1] 3. Fluctuation in temperature or pH. | 1. Always use freshly prepared myoglobin solutions for each experiment. Monitor the Soret peak at 409 nm for signs of denaturation.[6] 2. Prepare fresh dithionite solutions immediately before use. 3. Maintain consistent temperature and pH across all experiments and controls. |
| Baseline drift or spectral interference | 1. The CORM or its inactive form (iCORM) absorbs light in the analytical wavelength range (500-600 nm).[1] 2. Precipitation of the CORM or myoglobin, causing light scattering. | 1. Record the spectrum of the CORM and iCORM alone in the assay buffer to assess interference. 2. Use spectral deconvolution software or mathematical correction methods to subtract the interfering absorbance.[8] 3. Centrifuge samples before measurement if precipitation is suspected. |
Experimental Protocols
Protocol 1: Standard Myoglobin Assay for CO Release
This protocol details the standard method for determining CO release kinetics from a CORM by monitoring the conversion of deoxymyoglobin to carboxymyoglobin.
1. Reagent Preparation:
- Phosphate (B84403) Buffer: Prepare a 0.1 M phosphate buffer solution (pH 7.4). Degas thoroughly with an inert gas (e.g., Argon or Nitrogen) for at least 30 minutes.
- Myoglobin Stock Solution: Dissolve horse skeletal muscle myoglobin in the degassed phosphate buffer to a final concentration of approximately 70-80 µM. Keep on ice.
- Sodium Dithionite Solution: Prepare a fresh solution of sodium dithionite (~10 mg/mL) in degassed water immediately before use.
- CORM Stock Solution: Prepare a stock solution of the CORM in an appropriate solvent (e.g., DMSO).
2. Assay Procedure:
- Pipette 2 mL of the myoglobin stock solution into a quartz cuvette.
- Add a small aliquot of the freshly prepared sodium dithionite solution (e.g., 5-10 µL) to the cuvette to reduce the metmyoglobin to deoxymyoglobin. Mix by gentle inversion.
- Immediately record a baseline UV-Vis spectrum (350-700 nm) to confirm the formation of deoxy-Mb, characterized by a single peak at ~557 nm.
- Add a small aliquot of the CORM stock solution to the cuvette to initiate the reaction. The final concentration of the CORM should be chosen to ensure the total moles of CO released do not exceed the moles of myoglobin.
- Immediately begin recording UV-Vis spectra at regular time intervals (e.g., every 30-60 seconds) for a duration sufficient to observe the reaction reach completion (plateau).
3. Data Analysis:
- Monitor the change in absorbance at 540 nm.
- Calculate the concentration of MbCO formed at each time point using the Beer-Lambert law (A = εcl), where:
- A is the change in absorbance at 540 nm.
- ε is the molar extinction coefficient for the conversion of deoxy-Mb to MbCO at 540 nm (Δε₅₄₀ ≈ 11,600 M⁻¹cm⁻¹).[5]
- c is the concentration of MbCO (mol/L).
- l is the path length of the cuvette (typically 1 cm).
- Plot the concentration of MbCO versus time to determine the CO release kinetics. The half-life (t₁/₂) of CO release can be calculated from the initial phase of this curve.
Quantitative Data Summary
| Parameter | Value | Species | Notes |
| Analytical Wavelengths | 557 nm | Deoxymyoglobin (deoxy-Mb) | Absorbance decreases upon CO binding.[1] |
| 540 nm, 577 nm | Carboxymyoglobin (MbCO) | Absorbance increases upon CO binding. 540 nm is often used for quantification.[1][9] | |
| 409 nm | Myoglobin (Soret Band) | Used to monitor protein integrity; absorbance decreases upon denaturation.[6] | |
| Molar Extinction Coefficient | Δε₅₄₀ ≈ 11,600 M⁻¹cm⁻¹ | Deoxy-Mb to MbCO conversion | Value for calculating MbCO concentration from absorbance change at 540 nm. |
| Typical Concentrations | 60 - 80 µM | Myoglobin | Must be in molar excess to the total potential CO released. |
| Varies | CORM | Dependent on release stoichiometry and rate. | |
| Typical Buffer Conditions | pH 6.8 - 7.4 | Phosphate or PBS | Must be degassed to remove oxygen. |
Visualizations
Diagram 1: Myoglobin Assay Workflow
References
- 1. Novel lead structures and activation mechanisms for CO-releasing molecules (CORMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sulfite species enhance carbon monoxide release from CO-releasing molecules: implications for the deoxymyoglobin assay of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Visible Light-Activated PhotoCORMs [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.beloit.edu [chemistry.beloit.edu]
- 7. Heme Dissociation from Myoglobin in the Presence of the Zwitterionic Detergent N,N-Dimethyl-N-Dodecylglycine Betaine: Effects of Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modification of the deoxy-myoglobin/carbonmonoxy-myoglobin UV-vis assay for reliable determination of CO-release rates from organometallic carbonyl complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. ahajournals.org [ahajournals.org]
Validation & Comparative
A Head-to-Head Comparison of CORM-2 and CORM-3: Efficacy, Mechanisms, and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Carbon monoxide-releasing molecules (CORMs) have emerged as promising therapeutic agents, offering a method for controlled delivery of carbon monoxide (CO), a gasotransmitter with known cytoprotective and anti-inflammatory properties. Among the most studied are the ruthenium-based CORM-2 and CORM-3. While both are utilized to investigate the biological effects of CO, they exhibit distinct physicochemical properties and biological activities. This guide provides a comprehensive comparison of their efficacy, supported by experimental data, detailed methodologies, and an exploration of their underlying signaling pathways. A critical aspect highlighted is the growing body of evidence suggesting that their biological effects are not solely attributable to CO release, with the ruthenium moiety and CO-independent mechanisms playing significant roles.
Data Presentation: A Quantitative Comparison
The following tables summarize the key properties and reported efficacy of CORM-2 and CORM-3 based on available literature. Direct comparative studies with standardized methodologies are limited, and thus the presented data should be interpreted with consideration of the varied experimental conditions.
Table 1: Physicochemical Properties
| Property | CORM-2 | CORM-3 |
| Full Name | Tricarbonyldichlororuthenium(II) dimer | Tricarbonylchloro(glycinato)ruthenium(II) |
| Chemical Formula | C₆Cl₄O₆Ru₂ | C₅H₄ClNO₅Ru |
| Molecular Weight | 512.08 g/mol | 294.61 g/mol |
| Solubility | Soluble in DMSO | Water-soluble |
| Appearance | White to beige powder | White to beige powder |
Table 2: Comparative Efficacy Data
| Parameter | CORM-2 | CORM-3 | Cell/Tissue Type | Notes |
| Cytotoxicity | More toxic | Less toxic | Human Umbilical Vein Endothelial Cells (HUVECs) | Toxicity observed for CORM-2 at lower concentrations than CORM-3.[1] |
| Anti-Inflammatory Activity (VCAM-1 Inhibition) | Effective | Slightly more efficacious | Human Umbilical Vein Endothelial Cells (HUVECs) | CORM-3 showed a slightly better dose-dependent inhibition of TNF-α-mediated VCAM-1 expression.[1] |
| Nitrite (B80452) Consumption | Rapid and significant reduction | Slower but significant reduction | In vitro (cell-free) | At 100 μM, CORM-2 reduced nitrite by 15% at 5h and 34% at 24h. CORM-3 reduced nitrite by 14% at 5h and 38% at 24h.[2] |
| Vasorelaxation | Induces vasorelaxation | Induces vasorelaxation | Rat aortic rings | The magnitude of vasorelaxation was reported to be similar for both compounds.[3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing the key biological activities of CORM-2 and CORM-3.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of CORM-2 and CORM-3 on cell viability.
Methodology:
-
Cell Culture: Plate cells (e.g., HUVECs) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare stock solutions of CORM-2 in DMSO and CORM-3 in sterile water. Serially dilute the stock solutions in cell culture medium to achieve a range of final concentrations (e.g., 10-500 µM).
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of CORM-2 or CORM-3. Include a vehicle control (DMSO for CORM-2, water for CORM-3) and a positive control for cell death.
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Anti-Inflammatory Assay (Inhibition of TNF-α-induced VCAM-1 Expression)
Objective: To quantify the inhibitory effect of CORM-2 and CORM-3 on TNF-α-induced Vascular Cell Adhesion Molecule-1 (VCAM-1) expression in endothelial cells.
Methodology:
-
Cell Culture: Grow HUVECs to confluence in 24-well plates.
-
Pre-treatment: Pre-incubate the cells with various concentrations of CORM-2 or CORM-3 for 1 hour.
-
Inflammatory Stimulus: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours in the continued presence of the CORMs.
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Western Blotting:
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against VCAM-1 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensity.
-
-
Data Analysis: Normalize the VCAM-1 expression to a housekeeping protein (e.g., β-actin) and express the results as a percentage of the TNF-α-stimulated control.
Vasorelaxation Assay (Isolated Aortic Ring)
Objective: To compare the vasorelaxant effects of CORM-2 and CORM-3 on pre-contracted arterial rings.
Methodology:
-
Tissue Preparation: Isolate the thoracic aorta from a rat and cut it into 2-3 mm rings.
-
Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5 g.
-
Pre-contraction: Pre-contract the aortic rings with phenylephrine (B352888) (e.g., 1 µM).
-
CORM Addition: Once a stable contraction is achieved, cumulatively add increasing concentrations of CORM-2 or CORM-3 to the organ bath.
-
Tension Recording: Record the changes in isometric tension using a force transducer.
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by phenylephrine. Calculate the EC50 value (the concentration that produces 50% of the maximal relaxation).
Signaling Pathways and Mechanisms of Action
The biological effects of CORM-2 and CORM-3 are mediated through a complex interplay of signaling pathways. While CO is known to activate soluble guanylate cyclase (sGC) and modulate the activity of various kinases, the ruthenium component of these CORMs can also exert CO-independent effects.
CORM-2 Signaling
CORM-2 has been shown to modulate several key inflammatory and cell survival pathways. Its effects are often linked to the inhibition of pro-inflammatory transcription factors like NF-κB and the activation of MAPKs.
CORM-3 Signaling
CORM-3, being water-soluble, has been extensively studied for its cardioprotective and anti-inflammatory effects. Its mechanisms often involve the modulation of MAPK pathways and the production of cyclic GMP (cGMP).
Comparative Discussion
The primary distinction between CORM-2 and CORM-3 lies in their solubility, which dictates their administration routes and potential applications. The water-solubility of CORM-3 makes it more suitable for in vivo studies without the need for organic solvents like DMSO, which can have their own biological effects.
In terms of efficacy, direct comparisons suggest subtle but potentially significant differences. For instance, the observation that CORM-3 is slightly more efficacious in inhibiting VCAM-1 expression while being less cytotoxic than CORM-2 in endothelial cells suggests a better therapeutic window for CORM-3 in vascular inflammation models.[1] The differential kinetics of nitrite consumption also point towards distinct reactivities that could influence their biological outcomes in environments with high nitric oxide production.[2]
A critical point of comparison is the growing understanding of their CO-independent effects. The ruthenium core of these molecules can interact with biological targets, and some of the observed effects may be independent of CO release.[1][5] This is a crucial consideration for researchers, as the inactive forms of these CORMs (iCORMs), often used as negative controls, may not fully account for all CO-independent activities of the parent compounds.
The signaling pathways modulated by CORM-2 and CORM-3 show considerable overlap, with both affecting MAPK and NF-κB pathways. However, the specific downstream effects and the relative contribution of CO-dependent versus CO-independent mechanisms may differ. For example, the vasorelaxant properties of both have been linked to sGC activation and potassium channels, but the specific subtypes of channels involved may vary.[6][7]
Conclusion
CORM-2 and CORM-3 are valuable tools for investigating the therapeutic potential of carbon monoxide. However, they are not interchangeable. CORM-3's water solubility offers a significant advantage for in vivo applications. While both exhibit anti-inflammatory and vasorelaxant properties, their efficacy and cytotoxic profiles can differ depending on the biological context. Researchers must carefully consider the distinct properties of each molecule and acknowledge the potential for CO-independent effects when designing experiments and interpreting results. Future studies employing standardized, direct comparative protocols are needed to fully elucidate the relative therapeutic potential of these and other emerging CORMs.
References
- 1. Chemical reactivities of two widely used ruthenium-based CO releasing molecules (CO-RMs) with a range of biologically important reagents and molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The impact of exogenous CO releasing molecule CORM-2 on inflammation and signaling of orthotopic lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vasoactive properties of CORM-3, a novel water-soluble carbon monoxide-releasing molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plight of CORMs: the unreliability of four commercially available CO-releasing molecules, CORM-2, CORM-3, CORM-A1, and CORM-401, in studying CO biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ET-CORM Mediated Vasorelaxation of Small Mesenteric Arteries: Involvement of Kv7 Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Divergent mechanisms involved in CO and CORM-2 induced vasorelaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to CORM-A1 as a Carbon Monoxide Donor
For Researchers, Scientists, and Drug Development Professionals
Carbon monoxide (CO), once known only for its toxicity, is now recognized as a crucial endogenous gasotransmitter with significant therapeutic potential in vascular and inflammatory diseases. Carbon Monoxide-Releasing Molecules (CORMs) have been developed to safely deliver controlled amounts of CO for research and therapeutic applications. Among these, the water-soluble, non-metal-containing CORM-A1 (sodium boranocarbonate) has been widely utilized. This guide provides an objective comparison of CORM-A1's performance against other common alternatives, supported by experimental data, to aid researchers in selecting the appropriate CO donor for their studies.
Performance Comparison of Common CORMs
The efficacy and reliability of a CORM depend on several factors, including its CO release kinetics, the trigger for CO release, the yield of CO, and any biological effects independent of CO release. This section compares CORM-A1 with three other widely used CORMs: CORM-2, CORM-3, and CORM-401.
Table 1: CO Release Kinetics of CORM-A1 and Alternatives
| CORM | Chemical Formula | Trigger for CO Release | Half-life (t½) | CO Moles Released per Mole of CORM | Key Characteristics & Limitations |
| CORM-A1 | Na₂[H₃BCO₂] | pH, temperature, buffer concentration, NAD⁺/NADP⁺[1][2][3] | Highly variable: 2.5 min (pH 5.5, 37°C) to 106 min[1][2][4][5] | ~0.91 ± 0.09[4] | Water-soluble, non-metal; CO release is idiosyncratic and highly dependent on experimental conditions, low and variable initial release[1][3][6]. |
| CORM-2 | [Ru(CO)₃Cl₂]₂ | Ligand exchange (e.g., with DMSO, thiols)[7][8] | Spontaneous but complex kinetics[7][8] | Low in the absence of a strong nucleophile; mostly releases CO₂[4][6]. Releases <0.1 mol CO per mol CORM-2 in biological experiments[8][9]. | Soluble in DMSO; significant CO-independent activity, including redox chemistry and reaction with amino acids like histidine[3][9][10][11][12]. |
| CORM-3 | Ru(CO)₃Cl(glycinate) | Ligand exchange, temperature[7][13] | ~3.6 min in human plasma[13] | Negligible without a strong nucleophile (e.g., dithionite); releases ~1 mol of CO per mole of CORM-3 within 10 min in the presence of a trigger[6][14][15]. | Water-soluble; CO release is highly dependent on the presence of reducing agents[4][16]. Exhibits CO-independent antimicrobial and cytotoxic effects[4][6][14]. |
| CORM-401 | [Mn(CO)₄{S₂CNMe(CH₂CO₂H)}] | Oxidants (e.g., H₂O₂), presence of a CO acceptor (e.g., myoglobin)[4][17][18] | 0.8 - 6.2 min[4][19] | Up to 3.2 moles[4][17][18][19] | Water-soluble; CO release is sensitive to the redox environment and can be inconsistent[4][6][20]. Can uncouple mitochondrial respiration[21]. |
Experimental Protocols
Accurate and reproducible assessment of CO release is paramount for validating a CORM. Below are outlines of key experimental methodologies.
Myoglobin (B1173299) Assay for CO Release Detection
This is the most common spectrophotometric method to quantify CO release.
Principle: The assay measures the conversion of deoxymyoglobin (deoxy-Mb) to carbonmonoxymyoglobin (MbCO) upon CO binding. The change in absorbance is monitored over time.
Protocol Outline:
-
Prepare a solution of myoglobin in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Reduce the myoglobin to its deoxy-Mb form (Fe²⁺) using a reducing agent like sodium dithionite (B78146). This step is critical, but it's important to note that dithionite can influence the CO release from some CORMs (e.g., CORM-3)[1][7][16][22].
-
Record the baseline spectrum of deoxy-Mb.
-
Introduce the CORM solution into the deoxy-Mb solution.
-
Monitor the spectral changes over time at 37°C. The formation of MbCO is characterized by a shift in the Soret peak and changes in the Q bands (absorbance at 540 nm and 577 nm)[1][7].
-
Calculate the amount of MbCO formed using the extinction coefficient to determine the moles of CO released[22]. The half-life of CO release can be determined from the kinetic data.
Gas Phase FT-IR Spectroscopy for CO Quantification
This method directly measures the released CO gas in the headspace above a CORM solution, offering a more direct quantification without the potential interferences of the myoglobin assay.
Principle: Fourier-transform infrared (FT-IR) spectroscopy measures the absorption of infrared light by CO gas, which has a characteristic vibrational frequency.
Protocol Outline:
-
Place the CORM solution in a sealed container with a known headspace volume, maintained at a constant temperature (e.g., 37°C).
-
At specific time intervals, withdraw a sample of the headspace gas.
-
Inject the gas sample into the gas cell of an FT-IR spectrometer.
-
Record the infrared spectrum and quantify the concentration of CO based on its characteristic absorption bands.
-
This allows for the determination of the rate and total amount of CO released over time[4][23][24][25].
Key Signaling Pathway: CO and Soluble Guanylate Cyclase (sGC)
One of the primary mechanisms of CO's biological action is through the activation of soluble guanylate cyclase (sGC), which leads to the production of cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent downstream signaling.
Caption: CO-mediated activation of the sGC-cGMP signaling pathway.
Experimental Workflow for CORM-A1 Validation
The validation of CORM-A1 as a reliable CO donor involves a multi-step process to characterize its CO release and biological activity.
Caption: A typical experimental workflow for validating a CORM.
CO Release Mechanism of CORM-A1
The release of CO from CORM-A1 is not a simple dissociation but a multi-step process initiated by protonation.
Caption: The proposed CO release mechanism from CORM-A1.
Conclusion and Recommendations
CORM-A1 offers the advantage of being a water-soluble, non-metal-based CO donor. However, its reliability is significantly hampered by its idiosyncratic and highly variable CO release, which is dependent on a multitude of experimental factors[1][3][6]. This makes precise and reproducible dosing challenging.
In contrast, while metal-based CORMs like CORM-2, CORM-3, and CORM-401 can offer more predictable CO release under specific trigger conditions, they are often plagued by significant CO-independent biological activities[4][6]. These off-target effects can confound experimental results, making it difficult to attribute observed effects solely to CO.
For researchers considering CORM-A1, it is crucial to:
-
Thoroughly characterize CO release under the specific experimental conditions to be used (pH, buffer, temperature, and presence of other molecules).
-
Employ appropriate controls , including an inactive form of CORM-A1 (iCORM-A1) that is incapable of releasing CO, to distinguish between CO-dependent and CO-independent effects[5].
-
Be cautious when comparing results obtained under different experimental conditions due to the high variability of CO release.
Ultimately, the choice of a CO donor should be guided by the specific requirements of the study. While CORM-A1 can be a useful tool, its limitations must be carefully considered and addressed through rigorous experimental design and validation. The development of new CO donors with more predictable release profiles and fewer off-target effects remains an important goal in the field.
References
- 1. Novel lead structures and activation mechanisms for CO-releasing molecules (CORMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbon Monoxide Signaling and Soluble Guanylyl Cyclase: Facts, Myths, and Intriguing Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical reactivities of two widely used ruthenium-based CO releasing molecules (CO-RMs) with a range of biologically important reagents and molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plight of CORMs: the unreliability of four commercially available CO-releasing molecules, CORM-2, CORM-3, CORM-A1, and CORM-401, in studying CO biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CORM-A1: a new pharmacologically active carbon monoxide-releasing molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plight of CORMs: The unreliability of four commercially available CO-releasing molecules, CORM-2, CORM-3, CORM-A1, and CORM-401, in studying CO biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CO-releasing molecule (CORM) conjugate systems - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT03515A [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. ‘Carbon-Monoxide-Releasing Molecule-2 (CORM-2)’ Is a Misnomer: Ruthenium Toxicity, Not CO Release, Accounts for Its Antimicrobial Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CO-independent modification of K+ channels by tricarbonyldichlororuthenium(II) dimer (CORM-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Ru(CO)3Cl(Glycinate) (CORM-3): A Carbon Monoxide–Releasing Molecule with Broad-Spectrum Antimicrobial and Photosensitive Activities Against Respiration and Cation Transport in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Vasoactive properties of CORM-3, a novel water-soluble carbon monoxide-releasing molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Carbon Monoxide-releasing Molecule-3 (CORM-3; Ru(CO)3Cl(Glycinate)) as a Tool to Study the Concerted Effects of Carbon Monoxide and Nitric Oxide on Bacterial Flavohemoglobin Hmp: APPLICATIONS AND PITFALLS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Broad-Spectrum Antimicrobial Potential of [Mn(CO)4(S2CNMe(CH2CO2H))], a Water-Soluble CO-Releasing Molecule (CORM-401): Intracellular Accumulation, Transcriptomic and Statistical Analyses, and Membrane Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Metal-based carbon monoxide releasing molecules with promising cytotoxic properties - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00087K [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. CORM-401, an orally active carbon monoxide-releasing molecule, increases body temperature by activating non-shivering thermogenesis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ahajournals.org [ahajournals.org]
- 23. researchgate.net [researchgate.net]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. Precision trace gas analysis by FT-IR spectroscopy. 1. Simultaneous analysis of CO2, CH4, N2O, and CO in air - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of PhotoCORMs and Traditional CORMs: A Guide for Researchers
For researchers, scientists, and drug development professionals, the choice between photoactivatable carbon monoxide-releasing molecules (photoCORMs) and traditional CORMs is critical. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable CO delivery system for specific research applications.
Carbon monoxide (CO), once known only as a toxic gas, is now recognized as a crucial gasotransmitter with significant therapeutic potential in a range of diseases, including inflammatory conditions, vascular disorders, and cancer. The development of CO-releasing molecules (CORMs) has been instrumental in harnessing the therapeutic effects of CO by enabling its delivery in a controlled manner, thus avoiding the risks associated with CO gas inhalation.[1] These CORMs are broadly categorized into two main classes: traditional CORMs, which release CO spontaneously or are triggered by solvents or pH, and photoCORMs, which offer a higher degree of control by releasing CO only upon light activation.[2]
This guide presents a comparative analysis of these two classes of CORMs, focusing on their activation mechanisms, CO release kinetics, cytotoxicity, and the signaling pathways they modulate.
Mechanism of Action and Activation
The fundamental difference between traditional and photoCORMs lies in their CO release mechanism.
Traditional CORMs , such as the well-studied CORM-2 and CORM-3, typically release CO through ligand exchange reactions with solvents or biological nucleophiles.[1][3] This "spontaneous" release, while effective, can be difficult to control once the CORM is in a biological environment.[4] The rate of CO release is influenced by factors such as the solvent, pH, and the presence of specific biomolecules.[5]
PhotoCORMs , on the other hand, are designed to be stable in biological media in the dark and only release CO when irradiated with light of a specific wavelength.[6][7] This photoactivation provides precise spatiotemporal control over CO delivery, allowing researchers to target specific tissues or cells and control the timing and dosage of CO release with high precision.[8][9] The wavelength of light required for activation is a key parameter, with a push towards developing photoCORMs that can be activated by visible or near-infrared light, which have better tissue penetration and are less damaging to cells than UV light.[9][10]
Quantitative Comparison of Performance
The following tables summarize key quantitative data for representative traditional and photoCORMs, providing a basis for their comparison.
Table 1: Comparison of CO Release Kinetics
| CORM Type | Compound | Trigger | Half-life (t½) of CO Release | Quantum Yield (Φ) | Reference(s) |
| Traditional | CORM-2 | Spontaneous (in DMSO/PBS) | ~1 minute | Not Applicable | [11] |
| Traditional | CORM-3 | Spontaneous (in human plasma) | ~3.6 minutes | Not Applicable | [1][12] |
| Traditional | CORM-A1 | pH-dependent (pH 7.4) | ~21 minutes | Not Applicable | [1] |
| PhotoCORM | Mn-based | Visible Light (456 nm) | 2.5 ± 0.2 minutes | - | |
| PhotoCORM | Flavonol-based | Visible Light (419 nm) | Dependent on light intensity | 0.007 | [8] |
| PhotoCORM | Quinolone-based | Visible Light | Dependent on light intensity | 0.0045 | [8] |
Table 2: Comparative Cytotoxicity
| CORM Type | Compound | Cell Line | IC50 Value (µM) | Condition | Reference(s) |
| Traditional | CORM-2 | HL-60 | - (geno- and cytotoxicity observed) | - | [1] |
| Traditional | CORM-3 | - | - (effects primarily due to CO) | - | [4] |
| PhotoCORM | Mn-based | HeLa | 36.2 (dark) | Dark | [1] |
| PhotoCORM | Mn-based | HeLa | 7.29 - 36.05 | With illumination | [7] |
| PhotoCORM | Flavonol-based | A549 | 81 | With illumination | [8] |
| PhotoCORM | Quinolone-based | A549 | 24 | With illumination | [8] |
Key Experimental Protocols
Myoglobin (B1173299) Assay for Quantifying CO Release
This spectrophotometric assay is the standard method for measuring the rate and amount of CO released from CORMs.[6][13]
Principle: The assay is based on the strong affinity of CO for the heme iron in myoglobin (Mb). Deoxymyoglobin (deoxy-Mb) has a characteristic absorption spectrum. Upon binding of CO, it is converted to carboxymyoglobin (Mb-CO), which has a different and distinct absorption spectrum. By monitoring the spectral changes over time, the amount of CO released can be quantified.[6][14]
Materials:
-
Horse skeletal muscle myoglobin
-
Sodium phosphate (B84403) buffer (e.g., 0.05 M, pH 7.0)
-
Sodium dithionite (B78146) (to reduce any metmyoglobin to deoxymyoglobin)
-
CORM compound to be tested
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of myoglobin in the phosphate buffer.
-
In a cuvette, add the myoglobin solution and a small amount of sodium dithionite to ensure all myoglobin is in the deoxy-Mb state.
-
Record the baseline absorption spectrum of deoxy-Mb (typically around 435 nm for the Soret band and a broad Q-band around 560 nm).
-
Add the CORM solution to the cuvette. For photoCORMs, the cuvette is then irradiated with light of the appropriate wavelength.
-
Record the absorption spectra at regular time intervals.
-
Monitor the decrease in the deoxy-Mb peak and the increase in the characteristic Mb-CO peaks (Soret band around 424 nm and two Q-bands around 540 and 579 nm).
-
The concentration of Mb-CO can be calculated using the Beer-Lambert law and the known extinction coefficients. From this, the amount of CO released can be determined.
Assessment of Intracellular CO Release
Determining the release of CO inside cells is crucial for understanding the biological effects of CORMs.
Principle: Fluorescent probes that react with CO to produce a fluorescent signal are used to visualize and quantify intracellular CO.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
CORM compound
-
CO-sensitive fluorescent probe (e.g., COP-1)
-
Fluorescence microscope or plate reader
Procedure:
-
Culture the cells to the desired confluency in a suitable format (e.g., multi-well plates, chamber slides).
-
Load the cells with the CO-sensitive fluorescent probe according to the manufacturer's instructions.
-
Wash the cells to remove any excess probe.
-
Treat the cells with the CORM compound. For photoCORMs, irradiate the cells with light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a fluorescence microscope for imaging or a plate reader for quantitative analysis.
-
An increase in fluorescence intensity indicates the intracellular release of CO.
Signaling Pathways and Visualizations
CO released from both traditional and photoCORMs can modulate various intracellular signaling pathways, leading to their therapeutic effects. Two key pathways are the Nrf2 and p38 MAPK pathways.
Nrf2 Signaling Pathway
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a major regulator of the cellular antioxidant response.[15][16] CO can activate Nrf2, leading to the expression of antioxidant and cytoprotective genes.[15]
Caption: CO-induced activation of the Nrf2 signaling pathway.
p38 MAPK Signaling Pathway
The p38 mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to stress and inflammation.[17][18] CO has been shown to modulate the activity of this pathway, contributing to its anti-inflammatory effects.[15]
Caption: Modulation of the p38 MAPK signaling pathway by CO.
Experimental Workflow
A typical workflow for the preclinical evaluation of a novel CORM, comparing it to existing alternatives, is outlined below.
Caption: General experimental workflow for CORM evaluation.
Conclusion
Both traditional and photoCORMs are valuable tools for delivering therapeutic CO. Traditional CORMs are often simpler to synthesize and can be effective for systemic applications where broad CO distribution is desired. However, their lack of spatiotemporal control can be a significant limitation.
PhotoCORMs represent a more advanced approach, offering precise control over the location, timing, and dosage of CO release. This makes them particularly well-suited for targeted therapies and for mechanistic studies where the effects of localized CO delivery are being investigated. The ongoing development of photoCORMs activated by longer wavelengths of light will further enhance their therapeutic potential by enabling deeper tissue penetration.
The choice between a traditional CORM and a photoCORM will ultimately depend on the specific research question or therapeutic application. For researchers and drug developers, a thorough understanding of the properties and performance characteristics of each class of CORM is essential for making an informed decision and advancing the field of CO-based therapeutics.
References
- 1. Metal-based carbon monoxide releasing molecules with promising cytotoxic properties - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00087K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Aspects of Carbon Monoxide in Form of CO-Releasing Molecules Used in Cancer Treatment: More Light on the Way - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Development of Triggerable, Trackable and Targetable Carbon Monoxide Releasing Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. PhotoCORMs: CO release moves into the visible - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Vasoactive properties of CORM-3, a novel water-soluble carbon monoxide-releasing molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. CO-releasing molecule (CORM) conjugate systems - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT03515A [pubs.rsc.org]
- 15. Carbon monoxide-activated Nrf2 pathway leads to protection against permanent focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. p38 Signalling Pathway [mdpi.com]
- 18. assaygenie.com [assaygenie.com]
A Comparative Guide to the Biological Effects of Carbon Monoxide Gas and Carbon Monoxide-Releasing Molecules (CORMs)
For Researchers, Scientists, and Drug Development Professionals
Carbon monoxide (CO), once known only for its toxicity, is now recognized as a crucial endogenous signaling molecule, a "gasotransmitter," alongside nitric oxide and hydrogen sulfide.[1] It plays a significant role in a variety of cellular activities, including anti-inflammatory, anti-apoptotic, and anti-proliferative responses.[1] While the therapeutic potential of CO is vast, the systemic administration of CO gas presents significant challenges due to its potential lethality from effects on oxygen transport.[1] This has led to the development of Carbon Monoxide-Releasing Molecules (CORMs) as a safer alternative for delivering CO to specific tissues.[1][2] This guide provides an objective comparison of the biological effects of CO gas versus CORMs, supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.
CO Gas vs. CORMs: A Head-to-Head Comparison
While CORMs are designed to mimic the biological effects of CO gas, their mechanisms and outcomes can differ significantly. The primary advantage of CORMs lies in their ability to deliver CO in a more controlled and targeted manner, avoiding the systemic risks associated with inhaled CO.[1][2] However, the biological activity of CORMs is not always solely attributable to the released CO. The carrier molecule itself can exert CO-independent effects, and the kinetics of CO release vary substantially among different CORMs.[3][4]
Recent studies have highlighted the complexities in directly comparing CO gas and CORMs. For instance, some CORMs, like CORM-3, are known to have pronounced redox reactivity and may not release CO in aqueous solutions without the presence of a strong nucleophile.[5][6] This underscores the importance of careful experimental design and the use of appropriate controls, such as inactivated CORMs (iCORMs), to distinguish between CO-dependent and CO-independent effects.
Quantitative Data Summary
The following tables summarize key quantitative data from comparative studies on the biological effects of CO gas and various CORMs.
Table 1: Comparison of Effects on Platelet Aggregation
| Agent | Concentration | Inhibition of Platelet Aggregation (%) | sGC-Dependent Mechanism | Reference |
| CO Gas | 60% v/v (saturated buffer) | ~37% | Yes | [3][7] |
| CORM-A1 | 30 µM | ~65% | No | [3][7] |
Table 2: Comparison of CO Release Kinetics from Different CORMs
| CORM | CO Release Time | Stability of Stock Solution | Reference |
| CORM-2 | Rapid (<5 min) | Unstable | [8][9] |
| CORM-3 | Rapid (<5 min) | Unstable | [8][9] |
| CORM-401 | Continuous (>50 min) | Stable for 7 days | [8][9] |
Table 3: Comparison of Anti-proliferative Effects in Pancreatic Cancer Cells
| Agent | Concentration | Effect | Reference |
| CO Gas | Not specified | Inhibited proliferation | [2] |
| CORM-2 | 50 µM | Inhibited proliferation and induced apoptosis | [1][2] |
Key Signaling Pathways
Carbon monoxide exerts its biological effects through the modulation of several key signaling pathways. The soluble guanylate cyclase (sGC)/cyclic guanosine (B1672433) monophosphate (cGMP) pathway is a well-established target, mediating vasodilatory and anti-platelet aggregation effects.[2][10] Additionally, CO can influence the mitogen-activated protein kinase (MAPK) pathway, which is involved in anti-inflammatory and anti-apoptotic responses.[10][11]
Experimental Protocols
Myoglobin Assay for CO Release
This assay is commonly used to determine the rate of CO release from CORMs.
-
Preparation: A solution of deoxymyoglobin (deoxy-Mb) is prepared in a phosphate (B84403) buffer.
-
Addition of CORM: The CORM to be tested is added to the deoxy-Mb solution.
-
Spectrophotometric Measurement: The conversion of deoxy-Mb to carboxymyoglobin (Mb-CO) is monitored over time by measuring the change in absorbance at specific wavelengths (typically around 540 nm and 579 nm).
-
Calculation: The rate of CO release is calculated from the rate of Mb-CO formation.
In Vitro Platelet Aggregation Assay
This assay measures the ability of CO gas or CORMs to inhibit platelet aggregation.
-
Platelet Preparation: Platelet-rich plasma (PRP) is obtained from whole blood by centrifugation.
-
Treatment: The PRP is incubated with either CO-saturated buffer or a specific concentration of the CORM.
-
Induction of Aggregation: A platelet agonist (e.g., collagen or ADP) is added to induce aggregation.
-
Measurement: Platelet aggregation is measured using an aggregometer, which detects changes in light transmission through the platelet suspension as aggregates form.
-
Analysis: The percentage of inhibition of aggregation is calculated by comparing the aggregation in the treated samples to that in a control sample.
Conclusion
Both CO gas and CORMs have demonstrated significant therapeutic potential in preclinical studies. While CORMs offer a promising solution to the challenges of CO gas delivery, it is crucial for researchers to recognize that they are not always direct surrogates. The choice between using CO gas and a specific CORM should be carefully considered based on the experimental context, with a thorough understanding of the CORM's CO release kinetics and potential for CO-independent effects. Further research is needed to fully elucidate the distinct and overlapping mechanisms of action to optimize their therapeutic applications.
References
- 1. Aspects of Carbon Monoxide in Form of CO-Releasing Molecules Used in Cancer Treatment: More Light on the Way - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Plight of CORMs: the unreliability of four commercially available CO-releasing molecules, CORM-2, CORM-3, CORM-A1, and CORM-401, in studying CO biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensing a CO-Releasing Molecule (CORM) Does Not Equate to Sensing CO: The Case of DPHP and CORM-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Effects of frequently applied carbon monoxide releasing molecules (CORMs) in typical CO-sensitive model systems - A comparative in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. journals.physiology.org [journals.physiology.org]
Unmasking the Antimicrobial Arsenal of CORM-2: A CO-Independent Battle Against Bacteria
The carbon monoxide-releasing molecule-2 (CORM-2), a ruthenium-based compound, has emerged as a potent antimicrobial agent, demonstrating significant efficacy against a range of pathogenic bacteria. While initially attributed to the release of carbon monoxide (CO), a growing body of evidence points towards a more complex, CO-independent mechanism of action. This guide provides a comprehensive comparison of the proposed antimicrobial activities of CORM-2, presenting key experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Great Debate: Two Sides to CORM-2's Antimicrobial Story
The scientific community has put forth two primary hypotheses to explain the CO-independent antimicrobial effects of CORM-2: the induction of oxidative stress and direct ruthenium toxicity.
1. The Oxidative Stress Hypothesis: This theory posits that CORM-2's bactericidal action is mediated by the generation of reactive oxygen species (ROS).[1][2] Studies have shown that CORM-2 can stimulate the production of ROS in bacteria like Escherichia coli.[1] This increase in intracellular ROS leads to a state of oxidative stress, causing damage to vital cellular components such as DNA, proteins, and lipids, ultimately resulting in cell death.[1] Evidence supporting this includes the observation that bacterial strains deficient in ROS-scavenging enzymes, like catalases and superoxide (B77818) dismutases, exhibit increased susceptibility to CORM-2.[1][2] Furthermore, CORM-2 has been shown to induce the expression of genes involved in the bacterial DNA repair system, suggesting it causes DNA lesions.[1]
2. The Ruthenium Toxicity Hypothesis: A more recent and compelling body of work challenges the central role of CO and ROS, suggesting that the antimicrobial activity of CORM-2 is primarily due to the toxicity of its ruthenium (Ru) core.[3][4][5][6] Research has demonstrated that CORM-2 releases negligible amounts of CO under physiologically relevant conditions.[3][4][5] Instead, a strong negative correlation has been observed between bacterial viability and the intracellular accumulation of ruthenium.[3][7] This suggests that the ruthenium component of CORM-2 is the primary cytotoxic agent. This hypothesis is further bolstered by findings that exogenous thiols and amino acids, such as cysteine and glutathione, can protect bacteria from CORM-2 by binding to the ruthenium center and preventing its interaction with cellular targets.[3][5][8]
Comparative Efficacy of CORM-2
The antimicrobial potency of CORM-2 has been evaluated against various bacterial species, including both Gram-negative and Gram-positive pathogens. The following tables summarize key quantitative data from published studies.
| Bacterium | Growth Condition | MIC (µM) | Reference |
| Escherichia coli | Aerobic, minimal media | 15-100 | [3] |
| Escherichia coli | Aerobic & Anaerobic, MS medium | 250 | [9] |
| Staphylococcus aureus | Aerobic & Microaerobic, LB medium | 250 | [9] |
| Pseudomonas aeruginosa | Planktonic, M9 medium | 10 | [10][11] |
Table 1: Minimal Inhibitory Concentration (MIC) of CORM-2 against various bacteria.
| Treatment | Biofilm Biomass Reduction | Reference |
| CORM-2 (100 µM) | As effective as Tobramycin (1 mg/mL) | [10][11] |
| CORM-2 (100 µM) + Tobramycin (1 mg/mL) | Additive effect, greater reduction than either alone | [10][11] |
Table 2: Comparative effect of CORM-2 on Pseudomonas aeruginosa biofilm.
Visualizing the Mechanisms and Methods
To better understand the proposed pathways and experimental approaches, the following diagrams have been generated.
Caption: Proposed oxidative stress-mediated antimicrobial pathway of CORM-2.
Caption: Proposed ruthenium toxicity-mediated antimicrobial pathway of CORM-2.
Caption: General experimental workflow for assessing CORM-2's antimicrobial activity.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the assessment of CORM-2's antimicrobial activity.
Minimal Inhibitory Concentration (MIC) Determination
This protocol is adapted from standard broth microdilution methods.[12][13][14][15]
-
Materials: 96-well microtiter plates, appropriate bacterial growth medium (e.g., Mueller-Hinton Broth, Luria-Bertani Broth), bacterial culture in exponential growth phase, CORM-2 stock solution (e.g., 10 mM in DMSO), DMSO (vehicle control), spectrophotometer.
-
Procedure:
-
Prepare serial two-fold dilutions of CORM-2 in the growth medium in the wells of a 96-well plate.
-
Include a positive control (bacteria with no CORM-2) and a negative control (medium only). Also, include a vehicle control with the highest concentration of DMSO used.
-
Adjust the bacterial culture to a standardized concentration (e.g., 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL) and then dilute to the final inoculum density (e.g., 5 x 10⁵ CFU/mL) in each well.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of CORM-2 that completely inhibits visible bacterial growth.
-
Bacterial Viability Assay (Colony Forming Unit - CFU - Counting)
This method quantifies the number of viable bacterial cells after treatment with CORM-2.
-
Materials: Bacterial culture, CORM-2, appropriate growth medium, phosphate-buffered saline (PBS), agar (B569324) plates.
-
Procedure:
-
Grow bacteria to the mid-logarithmic phase and treat with different concentrations of CORM-2 or vehicle control for a specified time (e.g., 1, 2, 4 hours).
-
At each time point, collect aliquots from each treatment group.
-
Perform serial dilutions of the aliquots in sterile PBS.
-
Plate a known volume of each dilution onto agar plates.
-
Incubate the plates at 37°C until colonies are visible (18-24 hours).
-
Count the number of colonies on the plates to determine the CFU/mL for each treatment condition.
-
Reactive Oxygen Species (ROS) Measurement
This protocol uses a fluorescent probe to detect intracellular ROS levels.
-
Materials: Bacterial culture, CORM-2, PBS, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) or similar ROS-sensitive fluorescent probe, microplate reader or flow cytometer.
-
Procedure:
-
Treat bacterial cells with CORM-2 as in the viability assay.
-
After treatment, harvest the cells by centrifugation and wash with PBS.
-
Resuspend the cells in PBS containing the fluorescent probe (e.g., 10 µM H2DCFDA) and incubate in the dark for a specified time (e.g., 30 minutes).
-
Wash the cells to remove the excess probe.
-
Measure the fluorescence intensity using a microplate reader or flow cytometer. An increase in fluorescence indicates higher intracellular ROS levels.
-
Intracellular Ruthenium Quantification
This method utilizes inductively coupled plasma mass spectrometry (ICP-MS) to measure the amount of ruthenium that has entered the bacterial cells.
-
Materials: Bacterial culture, CORM-2, PBS, nitric acid, ICP-MS instrument.
-
Procedure:
-
Treat a known number of bacterial cells with CORM-2 for a specific duration.
-
Harvest the cells by centrifugation and wash them thoroughly with PBS to remove any extracellular CORM-2.
-
Lyse the bacterial cells, for example, by treating with concentrated nitric acid.
-
Analyze the cell lysate using ICP-MS to determine the concentration of ruthenium.
-
The intracellular ruthenium concentration can be calculated based on the known number of cells and the measured ruthenium amount.
-
References
- 1. Reactive Oxygen Species Mediate Bactericidal Killing Elicited by Carbon Monoxide-releasing Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 'Carbon-Monoxide-Releasing Molecule-2 (CORM-2)' Is a Misnomer: Ruthenium Toxicity, Not CO Release, Accounts for Its Antimicrobial Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ‘Carbon-Monoxide-Releasing Molecule-2 (CORM-2)’ Is a Misnomer: Ruthenium Toxicity, Not CO Release, Accounts for Its Antimicrobial Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial Action of Carbon Monoxide-Releasing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Carbon Monoxide Releasing Molecule CORM-2 Attenuates Pseudomonas aeruginosa Biofilm Formation | PLOS One [journals.plos.org]
- 11. The Carbon Monoxide Releasing Molecule CORM-2 Attenuates Pseudomonas aeruginosa Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. woah.org [woah.org]
A Researcher's Guide to Cross-Validating Carbon Monoxide Release Measurement Methods
For researchers, scientists, and drug development professionals, accurately quantifying the release of carbon monoxide (CO) from CO-releasing molecules (CORMs) is paramount. This guide provides a comparative overview of four commonly employed methods: the myoglobin (B1173299) assay, gas chromatography, fluorescent probes, and electrochemical sensors. It details experimental protocols, presents a qualitative comparison of the techniques, and visualizes key signaling pathways and experimental workflows.
Carbon monoxide, once known primarily for its toxicity, is now recognized as a crucial gaseous signaling molecule, or "gasotransmitter," with therapeutic potential in various diseases. The development of CORMs as a safer delivery method for CO has necessitated robust and reliable analytical techniques to characterize their CO release profiles. However, discrepancies between different measurement methods can arise, making cross-validation essential for accurate and reproducible results.
Comparative Analysis of CO Measurement Methods
The choice of method for quantifying CO release depends on several factors, including the experimental setup (in vitro, in vivo), the required sensitivity, and the potential for interfering substances. The following table provides a qualitative comparison of the four main techniques.
| Feature | Myoglobin Assay | Gas Chromatography (GC) | Fluorescent Probes | Electrochemical Sensors |
| Principle | Spectrophotometric detection of deoxymyoglobin conversion to carboxymyoglobin. | Separation of gaseous CO from a sample followed by detection (e.g., by mass spectrometry or flame ionization). | CO-induced activation of a fluorophore, leading to a change in fluorescence. | Electrochemical oxidation or reduction of CO at an electrode surface, generating a measurable current. |
| Sample Type | Aqueous solutions. | Gas or liquid (with headspace analysis). | Live cells, tissues, aqueous solutions. | Aqueous solutions, gas phase. |
| Advantages | Simple, inexpensive, high-throughput.[1] | High sensitivity and specificity; considered a "gold standard" for quantification.[2] | High sensitivity, excellent spatial and temporal resolution for live-cell imaging. | Real-time, continuous monitoring; high sensitivity. |
| Disadvantages | Prone to interference from colored or reducing compounds (e.g., dithionite); indirect measurement.[2] | Requires specialized equipment; sample preparation can be complex (headspace analysis).[3] | Can be susceptible to photobleaching and background fluorescence; probe delivery to cells can be challenging. | Susceptible to interference from other electroactive species; sensor calibration can be complex. |
| Typical Application | Initial screening of CORMs.[1] | Precise quantification of CO in biological samples and headspace.[2] | Visualizing intracellular CO release and dynamics. | Monitoring dissolved CO concentrations in real-time. |
Signaling Pathways of Carbon Monoxide
To understand the biological context of CO release, it is crucial to be familiar with the key signaling pathways it modulates.
One of the primary endogenous sources of CO is the degradation of heme, catalyzed by the heme oxygenase (HO) enzyme system. This pathway is a critical component of cellular defense against oxidative stress.
Heme is degraded by Heme Oxygenase to produce CO, biliverdin, and ferrous iron.
A major downstream target of CO is the soluble guanylate cyclase (sGC) enzyme. The activation of sGC by CO leads to the production of cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger involved in various physiological processes, including vasodilation and neurotransmission.
References
A Comparative Guide to the Anti-inflammatory Properties of Carbon Monoxide-Releasing Molecules (CORMs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of various Carbon Monoxide-Releasing Molecules (CORMs), with a focus on the well-characterized compounds CORM-2, CORM-3, and CORM-A1. The information is supported by experimental data from peer-reviewed scientific literature to aid in the selection and application of these molecules in pre-clinical research.
Introduction to CORMs and their Anti-inflammatory Potential
Carbon monoxide (CO), once known only for its toxicity, is now recognized as an endogenous gasotransmitter with significant cytoprotective and anti-inflammatory functions. Carbon Monoxide-Releasing Molecules (CORMs) are compounds designed to deliver controlled amounts of CO to biological systems, thereby harnessing its therapeutic potential. The anti-inflammatory effects of CORMs are primarily attributed to their ability to modulate key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and the nuclear factor erythroid 2-related factor 2 (Nrf2) pathways. This guide will delve into a comparison of different CORMs, their mechanisms of action, and the experimental protocols used to evaluate their anti-inflammatory efficacy.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory effects of CORMs are often evaluated by their ability to inhibit the production of pro-inflammatory mediators in response to stimuli like lipopolysaccharide (LPS). Below is a summary of available quantitative data comparing the effects of different CORMs on key inflammatory markers. It is important to note that direct head-to-head comparisons of CORM-2, CORM-3, and CORM-A1 in the same experimental setup are limited in the literature. Therefore, the following tables synthesize data from various studies, and experimental conditions should be considered when interpreting the results.
Inhibition of Nitric Oxide (NO) Production
Nitric oxide is a key inflammatory mediator, and its overproduction by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.
| CORM | Cell Type | Stimulant | Concentration (µM) | % Inhibition of NO Production | Reference |
| CORM-2 | RAW 264.7 Macrophages | LPS | 50 | ~50% | [1] |
| CORM-2 | Caco-2 cells | Cytokine mix | 10 - 100 | Dose-dependent decrease | [2] |
| CORM-3 | RAW 264.7 Macrophages | LPS | 10 - 100 | Dose-dependent decrease | |
| CORM-A1 | LPS-stimulated macrophages | LPS | Not effective | No significant inhibition | [3] |
Note: The data for CORM-3 is qualitative, indicating a dose-dependent effect without specific percentages of inhibition reported in the reviewed literature.
Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6)
Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are central to the inflammatory cascade.
| CORM | Cell Type | Stimulant | Concentration (µM) | Effect on Cytokine Production | Reference |
| CORM-2 | Caco-2 cells | Cytokine mix | 10 - 100 | Dose-dependent decrease in IL-6 and IL-8 | [2] |
| CORM-2 | Mice with LPS-induced ALI | LPS | 8 mg/kg (i.v.) | Decreased TNF-α and IL-1β in BAL fluid | [4] |
| CORM-3 | Not specified | LPS | Not specified | Reported to reduce pro-inflammatory cytokine expression | [5] |
| CORM-A1 | Not specified | Not specified | Not specified | Reported to have anti-inflammatory effects | [5] |
Note: Quantitative comparative data for cytokine inhibition by CORM-3 and CORM-A1 is sparse in the reviewed literature.
Inhibition of Prostaglandin E2 (PGE2) Production
Prostaglandin E2 (PGE2) is a key mediator of inflammation and pain.
| CORM | Cell Type/Model | Stimulant | Concentration (µM) | Effect on PGE2 Production | Reference |
| Novel DCH-CORMs | Human primary tenocytes | H2O2 | 25 | Significant reduction | [6] |
Key Signaling Pathways Modulated by CORMs
The anti-inflammatory effects of CORMs are mediated through their interaction with critical intracellular signaling pathways.
The NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. CORMs have been shown to inhibit NF-κB activation, thereby dampening the inflammatory response.
The Nrf2 Signaling Pathway
The Nrf2 pathway is the primary cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation. In the presence of electrophiles or reactive oxygen species (ROS), Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) and drives the expression of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1). The induction of HO-1 by CORMs is a key mechanism of their anti-inflammatory action.
References
- 1. Chemical reactivities of two widely used ruthenium-based CO releasing molecules (CO-RMs) with a range of biologically important reagents and molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [Inhibitory effect of extrinsic CO-releasing molecules-2 (CORM-2) on inflammatory responses in mice with LPS-induced acute lung injury] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Class of Dual-Acting DCH-CORMs Counteracts Oxidative Stress-Induced Inflammation in Human Primary Tenocytes - PMC [pmc.ncbi.nlm.nih.gov]
CORM Efficacy in a Porcine Model of Acute Myocardial Infarction
A Comparative Guide to the Efficacy of Carbon Monoxide-Releasing Molecules (CORMs) in Disease Models
The therapeutic potential of carbon monoxide (CO) has led to the development of Carbon Monoxide-Releasing Molecules (CORMs) as a safer and more controlled method of CO delivery. This guide provides a head-to-head comparison of the efficacy of various CORMs in specific disease models, based on available experimental data. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of the performance of different CORMs.
A study in a porcine model of acute myocardial infarction (AMI) demonstrated the cardioprotective effects of CORM-A1. The experiment involved inducing AMI by occluding the left anterior descending artery for 60 minutes, followed by reperfusion. Fifteen minutes after the occlusion, pigs were infused with either CORM-A1 or a sodium borate (B1201080) control.[1][2]
Quantitative Data Summary
| Parameter | Control Group (Sodium Borate) | CORM-A1 Treated Group | P-value |
| Absolute Infarct Area (mm²) | 510 ± 91 | 158 ± 16 | < 0.001 |
| Infarct Area (% of Area at Risk) | 45.2 ± 4.0 | 24.8 ± 2.6 | < 0.0001 |
Data presented as mean ± SEM.[1]
Experimental Protocol: Porcine Model of Acute Myocardial Infarction [1][2]
-
Animal Model : Yorkshire White pigs were used.
-
Induction of AMI : A coronary angioplasty balloon was inflated to completely occlude the left anterior descending artery for 60 minutes. The balloon was then deflated to mimic reperfusion.
-
Treatment : Fifteen minutes after balloon occlusion, animals received a 60-minute infusion of either 4.27 mM CORM-A1 (n=7) or sodium borate control (n=6).
-
Outcome Measures : Infarct size, cardiac biomarkers, ejection fraction, and hepatic and renal function were compared between the groups. Immunohistochemical analyses were performed to assess inflammation, cell proliferation, and apoptosis.
Comparative Efficacy of CORMs in a Murine Intestinal Epithelial Cell Model of Oxidative Stress
A comparative study investigated the effects of the lipid-soluble CORM-2 and the water-soluble CORM-401 in murine intestinal epithelial MODE-K cells under oxidative stress induced by TNF-α/cycloheximide (B1669411) (CHX).[3][4]
Quantitative Data Summary
| Treatment Group | Total Cellular ROS Production (% of Control) | Cell Death (% of Control) |
| TNF-α/CHX | 100 | 100 |
| TNF-α/CHX + CORM-2 (40 µM) | Abolished | Partially Reduced |
| TNF-α/CHX + CORM-401 (50 µM) | Partially Reduced | Partially Reduced |
| H₂O₂ (7.5 mM) | 100 | 100 |
| H₂O₂ + CORM-2 (40 µM) | No significant reduction | No significant reduction |
| H₂O₂ + CORM-401 (50 µM) | 75 ± 5% reduction | 72 ± 6% reduction |
Data presented as mean ± SEM.[4]
Experimental Protocol: In Vitro Oxidative Stress Model [3][4]
-
Cell Line : Murine intestinal epithelial MODE-K cells were used.
-
Induction of Oxidative Stress :
-
TNF-α (10 ng/mL) and cycloheximide (CHX, 10 µg/mL) were used to induce apoptosis and ROS production.
-
Hydrogen peroxide (H₂O₂) at 1 mM or 7.5 mM was used to induce direct oxidative stress.
-
-
Treatment : Cells were treated with CORM-2 (40 µM) or CORM-401 (50 µM). In some experiments, cells were pre-incubated with the CORMs for 1 hour before the addition of the stressor.
-
Outcome Measures :
-
Total cellular reactive oxygen species (ROS) production was measured.
-
Cell death was quantified.
-
Mitochondrial superoxide (B77818) anion (O₂•–) production and mitochondrial membrane potential were also assessed.
-
Head-to-Head Comparison of CORMs on Anti-Inflammatory Properties in Endothelial Cells
The anti-inflammatory properties of spontaneously releasing CORMs (CORM-2 and CORM-3) were compared to triggerable CORMs. The study assessed their ability to modulate Heme Oxygenase-1 (HO-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1) expression in TNF-α-stimulated human umbilical vein endothelial cells (HUVEC).[5]
Key Findings
-
All tested CORMs induced HO-1 and inhibited TNF-α-mediated VCAM-1 expression in a dose-dependent manner.[5]
-
Triggered CO-releasing CORMs modulated HO-1 and VCAM-1 expression at much lower concentrations compared to spontaneously releasing CORMs like CORM-2 and CORM-3.[5]
-
CORM-3 was found to be slightly more efficacious than CORM-2 at comparable concentrations.[5]
-
Intracellular CO release appeared to be more efficacious for mediating toxicity, but not significantly more so for anti-inflammatory properties when compared to extracellular CO release.[5]
Experimental Protocol: In Vitro Inflammation Model [5]
-
Cell Line : Human umbilical vein endothelial cells (HUVEC) were used.
-
Induction of Inflammation : Cells were stimulated with Tumor Necrosis Factor-alpha (TNF-α).
-
Treatment : Cells were treated with varying concentrations of different CORMs, including spontaneously releasing (CORM-2, CORM-3) and triggerable CORMs.
-
Outcome Measures : The expression of HO-1 and VCAM-1 was evaluated to assess the anti-inflammatory effects.
Signaling Pathways and Experimental Workflows
Cardioprotective Signaling of CORM-A1 in Myocardial Infarction
The cardioprotective effects of CORM-A1 in the porcine AMI model were associated with a significant reduction in inflammation and cell proliferation.[1] While the precise signaling cascade was not fully elucidated in this study, the observed outcomes suggest the involvement of anti-inflammatory and anti-proliferative pathways.
References
- 1. Carbon Monoxide Releasing Molecule A1 Reduces Myocardial Damage After Acute Myocardial Infarction in a Porcine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential Effects of CORM-2 and CORM-401 in Murine Intestinal Epithelial MODE-K Cells under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Differential effects of CORM-2 and CORM-401 in murine intestinal epithelial MODE-K cells under oxidative stress [frontiersin.org]
- 5. Head‐to‐Head Comparison of Selected Extra‐ and Intracellular CO‐Releasing Molecules on Their CO‐Releasing and Anti‐Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of Carbon Monoxide in CORM-Mediated Therapeutic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of carbon monoxide (CO) is a rapidly expanding field of research, with CO-releasing molecules (CORMs) emerging as a primary vehicle for delivering this gaseous signaling molecule. However, a critical challenge in this research is to unequivocally attribute the observed biological effects to the released CO, rather than the CORM scaffold or its byproducts. This guide provides a comparative framework for validating the CO-dependent effects of CORMs, supported by experimental data, detailed protocols, and visual representations of key pathways and workflows.
The Imperative of Controls: Distinguishing CO-Mediated Effects
The foundational principle of validating CORM-mediated effects lies in the use of appropriate negative controls. The most crucial of these is the inactive CORM (iCORM) . An iCORM is a molecule that is structurally analogous to the active CORM but has been depleted of its ability to release CO.[1][2] This is typically achieved by aging the CORM in solution to allow for the complete liberation of CO prior to its use in an experiment.[1][3] Any biological activity observed with an active CORM but not with its inactive counterpart can be more confidently attributed to the action of CO.
Comparative Efficacy of CORMs vs. Inactive Controls
The following tables summarize quantitative data from various studies, highlighting the differential effects of active CORMs and their inactive controls across a range of therapeutic areas.
Table 1: Anti-Inflammatory and Cytoprotective Effects
| Model System | CORM Treatment | Inactive CORM (iCORM) Treatment | Key Finding | Reference |
| Rat Hepatic Ischemia/Reperfusion | CORM-2 significantly reduced serum TNF-α levels. | iCORM-2 had no effect on serum TNF-α levels. | CORM-2's hepatoprotective effect is CO-dependent. | [4] |
| CORM-2 significantly reduced apoptosis (TUNEL-positive cells). | iCORM-2 showed no significant reduction in apoptosis. | The anti-apoptotic effect of CORM-2 is mediated by CO. | [4] | |
| Human Islet Isolation | CORM-2 pretreatment significantly decreased TNF-α gene expression. | Not explicitly tested, but the study implies CO is the active agent. | CORM-2 has anti-inflammatory properties beneficial for islet transplantation. | [5] |
| LPS-stimulated Microglia | CORM-3 significantly reduced nitrite (B80452) and TNF-α production. | An inactive form of CORM-3 failed to inhibit these inflammatory markers. | The anti-inflammatory effect of CORM-3 in microglia is CO-dependent. | [6] |
| Intestinal Ischemia/Reperfusion | CORM-3 treatment preserved tissue cGMP levels (4.34 ± 1.37 pmol/mg). | iCORM-3 treated grafts had markedly decreased cGMP (1.38 ± 0.09 pmol/mg). | CORM-3's protective effect involves the CO-sGC-cGMP pathway. | [1] |
Table 2: Effects on Cell Viability and Oxidative Stress
| Cell Type | CORM Treatment | Inactive CORM (iCORM) Treatment | Key Finding | Reference |
| Murine Intestinal Epithelial Cells | CORM-2 abolished TNF-α/CHX-induced ROS production. | iCORM-2 had no effect on TNF-α/CHX-induced ROS production. | The antioxidant effect of CORM-2 is CO-dependent. | [3] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | 0.1 µM CORM-2 increased cell viability after 24h. | 0.1 µM iCORM-2 also increased cell viability, but to a lesser extent. | Both CO and the CORM-2 scaffold may have effects on cell viability. | [7] |
| Human Promyelocytic Leukemia HL-60 Cells | 100 µM CORM-2 was cytotoxic. | 100 µM iCORM-2 was also cytotoxic. | At high concentrations, the cytotoxicity may be independent of CO. | [7] |
| Bone Mesenchymal Stem Cells (BMSCs) with H₂O₂ | CORM-3 (100 µM) inhibited the negative effect of H₂O₂ on cell viability. | iCORM-3 (100 µM) had no significant effect on cell viability. | The protective effect of CORM-3 against oxidative stress is CO-dependent. | [8] |
Experimental Protocols
Detailed methodologies are essential for reproducible research. The following are protocols for key experiments used to validate CORM-mediated effects.
Protocol 1: Preparation of Inactive CORM-2 (iCORM-2)
This protocol describes the depletion of CO from CORM-2 to generate the inactive control.
Materials:
-
Tricarbonyldichlororuthenium (II) dimer (CORM-2)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Humidified incubator with 5% CO₂
Procedure:
-
Prepare a stock solution of CORM-2 in DMSO.
-
To inactivate, incubate the CORM-2 stock solution at 37°C in a humidified atmosphere containing 5% CO₂ for 18-24 hours.[1][2] This allows for the complete release of CO from the molecule.
-
The resulting solution contains the CO-depleted scaffold, referred to as inactive CORM-2 (iCORM-2), and can be used as a negative control in experiments.
Protocol 2: Myoglobin (B1173299) Assay for CO Release
This spectrophotometric assay is widely used to quantify the amount and rate of CO release from CORMs.
Materials:
-
Deoxymyoglobin (Mb)
-
Sodium dithionite (B78146)
-
Phosphate-buffered saline (PBS), pH 7.4
-
CORM compound
-
Spectrophotometer
Procedure:
-
Prepare a solution of deoxymyoglobin in PBS.
-
Add sodium dithionite to the myoglobin solution to ensure it remains in its reduced (deoxy) state.[9]
-
Add the CORM compound to the deoxymyoglobin solution.
-
Immediately monitor the change in absorbance over time. The conversion of deoxymyoglobin to carboxymyoglobin (Mb-CO) is observed by a decrease in the absorbance at 557 nm and an increase at 540 nm and 577 nm.[3]
-
The rate of CO release can be determined from the kinetic trace, and the total amount of CO released can be calculated from the final absorbance change.
Protocol 3: Assessment of Vasodilation in Isolated Aortic Rings
This protocol measures the vasoactive effects of CORMs.
Materials:
-
Isolated aortic rings from rats or mice
-
Organ bath chambers with force transducers
-
Krebs-Henseleit solution
-
Phenylephrine (B352888) (or other vasoconstrictor)
-
Active CORM and inactive CORM solutions
Procedure:
-
Mount the isolated aortic rings in the organ bath chambers containing Krebs-Henseleit solution, aerated with 95% O₂ and 5% CO₂ at 37°C.
-
Adjust the tension on the rings to a baseline level (e.g., 1.5 g) and allow them to equilibrate.[10]
-
Pre-constrict the rings with a vasoconstrictor like phenylephrine to achieve a stable contraction.[11]
-
Once a stable plateau is reached, add cumulative concentrations of the active CORM or inactive CORM to the bath.
-
Record the changes in tension to generate concentration-response curves. A decrease in tension indicates vasodilation.
-
Compare the vasorelaxant effects of the active CORM to the inactive CORM. A significant relaxation with the active CORM and a lack of response with the iCORM indicates a CO-dependent effect.
Protocol 4: Western Blot for NF-κB Activation
This protocol assesses the effect of CORMs on the activation of the NF-κB signaling pathway, a key regulator of inflammation.
Materials:
-
Cell lysates from control, active CORM-treated, and inactive CORM-treated cells
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-IκBα)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare cell lysates from the different treatment groups.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p65) overnight at 4°C.[12]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the level of p65 phosphorylation or IκBα degradation, which are markers of NF-κB activation.[13]
Visualizing the Mechanisms: Workflows and Signaling Pathways
Graphviz diagrams are provided to illustrate the logical workflow for validating CORM effects and a key signaling pathway modulated by CO.
Caption: Workflow for validating CO-dependent effects of CORMs.
References
- 1. Frontiers | Differential effects of CORM-2 and CORM-401 in murine intestinal epithelial MODE-K cells under oxidative stress [frontiersin.org]
- 2. Carbon monoxide-releasing molecule-2 protects intestinal mucosal barrier function by reducing epithelial tight-junction damage in rats undergoing cardiopulmonary resuscitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel lead structures and activation mechanisms for CO-releasing molecules (CORMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ‘Carbon-Monoxide-Releasing Molecule-2 (CORM-2)’ Is a Misnomer: Ruthenium Toxicity, Not CO Release, Accounts for Its Antimicrobial Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CORM-2 Pretreatment Attenuates Inflammation-mediated Islet Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Luminal Administration of a Water-soluble Carbon Monoxide–releasing Molecule (CORM-3) Mitigates Ischemia/Reperfusion Injury in Rats Following Intestinal Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbon Monoxide-releasing Molecule-3 (CORM-3; Ru(CO)3Cl(Glycinate)) as a Tool to Study the Concerted Effects of Carbon Monoxide and Nitric Oxide on Bacterial Flavohemoglobin Hmp: APPLICATIONS AND PITFALLS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CO-releasing molecule (CORM) conjugate systems - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT03515A [pubs.rsc.org]
- 10. Vascular responses in aortic rings of a consomic rat panel derived from the Fawn Hooded Hypertensive strain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
Comparative Analysis of Carbon Monoxide-Releasing Molecule (CORM) Effects on Cancer vs. Non-Cancerous Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro effects of Carbon Monoxide-Releasing Molecules (CORMs) on a triple-negative breast cancer cell line (MDA-MB-231) and non-cancerous endothelial cells (HECV). The data presented is compiled from recent studies to support further research and development of CORMs as potential therapeutic agents.
Data Presentation: Comparative Effects of CORMs on Cancer and Non-Cancerous Cell Lines
The following table summarizes the cytotoxic effects of a novel ruthenium-based CORM, Complex 4 (a derivative of CORM-3), on the triple-negative breast cancer cell line MDA-MB-231 and the non-cancerous human endothelial cell line HECV. Additionally, the effect of commercially available CORMs on Vascular Endothelial Growth Factor (VEGF) secretion from MDA-MB-231 cells is presented.
| Parameter | CORM | Cell Line | Concentration/Duration | Effect | Reference |
| Cytotoxicity (IC50) | Complex 4 (CORM-3 derivative) | MDA-MB-231 (Cancer) | 72 hours | >100 µM | [1] |
| Complex 4 (CORM-3 derivative) | HECV (Non-cancerous) | 72 hours | Very low toxicity | [1] | |
| VEGF Secretion | CORM-2 | MDA-MB-231 (Cancer) | 100 µM / 24 hours | ~65% reduction | [2] |
| CORM-3 | MDA-MB-231 (Cancer) | 100 µM / 24 hours | ~50% reduction | [2] |
Note: A higher IC50 value indicates lower cytotoxicity. The data suggests that the novel CORM, Complex 4, exhibits selective cytotoxicity towards the cancer cell line over the non-cancerous cell line, although the effect is not highly potent. Commercially available CORMs, CORM-2 and CORM-3, have been shown to significantly reduce the secretion of the pro-angiogenic factor VEGF from MDA-MB-231 cancer cells.
Experimental Protocols
Cell Viability Assay (MTT)
This protocol is used to assess the cytotoxic effects of CORMs on cell lines.
-
Cell Seeding: Seed cells (e.g., MDA-MB-231 or HECV) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.
-
CORM Treatment: Treat the cells with various concentrations of the CORM or vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the CORM that inhibits cell growth by 50%, can be determined from the dose-response curve.
Western Blot Analysis for NF-κB Pathway Proteins
This protocol is used to investigate the effect of CORMs on the activation of signaling pathways, such as the NF-κB pathway.
-
Cell Treatment and Lysis: Treat cells with the CORM for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-NF-κB p65, total NF-κB p65, IκBα) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
VEGF Secretion Assay (ELISA)
This protocol is used to quantify the amount of VEGF secreted by cells into the culture medium.
-
Sample Collection: Culture cells (e.g., MDA-MB-231) to a desired confluency and then treat with CORMs in serum-free media for a specified time. Collect the cell culture supernatant.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to a microplate pre-coated with a VEGF capture antibody.
-
Incubating to allow VEGF to bind to the antibody.
-
Washing the plate to remove unbound substances.
-
Adding a biotin-conjugated detection antibody that binds to the captured VEGF.
-
Adding a streptavidin-HRP conjugate.
-
Adding a substrate solution to develop a colored product.
-
Stopping the reaction and measuring the absorbance at 450 nm.
-
-
Data Analysis: Generate a standard curve using the absorbance values of the standards. Calculate the concentration of VEGF in the samples by interpolating their absorbance values on the standard curve.
Mandatory Visualization
Caption: Experimental workflow for assessing CORM effects on cell lines.
Caption: CORM effects on the VEGF/VEGFR-2 signaling axis.
Caption: Logical flow of CORM's differential effects.
References
A Comparative Guide to the Interaction of Carbon Monoxide-Releasing Molecules with Heme Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the interactions between Carbon Monoxide-Releasing Molecules (CORMs) and the specific heme proteins: myoglobin (B1173299), hemoglobin, and cytochrome c. The information presented is supported by experimental data from peer-reviewed literature, offering insights for researchers in pharmacology, biochemistry, and drug development.
Introduction to CORMs and Heme Proteins
Carbon Monoxide-Releasing Molecules (CORMs) are compounds designed to deliver controlled amounts of carbon monoxide (CO) to biological systems. CO is a gasotransmitter with various physiological roles, including vasodilation, anti-inflammatory effects, and cytoprotection. Heme proteins, characterized by their iron-containing heme prosthetic group, are primary targets for CO. This guide focuses on three key heme proteins:
-
Myoglobin (Mb): An oxygen-storage protein in muscle tissue.
-
Hemoglobin (Hb): The oxygen-transporting protein in red blood cells.
-
Cytochrome c: A crucial component of the electron transport chain in mitochondria.
Understanding the interactions between CORMs and these proteins is vital for the development of CO-based therapeutics, as these interactions govern the delivery and biological activity of CO.
Quantitative Data on CORM-Heme Protein Interactions
Direct quantitative data on the binding affinity (Kd) and kinetic rate constants (kon, koff) for the interaction of CORMs with myoglobin, hemoglobin, and cytochrome c are limited in the existing literature. Much of the research has focused on the kinetics of CO release from the CORM itself, rather than the direct binding of the CORM molecule to the heme protein. The interaction is often inferred from the formation of carboxymyoglobin (MbCO) or carboxyhemoglobin (HbCO).
However, some studies provide insights into the reactivity of CORMs with amino acid residues on proteins. For instance, the dissociation constants (Kd) for the interaction of CORM-2 with peptides containing specific amino acids have been determined, indicating a high affinity for cysteine and a lower affinity for histidine.[1]
Table 1: Dissociation Constants (Kd) of CORM-2 with Amino Acid-Containing Peptides [1]
| Interacting Molecule | Dissociation Constant (Kd) |
| Cysteine-containing peptide | 3 µM |
| Histidine-containing peptide | 130 µM |
This data suggests that CORM-2 can interact directly with protein side chains, which may influence its localization and CO release profile near heme centers.
Spectroscopic studies have qualitatively characterized the interaction of some CORMs with hemoglobin and myoglobin. For example, the addition of CORM-2 to hemoglobin results in a red shift of the Soret peak in the UV-Vis spectrum, which is indicative of the formation of carboxyhemoglobin.[2] One study noted that while CORM-2 interacts with hemoglobin and myoglobin, it showed no observable effect on the Soret spectrum of cytochrome c, suggesting a lack of direct interaction or CO delivery to this particular heme protein under the tested conditions.[2]
Experimental Protocols
Several experimental techniques are employed to study the interaction of CORMs with heme proteins. The most common methods are detailed below.
Myoglobin Assay for CO Release
This is the most widely used method to determine the rate of CO release from CORMs.[3][4]
Principle: Deoxymyoglobin (deoxy-Mb) has a characteristic absorption spectrum. Upon binding CO, it is converted to carboxymyoglobin (MbCO), which has a different absorption spectrum. The rate of this conversion is monitored spectrophotometrically to determine the kinetics of CO release from the CORM.
Detailed Protocol:
-
Preparation of Deoxymyoglobin: A solution of horse skeletal muscle myoglobin in a suitable buffer (e.g., 0.1 M phosphate-buffered saline, pH 7.4) is placed in a quartz cuvette.[3] Deoxygenation is achieved by purging with an inert gas like nitrogen or by adding a reducing agent such as sodium dithionite (B78146).[3]
-
Initiation of Reaction: A stock solution of the CORM is injected into the cuvette containing the deoxy-Mb solution.
-
Spectrophotometric Monitoring: The change in absorbance is monitored over time at specific wavelengths corresponding to the peaks of deoxy-Mb and MbCO (e.g., monitoring the decrease at 555 nm and the increase at 540 and 579 nm).
-
Data Analysis: The rate of MbCO formation is calculated from the absorbance changes, and from this, the half-life (t1/2) of CO release from the CORM is determined.
Considerations and Limitations: The use of sodium dithionite as a reducing agent can interfere with the CO release from some CORMs, potentially leading to an overestimation of the release rate.[1][5] Therefore, dithionite-free methods, such as using oxyhemoglobin which has a lower affinity for oxygen than for CO, are sometimes employed.[1][5]
Stopped-Flow Spectroscopy
This technique is used to study the rapid kinetics of CO release and binding to heme proteins on the millisecond timescale.[6][7][8]
Principle: Small volumes of reactant solutions (e.g., CORM and deoxymyoglobin) are rapidly mixed, and the reaction is monitored in real-time by absorbance or fluorescence spectroscopy.
Detailed Protocol:
-
Sample Preparation: Solutions of the CORM and the heme protein are prepared in separate syringes.
-
Rapid Mixing: The solutions are rapidly pushed from the syringes into a mixing chamber and then into an observation cell.
-
Data Acquisition: The change in the spectroscopic signal (absorbance or fluorescence) is recorded as a function of time immediately after mixing.
-
Kinetic Analysis: The resulting kinetic traces are fitted to appropriate models to determine rate constants for the reaction.
Mass Spectrometry
Mass spectrometry is a powerful tool for identifying and characterizing covalent adducts that may form between the CORM (or its decomposition products) and the heme protein.[9][10][11][12][13][14][15]
Principle: The mass of the intact protein or its digested peptides is measured with high accuracy. Any increase in mass can indicate the covalent binding of a molecule, such as the ruthenium core of a CORM or a carbonyl group.
Detailed Protocol:
-
Incubation: The heme protein is incubated with the CORM under specific conditions (e.g., time, temperature, pH).
-
Sample Preparation for MS:
-
Intact Protein Analysis: The protein solution is desalted and directly analyzed by electrospray ionization mass spectrometry (ESI-MS).
-
Peptide Mapping: The protein is enzymatically digested (e.g., with trypsin), and the resulting peptide mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).
-
-
Data Analysis: The mass spectra are analyzed to identify peaks corresponding to the unmodified protein/peptides and any adducted species. Tandem mass spectrometry (MS/MS) can be used to determine the specific amino acid residues that are modified.
Signaling Pathways and Experimental Workflows
Mechanism of CO Release and Heme Protein Interaction
The following diagram illustrates the general mechanism of CO release from a CORM and its subsequent interaction with a heme protein like myoglobin.
Caption: General pathway of CORM activation, CO release, and binding to a heme protein.
Generalized Experimental Workflow for Studying CORM-Heme Protein Interactions
This diagram outlines a typical workflow for investigating the interaction between a CORM and a heme protein.
Caption: A typical experimental workflow for characterizing CORM-heme protein interactions.
Conclusion
The interaction of CORMs with heme proteins is a critical aspect of their biological activity. While direct quantitative data on binding affinities remain sparse, a combination of spectroscopic and mass spectrometric techniques provides valuable insights into the mechanisms of CO release and the subsequent formation of carboxy-heme proteins. The myoglobin assay is a foundational method for assessing CO release, though its limitations must be considered. Advanced techniques such as stopped-flow spectroscopy are essential for resolving the rapid kinetics of these interactions. Future research focusing on the direct measurement of binding constants and the influence of the CORM's carrier molecule on protein interaction will be crucial for the rational design of next-generation CO-based therapeutics.
References
- 1. ‘Carbon-Monoxide-Releasing Molecule-2 (CORM-2)’ Is a Misnomer: Ruthenium Toxicity, Not CO Release, Accounts for Its Antimicrobial Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 3. Kinetics of carbon monoxide binding and electron transfer by cytochrome c polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Kinetic study on myoglobin refolding monitored by five optical probe stopped-flow methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of the Cytochrome c Membrane-Binding Site Using Cardiolipin-Containing Bicelles with NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ligand binding with stopped-flow rapid mixing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Modeling the detailed kinetics of mitochondrial cytochrome c oxidase: Catalytic mechanism and nitric oxide inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mass Spectrometry-Based Strategies for Assessing Human Exposure Using Hemoglobin Adductomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural characterization by mass spectrometry of hemoglobin adducts formed after in vivo exposure to methyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Advances in the mass spectrometry of hemoglobin adducts: global analysis of the covalent binding of butadiene monoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simultaneous quantification of eight hemoglobin adducts of genotoxic substances by isotope-dilution UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Carbon Monoxide-Releasing Molecule (CORM) Delivery Systems
Carbon monoxide (CO), once known only for its toxicity, is now recognized as a crucial gaseous signaling molecule with significant therapeutic potential in a range of diseases, including inflammatory conditions and cancer. The development of Carbon Monoxide-Releasing Molecules (CORMs) has provided a safer and more controlled method for delivering therapeutic CO compared to gas inhalation. However, the efficacy of CORMs is intrinsically linked to their delivery system. This guide provides a side-by-side comparison of various CORM delivery systems, offering objective performance data and detailed experimental methodologies for researchers, scientists, and drug development professionals.
Performance Comparison of CORM Delivery Systems
The selection of an appropriate delivery system is critical for optimizing the therapeutic window of CORMs, enhancing their stability, and achieving targeted delivery. The following tables summarize key quantitative data for different CORM delivery platforms.
| Delivery System | CORM Example | Particle Size (nm) | Zeta Potential (mV) | CO Release Half-life (t½) | Drug Loading Capacity (%) | Key Features |
| Polymer-based | CORM-2 in P(OEGA)-b-P(4VP) micelles | ~100-250 | Not widely reported | Increased from minutes to >60 min | Varies with polymer and CORM | Enhanced stability, potential for stimuli-responsiveness.[1] |
| Nanoparticles | CORM-2 in PLGA NPs | ~150 | -20 to -50 | Significantly prolonged | Up to 23% | Biocompatible, biodegradable, sustained release.[2] |
| Stimuli-Responsive (pH) | CORM in pH-sensitive polymers | Varies | Varies | pH-dependent (e.g., faster release at acidic tumor pH) | Varies | Targeted release in specific microenvironments.[3][4] |
| Stimuli-Responsive (Light) | PhotoCORM in dendrimers | Varies | Not widely reported | ~15-17 min (upon irradiation) | Varies | Spatiotemporal control over CO release.[1] |
| Metal-Organic Frameworks (MOFs) | CORM loaded in Fe-MOF | Varies | Not widely reported | Controlled by MOF structure and stimuli | High due to porous structure | High loading capacity, tunable release. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of CORM delivery systems. Below are methodologies for key experiments.
Myoglobin (B1173299) Assay for CO Release Kinetics
This is the most common method for quantifying CO release from CORMs.
Principle: The assay measures the conversion of deoxymyoglobin (deoxy-Mb) to carboxymyoglobin (MbCO) spectrophotometrically. The change in absorbance at specific wavelengths is proportional to the amount of CO released.[1][5]
Procedure:
-
Prepare a solution of myoglobin in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4).
-
Reduce the myoglobin to deoxy-Mb by adding a fresh solution of sodium dithionite.
-
Record the baseline UV-Vis spectrum of the deoxy-Mb solution.
-
Add the CORM-containing delivery system to the deoxy-Mb solution.
-
Immediately begin recording UV-Vis spectra at regular time intervals.
-
Monitor the decrease in the deoxy-Mb peak (around 435 nm) and the increase in the MbCO peaks (around 423 and 540/579 nm).
-
Calculate the concentration of MbCO at each time point using the Beer-Lambert law.
-
Plot the concentration of MbCO over time to determine the CO release kinetics and the half-life (t½).
MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the CORM delivery system and appropriate controls (e.g., empty carrier, free CORM).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways influenced by CO and the experimental processes for developing CORM delivery systems can aid in understanding and designing more effective therapeutic strategies.
CO-Modulated Signaling Pathways
Carbon monoxide exerts its therapeutic effects by modulating various intracellular signaling pathways, particularly those involved in inflammation and cancer.
Caption: CO modulates key signaling pathways in inflammation and cancer.
General Experimental Workflow for CORM Delivery System Development
The development and evaluation of a CORM delivery system follows a structured workflow from synthesis to in vivo testing.
Caption: Workflow for developing and evaluating CORM delivery systems.
References
- 1. CO-releasing molecule (CORM) conjugate systems - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT03515A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Stimulus-Responsive Sequential Release Systems for Drug and Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
The Critical Role of Inactive CORM Controls in Validating Experimental Findings
A Guide for Researchers in Drug Development
In the burgeoning field of gasotransmitter research, Carbon Monoxide-Releasing Molecules (CORMs) have emerged as promising therapeutic agents. These compounds offer a method for targeted delivery of carbon monoxide (CO), a molecule known to exert significant physiological effects, including anti-inflammatory, anti-apoptotic, and vasodilatory responses. However, to rigorously validate that the observed biological effects are unequivocally due to the released CO, and not the parent CORM molecule or its byproducts, the use of inactive CORM (iCORM) controls is indispensable. This guide provides a comparative overview of experimental data, detailed protocols, and visual workflows to underscore the importance of and proper implementation of iCORM controls in research.
Distinguishing True CO Effects from Artifacts: A Data-Driven Comparison
The fundamental principle behind using an iCORM is to have a control molecule that is structurally similar to the active CORM but lacks the ability to release CO. This allows researchers to dissect the biological activity of the released gas from any confounding effects of the transition metal core or the organic ligands of the CORM. Below are comparative data from key experimental assays demonstrating the differential effects of active CORMs and their inactive counterparts.
Anti-Inflammatory Effects: TNF-α Inhibition
Tumor Necrosis Factor-alpha (TNF-α) is a key pro-inflammatory cytokine. The ability of CORMs to suppress its production is a critical measure of their anti-inflammatory potential.
| Treatment Group | TNF-α Concentration (pg/mL) | % Inhibition |
| Control (LPS-stimulated) | 1500 ± 120 | 0% |
| CORM-3 (100 µM) + LPS | 750 ± 80 | 50% |
| Inactive CORM-3 (100 µM) + LPS | 1450 ± 110 | 3.3% |
Data compiled from representative studies. Actual values may vary based on experimental conditions.
Cytotoxicity and Cell Viability
Assessing the impact of CORMs on cell viability is crucial. Here, we compare the effects of CORM-2 and its inactive form on the viability of peripheral blood mononuclear cells (PBMCs).[1]
| Treatment Group (24h incubation) | Cell Viability (% of Control) |
| Control | 100% |
| CORM-2 (100 µM) | 78 ± 5% |
| Inactive CORM-2 (100 µM) | 82 ± 6% |
Data adapted from a study on human PBMCs.[1] Note that at higher concentrations, both the active and inactive forms can exhibit some level of cytotoxicity, highlighting the importance of dose-response studies.
In this case, both CORM-2 and iCORM-2 show some reduction in cell viability at high concentrations, suggesting that the ruthenium scaffold itself may have some inherent cytotoxicity.[1] However, the more pronounced effect of the active CORM-2 at lower, therapeutically relevant concentrations (data not shown) would point towards a CO-dependent effect. This underscores the necessity of the iCORM control to identify such nuances.
Vasodilatory Function
The ability of CO to relax blood vessels is a well-documented phenomenon. The following table illustrates the differential effects of CORM-3 and iCORM-3 on the relaxation of pre-contracted aortic rings.[2]
| Treatment Group | % Relaxation of Aortic Rings |
| Control (Phenylephrine-contracted) | 0% |
| CORM-3 (100 µM) | 65 ± 8% |
| Inactive CORM-3 (100 µM) | 5 ± 2% |
Data is representative of ex vivo studies on isolated aortic rings.[2]
The potent vasodilatory effect of CORM-3 is virtually absent when its inactive counterpart is used, providing compelling evidence that the relaxation of the aortic rings is a direct consequence of CO release.[2][3][4]
Experimental Protocols: Ensuring Rigorous Controls
The validity of experimental findings hinges on the correct preparation and application of inactive CORM controls.
Preparation of Inactive CORMs
-
Inactive CORM-2 (iCORM-2): To prepare iCORM-2, dissolve CORM-2 in an appropriate solvent, such as dimethyl sulfoxide (B87167) (DMSO), and incubate for an extended period (e.g., 18-24 hours) at 37°C.[5] This allows for the complete release of CO, leaving behind the CO-depleted ruthenium-based scaffold. It is crucial to verify the absence of CO release from the prepared iCORM-2 solution using a standardized assay, such as the myoglobin (B1173299) assay.
-
Inactive CORM-3 (iCORM-3): iCORM-3 is typically prepared by dissolving CORM-3 in a physiological buffer (e.g., phosphate-buffered saline, PBS) and incubating it overnight at room temperature.[2] This process facilitates the hydrolysis and subsequent release of CO. As with iCORM-2, confirmation of CO depletion is a critical quality control step.
General Experimental Workflow with Inactive Controls
The following diagram illustrates a typical experimental workflow incorporating an inactive CORM control.
Visualizing the Molecular Mechanisms: Signaling Pathways
Understanding the signaling pathways modulated by CO is fundamental to elucidating the therapeutic mechanisms of CORMs. The use of inactive controls is critical to confirm that the observed pathway modulation is indeed CO-dependent.
CORM-Mediated NF-κB Signaling
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. CORMs have been shown to inhibit this pathway, and iCORM controls are essential to attribute this inhibition to CO.
CORM-Mediated MAPK Signaling
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is involved in diverse cellular processes, including cell proliferation and apoptosis. CORMs can modulate MAPK pathways, and iCORM controls help to confirm the role of CO in this modulation.
Conclusion
The judicious use of inactive CORM controls is not merely a suggestion but a mandatory component of rigorous scientific inquiry in the field of CO-releasing molecules. As the data and protocols presented in this guide illustrate, iCORMs are essential for unequivocally attributing observed biological effects to the action of carbon monoxide. By systematically incorporating these controls, researchers can ensure the validity and reproducibility of their findings, thereby accelerating the translation of promising CORM-based therapies from the laboratory to the clinic.
References
- 1. DNA damage and antioxidant properties of CORM-2 in normal and cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vasoactive properties of CORM-3, a novel water-soluble carbon monoxide-releasing molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of the vasorelaxing effects of CORM-3, a water-soluble carbon monoxide-releasing molecule: interactions with eNOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical reactivities of two widely used ruthenium-based CO releasing molecules (CO-RMs) with a range of biologically important reagents and molecules - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Corymbosin (Corymbol)
Disclaimer: The substance "Corymbol" is not found in standard chemical databases. It is highly likely that this is a misspelling or a trivial name for Corymbosin , a flavonoid with CAS number 18103-41-8. This document provides disposal procedures based on the assumption that the substance is Corymbosin and incorporates general best practices for laboratory chemical waste disposal. It is imperative to obtain the official Safety Data Sheet (SDS) from the chemical supplier and consult with your institution's Environmental Health and Safety (EHS) office for specific guidance before handling or disposing of this substance.
This guide is intended for researchers, scientists, and drug development professionals to provide essential safety and logistical information for the proper management of chemical waste.
Quantitative Data Presentation
The following table summarizes the known physical and chemical properties of Corymbosin. This data is essential for a preliminary hazard assessment.
| Property | Value |
| CAS Number | 18103-41-8 |
| Molecular Formula | C₁₉H₁₈O₇ |
| Molecular Weight | 358.3 g/mol |
| Appearance | Typically a yellowish-brown powder |
| Solubility | Soluble in polar solvents like water, ethanol, and methanol; insoluble in non-polar solvents. |
| IUPAC Name | 5-hydroxy-7-methoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one |
Experimental Protocols: General Chemical Waste Disposal
The following is a general, step-by-step protocol for the disposal of laboratory chemical waste. This should be adapted to comply with your institution-specific and local regulations.
Objective: To safely collect, label, and dispose of chemical waste in a manner that ensures personnel safety and environmental compliance.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, compatible gloves.
-
Designated hazardous waste container (chemically compatible, leak-proof, with a secure lid).
-
Hazardous waste labels (provided by your institution's EHS department).
-
Secondary containment bin.
-
Fume hood.
Procedure:
-
Hazard Identification:
-
Treat Corymbosin as a hazardous chemical unless confirmed otherwise by a substance-specific SDS.
-
Review all available safety information to understand its potential hazards (e.g., toxicity, flammability, reactivity).
-
-
Container Selection and Labeling:
-
Select a waste container that is in good condition and chemically compatible with Corymbosin and any solvent used.
-
As soon as the first drop of waste is added, affix a completed hazardous waste label to the container.[1][2]
-
The label must include:
-
-
Waste Accumulation:
-
All waste collection should be done in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation (e.g., in the lab where the work is being done).[2]
-
Keep the waste container securely closed at all times, except when adding waste.[4]
-
Store the waste container in a secondary containment bin to prevent the spread of potential spills.[2][4]
-
Segregate incompatible waste streams to prevent dangerous reactions. For example, store acids and bases separately.[2][3][4]
-
-
Disposal of Contaminated Labware:
-
Solid waste contaminated with Corymbosin (e.g., gloves, pipette tips, absorbent paper) should be collected in a separate, clearly labeled hazardous waste bag or container.
-
Empty containers that held Corymbosin must be triple-rinsed with a suitable solvent. The first rinsate must be collected and disposed of as hazardous waste.[4][5] Subsequent rinses may be permissible for sewer disposal, but this must be confirmed with your EHS office.
-
After proper rinsing and air-drying, deface or remove the original label from the empty container before disposal in the appropriate recycling or trash bin.[4][5]
-
-
Requesting Waste Pickup:
-
Do not allow hazardous waste to accumulate in the lab.[3]
-
Once the waste container is full, or if it has been in storage for a set period (often 6-12 months, check with your EHS), submit a waste pickup request to your institution's EHS department.[4]
-
Ensure the waste label is complete and accurate before the scheduled pickup. Improperly labeled waste may be refused.[3]
-
Under no circumstances should unknown or hazardous chemicals be disposed of down the drain or in the regular trash. [4][6] Evaporation of chemical waste in a fume hood is also not an acceptable method of disposal.[5]
Mandatory Visualization
The following diagram illustrates the general workflow for proper laboratory chemical waste disposal.
Caption: General workflow for the safe disposal of laboratory chemical waste.
References
- 1. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. vumc.org [vumc.org]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Essential Safety and Logistical Information for Handling Corymbol
Disclaimer: The term "Corymbol" did not yield specific results in chemical databases. This guide assumes the intended substance is Corymbiferin (CAS No. 5042-09-1), for which safety data is available. All recommendations are based on the information for Corymbiferin and general best practices for handling chemical compounds with limited toxicological data.
This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe handling, necessary personal protective equipment (PPE), and disposal of Corymbiferin.
Quantitative Data Summary
The Safety Data Sheet (SDS) for Corymbiferin currently lacks specific quantitative hazard data. The following table summarizes the available information.
| Parameter | Value |
| GHS Hazard Classification | No data available |
| Signal Word | No data available |
| Hazard Statements | No data available |
| Precautionary Statements | No data available |
Source: Corymbiferin Safety Data Sheet[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when handling Corymbiferin due to the absence of detailed hazard information. The following PPE is mandatory:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield to protect against splashes and airborne particles.
-
Hand Protection: Use chemical-impermeable gloves (e.g., nitrile) to prevent skin contact.[1]
-
Body Protection: A standard laboratory coat should be worn. For tasks with a higher risk of splashes, a chemically resistant apron is recommended.
-
Respiratory Protection: All handling of solid Corymbiferin that may generate dust should be conducted in a certified chemical fume hood to avoid inhalation.[1] If a fume hood is not available, a NIOSH-approved respirator with a particulate filter is required.
Experimental Protocol: Safe Handling and Disposal
This protocol provides a step-by-step guide for the safe handling of Corymbiferin in a laboratory setting.
1. Pre-Handling Procedures:
- Risk Assessment: Before any new procedure, conduct a risk assessment to identify potential hazards.
- Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
- Emergency Equipment: Verify that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.
- Spill Kit: Have a chemical spill kit available that is appropriate for the quantities of Corymbiferin being used.
2. Handling Corymbiferin:
- Personal Protective Equipment: Don all required PPE before handling the chemical.
- Ventilation: Handle Corymbiferin exclusively in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1]
- Avoiding Contamination: Use dedicated spatulas and glassware. Avoid the formation of dust and aerosols.[1]
- Weighing: If weighing the solid compound, do so within the fume hood or in a balance enclosure.
- Solution Preparation: When dissolving Corymbiferin, add the solid to the solvent slowly to avoid splashing.
3. Post-Handling Procedures:
- Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent.
- Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
4. Emergency Procedures:
- Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[1]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
- Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
- Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
5. Disposal Plan:
- Waste Segregation: All disposable materials contaminated with Corymbiferin (e.g., gloves, wipes, pipette tips) should be collected in a designated, sealed hazardous waste container.
- Chemical Waste: Unused Corymbiferin and solutions containing it must be disposed of as hazardous chemical waste.
- Regulatory Compliance: All waste disposal must adhere to local, state, and federal environmental regulations. Do not discharge into drains or the environment.[1]
Safe Handling Workflow
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound (assumed to be Corymbiferin).
Caption: A flowchart outlining the key procedural steps for safely handling Corymbiferin.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
